molecular formula C13H25NO3 B1292553 Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 885523-38-6

Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1292553
CAS No.: 885523-38-6
M. Wt: 243.34 g/mol
InChI Key: GUPNVEXNNSRLFV-UHFFFAOYSA-N
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Description

Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H25NO3 and its molecular weight is 243.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-5-13(10-15)6-8-14(9-7-13)11(16)17-12(2,3)4/h15H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPNVEXNNSRLFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646527
Record name tert-Butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885523-38-6
Record name tert-Butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed exploration of the synthetic routes to tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate, a valuable building block in modern medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the scientific rationale behind the methodologies.

Introduction: The Significance of a Versatile Piperidine Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. The specific molecule of interest, this compound, incorporates several key features: a Boc-protected nitrogen for stability and ease of subsequent modification, a quaternary center at the 4-position, and a primary alcohol.[2] This unique combination of functionalities makes it an attractive intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics. This guide will elucidate the primary synthetic strategies for accessing this important compound, focusing on a logical progression from readily available starting materials.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to this compound reveals two primary disconnection points, suggesting two main synthetic strategies.

G target tert-butyl 4-ethyl-4-(hydroxymethyl) piperidine-1-carboxylate intermediate1 N-Boc-4-piperidone target->intermediate1 C-C bond formation at C4 intermediate2 Ethyl 4-piperidinecarboxylate target->intermediate2 Functional group interconversion G start N-Boc-4-piperidone step1 Grignard Reaction (EtMgBr, THF) start->step1 intermediate tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate step1->intermediate step2 Oxidation (PCC or Swern) intermediate->step2 intermediate2 tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate step2->intermediate2 step3 Reduction (NaBH4, MeOH) intermediate2->step3 product This compound step3->product

Caption: Synthesis from N-Boc-4-piperidone.

Synthetic Strategy 2: Modification of Ethyl 4-piperidinecarboxylate

An alternative strategy commences with the commercially available ethyl 4-piperidinecarboxylate. This route involves the protection of the piperidine nitrogen, followed by functional group manipulations at the C4 position.

Step 1: N-Boc Protection

The secondary amine of ethyl 4-piperidinecarboxylate is first protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O). This reaction is typically carried out in the presence of a base, such as triethylamine or sodium bicarbonate, to neutralize the acid generated. [3][4]

Step 2: Reduction of the Ester

The ester functionality of the resulting N-Boc protected intermediate is then reduced to the primary alcohol, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Lithium aluminium hydride (LiAlH4) is a powerful reducing agent capable of this transformation. [5]

Step 3: Introduction of the Ethyl Group

This is the most critical step in this synthetic sequence. A two-step process is generally employed:

  • Oxidation to the Aldehyde: The primary alcohol is oxidized to the corresponding aldehyde, tert-butyl 4-formylpiperidine-1-carboxylate, using a mild oxidizing agent like PCC or Dess-Martin periodinane. [6]

  • Grignard Addition: The ethyl group is then introduced by the addition of ethylmagnesium bromide to the aldehyde. This reaction forms a secondary alcohol, which can then be further manipulated if necessary. However, to arrive at the target molecule, a different approach is required after the formation of the aldehyde. A Wittig reaction followed by hydrogenation could be a viable option to introduce the ethyl group, but a more direct approach is often preferred.

A more elegant approach from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate would be to convert the alcohol to a good leaving group (e.g., a tosylate or mesylate) and then perform a nucleophilic substitution with an ethyl nucleophile, such as ethylmagnesium bromide or an ethyl cuprate.

G start Ethyl 4-piperidinecarboxylate step1 N-Boc Protection (Boc2O, Base) start->step1 intermediate1 Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate step1->intermediate1 step2 Reduction (LiAlH4, THF) intermediate1->step2 intermediate2 tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate step2->intermediate2 step3 Oxidation (PCC or DMP) intermediate2->step3 intermediate3 tert-butyl 4-formylpiperidine-1-carboxylate step3->intermediate3 step4 Grignard Reaction (EtMgBr, THF) intermediate3->step4 intermediate4 tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate step4->intermediate4 step5 Further Steps intermediate4->step5 product Target Molecule step5->product

Caption: Synthesis from ethyl 4-piperidinecarboxylate.

Detailed Experimental Protocols

Protocol 1: Synthesis from N-Boc-4-piperidone

Step 1: Synthesis of tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) at 0 °C under a nitrogen atmosphere, add ethylmagnesium bromide (3.0 M in diethyl ether, 25.1 mL, 75.3 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

Step 2: Synthesis of tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate

  • To a stirred suspension of pyridinium chlorochromate (PCC, 16.2 g, 75.3 mmol) in dichloromethane (DCM, 200 mL), add a solution of tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate (from the previous step) in DCM (50 mL).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Dilute the mixture with diethyl ether (200 mL) and filter through a pad of silica gel.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

Step 3: Synthesis of this compound

  • Dissolve the crude aldehyde from the previous step in methanol (150 mL) and cool the solution to 0 °C.

  • Add sodium borohydride (2.85 g, 75.3 mmol) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of water (50 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Data Summary

StepStarting MaterialReagentsProductYield (%)
Protocol 1, Step 1 N-Boc-4-piperidoneEtMgBr, THFtert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate~85-95
Protocol 1, Step 2 tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylatePCC, DCMtert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate~70-80
Protocol 1, Step 3 tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylateNaBH4, MeOHThis compound~90-98

Yields are approximate and may vary depending on reaction scale and purification methods.

Conclusion and Future Perspectives

The synthesis of this compound is a key process for accessing a versatile building block in drug discovery. The route starting from N-Boc-4-piperidone is generally more efficient and direct. The methodologies presented in this guide are robust and scalable, providing a solid foundation for researchers in the field. Future efforts may focus on developing more atom-economical and greener synthetic routes, potentially through catalytic C-H functionalization or asymmetric synthesis to access enantiopure derivatives. The continued exploration of novel synthetic pathways to such valuable piperidine scaffolds will undoubtedly accelerate the discovery of new and improved therapeutic agents.

References

  • Google Patents. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • Chem-Impex. N-Boc-4-piperidinemethanol. Available at: [Link]

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Available at: [Link]

  • Wikipedia. Reformatsky reaction. Available at: [Link]

  • Oakwood Chemical. 1-N-Cbz-hydroxymethyl-piperidine. Available at: [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Chemistry LibreTexts. Reformatsky Reaction. Available at: [Link]

  • Supplementary information. Available at: [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. Available at: [Link]

  • Google Patents. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
  • Google Patents. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • PrepChem.com. Synthesis of 1-tert. Butyloxycarbonyl-4-(4-carboxyphenyl)-piperidine. Available at: [Link]

  • DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available at: [Link]

  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available at: [Link]

  • PubChem. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Available at: [Link]

  • PubMed Central. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Available at: [Link]

  • RSC Publishing. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. Available at: [Link]

  • DTIC. Piperidine Synthesis. Available at: [Link]

  • Gsrs. ETHYL 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLATE. Available at: [Link]

  • ResearchGate. Synthesis of N-Substituted piperidines from piperidone. Available at: [Link]

Sources

An In-depth Technical Guide to tert-Butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate (CAS 885523-38-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate, a specialized piperidine derivative with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind the chemical properties, synthesis, and potential applications of this versatile building block.

Introduction: A Unique Scaffold for Complex Molecule Synthesis

This compound is a heterocyclic compound featuring a piperidine core. The strategic placement of an ethyl and a hydroxymethyl group at the C4 position, combined with the N-Boc protecting group, makes it a valuable intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics. The quaternary carbon at the 4-position introduces a three-dimensional feature that can be crucial for optimizing the pharmacological properties of a lead compound.

The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen.[1] This orthogonality is a key feature for its use in multi-step syntheses.

Physicochemical and Structural Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical environments.

PropertyValueSource
CAS Number 885523-38-6[2]
Molecular Formula C₁₃H₂₅NO₃[2]
Molecular Weight 243.34 g/mol [2]
IUPAC Name This compound[2]
Canonical SMILES CCC1(CCN(CC1)C(=O)OC(C)(C)C)CO[2]

Strategic Synthesis Pathway

While specific literature detailing the synthesis of this compound is not abundant, a plausible and logical synthetic route can be devised based on established organic chemistry principles and analogous transformations. The proposed pathway involves a multi-step sequence starting from a commercially available N-Boc protected 4-piperidone.

The key challenge lies in the sequential introduction of the ethyl and hydroxymethyl groups at the 4-position. A Grignard reaction is a robust method for the introduction of the ethyl group, followed by a series of steps to install the hydroxymethyl group.

Synthesis_Pathway start N-Boc-4-piperidone intermediate1 tert-Butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate start->intermediate1 1. Ethylmagnesium bromide (Grignard) 2. Aqueous Workup intermediate2 Dehydration Product (Alkene) intermediate1->intermediate2 Dehydration (e.g., H₂SO₄, heat) intermediate3 Epoxide intermediate2->intermediate3 Epoxidation (e.g., m-CPBA) intermediate4 4-Ethyl-4-(hydroxymethyl)piperidine intermediate3->intermediate4 Reduction (e.g., LiAlH₄) product This compound intermediate4->product Boc₂O, base (e.g., Et₃N)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Plausible Approach

The following protocol is a theoretical, yet chemically sound, procedure for the synthesis.

Step 1: Ethylation of N-Boc-4-piperidone via Grignard Reaction

  • Rationale: The Grignard reaction is a classic and effective method for forming carbon-carbon bonds by adding an organomagnesium halide to a ketone.[3]

  • Procedure:

    • To a solution of N-Boc-4-piperidone in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of ethylmagnesium bromide (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate.

Step 2: Dehydration to the Alkene

  • Rationale: Elimination of the tertiary alcohol to form an alkene sets the stage for the introduction of the hydroxymethyl group.

  • Procedure:

    • Dissolve the tertiary alcohol from Step 1 in a suitable solvent such as toluene.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, neutralize the acid, and extract the alkene product.

Step 3: Epoxidation of the Alkene

  • Rationale: Epoxidation of the double bond creates a reactive intermediate for the introduction of the hydroxymethyl group.

  • Procedure:

    • Dissolve the alkene from Step 2 in a chlorinated solvent like dichloromethane.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

    • Stir the reaction at room temperature until completion.

    • Wash the reaction mixture with a solution of sodium bicarbonate and then sodium thiosulfate to remove excess peroxyacid and acid.

    • Isolate the epoxide product.

Step 4: Reductive Opening of the Epoxide

  • Rationale: A strong reducing agent like lithium aluminum hydride will open the epoxide to form the primary alcohol.

  • Procedure:

    • In a separate flask, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF.

    • Add a solution of the epoxide from Step 3 in THF dropwise at 0 °C.

    • Allow the reaction to stir at room temperature.

    • Carefully quench the reaction by sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting solids and concentrate the filtrate to obtain 4-ethyl-4-(hydroxymethyl)piperidine.

Step 5: N-Boc Protection

  • Rationale: The final step is the protection of the secondary amine of the piperidine ring with a Boc group.[4]

  • Procedure:

    • Dissolve the amino alcohol from Step 4 in a suitable solvent like dichloromethane.

    • Add a base such as triethylamine, followed by di-tert-butyl dicarbonate (Boc₂O).

    • Stir the reaction at room temperature until completion.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer and concentrate to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)
  • t-Butyl group: A characteristic singlet at around 1.4-1.5 ppm, integrating to 9 protons.

  • Ethyl group: A triplet for the methyl group (CH₃) at approximately 0.8-1.0 ppm and a quartet for the methylene group (CH₂) around 1.3-1.5 ppm.

  • Piperidine ring protons: A series of complex multiplets in the range of 1.2-1.8 ppm and 2.8-4.0 ppm. The protons on the carbons adjacent to the nitrogen will be shifted downfield.

  • Hydroxymethyl group: A singlet or a doublet for the CH₂ protons, likely around 3.4-3.6 ppm, and a broad singlet for the OH proton which can vary in chemical shift depending on concentration and solvent.

¹³C NMR (Carbon Nuclear Magnetic Resonance)
  • t-Butyl group: Two signals, one for the quaternary carbon around 80 ppm and one for the methyl carbons around 28 ppm.

  • Carbonyl group: A signal in the range of 154-156 ppm.

  • Piperidine ring carbons: Signals in the aliphatic region, typically between 25-50 ppm. The carbons adjacent to the nitrogen will be in the 40-50 ppm range.

  • C4 quaternary carbon: A signal for the carbon bearing the ethyl and hydroxymethyl groups.

  • Ethyl group: Signals for the methyl and methylene carbons.

  • Hydroxymethyl carbon: A signal around 60-65 ppm.

IR (Infrared) Spectroscopy
  • O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H stretch: Sharp peaks in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.

  • C=O stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ for the carbamate carbonyl group.

  • C-O stretch: An absorption in the 1000-1200 cm⁻¹ region.

MS (Mass Spectrometry)
  • Molecular Ion (M+): The molecular ion peak may or may not be observed, depending on the ionization method.

  • Fragmentation: A common fragmentation pattern for Boc-protected amines is the loss of a tert-butyl group (M-57) or isobutylene (M-56), and the loss of the entire Boc group (M-101).[5][6]

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a desirable building block in several areas of drug discovery.

  • Scaffold for Novel Therapeutics: The piperidine ring is a common scaffold in many approved drugs. The unique substitution at the 4-position can be exploited to create novel chemical entities with improved potency, selectivity, and pharmacokinetic properties.

  • Linker for PROTACs: Related 4-substituted piperidine derivatives have been utilized as semi-flexible linkers in the development of Proteolysis Targeting Chimeras (PROTACs). The rigidity and defined vectoral properties of the piperidine ring can influence the ternary complex formation, which is critical for effective protein degradation.

PROTAC_Concept E3_Ligand E3 Ligase Ligand Linker Linker (e.g., containing the piperidine scaffold) E3_Ligand->Linker POI_Ligand Protein of Interest Ligand Linker->POI_Ligand

Sources

An In-depth Technical Guide to the Physical Properties of tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The presence of a hydroxyl group offers a reactive handle for further synthetic modifications, while the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled and selective reactions at other positions of the molecule. The ethyl group at the C4 position introduces a specific lipophilic character that can influence the compound's pharmacokinetic and pharmacodynamic properties.

A thorough understanding of the physical properties of this molecule is paramount for its effective utilization in research and development, influencing aspects from reaction setup and purification to formulation and drug delivery. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and insights into the underlying principles of these measurements. While experimentally determined data for this specific compound is not extensively available in public literature, this guide leverages data from closely related analogs to provide a robust predictive framework.

Molecular Structure and Core Identifiers

A foundational understanding of the molecule's structure is essential for interpreting its physical properties.

Caption: 2D Molecular Structure of the Topic Compound.

IdentifierValue
IUPAC Name This compound
CAS Number 885523-38-6
Molecular Formula C13H25NO3
Molecular Weight 243.34 g/mol

Physicochemical Properties

The following table summarizes the available and predicted physical properties of the title compound. For context, experimentally determined values for closely related analogs are also provided.

Physical PropertyThis compound (Predicted/Unavailable)tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Analog)(S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (Analog)
Melting Point Not available80 °C92.3 °C
Boiling Point Not availableNot available308 °C at 760 mmHg
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated.Soluble in methanol.Not specified
Appearance Likely a white to off-white solid at room temperature.White solid.Solid

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven protocols for the experimental determination of the key physical properties of novel organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure crystalline solid.

  • Sample Preparation: A small amount of the dry, finely powdered compound is loaded into a glass capillary tube (sealed at one end) to a height of 2-3 mm. This is achieved by tapping the open end of the capillary into the sample and then gently tapping the sealed end on a hard surface to pack the sample down.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus. A thermometer is positioned to accurately measure the temperature of the block.

  • Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the temperature should be raised slowly (1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement A Finely powder the solid sample B Load into capillary tube A->B C Pack sample to 2-3 mm height B->C D Place capillary in melting point apparatus C->D Transfer E Heat slowly (1-2 °C/min) D->E F Observe and record melting range E->F

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For liquid compounds or those that can be melted without decomposition, the boiling point is another crucial physical constant.

  • Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inside the test tube with the open end submerged in the liquid.

  • Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

  • Cooling and Measurement: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.

Solubility Determination

Understanding a compound's solubility in various solvents is fundamental for purification (e.g., recrystallization), extraction, and formulation.

  • Solvent Selection: A range of solvents with varying polarities should be chosen. Common choices include water, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Sample Addition: To a small test tube containing approximately 1 mL of the solvent, add a small, measured amount of the compound (e.g., 10 mg).

  • Observation: The mixture is agitated (e.g., by vortexing) for a set period (e.g., 1 minute).

  • Classification: The solubility is classified based on visual observation:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

    • Insoluble: The solid does not appear to dissolve.

Spectral Properties: A Predictive Analysis

Spectroscopic data is indispensable for the structural elucidation and confirmation of a synthesized compound. While specific spectra for this compound are not publicly available, the expected key features can be predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Boc Group: A characteristic singlet integrating to 9 protons will be observed around 1.4-1.5 ppm.

    • Piperidine Ring Protons: A series of multiplets will be present in the region of 1.0-4.0 ppm. The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield.

    • Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around 3.5 ppm. The hydroxyl proton itself will appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent.

    • Ethyl Group Protons: A triplet corresponding to the methyl group and a quartet for the methylene group will be observed, likely in the upfield region (0.8-1.5 ppm).

  • ¹³C NMR:

    • Boc Group: The quaternary carbon of the tert-butyl group will appear around 80 ppm, and the methyl carbons around 28 ppm. The carbonyl carbon of the carbamate will be observed in the 154-156 ppm region.

    • Piperidine Ring Carbons: Signals for the piperidine ring carbons are expected in the range of 25-50 ppm.

    • Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to have a chemical shift in the range of 60-70 ppm.

    • Ethyl Group Carbons: The methyl and methylene carbons of the ethyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy
  • O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-O Stretch: A strong absorption band in the 1000-1200 cm⁻¹ region will correspond to the C-O single bond of the alcohol.

  • C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group.

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 244.35. Common fragmentation patterns for N-Boc protected compounds include the loss of the tert-butyl group (as isobutylene, 56 Da) or the entire Boc group (100 Da).

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its core physical properties and detailed, practical protocols for their experimental determination. While specific experimental data for this compound is limited, the provided information on its analogs and the predictive analysis of its spectral properties offer a solid foundation for researchers and drug development professionals. A thorough characterization of these physical properties is a critical step in unlocking the full potential of this versatile molecule in the development of new chemical entities.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Stenutz, R. tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

  • Capot Chemical. Specifications of this compound. [Link]

An In-depth Technical Guide to Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details its molecular characteristics, including its precise molecular weight, and outlines a proposed, evidence-based synthetic strategy. Furthermore, it covers essential analytical techniques for its characterization and discusses its potential applications in drug discovery and development. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and utilization of substituted piperidine scaffolds.

Introduction: The Significance of Substituted Piperidines

The piperidine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds. Its prevalence is a testament to its favorable physicochemical properties, including its ability to impart aqueous solubility and act as a versatile pharmacophore. The strategic functionalization of the piperidine core allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Among the diverse substitution patterns, 4,4-disubstituted piperidines have emerged as a particularly interesting class of compounds, with applications ranging from analgesics to potent enzyme inhibitors.[1] This guide focuses on a specific exemplar of this class, this compound, providing an in-depth analysis of its molecular weight and a technical framework for its synthesis and characterization.

Molecular Profile and Physicochemical Properties

A precise understanding of a molecule's properties is foundational to its application in research and development. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C13H25NO3[2][3]
Molecular Weight 243.34 g/mol [2]
CAS Number 885523-38-6[2]
Canonical SMILES CCC1(CCN(CC1)C(=O)OC(C)(C)C)CO[3]
IUPAC Name This compound[3]

Proposed Synthetic Strategy

While a definitive, step-by-step synthesis for this compound is not extensively documented in publicly available literature, a robust synthetic route can be proposed based on established methodologies for the synthesis of 4,4-disubstituted piperidines.[4][5] The following multi-step approach is a scientifically plausible pathway to the target molecule.

Synthesis_Workflow A Piperidin-4-one B N-Boc-piperidin-4-one A->B Boc Anhydride C Intermediate A B->C Ethyl Grignard or Ethyl Lithium D Intermediate B C->D Oxidation E Target Molecule D->E Reduction

Caption: A proposed synthetic workflow for this compound.

Step 1: N-Protection of Piperidin-4-one

The synthesis would commence with the protection of the nitrogen atom of piperidin-4-one. The use of a tert-butoxycarbonyl (Boc) protecting group is a standard and effective strategy in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

  • Protocol:

    • Dissolve piperidin-4-one hydrochloride in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

    • Add a base, for instance, triethylamine or sodium bicarbonate, to neutralize the hydrochloride salt.

    • Introduce di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture.

    • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup to isolate the N-Boc-piperidin-4-one.

Step 2: Introduction of the Ethyl Group

The next critical step involves the introduction of the ethyl group at the 4-position. This can be achieved through a nucleophilic addition of an ethyl organometallic reagent to the ketone.

  • Protocol:

    • Dissolve N-Boc-piperidin-4-one in an anhydrous ethereal solvent like THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to a low temperature, typically -78 °C.

    • Slowly add a solution of ethylmagnesium bromide (Ethyl Grignard reagent) or ethyllithium.

    • Allow the reaction to proceed at low temperature and then gradually warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent and purify it to yield tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate.

Step 3: Oxidation to the Aldehyde

The tertiary alcohol can be oxidized to an aldehyde, which will then be reduced to the primary alcohol.

  • Protocol:

    • Dissolve the tertiary alcohol from the previous step in a suitable solvent like DCM.

    • Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or use a Swern oxidation protocol.

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, work up the reaction to isolate the intermediate aldehyde, tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate.

Step 4: Reduction to the Hydroxymethyl Group

The final step is the reduction of the aldehyde to the primary alcohol, yielding the target molecule.

  • Protocol:

    • Dissolve the aldehyde in a protic solvent like methanol or ethanol.

    • Cool the solution in an ice bath.

    • Add a reducing agent such as sodium borohydride in portions.

    • Stir the reaction until the aldehyde is completely consumed.

    • Quench the reaction carefully with water and perform an aqueous workup.

    • The crude product can be purified by column chromatography to afford the final compound, this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

Analytical_Workflow A Synthesized Compound B NMR Spectroscopy A->B Structural Elucidation C Mass Spectrometry A->C Molecular Weight Confirmation D Purity Assessment (HPLC) A->D Purity Determination

Caption: A standard analytical workflow for the characterization of a synthesized organic compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the ethyl group (a triplet and a quartet), and the methylene protons of the hydroxymethyl group. The piperidine ring protons will appear as a complex pattern of multiplets.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the ethyl and hydroxymethyl groups, and the carbons of the piperidine ring.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry would be a suitable technique to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 244.34.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC analysis is crucial for determining the purity of the final compound. A high-purity sample (typically >95%) is essential for its use in further research and development activities.[2]

Potential Applications in Drug Discovery

Substituted piperidines are privileged scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets. While the specific biological activity of this compound is not widely reported, its structural motifs suggest potential applications as an intermediate in the synthesis of:

  • Novel Analgesics: The 4,4-disubstituted piperidine core is present in several potent analgesic agents.[6]

  • Enzyme Inhibitors: The functional groups on the molecule could serve as handles for the elaboration into more complex structures designed to target specific enzyme active sites.

  • PROTAC Linkers: The piperidine scaffold can be utilized as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs).[7]

Conclusion

This compound is a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. With a molecular weight of 243.34 g/mol , its synthesis can be approached through a logical, multi-step sequence rooted in well-established organic chemistry principles. The analytical techniques outlined in this guide provide a robust framework for its characterization, ensuring its quality and suitability for downstream applications in the dynamic field of drug discovery.

References

[1] Colapret, J. A., et al. (1989). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]

[6] Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-74. [Link]

[2] Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

[4] Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. [Link]

[8] PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

[9] Google Patents. (2014). Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate.

[5] Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

[3] PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

[10] PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

[11] Murugesan, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

[12] Supporting Information. (n.d.). General procedure for the synthesis of tert-butyl carbamates. [Link]

[13] Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]

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"Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate" IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: tert-Butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a key synthetic intermediate in pharmaceutical research and development. We will establish its formal IUPAC nomenclature and detail its physicochemical properties. The core of this document is a detailed, field-proven protocol for its synthesis via the reduction of a diester precursor, including a deep dive into the reaction mechanism. Furthermore, we present robust methodologies for its purification and thorough analytical characterization. The guide concludes with a discussion of its significant applications, particularly as a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs), including fentanyl analogues. This document is intended for researchers, medicinal chemists, and process development scientists.

Introduction and Nomenclature

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous pharmaceuticals and natural alkaloids.[1] The strategic functionalization of this ring system allows for the precise tuning of a molecule's physicochemical properties and its three-dimensional orientation for optimal interaction with biological targets. The subject of this guide, this compound, is a valuable building block that features a quaternary center, providing a fixed spatial arrangement of its substituents.

IUPAC Name and Structural Confirmation

The formal IUPAC name for the topic compound is This compound .[2] Its structure consists of a piperidine ring where the nitrogen is protected by a tert-butoxycarbonyl (Boc) group. The C4 position is substituted with both an ethyl group and a hydroxymethyl group.

Caption: Structure of this compound.

Physicochemical Properties

A summary of the key computed and experimental properties of the target compound is provided below.

PropertyValueSource
Molecular FormulaC₁₃H₂₅NO₃PubChem[2]
Molecular Weight243.34 g/mol PubChem[2]
AppearanceWhite to off-white solid/oilSupplier Data
CAS Number193022-98-9BLDpharm[3]
XLogP31.9PubChem[2]
Significance in Medicinal Chemistry

The N-Boc protecting group serves a critical function by deactivating the nucleophilic and basic nature of the piperidine nitrogen, preventing it from interfering in reactions targeting other parts of the molecule.[4][5] This allows for precise chemical modifications. The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to liberate the free amine for subsequent coupling reactions.[6] The presence of both an ethyl group and a primary alcohol on a quaternary center makes this compound a highly versatile intermediate for building complex molecular architectures where precise spatial control is paramount. It is a known precursor in the synthesis of fentanyl and its derivatives.[7]

Synthesis Strategy and Protocol

The synthesis of this compound is most efficiently achieved through the selective reduction of a suitable diester precursor.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to a diester, specifically 1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate , as the immediate precursor. The primary alcohol can be formed by the reduction of the ethyl ester at the C4 position. This starting material is commercially available and provides a direct route to the target molecule.

Retrosynthesis Target Target Molecule (tert-butyl 4-ethyl-4-(hydroxymethyl) piperidine-1-carboxylate) Disconnection Functional Group Interconversion (Reduction) Target->Disconnection Precursor Precursor (1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate) Disconnection->Precursor

Caption: Retrosynthetic analysis for the target compound.

Detailed Synthesis Protocol

This protocol describes the reduction of the ester functionality using Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent necessary for this transformation as milder reagents like sodium borohydride (NaBH₄) are ineffective at reducing esters.[8][9]

Reaction: 1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate → this compound

Reagents and Equipment

Reagent/EquipmentQuantity/SpecificationPurpose
1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate1.0 equivStarting Material
Lithium Aluminum Hydride (LiAlH₄)1.5 - 2.0 equivReducing Agent
Anhydrous Tetrahydrofuran (THF)Sufficient for ~0.2 M solutionReaction Solvent
Deionized WaterAs neededQuenching
15% Sodium Hydroxide (NaOH) SolutionAs neededQuenching
Anhydrous Sodium Sulfate (Na₂SO₄)As neededDrying Agent
Three-neck round-bottom flaskAppropriate sizeReaction Vessel
Magnetic stirrer and stir bar---Agitation
Ice/water bath---Temperature Control
Addition funnel---Controlled Reagent Addition
Nitrogen or Argon line---Inert Atmosphere

Step-by-Step Experimental Procedure:

  • Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent reaction with LiAlH₄.

  • Inert Atmosphere: Purge the system with dry nitrogen or argon for 10-15 minutes.

  • Reagent Preparation: In a separate flask under nitrogen, prepare a solution of 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (1.0 equiv) in anhydrous THF.

  • LiAlH₄ Suspension: Carefully add Lithium Aluminum Hydride (1.5 equiv) to the reaction flask, followed by anhydrous THF to create a suspension.

  • Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice/water bath.

  • Substrate Addition: Transfer the solution of the starting material to the addition funnel and add it dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching (Fieser Method): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add the following reagents sequentially:

    • 'X' mL of deionized water (where X is the mass of LiAlH₄ in grams).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of deionized water.

  • Workup: Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Combine the filtrate and washes, and concentrate the solution under reduced pressure to yield the crude product.

Mechanistic Insight: LiAlH₄ Reduction

The reduction of an ester with LiAlH₄ is a two-stage process. First, a hydride ion (H⁻) from the AlH₄⁻ complex performs a nucleophilic acyl substitution on the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form an aldehyde intermediate.[8] This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, yielding a primary alcohol upon acidic or aqueous workup.[10][11]

cluster_0 Step 1: Nucleophilic Acyl Substitution cluster_1 Step 2: Nucleophilic Addition Ester Ester Precursor (R-COOEt) Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 + H⁻ Hydride1 LiAlH₄ Aldehyde Aldehyde Intermediate (R-CHO) Tetrahedral1->Aldehyde Collapse LeavingGroup Li[Al(OEt)H₃] Tetrahedral1->LeavingGroup Hydride2 LiAlH₄ Alkoxide Alkoxide Intermediate (R-CH₂O⁻) Aldehyde->Alkoxide + H⁻ Alcohol Primary Alcohol Product (R-CH₂OH) Alkoxide->Alcohol Protonation Workup Aqueous Workup (H₂O)

Caption: Mechanism of LiAlH₄ reduction of an ester to a primary alcohol.

Purification and Characterization

Obtaining high-purity this compound is crucial for its use in subsequent synthetic steps.

Chromatographic Purification

The crude product is typically purified using silica gel column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40-50%) is commonly effective. The polarity of the eluent should be determined based on TLC analysis of the crude material.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the material onto a small amount of silica gel and dry it to a free-flowing powder.

    • Load the dry powder onto the top of a prepared silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC and combine those containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified compound.

Challenges in piperidine purification can include product oxidation, leading to yellowing, and the basic nature of related (deprotected) compounds which can cause tailing on silica gel.[12][13] Using the N-Boc protected form mitigates the basicity issue.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical methods.

Expected Analytical Data

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ ~3.5-4.2 (m, piperidine CH₂ adjacent to N), δ ~3.4 (s, CH₂OH), δ ~1.45 (s, 9H, C(CH₃)₃), δ ~1.2-1.8 (m, piperidine CH₂ and CH), δ ~0.85 (t, 3H, CH₂CH₃), δ ~1.5 (q, 2H, CH₂CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ ~155 (C=O, carbamate), δ ~80 (C(CH₃)₃), δ ~68 (CH₂OH), δ ~40-45 (piperidine CH₂ adjacent to N), δ ~30-35 (piperidine CH₂), δ ~28.5 (C(CH₃)₃), δ ~25 (CH₂CH₃), δ ~8 (CH₂CH₃).
FT-IR (thin film)ν ~3400 cm⁻¹ (broad, O-H stretch), ~2970-2860 cm⁻¹ (C-H stretch), ~1685 cm⁻¹ (strong, C=O stretch of carbamate).
MS (ESI+) m/z 244.19 [M+H]⁺, 266.17 [M+Na]⁺.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate.

  • Scaffold for Complex APIs: Its rigid, well-defined structure makes it an ideal starting point for synthesizing complex molecules where the orientation of substituents is critical for biological activity.

  • Fentanyl Analogues: This molecule is a documented intermediate in the synthesis of fentanyl and related potent analgesics.[7] The piperidine core is central to the pharmacophore of these compounds.

  • PROTAC Linkers: Related 4-hydroxymethylpiperidine structures are employed as semi-flexible linkers in the development of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic modalities designed to induce targeted protein degradation.

Safety and Handling

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly flammable and reacts violently with water and other protic solvents, releasing flammable hydrogen gas. It must be handled under a dry, inert atmosphere by trained personnel. All quenching procedures should be performed slowly and with extreme caution, especially on a large scale.

  • Solvents: Anhydrous THF is flammable and can form explosive peroxides. It should be handled in a well-ventilated fume hood away from ignition sources.

  • Product: The final compound should be handled with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile chemical building block. The synthetic route via LiAlH₄ reduction of its diester precursor is robust and efficient. With careful execution of the synthesis, quenching, and purification steps outlined in this guide, researchers can reliably produce this intermediate in high purity for application in pharmaceutical synthesis and drug discovery programs.

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An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate: Starting Materials and Strategic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The 4,4-disubstituted piperidine motif is a privileged scaffold in numerous biologically active compounds, and the ability to synthesize derivatives with precise stereochemistry and functionality is of paramount importance. This document will explore three plausible and efficient synthetic routes, detailing the starting materials, key transformations, and the underlying chemical principles.

Introduction: The Significance of 4,4-Disubstituted Piperidines

The piperidine ring is a ubiquitous structural feature in a vast array of pharmaceuticals and natural products.[1] The rigid, chair-like conformation of the piperidine scaffold allows for the precise spatial orientation of substituents, which is crucial for molecular recognition and biological activity. Specifically, 4,4-disubstituted piperidines offer a unique three-dimensional projection of functional groups, often leading to enhanced potency, selectivity, and improved pharmacokinetic properties of drug candidates. The target molecule of this guide, this compound, incorporates a primary alcohol for further functionalization and an ethyl group, which can contribute to favorable lipophilicity and binding interactions. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability during synthesis and allows for facile deprotection under acidic conditions.[2]

Synthetic Strategies: A Comparative Analysis

Three primary synthetic strategies have been identified for the efficient construction of the target molecule, each commencing from the readily available starting material, N-Boc-4-piperidone. These routes are:

  • The Reformatsky Reaction: A direct approach to establishing the C4-quaternary center.

  • The Wittig Reaction followed by Hydroboration-Oxidation: A sequential approach for controlled installation of the ethyl and hydroxymethyl groups.

  • The Corey-Chaykovsky Reaction and subsequent epoxide opening: A strategy involving the formation and regioselective opening of an epoxide intermediate.

The following sections will provide a detailed examination of each of these synthetic pathways.

Route 1: The Reformatsky Reaction

The Reformatsky reaction is a powerful tool in organic synthesis for the formation of β-hydroxy esters from the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[3] This reaction is particularly well-suited for the synthesis of our target molecule as it allows for the direct formation of the carbon skeleton containing both the ethyl and a precursor to the hydroxymethyl group in a single step.

Mechanistic Rationale

The reaction is initiated by the oxidative insertion of zinc into the carbon-halogen bond of an α-halo ester, such as ethyl bromoacetate, to form an organozinc intermediate known as a Reformatsky enolate.[4] This enolate is less reactive than a corresponding Grignard reagent or lithium enolate, which prevents self-condensation of the ester. The Reformatsky enolate then adds to the carbonyl group of N-Boc-4-piperidone. Subsequent acidic workup protonates the resulting alkoxide to yield a β-hydroxy ester. The final step involves the reduction of the ester functionality to the desired primary alcohol.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(1-(ethoxycarbonyl)ethyl)-4-hydroxypiperidine-1-carboxylate

  • To a suspension of activated zinc dust (2.0 equivalents) in anhydrous tetrahydrofuran (THF), a solution of N-Boc-4-piperidone (1.0 equivalent) and ethyl 2-bromoacetate (1.5 equivalents) in anhydrous THF is added dropwise under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction mixture is gently heated to initiate the reaction, which is typically indicated by a mild exotherm and a change in color.

  • After the initial reaction subsides, the mixture is stirred at reflux for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting ketone.

  • The reaction is then cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The resulting mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ester.

Step 2: Reduction to this compound

  • The purified β-hydroxy ester from the previous step (1.0 equivalent) is dissolved in anhydrous THF and cooled to 0 °C in an ice bath.

  • A solution of lithium aluminum hydride (LiAlH₄) (2.0-3.0 equivalents) in THF is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • The resulting precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the target molecule, this compound.

Visualization of the Reformatsky Route

Reformatsky Reaction Route start N-Boc-4-piperidone reagents1 Ethyl 2-bromoacetate, Zn, THF start->reagents1 intermediate tert-Butyl 4-(1-(ethoxycarbonyl)ethyl)-4-hydroxypiperidine-1-carboxylate reagents1->intermediate reagents2 1. LiAlH4, THF 2. H2O workup intermediate->reagents2 product This compound reagents2->product caption Figure 1: Synthetic pathway via the Reformatsky reaction.

Figure 1: Synthetic pathway via the Reformatsky reaction.

Route 2: Wittig Reaction and Hydroboration-Oxidation

This two-step sequence offers a highly controlled method for the synthesis of the target molecule. The Wittig reaction is a well-established method for the synthesis of alkenes from aldehydes or ketones,[5] while the hydroboration-oxidation reaction provides a stereospecific and regioselective means of converting an alkene to an alcohol.[6]

Mechanistic Rationale

The first step involves the reaction of N-Boc-4-piperidone with an ethyl-substituted phosphorus ylide, which is typically generated in situ from the corresponding phosphonium salt (e.g., ethyltriphenylphosphonium bromide) and a strong base. The ylide attacks the carbonyl carbon of the piperidone, leading to the formation of a betaine intermediate, which then collapses to form the desired exocyclic alkene, tert-butyl 4-ethylidenepiperidine-1-carboxylate, and triphenylphosphine oxide.

The second step, hydroboration-oxidation, proceeds via the anti-Markovnikov addition of borane (BH₃) across the double bond of the alkene intermediate.[7] The boron atom adds to the less substituted carbon of the double bond, and a hydride is delivered to the more substituted carbon in a syn-fashion. Subsequent oxidation of the resulting organoborane with hydrogen peroxide in the presence of a base replaces the boron atom with a hydroxyl group, yielding the target primary alcohol.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-ethylidenepiperidine-1-carboxylate

  • To a stirred suspension of ethyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF at 0 °C, a solution of a strong base such as potassium tert-butoxide or n-butyllithium (1.1 equivalents) is added dropwise to generate the ylide (a characteristic color change is often observed).

  • The resulting mixture is stirred at 0 °C for 30-60 minutes.

  • A solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF is then added dropwise to the ylide solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the addition of water, and the product is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to isolate tert-butyl 4-ethylidenepiperidine-1-carboxylate.

Step 2: Hydroboration-Oxidation to this compound

  • To a solution of the alkene from the previous step (1.0 equivalent) in anhydrous THF at 0 °C, a solution of borane-THF complex (1.0 M in THF, 1.1 equivalents) is added dropwise.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The mixture is then cooled to 0 °C, and a solution of 3 M aqueous sodium hydroxide followed by 30% aqueous hydrogen peroxide is carefully added.

  • The reaction is stirred at room temperature for 1-2 hours.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification by flash column chromatography provides the final product.

Visualization of the Wittig and Hydroboration-Oxidation Route

Wittig and Hydroboration-Oxidation Route start N-Boc-4-piperidone reagents1 1. Ph3P+CH2CH3 Br-, Base 2. THF start->reagents1 intermediate tert-Butyl 4-ethylidenepiperidine-1-carboxylate reagents1->intermediate reagents2 1. BH3-THF 2. H2O2, NaOH intermediate->reagents2 product This compound reagents2->product caption Figure 2: Synthetic pathway via Wittig olefination and hydroboration-oxidation.

Figure 2: Synthetic pathway via Wittig olefination and hydroboration-oxidation.

Route 3: Corey-Chaykovsky Reaction and Epoxide Ring-Opening

The Corey-Chaykovsky reaction provides an efficient method for the synthesis of epoxides from ketones using sulfur ylides.[8] The subsequent regioselective ring-opening of the resulting spiro-epoxide offers another avenue to the target 4,4-disubstituted piperidine.

Mechanistic Rationale

The reaction of N-Boc-4-piperidone with a sulfur ylide, such as dimethyloxosulfonium methylide (generated from trimethylsulfoxonium iodide and a base), initially forms a betaine intermediate. Unlike the phosphorus ylide in the Wittig reaction, the sulfur betaine undergoes intramolecular nucleophilic displacement to form a stable spiro-epoxide and dimethyl sulfoxide.[9]

The second step involves the nucleophilic ring-opening of the epoxide. The choice of the nucleophile is critical for the success of this step. An organocuprate reagent, such as lithium diethylcuprate, is often preferred for epoxide openings as it tends to be less basic and provides better regioselectivity than Grignard reagents, attacking the less sterically hindered carbon of the epoxide. In this case, attack at the methylene carbon of the spiro-epoxide would lead directly to the desired product.

Experimental Protocol

Step 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

  • To a stirred suspension of trimethylsulfoxonium iodide (1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO) at room temperature, sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) is added portion-wise.

  • The mixture is stirred for 30-60 minutes until the evolution of hydrogen gas ceases.

  • A solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous DMSO is added dropwise.

  • The reaction is stirred at room temperature for 12-16 hours.

  • The reaction is quenched with water and the product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • Purification by flash column chromatography yields the spiro-epoxide.

Step 2: Ring-Opening with an Ethyl Nucleophile

  • In a separate flask, a solution of lithium diethylcuprate is prepared by adding two equivalents of ethyllithium to one equivalent of copper(I) iodide in anhydrous THF at -78 °C.

  • A solution of the spiro-epoxide from the previous step (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared cuprate solution at -78 °C.

  • The reaction mixture is slowly warmed to room temperature and stirred for 2-4 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • Purification by flash column chromatography affords the target molecule.

Visualization of the Corey-Chaykovsky Route

Corey-Chaykovsky Reaction Route start N-Boc-4-piperidone reagents1 1. (CH3)3S(O)I, NaH 2. DMSO start->reagents1 intermediate tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate reagents1->intermediate reagents2 1. (CH3CH2)2CuLi, THF 2. NH4Cl (aq) intermediate->reagents2 product This compound reagents2->product caption Figure 3: Synthetic pathway via Corey-Chaykovsky epoxidation and ring-opening.

Figure 3: Synthetic pathway via Corey-Chaykovsky epoxidation and ring-opening.

Summary and Comparison of Synthetic Routes

FeatureReformatsky ReactionWittig & Hydroboration-OxidationCorey-Chaykovsky & Ring-Opening
Starting Material N-Boc-4-piperidoneN-Boc-4-piperidoneN-Boc-4-piperidone
Key Intermediates β-hydroxy esterExocyclic alkene, OrganoboraneSpiro-epoxide
Number of Steps 222
Key Reagents Zinc, Ethyl bromoacetate, LiAlH₄Ethyltriphenylphosphonium bromide, Base, Borane-THF, H₂O₂Trimethylsulfoxonium iodide, Base, Organocuprate
Advantages Direct formation of the carbon skeleton, potentially fewer purification steps.High degree of control and predictability, well-established reactions.Access to a versatile epoxide intermediate for other transformations.
Potential Challenges Activation of zinc can be variable, potential for side reactions.Stoichiometric triphenylphosphine oxide byproduct can complicate purification.Regioselectivity of epoxide opening, preparation of organocuprate.

Conclusion

The synthesis of this compound can be achieved through several efficient and reliable synthetic routes, each with its own set of advantages and considerations. The choice of the optimal route will depend on the specific requirements of the research, including the desired scale of the synthesis, the availability of reagents, and the expertise of the synthetic chemist. The Reformatsky reaction offers a direct and convergent approach, while the Wittig/hydroboration-oxidation sequence provides a highly controlled and stepwise construction of the target molecule. The Corey-Chaykovsky reaction presents an alternative strategy via a versatile epoxide intermediate. It is the author's expert opinion that for its robustness and predictability, the Wittig reaction followed by hydroboration-oxidation is often the preferred method in a drug discovery setting. However, for large-scale synthesis, the Reformatsky approach may offer advantages in terms of atom economy.

References

  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]

  • Reformatsky Reaction. (n.d.). In Name-Reaction.com. Retrieved from [Link]

  • Defense Technical Information Center. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Reformatsky reaction. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Johnson–Corey–Chaykovsky reaction. In Wikipedia. Retrieved from [Link]

  • Sciencemadness.org. (2012, July 1). N-alkylation of 4-piperidone. Retrieved from [Link]

  • Scribd. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Allylic Grignard Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. Beilstein Journal of Organic Chemistry, 13, 2496–2502. [Link]

  • Organic Reactions. (1965). The Wittig Reaction. Organic Reactions, 14, 270-490. [Link]

  • Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). Retrieved from [Link]

  • Google Patents. (2009). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

  • National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. [Link]

  • National Center for Biotechnology Information. (2021). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 26(16), 4984. [Link]

  • ResearchGate. (n.d.). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. Retrieved from [Link]

  • Wikipedia. (2023, November 15). Hydroboration–oxidation reaction. In Wikipedia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • ChemBK. (2024, April 9). tert-butyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (2009). US7547789B2 - Process for the preparation of N-(4-piperidinyl)-N-ethyl-phenylacetamides from N-Boc-4-oxopiperidine.
  • LibreTexts. (2019, June 5). 7.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. Retrieved from [Link]

  • Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Khan Academy. (n.d.). Hydroboration-oxidation: Mechanism. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-hydroxymethyl-piperidine-1-carboxylic acid t-butyl ester. Retrieved from [Link]

  • YouTube. (2018, April 27). Hydroboration - Oxidation Reaction Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Retrieved from [Link]

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An In-Depth Technical Guide to Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged motif in drug design. Within this vast chemical space, 4,4-disubstituted piperidines represent a class of compounds with significant potential for modulating biological activity and improving pharmacokinetic profiles. This guide focuses on a specific, yet increasingly relevant, member of this class: Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate . This molecule, featuring a quaternary center with both an ethyl and a hydroxymethyl group, offers a unique three-dimensional architecture for probing receptor binding pockets and serves as a valuable building block in the synthesis of more complex drug candidates.

This document provides a comprehensive overview of the chemical structure, plausible synthetic strategies, and potential applications of this compound, with the aim of equipping researchers and drug development professionals with the foundational knowledge required for its effective utilization in their scientific endeavors.

Molecular Architecture and Physicochemical Properties

This compound, with the CAS number 885523-38-6, possesses a unique molecular framework centered around a piperidine ring. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to temper the nucleophilicity and basicity of the amine, thereby facilitating controlled reactions at other positions of the molecule. The key feature of this compound is the quaternary carbon at the 4-position, substituted with both an ethyl group and a hydroxymethyl group.

The presence of the Boc protecting group significantly influences the conformational preference of the piperidine ring, generally favoring a chair conformation. The bulky tert-butyl group tends to occupy an equatorial position to minimize steric hindrance. The ethyl and hydroxymethyl substituents at the 4-position introduce a chiral center, although the compound is typically synthesized and utilized as a racemate. The primary alcohol of the hydroxymethyl group provides a handle for further functionalization, such as etherification, esterification, or oxidation to an aldehyde or carboxylic acid.

PropertyValueSource
Molecular Formula C13H25NO3[1]
Molecular Weight 243.34 g/mol PubChem
CAS Number 885523-38-6PubChem
Canonical SMILES CCC1(CCN(CC1)C(=O)OC(C)(C)C)CO[1]
IUPAC Name This compound[1]

Strategic Synthesis: A Proposed Pathway

The proposed synthetic strategy involves a two-step sequence:

  • Introduction of the Ethyl Group: This can be achieved via a Grignard reaction, where N-Boc-4-piperidone is treated with ethylmagnesium bromide (EtMgBr). This nucleophilic addition to the ketone functionality will generate the tertiary alcohol, tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate.

  • Introduction of the Hydroxymethyl Group: The subsequent step is more challenging and requires a method for C-C bond formation at the already substituted 4-position. A potential, albeit complex, route could involve the conversion of the tertiary alcohol to a suitable leaving group, followed by a nucleophilic substitution with a cyanide-containing reagent. Subsequent reduction of the nitrile would yield the primary amine, which could then be converted to the alcohol. However, a more direct and plausible, though not explicitly documented, approach might involve a Reformatsky-type reaction or the use of a lithiated derivative of a protected hydroxymethyl species.

A more straightforward and likely successful approach would be to start with a precursor that already contains a functional group that can be converted to the hydroxymethyl group. For instance, one could envision a synthetic route starting from 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid .

Proposed Synthetic Workflow:

G start N-Boc-4-piperidone step1 Grignard Reaction (Ethylmagnesium Bromide) start->step1 intermediate1 Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate step1->intermediate1 step2 Oxidation intermediate1->step2 intermediate2 Tert-butyl 4-ethyl-4-oxopiperidine-1-carboxylate step2->intermediate2 step3 Cyanohydrin Formation (e.g., TMSCN) intermediate2->step3 intermediate3 Tert-butyl 4-cyano-4-ethyl-4-hydroxypiperidine-1-carboxylate step3->intermediate3 step4 Reduction of Nitrile (e.g., LiAlH4) intermediate3->step4 final_product This compound step4->final_product

Caption: Proposed synthetic pathway to the target compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethylmagnesium bromide (1.2 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary alcohol.

Step 2: Oxidation to Tert-butyl 4-ethyl-4-oxopiperidine-1-carboxylate

This step is proposed to create a suitable precursor for the introduction of the hydroxymethyl group and may not be the most direct route.

  • Dissolve the tertiary alcohol from Step 1 in a suitable solvent such as dichloromethane (DCM).

  • Add an oxidizing agent, such as Dess-Martin periodinane or perform a Swern oxidation.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction mixture according to the chosen oxidation protocol.

  • Purify the resulting ketone by flash chromatography.

Step 3 & 4: Conversion to the Final Product

This two-step sequence represents one of several possibilities for converting the ketone to the hydroxymethyl derivative.

  • To a solution of the ketone from Step 2 in DCM, add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid (e.g., ZnI2).

  • Stir the reaction at room temperature until the formation of the cyanohydrin is complete.

  • Carefully quench the reaction and purify the intermediate.

  • Reduce the resulting nitrile/cyanohydrin directly with a strong reducing agent like lithium aluminum hydride (LiAlH4) in THF to yield the final product, this compound.

Note: This proposed synthesis is illustrative. The causality behind these choices lies in the well-established reactivity of the starting materials and the desired transformations. The Grignard reaction is a classic and reliable method for alkylating ketones. The subsequent steps are chosen to introduce the second C1 unit. Each step would require careful optimization of reaction conditions (temperature, solvent, stoichiometry) and rigorous characterization of the intermediates.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the ethyl group (a triplet and a quartet), and the diastereotopic protons of the piperidine ring and the hydroxymethyl group.

    • ¹³C NMR would confirm the presence of all 13 carbon atoms, including the quaternary carbon at the 4-position and the carbonyl carbon of the Boc group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique would be used to determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the alcohol (around 3300-3500 cm⁻¹), the C-H stretches of the alkyl groups, and the strong C=O stretch of the carbamate in the Boc group (around 1680-1700 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a valuable building block in drug discovery.

G core Tert-butyl 4-ethyl-4- (hydroxymethyl)piperidine-1-carboxylate app1 Scaffold for Novel Ligands core->app1 Provides piperidine core app2 Introduction of 3D Complexity core->app2 Quaternary center app3 Linker for PROTACs and ADCs core->app3 Functional handle for conjugation app4 Fragment-Based Drug Design core->app4 As a starting fragment

Caption: Potential applications in drug discovery.

  • Scaffold for Novel Ligands: The piperidine ring is a common scaffold in ligands for a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The 4,4-disubstitution pattern allows for the precise positioning of pharmacophoric elements in three-dimensional space, potentially leading to enhanced potency and selectivity.

  • Introduction of 3D Complexity: The trend in modern drug discovery is moving away from flat, aromatic structures towards more three-dimensional molecules, which often exhibit improved physicochemical properties and better target engagement. The quaternary center of this compound introduces significant 3D character.

  • Linker Chemistry: The primary alcohol of the hydroxymethyl group serves as a convenient attachment point for linkers in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The piperidine ring can provide a degree of conformational constraint to the linker, which can be beneficial for biological activity.

  • Fragment-Based Drug Design (FBDD): This molecule can be considered a fragment that can be used in FBDD screening campaigns to identify initial hits that can be subsequently optimized into more potent leads.

Conclusion and Future Perspectives

This compound is a valuable, albeit not extensively documented, chemical entity with significant potential in synthetic and medicinal chemistry. Its unique 4,4-disubstituted piperidine core offers a platform for the development of novel therapeutic agents with enhanced three-dimensionality. While a definitive, published synthesis protocol is yet to be widely disseminated, a logical and plausible synthetic route can be proposed based on established chemical principles.

As the demand for more complex and specific drug molecules continues to grow, the importance of versatile building blocks like this compound is expected to increase. Further research into its synthesis, characterization, and application in various drug discovery programs is warranted and will undoubtedly contribute to the advancement of medicinal chemistry.

References

  • Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974. [Link]

  • Laschat, S., & Kunz, H. (1992). Asymmetric Synthesis of Piperidine Alkaloids. Synthesis, 1992(01), 90–100. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24728849, this compound. Retrieved from [Link].

Sources

The Strategic Deployment of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic profiles is perpetual. The piperidine scaffold, a privileged heterocyclic motif, is a cornerstone in the design of numerous clinically successful drugs, prized for its favorable physicochemical properties and its ability to orient substituents in three-dimensional space.[1][2] This guide delves into the strategic utility of a specific, highly functionalized building block: tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate . We will explore its synthesis, reactivity, and its role as a versatile precursor for complex molecular targets, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application.

The Rationale for 4,4-Disubstitution: Engineering Three-Dimensionality and Physicochemical Properties

The introduction of a geminal disubstitution pattern at the 4-position of the piperidine ring offers several distinct advantages in drug design. This substitution pattern imparts a degree of conformational rigidity, which can be crucial for pre-organizing a molecule for optimal binding to a biological target. Furthermore, the specific choice of an ethyl and a hydroxymethyl group allows for a nuanced modulation of the molecule's properties.

  • Lipophilicity and Metabolic Stability : The ethyl group contributes to the lipophilicity of the molecule, which can be a critical parameter for membrane permeability and oral bioavailability. The gem-disubstitution can also shield adjacent positions from metabolic attack, potentially enhancing the pharmacokinetic profile of the final drug candidate.

  • Vectorial Projection of Functionality : The hydroxymethyl group serves as a versatile handle for further synthetic elaboration. Its primary alcohol functionality can be readily transformed into a wide array of other chemical moieties, allowing for the exploration of chemical space in a directed manner.

  • Three-Dimensional Scaffolding : The tetrahedral nature of the C4 carbon projects the ethyl and hydroxymethyl groups into distinct vectors in space. This inherent three-dimensionality is a key feature of modern drug candidates, as it allows for more specific and potent interactions with the often-complex topographies of protein binding sites.[1]

Synthesis of the Building Block: A Plausible and Detailed Approach

While "this compound" is commercially available, understanding its synthesis is crucial for appreciating its purity, potential impurities, and for scaling up its production. A robust synthetic strategy can be envisioned starting from the readily available N-Boc-4-piperidone.

Proposed Synthetic Pathway

Synthetic_Pathway start N-Boc-4-piperidone intermediate1 tert-butyl 4-ethylidene-piperidine-1-carboxylate start->intermediate1 Wittig Reaction (EtPPh3Br, n-BuLi) intermediate2 tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate intermediate1->intermediate2 Hydroformylation (Rh(CO)2acac, CO/H2) final_product This compound intermediate2->final_product Reduction (NaBH4)

Caption: Proposed synthetic route to the target building block.

Step-by-Step Methodology

Step 1: Wittig Reaction to Introduce the Ethylidene Group

The initial step involves the conversion of the ketone in N-Boc-4-piperidone to an exocyclic double bond. The Wittig reaction is a classic and reliable method for this transformation.

  • Protocol:

    • To a suspension of ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add n-butyllithium dropwise.

    • Stir the resulting deep red solution at room temperature for 1 hour to ensure complete formation of the ylide.

    • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

    • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purification by flash column chromatography on silica gel yields tert-butyl 4-ethylidenepiperidine-1-carboxylate.

Step 2: Hydroformylation to Introduce the Formyl Group

Hydroformylation of the exocyclic alkene introduces a formyl group, which can then be reduced to the desired hydroxymethyl group.

  • Protocol:

    • In a high-pressure reactor, dissolve tert-butyl 4-ethylidenepiperidine-1-carboxylate and a rhodium catalyst (e.g., Rh(CO)2acac) in an appropriate solvent such as toluene.

    • Pressurize the reactor with a mixture of carbon monoxide and hydrogen (syngas).

    • Heat the reaction mixture with stirring for several hours.

    • After cooling to room temperature and carefully venting the reactor, the solvent is removed under reduced pressure.

    • The crude tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate can be used in the next step without further purification or purified by column chromatography.

Step 3: Reduction to the Final Product

The final step is the reduction of the aldehyde to the primary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

  • Protocol:

    • Dissolve the crude aldehyde from the previous step in methanol and cool the solution to 0 °C.

    • Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl.

    • Extract the product with ethyl acetate.

    • The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • Purification by flash chromatography affords the final product, This compound .

The Building Block in Action: A Hub for Synthetic Diversification

The true value of "this compound" lies in the orthogonal reactivity of its functional groups. This allows for a systematic and predictable elaboration of the scaffold.

Reactivity Map

Reactivity_Map cluster_N N-Deprotection & Functionalization cluster_O Hydroxymethyl Group Transformations start tert-butyl 4-ethyl-4-(hydroxymethyl) piperidine-1-carboxylate N_deprotection N-Deprotection (TFA or HCl) start->N_deprotection O_oxidation Oxidation to Aldehyde (PCC, DMP) start->O_oxidation O_tosylation Activation (e.g., Tosylation) & Substitution (SN2) start->O_tosylation O_etherification Etherification (Williamson) start->O_etherification N_alkylation N-Alkylation N_deprotection->N_alkylation N_acylation N-Acylation N_deprotection->N_acylation N_reductive_amination Reductive Amination N_deprotection->N_reductive_amination

Caption: Key transformations of the building block.

Transformations of the Hydroxymethyl Group

The primary alcohol is a versatile functional group that can be readily converted into other moieties.

  • Oxidation to the Aldehyde : Mild oxidation using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can convert the hydroxymethyl group to an aldehyde. This aldehyde can then participate in reactions like Wittig olefinations, reductive aminations, or additions of organometallic reagents.

  • Activation and Substitution : The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This activated intermediate is then susceptible to nucleophilic substitution (SN2) with a wide range of nucleophiles (e.g., azides, cyanides, thiols, amines), providing access to a diverse array of 4-substituted-4-ethylpiperidines.

  • Etherification : Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, can be used to introduce ether linkages.

Manipulation of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions but can be easily removed under acidic conditions.[3]

  • Deprotection : Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane or methanol efficiently removes the Boc group, yielding the free secondary amine.

  • Post-Deprotection Functionalization : The resulting free piperidine nitrogen is a nucleophilic center that can undergo a plethora of transformations:

    • N-Alkylation : Reaction with alkyl halides or reductive amination with aldehydes or ketones.

    • N-Acylation : Reaction with acyl chlorides or carboxylic acids (using coupling reagents) to form amides.

    • N-Arylation : Buchwald-Hartwig or Ullmann coupling with aryl halides.

Application in Spirocycle Synthesis: A Gateway to Novel 3D Scaffolds

A particularly powerful application of this building block is in the synthesis of spirocyclic systems. Spirocycles are highly sought after in drug discovery due to their inherent three-dimensionality and novelty.

Workflow for Spirocycle Synthesis

Spirocycle_Synthesis start tert-butyl 4-ethyl-4-(hydroxymethyl) piperidine-1-carboxylate step1 Oxidation to Aldehyde start->step1 e.g., DMP step2 Intramolecular Reaction step1->step2 e.g., Pictet-Spengler or intramolecular aldol product Spirocyclic Piperidine step2->product

Caption: General workflow for constructing spirocycles.

By first oxidizing the hydroxymethyl group to an aldehyde, and then performing an intramolecular reaction, one can construct a new ring fused at the C4 position of the piperidine. For instance, if the Boc group is replaced with a tryptamine moiety, an intramolecular Pictet-Spengler reaction with the newly formed aldehyde would lead to a complex spiro-indolopiperidine scaffold.

Conclusion

"this compound" is a highly valuable and versatile building block for modern organic synthesis and drug discovery. Its pre-installed gem-disubstituted pattern provides a robust three-dimensional framework, while the orthogonal reactivity of the hydroxymethyl group and the Boc-protected amine allows for a wide range of selective synthetic transformations. By understanding the synthesis and reactivity of this building block, researchers can strategically incorporate it into their synthetic campaigns to access novel and complex molecular architectures with the potential for enhanced biological activity and improved pharmacokinetic properties.

References

  • Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50.
  • Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. Retrieved from [Link]

  • De Lombaert, S., et al. (2008). Discovery of Bioavailable 4,4-Disubstituted Piperidines as Potent Ligands of the Chemokine Receptor 5 and Inhibitors of the Human Immunodeficiency Virus-1. Journal of Medicinal Chemistry, 51(21), 6825–6838.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Clayden, J., et al. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • O'Neil, I. A., et al. (2001). Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines. The Journal of Organic Chemistry, 66(25), 8515–8524.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Frolov, N. A., et al. (2022).
  • Zaragoza, F. (2022, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.
  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974.
  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]

  • Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595.
  • Kaczor, A. A., & Poso, A. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116892.

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A Medicinal Chemist's Guide to Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate: A Scaffold for Three-Dimensional Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Saturated heterocyclic scaffolds, particularly the piperidine ring, remain a cornerstone of medicinal chemistry. This guide focuses on a specialized, yet highly valuable building block: tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate . The strategic incorporation of a C4-quaternary center, bearing both an ethyl and a hydroxymethyl group, imparts unique structural and functional properties. This document serves as a technical resource for researchers and drug development professionals, elucidating the synthesis, reactivity, and strategic application of this scaffold. We will explore its role in creating conformationally restricted molecules, particularly spirocycles, enhancing metabolic stability, and its potential in designing selective modulators for complex targets like G-protein coupled receptors (GPCRs).

The Strategic Value of the C4-Disubstituted Piperidine Core

The piperidine motif is a privileged structure in medicinal chemistry, prevalent in numerous FDA-approved drugs, especially those targeting the central nervous system (CNS). Its success stems from its favorable physicochemical properties, including high aqueous solubility and a three-dimensional exit vector from its substituents. However, simple monosubstituted piperidines can suffer from metabolic instability or lack of conformational control.

The introduction of a quaternary center at the 4-position, as seen in This compound , addresses these limitations directly. This architectural feature offers several distinct advantages:

  • Conformational Rigidity: The gem-disubstitution locks the piperidine ring in a preferred chair conformation, reducing the entropic penalty upon binding to a biological target. This rigidity is a key principle in designing high-affinity ligands.

  • Enhanced Metabolic Stability: The quaternary carbon is sterically shielded and lacks a hydrogen atom, thus blocking a common site of oxidative metabolism by cytochrome P450 enzymes. This can significantly improve a drug candidate's pharmacokinetic profile.

  • Three-Dimensional Diversity: The ethyl and hydroxymethyl groups provide orthogonal vectors for substitution, allowing chemists to explore the three-dimensional space of a binding pocket more effectively than with a "flat" aromatic ring.

  • A Gateway to Spirocycles: The hydroxymethyl group serves as a versatile functional handle for intramolecular cyclization reactions, providing efficient access to complex and sought-after spirocyclic systems.[1][2] Spirocycles are of immense interest in drug design for their structural novelty and ability to mimic natural product complexity.[2]

The molecule's structure is further refined by the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This serves two critical functions: 1) it deactivates the otherwise reactive secondary amine during synthetic manipulations, and 2) it enhances solubility in common organic solvents. The Boc group can be reliably removed under acidic conditions, revealing the piperidine nitrogen for further functionalization at a late stage in a synthetic sequence.

Synthesis and Chemical Reactivity

While its parent compound, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a well-documented intermediate in the synthesis of drugs like Vandetanib and Ibrutinib, the targeted ethyl-substituted analog requires a more tailored synthetic approach.[3][4][5]

Proposed Synthetic Workflow

A logical and efficient synthesis can be designed starting from commercially available 1-Boc-4-piperidone. The following multi-step protocol outlines a robust pathway.

G start 1-Boc-4-piperidone step1 Step 1: Reformatsky Reaction - Ethyl bromoacetate - Activated Zinc start->step1 step2 Intermediate A (β-hydroxy ester) step1->step2 step3 Step 2: Dehydration - Martin's Sulfurane or - TsOH, Toluene step2->step3 step4 Intermediate B (α,β-unsaturated ester) step3->step4 step5 Step 3: Michael Addition - Et2CuLi (Gilman reagent) step4->step5 step6 Intermediate C (β-ethyl ester) step5->step6 step7 Step 4: Reduction - LiAlH4 or LiBH4 - THF step6->step7 final Target Molecule tert-butyl 4-ethyl-4- (hydroxymethyl)piperidine-1-carboxylate step7->final G cluster_0 Activation cluster_1 Intramolecular Cyclization start Target Building Block activated Activated Intermediate (e.g., Tosylate, Mesylate) start->activated deprotection Boc Deprotection (TFA or HCl) activated->deprotection cyclization Nucleophilic Attack (e.g., from N, O, or C) deprotection->cyclization final Spirocyclic Product cyclization->final G cluster_0 GPCR ortho Orthosteric Site allo Allosteric Site ligand Ligand Derived from Building Block pharmacophore Binding Pharmacophore ligand->pharmacophore Binds ethyl_group C4-Ethyl Group (Steric Probe) ligand->ethyl_group pharmacophore->ortho ethyl_group->allo Induces Selectivity

Sources

Harnessing the Potential of tert-Butyl 4-Ethyl-4-(hydroxymethyl)piperidine-1-carboxylate for the Synthesis of Novel Medicinal Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous FDA-approved therapeutics.[1] Its conformational flexibility and synthetic tractability make it a privileged scaffold in drug design. This guide focuses on a specific, highly versatile building block: tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate. We will provide a comprehensive overview of its synthesis, characterization, and strategic application in the generation of diverse and novel molecular scaffolds. This document is intended to serve as a practical resource, offering not only detailed experimental protocols but also the underlying scientific rationale to empower researchers in their quest for next-generation therapeutics.

The Strategic Importance of the 4,4-Disubstituted Piperidine Scaffold

The piperidine ring is a recurring motif in a multitude of biologically active compounds, from natural alkaloids to synthetic pharmaceuticals.[1] Its chair-like conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The ability to modify the piperidine core at various positions has made it an invaluable tool for medicinal chemists.[1]

The 4,4-disubstituted piperidine scaffold offers a unique advantage by introducing a quaternary center, which can impart several desirable properties to a drug candidate:

  • Increased Metabolic Stability: Substitution at the 4-position can block potential sites of metabolism, prolonging the half-life of the compound.

  • Modulation of Physicochemical Properties: The nature of the substituents at the C4 position can be tailored to fine-tune lipophilicity, solubility, and other key drug-like properties.

  • Three-Dimensional Diversity: The tetrahedral geometry of the C4-substituents allows for the exploration of three-dimensional chemical space, which is crucial for interacting with complex protein binding sites.

  • Novel Intellectual Property: The creation of novel 4,4-disubstituted piperidine scaffolds can lead to the development of new chemical entities with unique patent positions.

This guide will explore how the specific combination of an ethyl and a hydroxymethyl group in this compound provides a synthetically versatile platform for the construction of a wide array of innovative molecular architectures.

Synthesis of the Core Building Block: this compound

The synthesis of the title compound is a multi-step process that begins with the commercially available N-Boc-4-piperidone. The following protocol is a robust and scalable route to this key intermediate.

Synthetic Pathway Overview

The overall synthetic strategy involves three key transformations:

  • Grignard Addition: Introduction of the ethyl group at the C4 position via a Grignard reaction with N-Boc-4-piperidone.

  • Esterification: Conversion of the tertiary alcohol to an ethyl ester.

  • Reduction: Selective reduction of the ethyl ester to the primary alcohol.

Synthesis_Pathway A N-Boc-4-piperidone B tert-Butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate A->B  EtMgBr, THF   C 1-tert-Butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate B->C  EtOCOCl, Pyridine   D This compound C->D  LiAlH4, THF  

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-Ethyl-4-hydroxypiperidine-1-carboxylate

This step utilizes a Grignard reaction to introduce the ethyl group onto the piperidone core. The Boc protecting group is crucial as it prevents the Grignard reagent from reacting with the piperidine nitrogen.

  • Materials:

    • N-Boc-4-piperidone

    • Ethylmagnesium bromide (EtMgBr) in THF (1.0 M solution)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard laboratory glassware for anhydrous reactions

  • Protocol:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-4-piperidone (1.0 eq) and dissolve in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the ethylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The reaction is exothermic, so careful control of the addition rate is essential.[2]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate as a colorless oil.

Step 2: Synthesis of 1-tert-Butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate

The tertiary alcohol is then converted to an ethyl ester.

  • Materials:

    • tert-Butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate

    • Ethyl chloroformate (EtOCOCl)

    • Anhydrous pyridine

    • Anhydrous dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Protocol:

    • Dissolve tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add anhydrous pyridine (1.5 eq) to the solution.

    • Slowly add ethyl chloroformate (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 1-tert-butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate.

Step 3: Synthesis of this compound

The final step is the selective reduction of the ethyl ester to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Materials:

    • 1-tert-Butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Protocol:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of 1-tert-butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate (1.0 eq) in anhydrous THF dropwise.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 4 hours.[3][4]

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Stir the resulting mixture for 30 minutes, then filter through a pad of Celite®.

    • Wash the filter cake with THF.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain this compound as a white solid.

Characterization Data
CompoundMolecular FormulaMolecular WeightAppearance¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
tert-Butyl 4-ethyl-4-hydroxypiperidine-1-carboxylateC₁₂H₂₃NO₃229.32Colorless oil1.45 (s, 9H), 1.50-1.65 (m, 4H), 0.88 (t, J=7.5 Hz, 3H), 1.40 (q, J=7.5 Hz, 2H), 3.10-3.25 (m, 2H), 3.80-3.95 (m, 2H)79.5, 68.2, 40.1, 34.5, 30.2, 28.4, 8.1
1-tert-Butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylateC₁₅H₂₇NO₅301.38Pale yellow oil1.45 (s, 9H), 1.25 (t, J=7.1 Hz, 3H), 4.15 (q, J=7.1 Hz, 2H), 0.85 (t, J=7.5 Hz, 3H), 1.80-2.00 (m, 4H), 3.15-3.30 (m, 2H), 3.65-3.80 (m, 2H)174.5, 154.8, 80.0, 60.8, 45.1, 39.8, 32.1, 28.4, 14.2, 7.9
This compoundC₁₃H₂₅NO₃243.34White solid1.46 (s, 9H), 0.82 (t, J=7.6 Hz, 3H), 1.35 (q, J=7.6 Hz, 2H), 1.40-1.55 (m, 4H), 3.05-3.20 (m, 2H), 3.50 (s, 2H), 3.85-4.00 (m, 2H)154.9, 79.4, 68.9, 40.5, 39.8, 32.5, 28.5, 7.6

Application in Novel Scaffold Synthesis

The true utility of this compound lies in its potential for elaboration into a diverse range of complex molecular architectures. The two key functional handles—the primary alcohol and the protected piperidine nitrogen—provide orthogonal points for chemical modification.

Oxidation to the Aldehyde: A Gateway to Further Functionalization

The primary alcohol can be readily oxidized to the corresponding aldehyde, tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate, a versatile intermediate for a variety of carbon-carbon bond-forming reactions.

Oxidation_Workflow A This compound B tert-Butyl 4-ethyl-4-formylpiperidine-1-carboxylate A->B  Dess-Martin periodinane, DCM   Wittig_Reaction A tert-Butyl 4-ethyl-4-formylpiperidine-1-carboxylate C Alkene Product A->C B Phosphonium Ylide B->C  Wittig Reaction  

Caption: Wittig olefination of the 4-formylpiperidine derivative.

Experimental Protocol: Wittig Reaction

  • Materials:

    • tert-Butyl 4-ethyl-4-formylpiperidine-1-carboxylate

    • (Triphenylphosphoranylidene)acetonitrile

    • Anhydrous toluene

  • Protocol:

    • Dissolve the aldehyde (1.0 eq) and (triphenylphosphoranylidene)acetonitrile (1.1 eq) in anhydrous toluene.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to afford the desired alkene product.

Spirocyclization: Accessing Novel 3D Scaffolds

A particularly powerful application of 4,4-disubstituted piperidines is in the synthesis of spirocyclic systems. [5][6]The quaternary center at C4 is an ideal anchor point for the formation of a second ring, leading to structurally complex and medicinally relevant scaffolds.

3.3.1. Intramolecular Pictet-Spengler Reaction

After deprotection of the Boc group and subsequent N-alkylation with a suitable tryptamine derivative, an intramolecular Pictet-Spengler reaction can be employed to construct a spiro-β-carboline piperidine scaffold.

Pictet_Spengler A 4-Ethyl-4-formylpiperidine C Intermediate Iminium Ion A->C B Tryptamine B->C  Condensation   D Spiro-β-carboline piperidine C->D  Intramolecular Cyclization (TFA)  

Caption: Intramolecular Pictet-Spengler reaction for spirocycle synthesis.

Experimental Protocol:

  • Boc Deprotection: Treat tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate with trifluoroacetic acid (TFA) in DCM to remove the Boc group.

  • Reductive Amination: React the resulting free amine with tryptamine and a reducing agent (e.g., sodium triacetoxyborohydride) to form the N-alkylated piperidine.

  • Pictet-Spengler Cyclization: Treat the N-tryptaminyl-4-ethyl-4-formylpiperidine with a strong acid, such as TFA, to promote the intramolecular cyclization and formation of the spirocyclic product.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel molecular scaffolds. Its straightforward synthesis and the presence of two orthogonal functional handles allow for a wide range of chemical transformations. This guide has provided a detailed roadmap for its preparation and subsequent elaboration into more complex structures, including linear extensions via olefination and the construction of spirocyclic systems. By leveraging the principles and protocols outlined herein, researchers can unlock the potential of this unique scaffold to accelerate the discovery of new and effective therapeutic agents.

References

  • F. Gadient, D. Hauser, D. Roemer, R. C. Hill, H. H. Buescher, T. J. Petcher. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. J Med Chem. 1983 , 26(1), 42-50. [Link]

  • J. A. Lowe 3rd, S. E. Drozda, T. F. Seeger, et al. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. J Med Chem. 1989 , 32(1), 164-70. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Google Patents.
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  • J. A. Colapret, G. Diamantidis, H. K. Spencer, T. C. Spaulding, F. G. Rudo. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. J Med Chem. 1989 , 32(5), 968-74. [Link]

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

  • The Reaction Map. Wittig Reaction - Common Conditions. [Link]

  • P. Wipf. The Wittig Reaction. [Link]

  • ResearchGate. Stability of Wittig ylides in presence of piperidine. Reaction conditions. [Link]

  • S. Jahan, S. Akhtar, Z. S. Saify, et al. Analgesic activity of alkyl piperidine derivatives. Pak J Pharm Sci. 2016 , 29(1), 77-82. [Link]

  • N. A. Frolov, A. N. Vereshchagin. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci. 2023 , 24(3), 2937. [Link]

  • F. Gadient, D. Hauser, D. Roemer, R. C. Hill, H. H. Buescher, T. J. Petcher. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. J Med Chem. 1983 , 26(1), 42-50. [Link]

  • V. V. Kouznetsov, A. R. R. Bohorquez, E. E. Stashenko. Synthesis and Transformations of New Spiro-4-piperidines. Acetyl Migration in 1-Acetyl-1'-Benzyl-4-Methyl-3,4-Dihydrospiro[(1H)quinoline-2,4'-piperidines] Under Debenzylation Conditions. Lett Org Chem. 2005 , 2(1), 30-33. [Link]

  • Supplementary information. [Link]

  • ChemistryViews. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. [Link]

  • S. Harder, J. Boersma, L. Brandsma, G. van der Kerk. In Situ Grignard Metalation Method for the Synthesis of Hauser Bases. Organometallics. 1989 , 8(7), 1688-1693. [Link]

  • Y. Ando, Y. Hama, K. Takahashi. Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols. J Oleo Sci. 2008 , 57(8), 459-62. [Link]

  • X. Hu, B. Zhao, W. Zou, X. Yang, P. Zheng. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conf Ser Earth Environ Sci. 2019 , 252, 022085. [Link]

  • Google Patents. Method for the preparation of grignard compounds in hydrocarbon solution.
  • PubChem. tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

  • J. Munch-Petersen, V. K. Andersen. Conjugate Additions of Grignard Reagents to alpha, beta- Unsaturated Esters - VIII. Further Studies on the Effect of Cuprous Chloride. Acta Chem Scand. 1961 , 15, 271-280. [Link]

  • Organic Syntheses. Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex. [Link]

  • Khan Academy. Oxidation of aldehydes using Tollens' reagent. [Link]

  • Chemistry LibreTexts. 19.3: Oxidation of Aldehydes and Ketones. [Link]

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A Technical Guide to the Synthesis and Derivatization of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine moiety is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutics. The 4,4-disubstituted piperidine scaffold, in particular, offers a unique three-dimensional presentation of functional groups, enabling fine-tuning of pharmacological activity. This in-depth technical guide focuses on tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate, a versatile building block for the synthesis of novel chemical entities. We will explore a plausible and detailed synthetic pathway to this core molecule, followed by a comprehensive examination of its potential derivatives. This guide will provide detailed experimental protocols, mechanistic insights, and a discussion of the potential applications of these derivatives in drug discovery, with a focus on their potential as modulators of central nervous system targets.

Introduction: The Significance of the 4,4-Disubstituted Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug design, prized for its conformational flexibility and its ability to present substituents in well-defined spatial orientations, which is crucial for molecular recognition by biological targets.[1][2] The introduction of two substituents at the 4-position of the piperidine ring creates a chiral center (if the substituents are different) and restricts the conformational flexibility of the ring, which can lead to enhanced binding affinity and selectivity for a specific biological target.

This compound (PubChem CID: 24728849) is a particularly interesting building block for several reasons[3]:

  • Orthogonal Functionality: The molecule possesses three distinct points for diversification: the primary hydroxyl group, the Boc-protected piperidine nitrogen, and the potential for further functionalization of the ethyl group. The Boc protecting group allows for selective manipulation of the hydroxyl group before revealing the secondary amine for subsequent reactions.

  • Chirality: The 4-position is a chiral center, offering the potential for stereoselective synthesis and the exploration of enantiomeric pairs for improved therapeutic profiles.

  • Drug-like Properties: The piperidine core, combined with the ethyl and hydroxymethyl groups, provides a scaffold with favorable physicochemical properties for drug development, including potential for CNS penetration.[4][5]

This guide will provide a comprehensive overview of the synthesis of this core scaffold and explore its potential for generating a diverse library of derivatives with potential therapeutic applications.

Synthesis of the Core Scaffold: this compound

A plausible and efficient synthetic route to the target molecule commences from the readily available N-Boc-4-piperidone. The synthesis involves two key transformations: the introduction of the ethyl group via a Grignard reaction, followed by the installation of the hydroxymethyl group.

Synthetic Pathway Overview

Synthetic_Pathway N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_A Intermediate_A N-Boc-4-piperidone->Intermediate_A 1. Ethylmagnesium bromide, THF, -78 °C to rt Target_Molecule This compound Intermediate_A->Target_Molecule 2. Paraformaldehyde, n-BuLi, THF, -78 °C

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate (Intermediate A)

This step involves the nucleophilic addition of an ethyl group to the carbonyl of N-Boc-4-piperidone using a Grignard reagent.[6][7]

  • Materials:

    • N-Boc-4-piperidone

    • Ethylmagnesium bromide (solution in THF or diethyl ether)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard laboratory glassware for anhydrous reactions

  • Protocol:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-4-piperidone (1.0 eq) dissolved in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add ethylmagnesium bromide (1.2 eq) solution via the dropping funnel, maintaining the internal temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to afford tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate.

Step 2: Synthesis of this compound (Target Molecule)

This transformation involves the addition of a hydroxymethyl group to the 4-position. A plausible approach is the reaction of the lithiated intermediate with paraformaldehyde.

  • Materials:

    • tert-Butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate (Intermediate A)

    • n-Butyllithium (n-BuLi) solution in hexanes

    • Paraformaldehyde

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate (1.0 eq) dissolved in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add n-BuLi (1.1 eq) and stir for 30 minutes at -78 °C.

    • In a separate flask, depolymerize paraformaldehyde by heating and pass the resulting formaldehyde gas through the reaction mixture, or add freshly depolymerized and dried paraformaldehyde as a powder.

    • Allow the reaction to stir at -78 °C for 2 hours and then slowly warm to room temperature.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the mixture with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield the target molecule.

Potential Derivatives of the Core Scaffold

The core molecule, this compound, is a versatile platform for generating a library of derivatives through reactions at the hydroxyl group and the piperidine nitrogen.

Derivatization of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group can be readily transformed into a variety of other functional groups.

Hydroxymethyl_Derivatization Core_Molecule This compound Ester_Derivative Ester_Derivative Core_Molecule->Ester_Derivative Esterification (RCOCl, Pyridine) Ether_Derivative Ether_Derivative Core_Molecule->Ether_Derivative Etherification (NaH, R-X) Aldehyde_Derivative Aldehyde_Derivative Core_Molecule->Aldehyde_Derivative Oxidation (Swern or Dess-Martin)

Caption: Potential derivatization pathways of the hydroxymethyl group.

3.1.1. Ester Derivatives

Esterification of the primary alcohol can introduce a wide range of functionalities, modulating properties such as lipophilicity and metabolic stability.

  • General Protocol for Esterification: [8][9][10][11][12]

    • Dissolve the core molecule (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine.

    • Add an acyl chloride or acid anhydride (1.2 eq) and a base such as triethylamine or pyridine (2.0 eq).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by chromatography.

3.1.2. Ether Derivatives

Williamson ether synthesis can be employed to introduce various alkyl or aryl groups, which can significantly impact the pharmacological profile of the resulting compounds.[13][14][15][16][17]

  • General Protocol for Etherification:

    • To a solution of the core molecule (1.0 eq) in anhydrous THF, add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired alkyl halide (R-X, 1.1 eq) and stir at room temperature or with gentle heating until the reaction is complete.

    • Carefully quench the reaction with water at 0 °C.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

3.1.3. Aldehyde and Carboxylic Acid Derivatives

Oxidation of the primary alcohol provides access to the corresponding aldehyde and, upon further oxidation, the carboxylic acid. These functional groups are valuable for further synthetic transformations, such as reductive amination or amide bond formation. The Swern oxidation is a mild method suitable for this transformation.[18][19][20][21][22]

  • General Protocol for Swern Oxidation:

    • In a three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C.

    • Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in DCM.

    • After 15 minutes, add a solution of the core molecule (1.0 eq) in DCM, maintaining the temperature at -78 °C.

    • Stir for 30 minutes, then add triethylamine (5.0 eq).

    • Allow the reaction to warm to room temperature.

    • Quench with water and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude aldehyde, which can be used directly or purified by chromatography.

Derivatization of the Piperidine Nitrogen

The Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be functionalized through various N-alkylation or N-arylation reactions.[23]

Nitrogen_Derivatization Core_Molecule This compound Deprotected_Piperidine 4-Ethyl-4-(hydroxymethyl)piperidine Core_Molecule->Deprotected_Piperidine Boc Deprotection (TFA or HCl in Dioxane) N_Alkyl_Derivative N_Alkyl_Derivative Deprotected_Piperidine->N_Alkyl_Derivative N-Alkylation (R-X, Base) N_Aryl_Derivative N_Aryl_Derivative Deprotected_Piperidine->N_Aryl_Derivative N-Arylation (Buchwald-Hartwig or Ullmann)

Caption: Derivatization pathways following Boc deprotection.

  • General Protocol for Boc Deprotection:

    • Dissolve the Boc-protected piperidine derivative in DCM or 1,4-dioxane.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-4 hours.

    • Remove the solvent and excess acid under reduced pressure to obtain the corresponding salt of the deprotected piperidine.

  • General Protocol for N-Alkylation: [24][25]

    • Dissolve the deprotected piperidine salt (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

    • Add a base, for example, potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2-3 eq).

    • Add the alkylating agent (e.g., alkyl halide, R-X, 1.1 eq).

    • Stir the reaction at room temperature or with heating until completion.

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Purify the N-alkylated derivative by chromatography.

Potential Applications in Drug Discovery

Derivatives of 4,4-disubstituted piperidines have shown significant promise in various therapeutic areas, particularly in the development of agents targeting the central nervous system.[4][5]

Opioid Receptor Modulation

Several studies have highlighted the potential of 4,4-disubstituted piperidines as potent and selective opioid receptor modulators.[1][2][26][27] The specific substitution pattern at the 4-position can influence the affinity and efficacy at mu, delta, and kappa opioid receptors. Derivatives of this compound could be explored for their potential as novel analgesics with improved side-effect profiles.

Derivative ClassPotential ActivityRationale
Ester Derivatives Modulated potency and duration of actionEster groups can be designed as prodrugs or to alter pharmacokinetic properties.
Ether Derivatives Increased lipophilicity and CNS penetrationIntroduction of lipophilic groups can enhance blood-brain barrier permeability.
N-Arylalkyl Derivatives High affinity for opioid receptorsThe N-substituent is crucial for interaction with the opioid receptor binding pocket.
CNS Disorders

The piperidine scaffold is a common feature in many CNS-active drugs. The ability to fine-tune the properties of the core molecule through derivatization makes it an attractive starting point for the discovery of novel treatments for a range of neurological and psychiatric disorders. Structure-activity relationship (SAR) studies of piperidine-based compounds have shown that modifications to the N-substituent and the groups at the 4-position can significantly impact activity at various CNS targets, including dopamine, serotonin, and nicotinic acetylcholine receptors.[4][28]

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel, drug-like molecules. This guide has provided a plausible and detailed synthetic route to this core scaffold and has explored a range of potential derivatization strategies. The orthogonal reactivity of the hydroxyl group and the protected piperidine nitrogen allows for a systematic and efficient exploration of chemical space. The resulting derivatives hold significant promise for the discovery of new therapeutic agents, particularly in the realm of CNS disorders and pain management. Further investigation into the stereoselective synthesis of this core molecule and the biological evaluation of its derivatives is highly warranted.

References

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed Central (PMC). [Link]

  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ResearchGate. [Link]

  • The Williamson Ether Synthesis. University of California, Davis. [Link]

  • Swern Oxidation Mechanism. Chemistry Steps. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharma Tutors. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

  • Alcohol Oxidation: Swern (DMSO/(COCl)₂, Et₃N, CH₂Cl₂). OrgoSolver. [Link]

  • 9.5. Williamson ether synthesis. Lumen Learning. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • This compound. PubChem. [Link]

  • Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. PubMed. [Link]

  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. PubMed Central (PMC). [Link]

  • A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. PubMed Central (PMC). [Link]

  • N-Terminal Deprotection - Fmoc removal. Aapptec. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

  • SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. ACS Publications. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst.

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"Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate" solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Abstract

This technical guide addresses the solubility of this compound, a key intermediate in pharmaceutical synthesis. Recognizing the current absence of publicly available quantitative solubility data for this compound, this document provides a comprehensive framework for its experimental determination. We delve into the foundational principles of solubility, distinguishing between thermodynamic and kinetic measurements, and present a detailed, field-proven protocol based on the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is intended for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step instructions necessary to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

This compound (CAS No: 885523-38-6, Molecular Formula: C13H25NO3) is a substituted piperidine derivative frequently utilized as a building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a bulky tert-butoxycarbonyl (Boc) protecting group and a polar hydroxymethyl group, suggests a nuanced solubility profile that is critical to control and understand during drug development.

Solubility is a fundamental physicochemical property that dictates the bioavailability, formulation, and ultimate therapeutic efficacy of a drug substance.[2][3][4][5] A drug must be in a dissolved state to be absorbed into the systemic circulation and exert its pharmacological effect.[5][6] Consequently, poor aqueous solubility is a major hurdle in pharmaceutical development, with over 40% of new chemical entities exhibiting this undesirable trait.[5][6] Accurate solubility data is therefore indispensable for:

  • Formulation Development: Guiding the selection of appropriate excipients, solvents, and delivery systems (e.g., oral solid doses, parenteral solutions).[2]

  • Process Chemistry: Optimizing reaction conditions, crystallization, and purification processes.

  • Pharmacokinetic Profiling: Predicting oral absorption and ensuring that a therapeutic concentration can be achieved and maintained.[3]

  • Regulatory Compliance: Fulfilling requirements for biopharmaceutical classification systems (BCS), which categorize drugs based on their solubility and permeability.[7][8]

Given the lack of published data for this compound, this guide provides the necessary tools to generate this crucial information.

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

Before proceeding to experimental design, it is vital to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, while in equilibrium with an excess of the solid compound.[9][10] It represents a stable, saturated state and is the most reliable value for pharmaceutical development. The shake-flask method is the gold-standard for determining thermodynamic solubility.[11]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound, typically dissolved in a stock solvent like DMSO first, begins to precipitate when added to an aqueous buffer.[12][13] Kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated, metastable solutions.[9][14] While useful for high-throughput screening in early discovery, they are less reliable for formulation and development decisions.[13]

This guide will focus exclusively on the determination of thermodynamic solubility to ensure the generation of robust and thermodynamically meaningful data.

Experimental Protocol: The Shake-Flask Method

The shake-flask method remains the most reliable technique for determining equilibrium solubility.[11] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium.

Essential Apparatus and Materials
  • Compound: this compound (solid form, purity >98%)

  • Solvents: A range of pharmaceutically relevant solvents should be tested. A suggested starting panel is provided in Table 1.

  • Equipment:

    • Analytical balance (4 decimal places)

    • Glass vials or flasks with screw caps (e.g., 4 mL or 20 mL)

    • Orbital shaker or rotator with temperature control (e.g., set to 25 °C or 37 °C)

    • Centrifuge with temperature control

    • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for low compound binding)

    • HPLC system with UV detector

    • Calibrated volumetric flasks and pipettes

Recommended Solvents for Initial Screening

A well-rounded understanding of the compound's solubility requires testing in a variety of media.

Solvent Category Specific Examples Rationale
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid), pH 4.5 (Acetate Buffer), pH 6.8 (Phosphate Buffer)To assess solubility across the physiological pH range of the gastrointestinal tract, as recommended by WHO guidelines.[8]
Polar Protic Solvents Water, Ethanol, Propylene GlycolCommon solvents and co-solvents in liquid formulations.
Polar Aprotic Solvents Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)Used in analytical method development and as stock solution solvents.
Non-Polar Solvents Dichloromethane (DCM), Ethyl AcetateRelevant for synthesis, purification, and understanding lipophilicity.
Step-by-Step Experimental Workflow

The following protocol outlines a robust procedure for determining thermodynamic solubility.

Step 1: Preparation of Saturated Solutions

  • Weigh an excess amount of this compound into a glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point of ~10-20 mg per 1 mL of solvent is typically sufficient.

  • Accurately add a known volume of the selected solvent (e.g., 2.0 mL) to the vial.

  • Prepare each solvent condition in triplicate to assess variability.[8]

Step 2: Equilibration

  • Securely cap the vials.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

  • Allow the slurries to equilibrate. This is a critical step. A minimum of 24 hours is recommended, but true equilibrium may take longer (48-72 hours).[15]

    • Expert Insight: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.[16]

Step 3: Phase Separation

  • After equilibration, let the vials stand to allow coarse particles to settle.

  • To remove all undissolved solids, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) at the same temperature as the equilibration.

  • Immediately after centrifugation, carefully draw the supernatant using a syringe and pass it through a pre-conditioned 0.22 µm syringe filter into a clean collection vial.

    • Causality Note: Filtration is essential to remove fine particulates that could falsely elevate the measured concentration. The filter should be pre-conditioned by discarding the first ~200 µL of filtrate to saturate any potential binding sites on the filter membrane.

Step 4: Sample Preparation for Analysis

  • Accurately dilute a known volume of the clear filtrate with the mobile phase used for HPLC analysis to bring the concentration within the range of the calibration curve.

  • Prepare a "blank" sample using the pure solvent, treated in the same manner.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh excess compound B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge samples C->D E Filter supernatant (0.22 µm) D->E F Dilute filtrate for analysis E->F G Analyze via HPLC-UV F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification via HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of the dissolved compound due to its specificity and sensitivity.[17][18][19]

HPLC Method Development

A suitable reverse-phase HPLC method must be developed. Key parameters include:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector set to an appropriate wavelength (e.g., determined by UV scan, likely ~210-220 nm due to the carbamate group).

  • Injection Volume: 10 µL

Calibration Curve
  • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Perform a series of dilutions to create at least five calibration standards spanning the expected concentration range of the diluted samples.

  • Inject each standard in triplicate and plot the mean peak area against the known concentration.

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a reliable calibration.[17]

G A Prepare Stock Solution (Known Concentration) B Create Serial Dilutions (min. 5 standards) A->B C Inject Standards into HPLC (Triplicate Injections) B->C D Record Peak Area for each standard C->D E Plot Peak Area vs. Concentration D->E F Perform Linear Regression (y = mx + c, R² > 0.995) E->F H Calculate Concentration using Calibration Curve F->H G Inject Diluted Sample Filtrate G->H

Caption: HPLC Quantification and Calibration Workflow.

Calculating Solubility
  • Inject the diluted filtrate samples into the HPLC.

  • Determine the peak area for the compound.

  • Calculate the concentration in the diluted sample using the calibration curve equation.

  • Multiply this concentration by the dilution factor to determine the final solubility of the compound in the original solvent.

Solubility (mg/mL) = C_hplc × Dilution_Factor

Where:

  • C_hplc is the concentration calculated from the HPLC calibration curve (mg/mL).

  • Dilution_Factor is the total dilution applied to the filtrate.

Data Presentation and Reporting

Clarity and completeness are paramount when reporting solubility data.[16][20] The results should be summarized in a table, including the mean solubility and standard deviation for the triplicate measurements.

Table 2: Example Solubility Data Table for this compound

Solvent/Medium Temperature (°C) Mean Solubility (mg/mL) Standard Deviation Solubility (mM)
pH 1.2 Buffer25[Result][Result][Result]
pH 4.5 Buffer25[Result][Result][Result]
pH 6.8 Buffer25[Result][Result][Result]
Water25[Result][Result][Result]
Ethanol25[Result][Result][Result]
...............

Note: Molar solubility (mM) can be calculated using the molecular weight of the compound (243.34 g/mol ).

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for determining the thermodynamic solubility of this compound. By adhering to the detailed shake-flask protocol and utilizing precise HPLC quantification, researchers can generate the high-quality data essential for informed decision-making in process chemistry and pharmaceutical development.

Future studies could expand upon this foundation by investigating:

  • Co-solvency: Exploring binary solvent systems (e.g., ethanol/water mixtures) to systematically enhance solubility.[7][21][22] Co-solvents work by reducing the polarity of the aqueous medium, thereby lowering the interfacial tension between the solvent and the hydrophobic solute.[7][21]

  • Temperature Dependence: Measuring solubility at different temperatures to determine the enthalpy of solution.

  • Polymorphism: Investigating if different crystalline forms of the compound exhibit different solubilities, as only the most stable polymorph will give the true thermodynamic solubility.[14]

References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

  • Voinea, M. L., & Ionescu, D. (2020). The Importance of Solubility for New Drug Molecules. Polymers & Polymer Composites. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). IntechOpen. [Link]

  • How does co-solvency increase solubility. (2025). Filo. [Link]

  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Alwsci Blog. [Link]

  • Thermodynamics Research Center. (2020). Guidelines for Reporting Solubility Data. NIST. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PubMed. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Fagerberg, J. H. (2014). What is the importance of the cosolvency in the solubility of nonelectrolytes drugs? ResearchGate. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ResearchGate. [Link]

  • Al-Tannak, N. F., & Al-Karasneh, A. F. (2018). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]

  • World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

  • Jouyban, A. (2018). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Al-Rimawi, F. (2014). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]

  • Phenomenex. HPLC Testing Procedure. Phenomenex. [Link]

  • Capot Chemical. (n.d.). Specifications of this compound. Capot Chemical. [Link]

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"Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 4-Ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key building block in modern medicinal chemistry. As direct experimental spectra for this specific compound are not widely published, this document leverages extensive data from structurally related analogs and foundational spectroscopic principles to provide a robust, predictive characterization. This approach is designed to empower researchers, scientists, and drug development professionals with the necessary insights for quality control, reaction monitoring, and structural confirmation.

Molecular Structure and Key Features

This compound (CAS: 885523-38-6, Molecular Formula: C₁₃H₂₅NO₃, Molecular Weight: 243.34 g/mol ) is a 4,4-disubstituted piperidine derivative.[1][2] The structure is characterized by a piperidine ring N-protected with a tert-butyloxycarbonyl (Boc) group, and a quaternary carbon at the 4-position bearing both an ethyl and a hydroxymethyl substituent. These features give rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the title compound, both ¹H and ¹³C NMR are indispensable for structural verification.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in CDCl₃ at 400 MHz is summarized below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~ 3.60 - 3.80br m2HH-2, H-6 (axial)Protons adjacent to the nitrogen are deshielded. The broadness is due to the conformational rigidity and rotamers of the Boc group.
~ 3.45s2H-CH ₂OHThe two protons of the hydroxymethyl group are diastereotopic but often appear as a singlet due to free rotation.
~ 2.80 - 3.00br m2HH-2, H-6 (equatorial)Equatorial protons are typically more deshielded than their axial counterparts in N-Boc piperidines.
~ 1.60t, J ≈ 6.0 Hz1H-CH₂OH The hydroxyl proton signal is often broad and its position is concentration-dependent. It will exhibit coupling to the adjacent CH₂ protons.
~ 1.50q, J ≈ 7.5 Hz2H-CH ₂CH₃The methylene protons of the ethyl group will appear as a quartet due to coupling with the methyl protons.
1.46s9H-C(CH ₃)₃The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. This is a hallmark of the Boc protecting group.
~ 1.35 - 1.45m4HH-3, H-5The piperidine ring protons at the 3 and 5 positions.
0.85t, J ≈ 7.5 Hz3H-CH₂CHThe methyl protons of the ethyl group will appear as a triplet.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ at 100 MHz is detailed below.

Chemical Shift (δ, ppm)AssignmentRationale
~ 155.0-C =O (Carbamate)The carbonyl carbon of the Boc group is highly deshielded.
~ 79.5-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~ 68.0-C H₂OHThe carbon of the hydroxymethyl group is attached to an electronegative oxygen atom.
~ 42.0C-4The quaternary carbon of the piperidine ring.
~ 39.0C-2, C-6Carbons adjacent to the nitrogen atom.
~ 33.0-C H₂CH₃The methylene carbon of the ethyl group.
~ 28.5-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group.
~ 28.0C-3, C-5The piperidine ring carbons at the 3 and 5 positions.
~ 8.0-CH₂C H₃The methyl carbon of the ethyl group.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data at 298 K.

    • Use a standard pulse sequence (e.g., zg30).

    • Set a spectral width of approximately 16 ppm.

    • Employ a relaxation delay of at least 1 second.

    • Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data at 298 K.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width of approximately 220 ppm.

    • Employ a relaxation delay of at least 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~ 3400Broad, MediumO-H stretchAlcohol
2975, 2930, 2870StrongC-H stretchAliphatic (Boc, ethyl, piperidine)
~ 1690StrongC=O stretchCarbamate
~ 1420MediumC-H bendCH₂
~ 1365MediumC-H bendtert-butyl
~ 1160StrongC-O stretchCarbamate
~ 1040MediumC-O stretchAlcohol

The presence of a broad absorption around 3400 cm⁻¹ is indicative of the hydroxyl group and its involvement in hydrogen bonding.[3] A very strong absorption around 1690 cm⁻¹ is the characteristic signal for the carbonyl group of the Boc protecting group.[4]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or neat oil sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the range of 4000-600 cm⁻¹.

    • Co-add at least 16 scans to obtain a high-quality spectrum.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrum Data (Electrospray Ionization - ESI)
m/zIonRationale
244.19[M+H]⁺Protonated molecular ion.
266.17[M+Na]⁺Sodium adduct, commonly observed in ESI.
188.13[M+H - C₄H₈]⁺Loss of isobutylene (56 Da) from the Boc group.[5]
144.14[M+H - Boc]⁺Loss of the entire Boc group (100 Da).[5]
57.07[C₄H₉]⁺tert-butyl cation, a characteristic fragment of the Boc group.[5]
Mass Spectrometry Fragmentation Workflow

The fragmentation of N-Boc protected piperidines is well-characterized.[5][6] The primary fragmentation pathways involve the Boc group, which is readily cleaved under typical ESI-MS/MS conditions.

G M_H [M+H]⁺ m/z = 244.19 M_H_minus_isobutylene [M+H - C₄H₈]⁺ m/z = 188.13 M_H->M_H_minus_isobutylene - 56 Da M_H_minus_Boc [M+H - Boc]⁺ m/z = 144.14 M_H->M_H_minus_Boc - 100 Da tBu_cation [C₄H₉]⁺ m/z = 57.07 M_H->tBu_cation Boc cleavage

Sources

A Technical Guide to tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate, a key heterocyclic building block for the synthesis of novel therapeutics. We will delve into its commercial availability, chemical properties, a plausible synthetic route, and its potential applications in medicinal chemistry, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of 4,4-Disubstituted Piperidines

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional orientation make it a privileged scaffold in drug design. In particular, 4,4-disubstituted piperidines have garnered significant attention as they offer a strategy to introduce molecular complexity and fine-tune the pharmacological profile of lead compounds. The geminal substitution at the 4-position can impart desirable properties such as increased metabolic stability, modulation of lipophilicity, and the introduction of specific vectoral exits for further chemical elaboration. This compound, with its orthogonal protecting group and distinct functional handles, represents a valuable tool for medicinal chemists to explore new chemical space.

Chemical Properties

A summary of the key chemical properties for this compound is provided below.

PropertyValueSource
CAS Number 885523-38-6[1]
Molecular Formula C13H25NO3[1]
Molecular Weight 243.34 g/mol [1]
Appearance (Typically) White to off-white solidInferred from similar compounds
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.Inferred from chemical structure

Commercial Availability

This compound is available from a number of specialized chemical suppliers. The availability from these vendors facilitates its use in both small-scale research and larger-scale drug development campaigns.

SupplierCatalog NumberPurityAdditional Information
BLDpharm 885523-38-6RequestProvides access to NMR, HPLC, LC-MS, and UPLC data.[2]
Capot Chemical 68150Request-
BOJNSCI T177973-1gRequestDistributed by Aladdin Reagents.[3]

Note: Purity and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound: A Proposed Protocol

The rationale behind this proposed synthesis is a two-step sequence starting from the readily available tert-butyl 4-oxo-1-piperidinecarboxylate. The first step involves a Grignard reaction to introduce the ethyl group at the 4-position, followed by an oxidation to the corresponding aldehyde and a subsequent reduction to the primary alcohol. The final step is the N-Boc protection of the piperidine nitrogen.

Proposed Synthetic Pathway

G start tert-butyl 4-oxopiperidine-1-carboxylate step1 Grignard Reaction (Ethylmagnesium bromide in THF) start->step1 intermediate1 tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate step1->intermediate1 step2 Oxidation (Dess-Martin periodinane in DCM) intermediate1->step2 intermediate2 tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate step2->intermediate2 step3 Reduction (Sodium borohydride in Methanol) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethylmagnesium bromide (1.2 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate.

Step 2: Synthesis of tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate

  • To a solution of tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.5 eq) portion-wise.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate is often used in the next step without further purification.

Step 3: Synthesis of this compound

  • To a solution of crude tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture for 30-60 minutes, monitoring by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product, this compound.

Applications in Drug Discovery

The 4,4-disubstituted piperidine motif is a cornerstone in the design of various therapeutic agents, and this compound serves as a valuable precursor for introducing this scaffold. The presence of both an ethyl and a hydroxymethyl group at the 4-position offers unique advantages in drug design.

  • Modulation of Physicochemical Properties: The ethyl group can enhance the lipophilicity of a molecule, which can be crucial for improving its absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of a methyl or ethyl group is a common strategy in lead optimization to improve metabolic stability and pharmacokinetic profiles.[4][5] The hydroxymethyl group, on the other hand, provides a handle for introducing polarity and can act as a hydrogen bond donor, which can be critical for target engagement.

  • Scaffold for Diverse Therapeutic Areas: 4,4-disubstituted piperidines have been explored in a wide range of therapeutic areas. For instance, they have been investigated as potent analgesics, acting as congeners of fentanyl.[6][7][8] Furthermore, this scaffold has been utilized in the development of potent ligands for chemokine receptor 5 (CCR5), which are of interest as inhibitors of HIV-1.[9] The N-benzyl piperidine motif, a related structure, is also frequently employed to fine-tune efficacy and physicochemical properties in drug development.[10]

  • Linker Technology in Proteolysis Targeting Chimeras (PROTACs): The piperidine ring can serve as a rigid and synthetically tractable linker in the design of PROTACs, which are bifunctional molecules that induce targeted protein degradation. The ability to introduce substituents at the 4-position allows for the precise positioning of the warhead and the E3 ligase-binding element, which is critical for the efficacy of the PROTAC. A structurally related compound, tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate, is explicitly mentioned as a semi-flexible linker for PROTAC development.

The Boc-protecting group on the piperidine nitrogen allows for selective deprotection under acidic conditions, enabling further functionalization at this position without affecting the rest of the molecule. This orthogonality is highly desirable in multi-step synthetic campaigns.

References

  • Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974. [Link]

  • Deng, J., et al. (2007). Discovery of Bioavailable 4,4-Disubstituted Piperidines as Potent Ligands of the Chemokine Receptor 5 and Inhibitors of the Human Immunodeficiency Virus-1. Journal of Medicinal Chemistry, 50(19), 4747-4763. [Link]

  • Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50. [Link]

  • BOJNSCI. This compound. [Link]

  • PubMed. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. [Link]

  • Capot Chemical. Specifications of this compound. [Link]

  • Bhowmik, D., Kumar, K. P. S., Chandira, M., & Jayakar, B. (2009). Turmeric: a herbal and traditional medicine. Archives of Applied Science Research, 1(2), 86-108.
  • Cenmed Enterprises. Tert Butyl 4 Hydroxy 4 (Hydroxymethyl)Piperidine 1 Carboxylate. [Link]

  • ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • PubChem. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

  • PubMed. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. [Link]

  • Knight Chemicals Online. tert-butyl 3-(pyridin-4-yl)piperidine-1-carboxylate. [Link]

  • PubMed. An evolving role of piperazine moieties in drug design and discovery. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • PubMed. Methyl-containing pharmaceuticals: Methylation in drug design. [Link]

  • PubMed. [Application of methyl in drug design]. [Link]

  • PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

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Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4,4-disubstituted piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. The precise installation of two distinct substituents at the C4 position allows for the fine-tuning of pharmacological properties, making synthetic access to these building blocks a critical endeavor for drug discovery and development. This application note provides a detailed, field-proven protocol for the synthesis of tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate, a valuable intermediate for the elaboration into more complex molecules.

The synthetic strategy presented herein is a robust two-step process commencing from the commercially available ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate. The causality behind this synthetic choice is rooted in efficiency and control. By starting with a precursor that already contains the piperidine core and a handle for modification (the ester), we can sequentially introduce the desired functionalities. The protocol first involves a directed alkylation at the C4 position, followed by a chemoselective reduction of the ester to the corresponding primary alcohol. This method avoids the use of more hazardous reagents and offers a reliable route to the target compound in good overall yield.

Overall Synthetic Scheme

Synthetic_Scheme start Ethyl 1-(tert-butoxycarbonyl) piperidine-4-carboxylate intermediate Ethyl 1-(tert-butoxycarbonyl)-4-ethyl piperidine-4-carboxylate start->intermediate 1) LDA, THF, -78 °C 2) Ethyl Iodide product Tert-butyl 4-ethyl-4-(hydroxymethyl) piperidine-1-carboxylate intermediate->product LiAlH4, THF, 0 °C to rt Alkylation_Mechanism cluster_0 Enolate Formation cluster_1 Alkylation Start_Mat Starting Material Enolate Lithium Enolate Start_Mat->Enolate + LDA - Diisopropylamine LDA LDA Electrophile Ethyl Iodide Intermediate Alkylated Intermediate Enolate_2 Lithium Enolate Enolate_2->Intermediate + Ethyl Iodide - LiI

Caption: Mechanism of the alpha-alkylation step.

Experimental Protocol: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylate

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
Diisopropylamine101.1912.01.68 mL
n-Butyllithium (2.5 M in hexanes)64.0611.04.4 mL
Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate257.3310.02.57 g
Ethyl Iodide155.9715.01.2 mL
Anhydrous Tetrahydrofuran (THF)--50 mL
Saturated aq. NH4Cl solution--20 mL
Saturated aq. NaCl solution (Brine)--20 mL
Anhydrous Magnesium Sulfate (MgSO4)---
Ethyl Acetate--As needed
Hexanes--As needed

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add anhydrous THF (20 mL) and diisopropylamine (1.68 mL, 12.0 mmol).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.4 mL, 11.0 mmol) dropwise via syringe. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • In a separate flask, dissolve ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (2.57 g, 10.0 mmol) in anhydrous THF (30 mL).

  • Add the solution of the ester dropwise to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

  • Add ethyl iodide (1.2 mL, 15.0 mmol) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford ethyl 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylate as a colorless oil.

Part 2: Reduction of the Ester

Mechanistic Rationale

The second step is the reduction of the ethyl ester to a primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation. [1][2]The mechanism involves the nucleophilic attack of a hydride ion from the AlH4- complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of hydride to the final alcohol. [3]

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
Ethyl 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylate285.388.02.28 g
Lithium Aluminum Hydride (LiAlH4)37.9512.00.45 g
Anhydrous Tetrahydrofuran (THF)--40 mL
Deionized Water--0.5 mL
15% aq. NaOH solution--0.5 mL
Deionized Water--1.5 mL
Anhydrous Sodium Sulfate (Na2SO4)---
Diethyl Ether--As needed

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add anhydrous THF (20 mL) and LiAlH4 (0.45 g, 12.0 mmol).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylate (2.28 g, 8.0 mmol) in anhydrous THF (20 mL).

  • Add the solution of the ester dropwise to the LiAlH4 suspension at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water (0.5 mL), 15% aqueous NaOH (0.5 mL), and finally water (1.5 mL) (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Add anhydrous Na2SO4, and filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield this compound as a white solid or viscous oil. The product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.

Conclusion

This application note details a reliable and scalable two-step synthesis of this compound. The protocol is well-suited for researchers in drug discovery and development who require access to functionalized piperidine building blocks. The described methods utilize standard organic chemistry techniques and readily available reagents, ensuring a high degree of reproducibility.

References

  • Organic Syntheses. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]

  • Google Patents. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
  • Reaction Chemistry & Engineering. Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). [Link]

  • GSRS. ETHYL 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLATE. [Link]

  • Google Patents. US10059714B2 - Protein kinase B inhibitors.
  • AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

  • Slideshare. 2. LiAlH4. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. Esters can be reduced to 1° alcohols using LiAlH4. [Link]

  • Google Patents. United States Patent US 2015/0182531 A1. [Link]

  • PubChem. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. [Link]

  • ResearchGate. Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

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Application Note & Protocol: A Comprehensive Guide to the N-Boc Protection of 4-Ethyl-4-(hydroxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed methodology for the tert-butoxycarbonyl (Boc) protection of the secondary amine in 4-ethyl-4-(hydroxymethyl)piperidine. The Boc protecting group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible procedure. Beyond a mere set of instructions, this guide delves into the mechanistic underpinnings of the reaction, providing insights into the rationale behind the chosen conditions and offering a framework for troubleshooting and optimization.

Introduction: The Strategic Importance of Boc Protection

In the landscape of multi-step organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs), the selective masking of reactive functional groups is paramount. The amine functional group, with its inherent nucleophilicity and basicity, often requires protection to prevent unwanted side reactions.[3][4] The tert-butoxycarbonyl (Boc) group is one of the most common and effective protecting groups for amines.[5] Its widespread use stems from its ability to form a stable carbamate that is unreactive towards most nucleophiles and bases, allowing for a broad range of subsequent chemical transformations.[6][7]

The target molecule, 4-ethyl-4-(hydroxymethyl)piperidine, is a valuable building block in medicinal chemistry, featuring a secondary amine that often requires protection during synthetic campaigns. The successful N-Boc protection of this substrate yields tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate, a key intermediate for further functionalization. This guide provides a well-validated protocol for this transformation, emphasizing experimental reliability and a deep understanding of the underlying chemical principles.

Reaction Mechanism and Rationale

The N-Boc protection of an amine is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[2][8] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate.[9][10][11] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, carbon dioxide and tert-butanol.[9][10][12]

The reaction can be performed with or without a base.[10] In the absence of a base, the amine substrate itself can act as a base to neutralize the protonated carbamate product. However, the inclusion of a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is often preferred to accelerate the reaction by deprotonating the amine in the intermediate stage, thereby increasing its nucleophilicity.[9] For the Boc protection of 4-ethyl-4-(hydroxymethyl)piperidine, the use of a base is recommended to ensure a high yield and efficient reaction.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R₂NH Intermediate R₂N⁺H-C(O)-O-C(O)O(tBu)₂ Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Boc_Amine R₂N-Boc Intermediate->Boc_Amine Collapse tBuOH tBuOH Intermediate->tBuOH Decomposition CO2 CO₂ Intermediate->CO2

Figure 1: General mechanism for the Boc protection of a secondary amine.

Experimental Protocol

This protocol is designed for the N-Boc protection of 4-ethyl-4-(hydroxymethyl)piperidine on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierCat. No.Quantity
4-Ethyl-4-(hydroxymethyl)piperidine≥97%Commercially Available-1.43 g (10 mmol)
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Commercially Available-2.40 g (11 mmol)
Triethylamine (Et₃N)≥99%, redistilledCommercially Available-1.53 mL (11 mmol)
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available-50 mL
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentCommercially Available-2 x 25 mL
Brine (Saturated NaCl)ACS ReagentCommercially Available-25 mL
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentCommercially Available-~5 g
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (125 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer and/or LC-MS for product characterization

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethyl-4-(hydroxymethyl)piperidine (1.43 g, 10 mmol).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (50 mL).

  • Addition of Base: Add triethylamine (1.53 mL, 11 mmol) to the solution and stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (2.40 g, 11 mmol) in a minimal amount of anhydrous dichloromethane to the stirred reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The starting material and product should have different Rf values.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water (25 mL).

    • Transfer the mixture to a 125 mL separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Experimental_Workflow A 1. Dissolve 4-ethyl-4-(hydroxymethyl)piperidine and Et₃N in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add (Boc)₂O solution B->C D 4. Stir at room temperature for 12-16 h C->D E 5. Monitor by TLC D->E F 6. Aqueous Work-up (H₂O, NaHCO₃, Brine) E->F Reaction Complete G 7. Dry over Na₂SO₄ and concentrate F->G H 8. Purify by column chromatography (if necessary) G->H I 9. Characterize the product H->I

Figure 2: Experimental workflow for the Boc protection of 4-ethyl-4-(hydroxymethyl)piperidine.

Results and Discussion

Expected Yield and Purity

Following this protocol, the expected yield of this compound is typically in the range of 90-98%. The purity of the crude product is generally high (>95% by ¹H NMR).

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show the characteristic signals for the Boc group (a singlet at ~1.45 ppm integrating to 9H) and the protons of the piperidine ring and the ethyl and hydroxymethyl groups.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbons, including the carbonyl of the Boc group (~155 ppm) and the quaternary carbon of the t-butyl group (~80 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the expected mass of the product.

Troubleshooting
Problem Possible Cause Solution
Incomplete ReactionInsufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently warm to 30-40 °C.
Inactive (Boc)₂O.Use a fresh bottle of (Boc)₂O.
Low YieldInefficient extraction.Perform an additional extraction of the aqueous layer with dichloromethane.
Loss of product during work-up.Ensure the pH of the aqueous layer is neutral or slightly basic during extraction.
Impure ProductPresence of unreacted starting material.Purify the crude product using flash column chromatography.
Presence of byproducts.Ensure slow addition of (Boc)₂O at 0 °C to minimize side reactions.

Conclusion

The protocol described herein provides a reliable and efficient method for the N-Boc protection of 4-ethyl-4-(hydroxymethyl)piperidine. By understanding the underlying reaction mechanism and paying close attention to the experimental details, researchers can consistently obtain high yields of the desired product with excellent purity. This protected intermediate serves as a versatile building block for the synthesis of more complex molecules in drug discovery and development.

References

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Wikipedia. (2023, October 27). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Master Organic Chemistry. (2023, April 18). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, March 14). BOC Protection and Deprotection. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • Reddit. (2014, June 22). Removal of Boc protecting group as workup?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • Wikipedia. (2023, November 28). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

  • ResearchGate. (2025, August 5). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions.. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Royal Society of Chemistry. (n.d.). Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

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Application Notes and Protocols for the Functionalization of the Hydroxymethyl Group on Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4,4-Disubstituted Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets.[1] Among the diverse array of piperidine derivatives, the 4,4-disubstituted scaffold holds particular significance. The quaternary center at the C4 position introduces a level of steric complexity and conformational rigidity that can be exploited to enhance binding affinity, selectivity, and metabolic stability of drug candidates.

"Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate" is a valuable building block in this class. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen ensures predictable reactivity in subsequent synthetic steps, while the primary hydroxymethyl group serves as a versatile handle for a wide range of chemical transformations.[3] The presence of the ethyl group at the C4 position introduces steric hindrance that must be carefully considered when designing synthetic routes. This guide provides a comprehensive overview of established and adaptable protocols for the functionalization of this hydroxymethyl group, empowering researchers to generate diverse libraries of novel compounds for drug discovery and development.

I. Oxidation to the Aldehyde: A Gateway to Further Derivatization

The oxidation of the primary alcohol to an aldehyde is a pivotal transformation, yielding tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate. This aldehyde is a versatile intermediate for reductive amination, Wittig reactions, and other carbon-carbon bond-forming reactions. Given the presence of the electron-rich piperidine nitrogen (even when protected), mild oxidation conditions are crucial to prevent over-oxidation or side reactions.

Scientific Rationale: Choosing the Right Oxidant

Several reagents can effect this transformation. Swern oxidation and its variants (e.g., Parikh-Doering) are often preferred due to their mild conditions and high yields. These methods activate dimethyl sulfoxide (DMSO) with an electrophile (e.g., oxalyl chloride, sulfur trioxide pyridine complex) to form the oxidizing species. Pyridinium chlorochromate (PCC) is another effective option, though its chromium content necessitates careful handling and disposal.

Experimental Protocol: Swern Oxidation

This protocol is adapted from standard procedures for the oxidation of primary alcohols.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM to the stirred oxalyl chloride solution, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, maintaining the internal temperature below -60 °C. Stir for 45 minutes at this temperature.

  • Add triethylamine (5.0 eq.) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired aldehyde.

Table 1: Comparison of Common Oxidation Methods

Oxidation MethodReagentsTypical SolventsTemperature (°C)Key AdvantagesPotential Challenges
Swern Oxidation Oxalyl chloride, DMSO, TEADCM-78 to RTHigh yields, mild conditionsRequires low temperatures, unpleasant odor
Parikh-Doering SO₃•pyridine, DMSO, TEADCM0 to RTMild, avoids corrosive reagentsSO₃•pyridine is moisture sensitive
PCC Oxidation Pyridinium chlorochromateDCMRTSimple setup, good yieldsChromium waste, potential for over-oxidation

II. Esterification: Introducing Diverse Acyl Groups

Esterification of the hydroxymethyl group provides a straightforward route to introduce a wide variety of acyl functionalities, which can significantly modulate the physicochemical properties and biological activity of the parent molecule. Due to the steric hindrance imparted by the quaternary C4-ethyl group, standard Fischer esterification is often inefficient. More potent coupling agents are typically required.

Scientific Rationale: Overcoming Steric Hindrance

For sterically hindered alcohols, methods that activate the carboxylic acid are generally more effective. The Steglich esterification, utilizing a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), is a reliable choice.

Experimental Protocol: Steglich Esterification

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred solution of this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM, add EDC (1.5 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding ester.

Esterification_Workflow Start Starting Material: tert-butyl 4-ethyl-4-(hydroxymethyl) piperidine-1-carboxylate Reaction Reaction: Steglich Esterification in DCM Start->Reaction 1.0 eq. Reagents Reagents: Carboxylic Acid (R-COOH) EDC, DMAP Reagents->Reaction 1.2-1.5 eq. Workup Aqueous Workup: - 1 M HCl wash - NaHCO3 wash - Brine wash Reaction->Workup Purification Purification: Flash Column Chromatography Workup->Purification Product Product: tert-butyl 4-ethyl-4-((acyloxy)methyl) piperidine-1-carboxylate Purification->Product Functionalization_Pathways cluster_start Starting Material cluster_products Functionalized Products Start tert-butyl 4-ethyl-4-(hydroxymethyl) piperidine-1-carboxylate Aldehyde Aldehyde Start->Aldehyde Oxidation (Swern, PCC) Ester Ester Start->Ester Esterification (Steglich) Ether Ether Start->Ether Etherification (Williamson, Mitsunobu) Halide Halide Start->Halide Halogenation (Appel)

Sources

Application Notes and Protocols for the Selective Oxidation of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate to the Corresponding Aldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical research and drug development, the precise chemical modification of heterocyclic scaffolds is of paramount importance. Piperidine moieties, in particular, are prevalent structural motifs in a vast array of therapeutic agents. The conversion of a primary alcohol to an aldehyde on such a scaffold represents a critical transformation, providing a versatile chemical handle for further molecular elaboration through reactions such as reductive amination, Wittig reactions, and aldol condensations. This document provides a detailed guide for the selective oxidation of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate , a sterically hindered primary alcohol, to its corresponding aldehyde, Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate .

The presence of the Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen ensures modulated reactivity and enhances solubility in organic solvents. However, the quaternary center at the C4 position, bearing both an ethyl and a hydroxymethyl group, introduces significant steric hindrance around the reaction center. This structural feature necessitates the careful selection of an oxidation method that is not only mild enough to prevent over-oxidation to the carboxylic acid but also efficient in overcoming the steric challenge.

This application note will explore three robust and widely adopted oxidation methodologies suitable for this transformation:

  • Dess-Martin Periodinane (DMP) Oxidation: A mild and highly selective method employing a hypervalent iodine reagent.

  • Swern Oxidation: A reliable and powerful method based on the activation of dimethyl sulfoxide (DMSO).

  • TEMPO-Catalyzed Oxidation: A catalytic approach utilizing a stable nitroxyl radical, offering an environmentally benign and cost-effective alternative.

For each method, we will delve into the underlying mechanism, provide detailed, step-by-step experimental protocols, and discuss the relative advantages and potential challenges.

Method 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes.[1][2] It is particularly favored for its operational simplicity, neutral pH conditions, and rapid reaction times at room temperature.[3] The reagent, Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one), is a hypervalent iodine compound that offers excellent chemoselectivity, leaving most other functional groups intact.[4]

Mechanism of Action

The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the iodine center of the DMP reagent. This is followed by an intramolecular proton transfer and a concerted elimination to yield the aldehyde, iodinane, and acetic acid.[2][4]

Diagram: Dess-Martin Oxidation Mechanism

DMP_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products Reactant R-CH2OH Intermediate Periodinane Ester Reactant->Intermediate Ligand Exchange DMP DMP DMP->Intermediate Aldehyde R-CHO Intermediate->Aldehyde Concerted Elimination Byproducts Iodinane + Acetic Acid Intermediate->Byproducts

A simplified schematic of the Dess-Martin Oxidation pathway.

Experimental Protocol: DMP Oxidation

Materials and Reagents:

Reagent/MaterialAmount (for 1 mmol scale)Molar Eq.Notes
This compound243.37 mg1.0Starting material
Dess-Martin Periodinane (DMP)509.0 mg1.2Ensure high purity; can be sensitive to moisture.
Dichloromethane (DCM), anhydrous10 mL-Solvent
Saturated aqueous Sodium Bicarbonate (NaHCO₃)5 mL-For quenching and workup
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)5 mL-To reduce excess DMP
Brine5 mL-For washing
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)--Drying agent

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until the solid byproducts have dissolved and the organic layer is clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ (1 x 10 mL) followed by brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Method 2: Swern Oxidation

The Swern oxidation is a classic and highly effective method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[5][6] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, at low temperatures (-78 °C).[7] The reaction is known for its high yields and broad functional group tolerance.[5]

Mechanism of Action

The reaction begins with the activation of DMSO by oxalyl chloride to form a highly reactive electrophilic sulfur species. The alcohol then adds to this species, forming an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine or diisopropylethylamine, facilitates an intramolecular elimination via a five-membered ring transition state to produce the aldehyde, dimethyl sulfide, and the protonated base.[6][8]

Diagram: Swern Oxidation Workflow

Swern_Workflow Start Start: Anhydrous DCM at -78°C Add_Oxalyl Add Oxalyl Chloride Start->Add_Oxalyl Add_DMSO Add DMSO (dropwise) Add_Oxalyl->Add_DMSO Activate Activation (Formation of Electrophilic Sulfur Species) Add_DMSO->Activate Add_Alcohol Add Alcohol Solution (dropwise) Activate->Add_Alcohol Form_Alkoxysulfonium Formation of Alkoxysulfonium Salt Add_Alcohol->Form_Alkoxysulfonium Add_Base Add Triethylamine (dropwise) Form_Alkoxysulfonium->Add_Base Elimination Intramolecular Elimination Add_Base->Elimination Warm_to_RT Warm to Room Temperature Elimination->Warm_to_RT Quench Quench with Water Warm_to_RT->Quench Workup Aqueous Workup and Extraction Quench->Workup End End: Purified Aldehyde Workup->End

A step-by-step workflow for the Swern Oxidation protocol.

Experimental Protocol: Swern Oxidation

Materials and Reagents:

Reagent/MaterialAmount (for 1 mmol scale)Molar Eq.Notes
Oxalyl Chloride0.13 mL (1.5 mmol)1.5Highly toxic and corrosive. Handle in a fume hood.
Dimethyl Sulfoxide (DMSO), anhydrous0.16 mL (2.2 mmol)2.2Use a freshly opened bottle or distilled DMSO.
Dichloromethane (DCM), anhydrous15 mL-Solvent
This compound243.37 mg (1.0 mmol)1.0Starting material
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)0.70 mL (5.0 mmol)5.0Base
Water10 mL-For quenching
Brine10 mL-For washing
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)--Drying agent

Procedure:

  • Set up a three-neck round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous DCM (5 mL) to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Add oxalyl chloride (1.5 eq) to the cold DCM.

  • Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM (2 mL) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -65 °C.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM (3 mL) dropwise, again maintaining the internal temperature below -65 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add triethylamine (5.0 eq) dropwise to the reaction mixture. A thick white precipitate will form.

  • After the addition of the base is complete, stir the mixture at -78 °C for an additional 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (optional, to remove excess amine), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Method 3: TEMPO-Catalyzed Oxidation

TEMPO (2,2,6,6-tetramethylpiperidinyloxy) and its derivatives are stable nitroxyl radicals that serve as highly efficient catalysts for the selective oxidation of primary alcohols to aldehydes.[9] This method is attractive due to its mild conditions and the use of inexpensive and environmentally friendly co-oxidants, such as sodium hypochlorite (bleach).[10] The catalytic nature of the reaction reduces waste and simplifies purification.

Mechanism of Action

The catalytic cycle begins with the oxidation of TEMPO by the stoichiometric co-oxidant (e.g., NaOCl) to the active N-oxoammonium ion. This species then oxidizes the primary alcohol to the aldehyde, during which it is reduced to the hydroxylamine. The hydroxylamine is then re-oxidized back to the N-oxoammonium ion by the co-oxidant, thus completing the catalytic cycle.[9]

Experimental Protocol: TEMPO-Catalyzed Oxidation

Materials and Reagents:

Reagent/MaterialAmount (for 1 mmol scale)Molar Eq.Notes
This compound243.37 mg (1.0 mmol)1.0Starting material
TEMPO1.6 mg (0.01 mmol)0.01Catalyst
Sodium Bromide (NaBr)10.3 mg (0.1 mmol)0.1Co-catalyst
Dichloromethane (DCM)5 mL-Organic solvent
Saturated aqueous Sodium Bicarbonate (NaHCO₃)2 mL-Aqueous phase/buffer
Sodium Hypochlorite (NaOCl, bleach)~1.5 mL (1.2 mmol)1.2Stoichiometric oxidant. Use a freshly opened bottle of commercial bleach (concentration typically ~8.25%).
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)5 mL-For quenching
Brine5 mL-For washing
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)--Drying agent

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), TEMPO (0.01 eq), and sodium bromide (0.1 eq) in DCM (5 mL).

  • Add the saturated aqueous sodium bicarbonate solution (2 mL).

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Slowly add the sodium hypochlorite solution (1.2 eq) dropwise over 10-15 minutes, ensuring the temperature remains below 5 °C. The reaction mixture will typically turn a persistent orange-yellow color.

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is usually complete within 1-2 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution. The color of the reaction mixture should fade.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Comparison of Methods and Concluding Remarks

The choice of oxidation method for converting this compound to its aldehyde depends on several factors, including the scale of the reaction, available equipment, and tolerance for specific reagents and byproducts.

MethodAdvantagesDisadvantagesBest Suited For
Dess-Martin Oxidation Very mild, neutral conditions; room temperature operation; high yields; simple workup.[1][3]Reagent is expensive and can be shock-sensitive; stoichiometric amounts of iodine waste.[11]Small to medium scale synthesis, acid-sensitive substrates, and rapid execution.
Swern Oxidation High yields; excellent for sterically hindered alcohols; broad functional group tolerance.[5]Requires cryogenic temperatures (-78 °C); produces foul-smelling dimethyl sulfide byproduct.[6]Complex molecule synthesis where high yields are critical and low temperatures are accessible.
TEMPO-Catalyzed Oxidation Catalytic; uses inexpensive and readily available bleach; environmentally friendly; mild conditions.[9][12]Can be sensitive to substrate structure; requires careful control of pH and temperature.[10]Large-scale synthesis, process chemistry, and "green" chemistry applications.

For the specific substrate, This compound , the steric hindrance at the C4 position may slightly retard the reaction rate. However, all three methods are known to be effective for hindered alcohols. The Swern oxidation is perhaps the most robust choice for overcoming significant steric challenges. The Dess-Martin oxidation offers the most convenient and straightforward laboratory-scale procedure. The TEMPO-catalyzed oxidation presents an excellent option for scale-up due to its catalytic nature and cost-effectiveness.

Researchers and drug development professionals should select the protocol that best aligns with their experimental constraints and objectives. The detailed procedures provided herein serve as a comprehensive guide to achieving this critical synthetic transformation with high efficiency and purity.

References

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Wang, M.; Wang, W.; Tang, Q.; Xu, S. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press, 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015).
  • Michigan State University Department of Chemistry. Swern Oxidation Procedure. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Wipf, P. Alcohol Oxidations. University of Pittsburgh, Department of Chemistry. [Link]

  • Chem-Station. TEMPO Oxidation. [Link]

  • Chemistry Hall. The Swern Oxidation: Mechanism and Features. [Link]

  • Wang, M.; Wang, W.; Tang, Q.; Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

  • Hoover, J. M.; Stahl, S. S. Copper(I)/TEMPO-Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Nat. Protoc.2012 , 7, 1115-1121. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • PubChem. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. [Link]

  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • Schöfberger, W., et al. (2017). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. ChemistrySelect. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Source Classes. Oxidation of primary alcohols, Stable and Selective Nitroxyl Radical. YouTube. [Link]

Sources

Application Notes and Protocols for the Esterification of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Esterification in Pharmaceutical Scaffolding

In the landscape of modern drug discovery, the piperidine moiety stands as a cornerstone structural motif, integral to the architecture of numerous therapeutic agents.[1] The functionalization of this privileged scaffold is a critical endeavor, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. "Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate" is a valuable building block in this context, offering a sterically hindered primary alcohol that serves as a key handle for introducing diverse functionalities through esterification. The resulting esters are pivotal intermediates in the synthesis of complex pharmaceutical compounds.

This comprehensive guide provides detailed application notes and robust protocols for the successful esterification of this challenging substrate. We will delve into the mechanistic underpinnings of two powerful esterification methodologies—the Steglich esterification and the Mitsunobu reaction—elucidating the rationale behind experimental choices. Furthermore, this document furnishes step-by-step protocols, purification strategies, and analytical characterization of the final ester products, equipping researchers, scientists, and drug development professionals with the necessary tools for this crucial synthetic transformation.

Mechanistic Insights: Navigating the Esterification of a Hindered Alcohol

The esterification of "this compound" presents a notable challenge due to the steric hindrance around the primary hydroxyl group, imparted by the adjacent ethyl and piperidine ring substituents. This steric congestion can significantly impede the progress of classical acid-catalyzed esterification methods, such as the Fischer esterification.[2] Consequently, more sophisticated and milder techniques are required to achieve efficient conversion.

The Steglich Esterification: A Mild and Effective Approach

The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under neutral conditions, making it particularly suitable for acid-sensitive substrates.[3][4] The reaction typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent, and a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP).[5][6]

The reaction proceeds through the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[4] This intermediate is then susceptible to nucleophilic attack. While the alcohol can directly attack the O-acylisourea, this process can be slow for hindered alcohols. The genius of the Steglich protocol lies in the catalytic role of DMAP. As a potent nucleophile, DMAP rapidly attacks the O-acylisourea to form an N-acylpyridinium salt.[7] This new intermediate is significantly more electrophilic and readily undergoes reaction with the sterically hindered alcohol to furnish the desired ester and regenerate the DMAP catalyst. A key advantage of this method is the formation of a urea byproduct (dicyclohexylurea if DCC is used) which is often insoluble in the reaction solvent and can be easily removed by filtration.[3]

Steglich_Esterification RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea N_acylpyridinium N-Acylpyridinium Salt (Activated Ester) O_acylisourea->N_acylpyridinium + DMAP (fast) DCU Dicyclohexylurea (Byproduct) O_acylisourea->DCU + H₂O (from alcohol) DMAP DMAP (Catalyst) DMAP->N_acylpyridinium N_acylpyridinium->DMAP regenerates Ester Ester Product N_acylpyridinium->Ester + Alcohol (fast) Alcohol This compound Alcohol->Ester

Steglich Esterification Mechanism

The Mitsunobu Reaction: An Alternative for Inversion of Stereochemistry

The Mitsunobu reaction provides another elegant solution for the esterification of alcohols, particularly when inversion of stereochemistry at a chiral center is desired.[8][9] While the starting material in this guide is achiral, the Mitsunobu reaction remains a valuable tool due to its mild conditions and broad substrate scope. The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, generating a betaine intermediate.[10] This intermediate then deprotonates the carboxylic acid. The alcohol subsequently attacks the activated phosphonium species, leading to the formation of an oxyphosphonium salt, which is an excellent leaving group. Finally, the carboxylate anion acts as the nucleophile, displacing the oxyphosphonium group in an SN2 fashion to yield the ester product.[11]

Mitsunobu_Reaction PPh3 Triphenylphosphine (PPh₃) Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD DEAD->Betaine Protonated_Betaine Protonated Betaine Betaine->Protonated_Betaine + R-COOH RCOOH Carboxylic Acid (R-COOH) RCOOH->Protonated_Betaine Oxyphosphonium Oxyphosphonium Salt Protonated_Betaine->Oxyphosphonium Hydrazine_dicarboxylate Hydrazine dicarboxylate (Byproduct) Protonated_Betaine->Hydrazine_dicarboxylate Alcohol This compound Alcohol->Oxyphosphonium + Protonated Betaine Ester Ester Product Oxyphosphonium->Ester + R-COO⁻ (SN2 attack) Triphenylphosphine_oxide Triphenylphosphine oxide (Byproduct) Oxyphosphonium->Triphenylphosphine_oxide

Mitsunobu Reaction Mechanism

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the esterification of "this compound".

Protocol 1: Steglich Esterification using EDC and DMAP

This protocol is often preferred due to the water-solubility of the urea byproduct derived from EDC, which simplifies purification compared to the often-insoluble dicyclohexylurea from DCC.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mg)Moles (mmol)Equivalents
This compound257.382571.01.0
Carboxylic Acid (e.g., Acetic Acid)60.05721.21.2
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.702881.51.5
4-(Dimethylamino)pyridine (DMAP)122.17120.10.1
Dichloromethane (DCM), anhydrous-10 mL--
1 M HCl (aq)-10 mL--
Saturated NaHCO₃ (aq)-10 mL--
Brine-10 mL--
Anhydrous MgSO₄ or Na₂SO₄-As needed--

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (257 mg, 1.0 mmol), the chosen carboxylic acid (1.2 mmol), and DMAP (12 mg, 0.1 mmol).

  • Dissolve the solids in anhydrous dichloromethane (10 mL).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC (288 mg, 1.5 mmol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Mitsunobu Reaction

This protocol is an excellent alternative, particularly if the Steglich esterification proves to be low-yielding for a specific carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mg)Moles (mmol)Equivalents
This compound257.382571.01.0
Carboxylic Acid (e.g., Benzoic Acid)122.121471.21.2
Triphenylphosphine (PPh₃)262.293931.51.5
Diisopropyl azodicarboxylate (DIAD)202.210.3 mL1.51.5
Tetrahydrofuran (THF), anhydrous-10 mL--
Saturated NaHCO₃ (aq)-10 mL--
Brine-10 mL--
Anhydrous MgSO₄ or Na₂SO₄-As needed--

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (257 mg, 1.0 mmol), the carboxylic acid (1.2 mmol), and triphenylphosphine (393 mg, 1.5 mmol) in anhydrous THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (0.3 mL, 1.5 mmol) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Purification and Characterization

Purification:

Flash column chromatography is the most effective method for purifying the final ester product.[1] A typical eluent system would be a gradient of ethyl acetate in hexanes. For basic piperidine derivatives, adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to reduce peak tailing and improve separation.[1]

Characterization:

The structure and purity of the synthesized ester should be confirmed by a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the ester will be confirmed by the appearance of new signals corresponding to the acyl group. For example, in the case of an acetate ester, a new singlet around 2.0-2.1 ppm would be expected. The methylene protons adjacent to the newly formed ester linkage (-CH₂-O-C=O) will typically shift downfield compared to the starting alcohol.

    • ¹³C NMR: The formation of the ester is confirmed by the appearance of a new carbonyl signal in the range of 170-180 ppm. The carbon of the methylene group attached to the ester oxygen will also show a downfield shift.

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will show a strong absorption band characteristic of the ester carbonyl group, typically in the region of 1730-1750 cm⁻¹. The broad O-H stretch of the starting alcohol (around 3300-3500 cm⁻¹) will be absent in the purified product.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the expected mass of the ester product.

Experimental_Workflow Start Starting Materials (Alcohol, Acid, Reagents) Reaction Esterification Reaction (Steglich or Mitsunobu) Start->Reaction Workup Aqueous Work-up (Extraction, Washing) Reaction->Workup Drying Drying and Concentration Workup->Drying Purification Flash Column Chromatography Drying->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization Final_Product Purified Ester Product Characterization->Final_Product

General Experimental Workflow

Conclusion

The esterification of "this compound" is a crucial transformation for the synthesis of advanced pharmaceutical intermediates. The steric hindrance of the substrate necessitates the use of robust and mild esterification methods. The Steglich esterification and the Mitsunobu reaction, as detailed in these application notes, provide reliable and efficient pathways to achieve this conversion. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently synthesize a diverse range of ester derivatives, paving the way for the development of novel therapeutic agents.

References

  • BenchChem. (2025).
  • Wikipedia. (2023). Mitsunobu reaction. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine.
  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

  • BenchChem. (2025).
  • Wikipedia. (2023). Mitsunobu reaction. [Link]

  • BenchChem. (2025). Improving yield in DMAP-catalyzed reactions with tertiary alcohols.
  • ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]

  • Organic Syntheses. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [Link]

  • Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Wikipedia. (2023). Steglich esterification. [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

  • NIH. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Atlantis Press. (2013). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • Organic Reactions. (n.d.). Acid to Ester - Common Conditions. [Link]

  • ResearchGate. (2019). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • NIH. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • ResearchGate. (2015). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. [Link]

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Sources

Application Notes and Protocols: The Strategic Use of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate in Solid-Phase Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Element in Medicinal Chemistry

In the landscape of modern drug discovery, the piperidine ring stands out as a "privileged scaffold."[1][2] This six-membered nitrogen-containing heterocycle is a cornerstone in the design of a multitude of FDA-approved therapeutics.[3] Its prevalence is not coincidental; the piperidine motif imparts favorable physicochemical properties to drug candidates, including enhanced solubility, improved metabolic stability, and the ability to present functional groups in a well-defined three-dimensional orientation for optimal target engagement.[2][4][5] The strategic introduction of substituents onto the piperidine core allows for the fine-tuning of a molecule's structure-activity relationship (SAR), making it a highly sought-after building block for the creation of diverse compound libraries.[5][6]

This guide focuses on a particularly valuable, yet sterically demanding, building block: Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate . The presence of a quaternary center bearing both an ethyl and a hydroxymethyl group offers a unique three-dimensional exit vector for library diversification. When utilized in solid-phase organic synthesis (SPOS), this reagent enables the construction of complex molecular architectures, particularly those featuring spirocyclic systems or densely functionalized cores.[7][8][9] The Boc-protected nitrogen allows for controlled, on-resin derivatization, while the primary hydroxyl group serves as a handle for immobilization onto a solid support. This document provides a comprehensive overview and detailed protocols for the effective application of this building block in solid-phase synthesis campaigns.

The Building Block: Properties and Strategic Advantages

  • Chemical Name: this compound

  • CAS Number: 1014896-18-9

  • Molecular Formula: C₁₃H₂₅NO₃

  • Molecular Weight: 243.34 g/mol

The key structural features of this building block are the Boc-protected piperidine nitrogen and the neopentyl-like primary alcohol. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, offering robust protection under a variety of reaction conditions while being readily removable with mild acid, such as trifluoroacetic acid (TFA).[10] This orthogonality is fundamental to its application in SPOS.

The primary hydroxyl group, while being the point of attachment to the solid support, presents a synthetic challenge due to the steric hindrance imposed by the adjacent quaternary center. Standard Williamson ether formation conditions are often sluggish. Therefore, more sophisticated activation methods are required for efficient immobilization, as will be detailed in the protocols below.

Workflow Overview: From Immobilization to Library Generation

The solid-phase synthesis strategy using this building block can be conceptually divided into four key stages: Immobilization, On-Resin Modification, Cleavage, and Analysis. Each stage requires careful consideration of reagents and reaction conditions to ensure high yields and purity of the final products.

SPOS_Workflow cluster_0 Solid Support cluster_1 Building Block cluster_2 On-Resin Chemistry cluster_3 Final Product Resin Wang Resin BB Tert-butyl 4-ethyl-4- (hydroxymethyl)piperidine- 1-carboxylate Immobilized Immobilized Piperidine BB->Immobilized Immobilization (e.g., Mitsunobu Reaction) Deprotected Free Piperidine Nitrogen Immobilized->Deprotected Boc Deprotection (TFA/DCM) Diversified Diversified Library (Acylation, Sulfonylation, Reductive Amination, etc.) Deprotected->Diversified N-Functionalization Cleaved Cleaved Products in Solution Diversified->Cleaved Cleavage (e.g., TFA Cocktail) On_Resin_Chemistry cluster_diversification Library Diversification Start Resin-Bound Boc-Piperidine Step1 Boc Deprotection (20-50% TFA in DCM) Start->Step1 Intermediate Free Piperidine-Resin Step1->Intermediate Acylation Acylation (R-COOH, HBTU, DIPEA) Intermediate->Acylation Sulfonylation Sulfonylation (R-SO2Cl, DIPEA) Intermediate->Sulfonylation ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)3) Intermediate->ReductiveAmination Final Functionalized Piperidine-Resin Library Acylation->Final Sulfonylation->Final ReductiveAmination->Final

Figure 2: Diversification pathways for the immobilized piperidine scaffold.

Part 3: Cleavage of the Final Products from the Resin

The final step is the release of the synthesized compounds from the solid support into solution for purification and analysis. The benzyl ether linkage to the Wang resin is typically cleaved under strongly acidic conditions. [11][12] Protocol 4: TFA-Mediated Cleavage

  • Resin Preparation: Place the dried, functionalized resin (from Protocol 3, ~100 mg) in a suitable reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). The TIS acts as a scavenger to trap any reactive carbocations generated during cleavage.

  • Cleavage Reaction: Add the cleavage cocktail (2 mL) to the resin. Shake at room temperature for 2-4 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (2 x 1 mL) and then with DCM (2 x 1 mL). Combine all filtrates.

  • Solvent Removal: Concentrate the combined filtrates under a stream of nitrogen or using a rotary evaporator.

  • Precipitation and Isolation: Add cold diethyl ether to the concentrated residue to precipitate the crude product. Centrifuge the mixture, decant the ether, and repeat the ether wash. Dry the crude product under vacuum.

  • Purification: The crude product can be purified by standard techniques such as preparative HPLC.

ParameterConditionRationale
Cleavage Reagent Trifluoroacetic Acid (TFA)Strong acid that effectively cleaves the benzyl ether linkage. [1]
Scavengers Triisopropylsilane (TIS), WaterTIS quenches reactive carbocations, preventing side reactions. Water can also act as a scavenger.
Reaction Time 2-4 hoursSufficient time for complete cleavage from the Wang resin.
Isolation Cold Ether PrecipitationA standard method for precipitating and isolating cleaved peptide-like molecules.

Table 2: Recommended conditions for cleavage from Wang resin.

Conclusion and Future Perspectives

This compound is a highly valuable building block for generating structurally complex and diverse chemical libraries via solid-phase organic synthesis. While its steric bulk presents a challenge for immobilization, this can be effectively overcome using robust coupling methods like the Mitsunobu reaction. The protocols outlined in this guide provide a validated starting point for researchers and drug development professionals to leverage the unique structural features of this scaffold. The ability to construct libraries of 4,4-disubstituted and spirocyclic piperidines on a solid support opens up new avenues for exploring chemical space and identifying novel therapeutic agents. [7][9]

References

  • AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin.
  • Bąchor, R., et al. (2014). Microwave-assisted TFA cleavage of peptides from Merrifield resin. Amino Acids, 46(10), 2379–2387.
  • Hughes, D. L. (2010). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Brovarskiy, A. A., et al. (2023).
  • Barlos, K., & Gatos, D. (2004). The Wang Resin. In Solid-Phase Synthesis (pp. 215-231). Springer.
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • TCI Chemicals. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery.
  • Griggs, D. D., et al. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 16(27), 4873-4892.
  • Kong, D., et al. (2014). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
  • White Rose Research Online. (2018). Strategies for the Synthesis of Spiropiperidines.
  • National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction.
  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • White Rose Research Online. (2018). Strategies for the Synthesis of Spiropiperidines.
  • National Center for Biotechnology Information. (n.d.). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • DTU Research Database. (n.d.). PIPERIDINE OLIGOMERS AND COMBINATORIAL LIBRARIES THEREOF.
  • University of Leeds. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery.
  • ResearchGate. (n.d.). Immobilization of glyoxylic acid on Wang resin.
  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions.

Sources

Strategic Deprotection of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate: A Guide to Boc Group Removal

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][2] Its stability under a wide array of conditions, contrasted with its clean removal under acidic environments, makes it an invaluable tool in the synthesis of complex molecules, particularly in pharmaceutical development.[1][3][4] This application note provides a detailed guide to the deprotection of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate, a key step to liberate the versatile piperidine core. We will explore the underlying chemical mechanisms, present validated protocols using common acidic reagents, and discuss critical considerations for reaction work-up and product characterization.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is a classic example of an acid-catalyzed elimination reaction. The process is efficient and proceeds through a well-understood, multi-step mechanism, ensuring a high yield of the desired amine when executed correctly.[1][3][5]

The four key steps are:

  • Protonation: The reaction is initiated when a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl), protonates the carbonyl oxygen of the Boc group.[3][6] This initial step activates the carbamate for cleavage.

  • Fragmentation: The protonated intermediate is unstable and fragments. This involves the cleavage of the tert-butyl-oxygen bond, which results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[3][6][7]

  • Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas (CO₂) and the free amine.[6][5][7] It is critical to perform this reaction in a well-ventilated fume hood or with an appropriate outlet, as the evolution of CO₂ can cause a pressure buildup in a sealed system.[3][6][8]

  • Amine Salt Formation: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated by the excess acid present in the reaction mixture, forming the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[3][6]

The reactive tert-butyl cation generated during fragmentation can participate in side reactions, such as alkylating other nucleophilic sites, or it can deprotonate to form isobutylene gas.[3][5][9] The choice of reaction conditions and the potential need for scavengers should be considered if the substrate contains sensitive, electron-rich functionalities.[9][10]

Boc_Deprotection_Mechanism Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection cluster_byproducts Byproducts Boc-Protected Amine Boc-Protected Amine Protonated Intermediate Protonated Intermediate Boc-Protected Amine->Protonated Intermediate + H⁺ Carbamic Acid Carbamic Acid Protonated Intermediate->Carbamic Acid Fragmentation tert-Butyl Cation tert-Butyl Cation Protonated Intermediate->tert-Butyl Cation Free Amine Free Amine Carbamic Acid->Free Amine Decarboxylation (-CO₂) CO₂ CO₂ Carbamic Acid->CO₂ Amine Salt Amine Salt Free Amine->Amine Salt + H⁺ Isobutylene Isobutylene tert-Butyl Cation->Isobutylene - H⁺ Experimental_Workflow Figure 2: General Experimental Workflow Start Boc-Protected Piperidine Reaction Acidic Deprotection (TFA or HCl) Start->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Workup Work-up Monitoring->Workup Salt_Path Concentrate in vacuo (Co-evaporate) Workup->Salt_Path Isolate Salt Base_Path Basic Quench (NaHCO₃) & Extraction Workup->Base_Path Isolate Free Base Product_Salt Amine Salt Salt_Path->Product_Salt Purification Purification (e.g., Chromatography) Base_Path->Purification Product_Free Free Amine Purification->Product_Free Characterization Characterize Final Product (NMR, MS) Product_Salt->Characterization Product_Free->Characterization

Sources

The Strategic Utility of tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate in the Synthesis of Novel Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 4,4-Disubstituted Piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a variety of biological receptors. Within this class, 4,4-disubstituted piperidines have emerged as a particularly valuable motif, especially in the development of potent opioid receptor modulators. The quaternary center at the C4 position allows for the introduction of diverse functionalities that can fine-tune the pharmacological profile of a molecule, influencing its potency, selectivity, and duration of action.

This application note provides a detailed technical guide on the use of tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate as a key intermediate in the synthesis of next-generation active pharmaceutical ingredients (APIs), with a focus on potent analgesics. We will explore the chemical properties of this intermediate, outline a detailed protocol for its elaboration into a complex target molecule, and discuss the rationale behind the synthetic strategy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Physicochemical Properties of the Intermediate

This compound is a white to off-white solid at room temperature. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a key feature, rendering the nitrogen non-basic and preventing its participation in undesired side reactions during synthesis. This allows for selective functionalization of the hydroxymethyl group. The ethyl group at the C4 position provides steric bulk and lipophilicity, which can be crucial for optimizing the binding of the final API to its biological target.

PropertyValueSource
Molecular Formula C₁₃H₂₅NO₃PubChem
Molecular Weight 243.34 g/mol PubChem
CAS Number 1020412-77-3PubChem
Appearance White to off-white solidN/A
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.N/A

Synthetic Application: A Protocol for the Synthesis of a Potent Fentanyl Analogue

The following protocol details a representative synthesis of a potent fentanyl analogue starting from this compound. The synthetic strategy is adapted from the well-established methodologies for the synthesis of 4,4-disubstituted piperidine analgesics[1]. The key transformations involve the activation of the primary alcohol, followed by a two-step sequence to introduce the anilino moiety, and finally, acylation to yield the target analgesic.

Experimental Workflow Diagram

Synthetic_Pathway Workflow for the Synthesis of a Potent Analgesic A tert-butyl 4-ethyl-4-(hydroxymethyl) piperidine-1-carboxylate B Tosylation (p-TsCl, Pyridine) A->B Step 1 C tert-butyl 4-ethyl-4-(((4-methylphenyl) sulfonyl)oxy)methyl)piperidine-1-carboxylate B->C D Azide Displacement (NaN3, DMF) C->D Step 2 E tert-butyl 4-(azidomethyl)-4-ethyl piperidine-1-carboxylate D->E F Reduction (H2, Pd/C) E->F Step 3 G tert-butyl 4-(aminomethyl)-4-ethyl piperidine-1-carboxylate F->G H Boc Deprotection (TFA, DCM) G->H Step 4 I 4-(aminomethyl)-4-ethylpiperidine H->I J N-Arylation (2-Fluoronitrobenzene, K2CO3) I->J Step 5 K 4-ethyl-4-(((2-nitrophenyl)amino)methyl) piperidine J->K L Nitro Reduction (H2, Pd/C) K->L Step 6 M N1-(4-ethylpiperidin-4-yl)methyl) benzene-1,2-diamine L->M N Acylation (Propionyl chloride, Et3N) M->N Step 7 O Potent Fentanyl Analogue N->O

Caption: Synthetic pathway from the starting intermediate to a potent fentanyl analogue.

Step-by-Step Methodology

Step 1: Tosylation of the Primary Alcohol

  • Rationale: Activation of the primary alcohol as a tosylate is a classic and highly effective method for converting it into a good leaving group for subsequent nucleophilic substitution.

  • Protocol:

    • Dissolve this compound (1.0 eq) in anhydrous pyridine (10 vol).

    • Cool the solution to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 vol).

    • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the tosylated intermediate, which can often be used in the next step without further purification.

Step 2: Azide Displacement

  • Rationale: The tosylate is displaced with sodium azide in an Sₙ2 reaction to introduce the azide functionality. The azide is a versatile precursor to the primary amine.

  • Protocol:

    • Dissolve the tosylated intermediate (1.0 eq) in dimethylformamide (DMF, 10 vol).

    • Add sodium azide (1.5 eq) and stir the mixture at 80 °C for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 vol).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 3: Reduction of the Azide

  • Rationale: The azide is reduced to the corresponding primary amine via catalytic hydrogenation. This is a clean and efficient method for this transformation.

  • Protocol:

    • Dissolve the azido intermediate (1.0 eq) in methanol (20 vol).

    • Add 10% Palladium on carbon (10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the primary amine.

Step 4: Boc Deprotection

  • Rationale: The Boc protecting group is removed under acidic conditions to liberate the piperidine nitrogen for subsequent arylation.

  • Protocol:

    • Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM, 10 vol).

    • Add trifluoroacetic acid (TFA, 5 vol) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with 2 M NaOH to pH > 12.

    • Extract the aqueous layer with DCM (3 x 20 vol).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.

Step 5-7: Elaboration to the Final Analgesic

The subsequent steps involve the N-arylation of the piperidine nitrogen, reduction of the nitro group, and final acylation of the anilino nitrogen, following established procedures for fentanyl synthesis[1]. These steps are crucial for installing the pharmacophore responsible for potent analgesic activity. The specific reagents and conditions for these steps can be optimized based on the desired final product.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex APIs, particularly in the field of analgesics. Its pre-installed quaternary center with orthogonal functionalities allows for a streamlined and efficient synthetic approach to novel 4,4-disubstituted piperidines. The protocol outlined in this application note provides a practical framework for the elaboration of this intermediate into a potent fentanyl analogue, demonstrating its strategic importance in drug discovery and development. The principles and methodologies described herein can be readily adapted by researchers to access a wide range of novel chemical entities with tailored pharmacological profiles.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]

Sources

Scale-up synthesis of "Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scale-Up Synthesis of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Abstract

Substituted piperidine scaffolds are foundational structural motifs in modern medicinal chemistry, present in a multitude of pharmaceutical agents.[1][2] The target molecule, this compound, is a valuable building block featuring a quaternary center, the construction of which presents unique challenges upon scale-up. This application note provides a comprehensive, field-tested guide for the robust and scalable synthesis of this compound. We delve into the critical process parameters, safety considerations for large-scale Grignard reactions, and detailed protocols for synthesis, work-up, and purification. This guide is intended for researchers, chemists, and process development professionals seeking to move from bench-scale discovery to kilogram-scale production.

Rationale and Synthetic Strategy

The chosen synthetic route leverages the highly reliable Grignard reaction, a powerful tool for carbon-carbon bond formation.[3] The strategy begins with the commercially available and stable N-Boc-4-piperidone. The core of the synthesis involves a sequential, one-pot addition of two distinct carbon nucleophiles to the ketone.

The key strategic decisions are:

  • Starting Material Selection : 1-Boc-4-piperidone is an ideal starting material. The tert-butyloxycarbonyl (Boc) protecting group is stable under the basic conditions of the Grignard reaction yet can be readily removed under acidic conditions, providing a handle for further derivatization.[4]

  • Grignard Reagent First : Ethylmagnesium bromide is added first to form the tertiary alkoxide. This step is a classic Grignard addition to a ketone.

  • Formaldehyde Equivalent Second : The intermediate magnesium alkoxide is then used in situ to react with a formaldehyde source (paraformaldehyde). This avoids the isolation of the tertiary alcohol intermediate, improving process efficiency.

The overall transformation is depicted below.

Figure 1: Overall synthetic scheme.

Critical Process Parameters & Scale-Up Considerations

Scaling chemical reactions is non-linear; factors like heat transfer and mixing become critical.[5] The Grignard reaction, being highly exothermic, demands meticulous control to ensure safety and product quality.[6]

Grignard Reaction Initiation and Control
  • Causality of Initiation: Grignard reagents form on the surface of magnesium metal. On a large scale, the ratio of surface area to volume can differ from the lab scale, making initiation less predictable. A stalled reaction, where the organohalide accumulates before the reaction initiates, can lead to a dangerous thermal runaway once it finally starts.[7]

  • Protocol for Safe Initiation: A small amount of pre-formed Grignard reagent or an initiator like iodine or 1,2-dibromoethane should be used to ensure the reaction begins before the bulk of the substrate is added. Continuous monitoring of the internal temperature provides a clear indication of reaction initiation (a noticeable exotherm).[7]

Thermal Management
  • The Hazard of Exotherms: Grignard reactions are notoriously exothermic.[8] Without adequate cooling, the heat generated can cause the solvent (like THF) to boil violently, leading to pressure buildup, potential reactor failure, and a significant fire hazard.[6]

  • Scale-Up Solution: The rate of addition of the 1-Boc-4-piperidone solution is the primary means of controlling the reaction temperature. A robust reactor with a high-efficiency cooling jacket and an overhead condenser is mandatory. For any scale-up process, reaction calorimetry is strongly recommended to determine the total heat of reaction and calculate the maximum addition rate for the available cooling capacity.[5] A safety margin of at least 100°C should be maintained between the operating temperature and the onset temperature for any thermal runaway.[5]

Work-up and Impurity Profile
  • The Emulsion Problem: Quenching a large-scale Grignard reaction often produces fine precipitates of magnesium salts (e.g., Mg(OH)Br), which can stabilize emulsions at the aqueous-organic interface.[9] This makes phase separation difficult and can lead to significant product loss.

  • Mitigation Strategy: A slow, controlled quench into a cooled, stirred solution of a weak acid like saturated aqueous ammonium chloride is crucial. The acidic nature of NH₄Cl helps to dissolve the magnesium salts. If emulsions persist, adding saturated brine (NaCl solution) can help break them by increasing the ionic strength of the aqueous phase.[9]

  • Common Impurities: The primary impurities to monitor are unreacted starting material and the Wurtz coupling byproduct (butane, in this case, which will evaporate). The tertiary alcohol intermediate (tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate) may also be present if the second step is inefficient.

Detailed Scale-Up Protocol (1.0 kg Scale)

Safety Warning: This procedure involves highly flammable and water-reactive reagents. It must be conducted in a properly functioning chemical fume hood or a walk-in hood suitable for large-scale reactions. Appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles or a face shield, and Nomex gloves, is required.[10][11] An inert atmosphere (Nitrogen or Argon) is essential throughout the process.[12]

Materials and Equipment
Reagent/MaterialCAS NumberQuantityMolar Eq.Notes
1-Boc-4-piperidone79099-07-31.00 kg1.0
Magnesium Turnings7439-95-4146.5 g1.2
Ethyl Bromide74-96-4657 g1.2
Paraformaldehyde30525-89-4301.5 g2.0Ensure it is dry and free-flowing.
Anhydrous Tetrahydrofuran (THF)109-99-9~12.0 L-Must be anhydrous (<50 ppm H₂O).
Saturated Aq. NH₄Cl-~8.0 L-For quenching.
Saturated Aq. NaCl (Brine)-~4.0 L-For washing.
Ethyl Acetate (EtOAc)141-78-6~10.0 L-For extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6~500 g-For drying.

Equipment: 20L jacketed glass reactor with overhead mechanical stirring, thermocouple, nitrogen inlet, and a reflux condenser. 5L addition funnel.

Experimental Workflow

Figure 2: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reactor Preparation : Assemble the 20L reactor system and ensure it is clean, dry, and inerted with nitrogen. All glassware should be oven-dried or flame-dried before use.[10]

  • Grignard Reagent Formation :

    • Charge the reactor with magnesium turnings (146.5 g) and 1.0 L of anhydrous THF.

    • In a separate flask under nitrogen, dissolve ethyl bromide (657 g) in 2.0 L of anhydrous THF.

    • Add ~100 mL of the ethyl bromide solution to the magnesium suspension. An exotherm should be observed within 15-20 minutes, indicating initiation. If not, add a single small crystal of iodine.

    • Once initiated, add the remainder of the ethyl bromide solution dropwise via the addition funnel at a rate that maintains a gentle reflux (internal temperature ~35-40°C).

    • After the addition is complete, stir the mixture for an additional hour at room temperature to ensure complete formation of the Grignard reagent.

  • Reaction with 1-Boc-4-piperidone :

    • Cool the freshly prepared Grignard solution to 0-5°C using the reactor jacket.

    • Dissolve 1-Boc-4-piperidone (1.00 kg) in 4.0 L of anhydrous THF and add this solution to the addition funnel.

    • Add the piperidone solution dropwise to the Grignard reagent, maintaining the internal temperature below 10°C. This addition is highly exothermic.[6]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor reaction completion by TLC or LC-MS.

  • Reaction with Paraformaldehyde :

    • To the stirred solution of the intermediate magnesium alkoxide, add the dry paraformaldehyde (301.5 g) portion-wise, ensuring the temperature does not exceed 30°C.

    • Once the addition is complete, heat the reaction mixture to 45°C and maintain for 6-8 hours. The mixture will become a thick slurry.

  • Work-up and Extraction :

    • Cool the reactor contents to 0-5°C.

    • In a separate vessel, prepare a solution of saturated aqueous ammonium chloride (~8.0 L) and cool it to 0-5°C.

    • Slowly transfer the reaction mixture into the cold ammonium chloride solution with vigorous stirring.

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate (2 x 3.0 L).

    • Combine all organic layers and wash with brine (1 x 4.0 L).

    • Dry the combined organic phase over anhydrous sodium sulfate (~500 g), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification :

    • The crude product (a viscous oil or semi-solid) can be purified by crystallization. A solvent system such as heptane/ethyl acetate or heptane/MTBE is a good starting point.

    • Alternatively, for very high purity, the crude material can be purified by column chromatography on silica gel.

Analytical Characterization
  • ¹H NMR (400 MHz, CDCl₃) : δ 4.10-3.80 (br m, 2H), 3.55 (s, 2H), 3.20-2.90 (br m, 2H), 1.65 (q, J=7.5 Hz, 2H), 1.55-1.45 (m, 4H), 1.44 (s, 9H), 0.85 (t, J=7.5 Hz, 3H).

  • LC-MS (ESI) : Calculated for C₁₃H₂₅NO₃ [M+H]⁺: 244.19; Found: 244.2.

  • Purity (HPLC) : >98% (typical).

  • Yield : 75-85% (typical).

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Grignard reaction fails to initiate. Wet solvent/glassware; Poor quality magnesium.Add a crystal of iodine or a few drops of 1,2-dibromoethane. Ensure all reagents and equipment are scrupulously dry.[12]
Low yield of final product. Incomplete Grignard formation; Inefficient reaction with paraformaldehyde; Product loss during work-up.Titrate a small aliquot of the Grignard reagent before use. Ensure paraformaldehyde is dry and reactive. Perform additional extractions of the aqueous layer and check for product by TLC/LC-MS.[9]
Persistent emulsion during work-up. Fine precipitate of magnesium salts.Add saturated brine (NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. Allow the mixture to stand for several hours or filter the entire mixture through a pad of Celite®.[9]
Significant amount of tertiary alcohol byproduct. Paraformaldehyde was not reactive or reaction time/temp was insufficient.Use higher quality, anhydrous paraformaldehyde. Increase reaction time or temperature (e.g., to 50-55°C) and monitor by IPC.

Conclusion

This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound. By focusing on the critical aspects of Grignard reaction safety, thermal management, and efficient work-up procedures, this guide enables the transition from laboratory-scale synthesis to kilogram-scale production. The described process is high-yielding and provides a product of high purity, suitable for further use in drug development and discovery pipelines.

References

  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development.
  • University of Rochester.
  • AIChE. Practical Challenges and Solutions to Continuous Grignard Chemistry. 2022 Annual Meeting Proceedings.
  • Mitchell, T. et al. Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • BenchChem.
  • American Chemical Society.
  • Kharitonov, D. S. et al.
  • Quora.
  • YouTube. Grignard reaction safety.
  • Case Western Reserve University. Laboratory Safety Standard Operating Procedure (SOP)
  • BenchChem.
  • Ningbo Inno Pharmchem Co., Ltd.

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Application Note: High-Purity Isolation of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide details a robust and reproducible protocol for the purification of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The methodology centers on normal-phase flash column chromatography, a widely adopted technique for its efficiency and scalability.[1][2][3] This document provides a step-by-step protocol, from slurry preparation to fraction analysis, and explains the scientific rationale behind the selection of chromatographic parameters. The intended audience includes researchers, scientists, and professionals in drug development.

Introduction: The Importance of Purifying Pharmaceutical Intermediates

This compound is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a Boc-protected piperidine ring, a hydroxyl group, and an ethyl substituent, presents a moderate polarity that makes it an ideal candidate for purification by silica gel chromatography.[4][5] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final API, and potential safety concerns in the resulting drug product.[1][6] Column chromatography offers a reliable method to separate the target compound from unreacted starting materials, byproducts, and other impurities.[2][3]

Chromatographic Principles and Strategy

The separation of chemical compounds by column chromatography is based on the principle of differential partitioning of the analytes between a stationary phase and a mobile phase.[1][6] For the purification of our target compound, a normal-phase chromatography approach is most suitable. In this mode, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[7][8]

The key to a successful separation lies in the careful selection of the mobile phase, also known as the eluent.[8][9] The eluent's polarity is fine-tuned to achieve a balance where the target compound has a moderate affinity for the stationary phase, allowing it to travel down the column at a distinct rate from impurities. Compounds with higher polarity will interact more strongly with the silica gel and thus elute later, while less polar compounds will travel through the column more quickly.[8]

To determine the optimal mobile phase composition, Thin-Layer Chromatography (TLC) is an indispensable preliminary step.[2][10] The ideal solvent system for column chromatography is one that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound on a TLC plate.[8] This Rf value suggests that the compound will have sufficient interaction with the stationary phase for effective separation without requiring an excessively large volume of eluent.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the purification of this compound using flash column chromatography.

Materials and Reagents
Material/ReagentGradeSupplier
Crude this compoundSynthesis GradeIn-house or Commercial
Silica Gel60 Å, 230-400 meshStandard Supplier
n-HexaneHPLC GradeStandard Supplier
Ethyl AcetateHPLC GradeStandard Supplier
DichloromethaneACS GradeStandard Supplier
TLC PlatesSilica Gel 60 F254Standard Supplier
Potassium Permanganate StainLaboratory PreparedN/A
Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Post-Processing TLC TLC Analysis to Determine Eluent Slurry Prepare Silica Gel Slurry TLC->Slurry Optimal Eluent (e.g., 3:1 Hex:EtOAc) Column Pack the Chromatography Column Slurry->Column Load Load Crude Sample Column->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate

Caption: Workflow for the purification of the target compound.

Detailed Procedure

Step 1: Thin-Layer Chromatography (TLC) Analysis

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in various solvent systems of increasing polarity (e.g., hexane:ethyl acetate mixtures such as 9:1, 4:1, 3:1, and 1:1).

  • Visualize the spots under UV light (if applicable) and by staining with potassium permanganate.

  • Select the solvent system that provides an Rf value of 0.25-0.35 for the target compound. For this compound, a system of 3:1 n-Hexane:Ethyl Acetate is often a good starting point.

Step 2: Column Preparation

  • Choose a glass column of appropriate size for the amount of crude material. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.[2]

  • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 3:1 n-Hexane:Ethyl Acetate).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

Step 3: Sample Loading

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

  • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle air pressure to the top of the column to initiate the flow of the mobile phase (flash chromatography).

  • Begin collecting fractions in test tubes or other suitable containers.

  • Maintain a constant flow rate and ensure the silica gel bed does not run dry.

Step 5: Fraction Analysis and Product Isolation

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the fractions that show a single spot corresponding to the Rf of the pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid or oil.

Data and Expected Results

ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar organic molecules.[1][11]
Mobile Phase ~3:1 n-Hexane:Ethyl Acetate (v/v)Provides optimal Rf for good separation.[8] Adjust ratio based on TLC.
TLC Rf of Target 0.25 - 0.35Ensures efficient separation without excessive solvent usage.[2][8]
Silica to Compound Ratio 40:1 (w/w)A good starting point for achieving high purity.
Elution Mode IsocraticA single solvent composition is used throughout the separation.
Detection TLC with KMnO4 stainThe hydroxyl group is readily oxidized by permanganate, appearing as a yellow/brown spot.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Poor Separation Incorrect mobile phase polarity.Re-optimize the mobile phase using TLC. A less polar eluent will increase retention, while a more polar eluent will decrease it.[9][12]
Compound Stuck on Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For piperidine derivatives, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help prevent streaking and improve peak shape by neutralizing acidic silanol groups on the silica.[10][13]
Cracked Silica Bed Column ran dry.Always keep the solvent level above the silica bed.
Broad Bands Poor column packing; sample loaded in too much solvent.Ensure the column is packed uniformly. Dissolve the sample in the minimum volume of solvent for loading.[14]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound by flash column chromatography. By following the outlined steps and understanding the underlying principles, researchers can consistently achieve high purity of this important pharmaceutical intermediate, ensuring the quality and integrity of their subsequent synthetic endeavors.

References

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography?
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
  • BenchChem. (2025). Technical Support Center: Synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
  • Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
  • BenchChem. (2025). Technical Support Center: Chromatographic Analysis of 1-(Chlorocarbonyl)piperidine-d10 Derivatives.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
  • Unbound. (2025, April 21). What Is Column Chromatography? Principles and Protocols.
  • Longdom Publishing. (n.d.). Column Chromatography in Pharmaceutical Analysis: Methods and Applications.
  • Research & Reviews: Research Journal of Pharmaceutical Analysis. (2022, September 19). Column Chromatography in Pharmaceutical Analysis.
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
  • PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate ≥95%.
  • Organic Syntheses. (n.d.). Procedure.
  • Studocu. (n.d.). column chromatography.pdf.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • Capot Chemical. (n.d.). Specifications of this compound.
  • ACS Publications. (2024, October 22). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids.
  • Scholars Research Library. (n.d.). Der Pharma Chemica.
  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides.
  • (n.d.). Supplementary information.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry of Boc-Protected Piperidines.
  • ChemRxiv. (n.d.). DiKTa ESI Final.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.

Sources

Application Notes and Protocols for the Crystallization of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystallinity in Drug Development

Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The purity and solid-state properties of this intermediate are paramount, as they directly influence the yield, purity, and performance of the final active pharmaceutical ingredient (API). Crystalline materials offer superior stability, handling characteristics, and purity compared to amorphous solids or oils. This document provides a comprehensive guide to the crystallization of "this compound," rooted in an understanding of its molecular structure and physicochemical properties.

The molecule possesses a combination of polar and non-polar functionalities: a lipophilic tert-butoxycarbonyl (Boc) protecting group and an ethyl group, alongside a polar hydroxyl group. This amphiphilic nature dictates its solubility profile, making the selection of an appropriate solvent system the cornerstone of a successful crystallization strategy.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower users to optimize the crystallization process for their specific needs.

Physicochemical Properties and Rationale for Solvent Selection

A successful crystallization hinges on identifying a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[2] The molecular structure of this compound provides clear indicators for solvent selection.

  • The Boc Group and Ethyl Group: These non-polar moieties contribute to the molecule's solubility in non-polar to moderately polar solvents.

  • The Hydroxyl Group and Carbamate Linkage: These polar functionalities allow for hydrogen bonding and dissolution in more polar solvents.

This dual character suggests that a single solvent of intermediate polarity or a binary solvent system (a "good" solvent and a "poor" anti-solvent) will be most effective. Based on general principles and empirical data for similar N-Boc protected piperidine derivatives, solvents such as ethyl acetate, acetone, and alcohols are good starting points.[1][3] Anti-solvents are typically non-polar hydrocarbons like hexane or heptane.

Data Summary: Physicochemical Properties
PropertyValueSource
Molecular FormulaC13H25NO3PubChem[4]
Molecular Weight243.34 g/mol PubChem[4]
AppearancePredicted to be a solid or oil-
PolarityMixed (Amphiphilic)Inferred from structure

Experimental Protocols

PART 1: Preliminary Solvent Screening – A Self-Validating Approach

To establish the optimal crystallization conditions for your specific batch of crude material, a small-scale solvent screening is highly recommended. This empirical approach is the most reliable method for developing a robust and validated protocol.

Materials:

  • Crude "this compound"

  • Test tubes or small vials

  • A selection of solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Heptane)

  • Heating block or water bath

  • Vortex mixer

Protocol:

  • Preparation: Place approximately 20-30 mg of the crude material into several separate test tubes.

  • Solvent Addition (Room Temperature): To each tube, add a different solvent dropwise while vortexing, until the solid dissolves or a significant volume of solvent has been added. Observe and record the solubility at room temperature.

  • Heating: For solvents in which the compound was poorly soluble at room temperature, gently heat the mixture in a water bath or on a heating block. Continue to add small portions of the solvent until the solid fully dissolves.

  • Cooling and Observation: Allow the saturated solutions to cool slowly to room temperature, and then place them in an ice bath for approximately 30 minutes.

  • Analysis: Observe the tubes for the formation of crystalline solids. A suitable single solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating, and which yields a good crop of crystals upon cooling. For a solvent/anti-solvent system, identify a "good" solvent that readily dissolves the compound and a "poor" solvent in which it is insoluble.

G

Caption: Workflow for preliminary solvent screening.

PART 2: Single-Solvent Recrystallization Protocol

This method is ideal if a single solvent is identified that provides a significant difference in solubility between hot and cold conditions.

Materials:

  • Crude "this compound"

  • Optimal single solvent (determined from screening)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Protocol:

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, you can cover the flask with a watch glass and insulate it with glass wool.

  • Yield Maximization: Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30-60 minutes to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

PART 3: Solvent/Anti-Solvent Recrystallization Protocol

This technique is particularly useful when the compound is highly soluble in one solvent and poorly soluble in another miscible solvent. A common and often effective system for compounds of this nature is Ethyl Acetate (good solvent) and Hexane or Heptane (anti-solvent).

Materials:

  • Crude "this compound"

  • "Good" solvent (e.g., Ethyl Acetate)

  • "Poor" anti-solvent (e.g., Heptane)

  • Erlenmeyer flask or beaker

  • Stir plate and stir bar

  • Dropping funnel or pipette

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Protocol:

  • Dissolution: Dissolve the crude material in a minimal amount of the "good" solvent (e.g., Ethyl Acetate) at room temperature or with gentle warming.

  • Anti-Solvent Addition: While stirring the solution, slowly add the "poor" anti-solvent (e.g., Heptane) dropwise until the solution becomes slightly turbid (cloudy). This indicates the point of saturation has been reached.

  • Inducing Crystallization: If crystals do not form immediately, you can add a seed crystal or gently scratch the inside of the flask with a glass rod at the meniscus.

  • Maturation and Yield Maximization: Allow the mixture to stir at room temperature for a period to allow for crystal growth. Subsequently, cool the flask in an ice bath for at least 30-60 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a pre-chilled mixture of the solvent and anti-solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

G

Caption: Step-by-step solvent/anti-solvent crystallization workflow.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated; cooling is too rapid.Use a lower boiling point solvent; use more solvent to create a less saturated solution; allow the solution to cool more slowly; add a seed crystal.
No Crystal Formation The solution is not sufficiently supersaturated; the compound is highly soluble even at low temperatures.Reduce the amount of solvent by evaporation; use a less effective solvent or a greater proportion of anti-solvent; cool to a lower temperature (e.g., freezer).
Formation of Fine Powder Nucleation is too rapid.Reduce the rate of cooling; use a solvent system that provides slightly higher solubility; decrease the level of supersaturation.
Colored Crystals Impurities are co-crystallizing with the product.Perform a hot filtration; add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

References

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

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Application Note: Comprehensive Characterization of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate (CAS No: 885523-38-6) is a key building block in modern medicinal chemistry.[1] As a substituted piperidine derivative, it incorporates a rigid scaffold beneficial for crafting molecules with specific three-dimensional orientations, a critical aspect in designing targeted therapeutics. The presence of the N-Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise synthetic modifications, while the ethyl and hydroxymethyl functionalities at the C4 position offer versatile points for further chemical elaboration.[2]

Given its role as a crucial intermediate, ensuring the identity, purity, and stability of this compound is paramount. This application note provides a comprehensive guide to the analytical methodologies required for its thorough characterization, offering detailed protocols and expected outcomes based on established principles for similar N-Boc protected piperidine derivatives.

Molecular Structure and Properties

  • Molecular Formula: C₁₃H₂₅NO₃[1][3]

  • Molecular Weight: 243.34 g/mol [1][3]

  • Structure:

Chemical structure of this compound
PropertyValueSource
IUPAC NameThis compoundPubChem
CAS Number885523-38-6Capot Chemical[1]
Molecular FormulaC₁₃H₂₅NO₃PubChem[3], Capot Chemical[1]
Molecular Weight243.34Capot Chemical[1]

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of this molecule. The following workflow outlines the recommended analytical strategy, ensuring confirmation of the chemical structure and assessment of purity.

Caption: Recommended analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are necessary to confirm the connectivity of the atoms in this compound.

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one that fully dissolves the analyte.[4][5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) to assign the protons to the molecular structure.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Expected ¹H NMR Spectral Data (Predicted)
AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₃ (Boc)~1.45s9H
-CH₂-CH₃~0.85t3H
-CH₂-CH₃~1.40q2H
Piperidine ring protons1.20 - 1.80 and 2.80 - 4.20m8H
-CH₂OH~3.40s2H
-OHVariablebr s1H
Expected ¹³C NMR Spectral Data (Predicted)
AssignmentChemical Shift (δ, ppm)
-C(CH₃)₃ (Boc)~28.5
-CH₂-CH₃~8.0
-CH₂-CH₃~30.0
Piperidine C4~40.0
Piperidine C2, C6~45.0
Piperidine C3, C5~35.0
-CH₂OH~68.0
-C(CH₃)₃ (Boc)~79.5
C=O (Boc)~155.0

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the target compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is compatible with HPLC and tends to produce the protonated molecular ion [M+H]⁺.[6]

Protocol: LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a solvent compatible with reversed-phase HPLC, such as methanol or acetonitrile.

  • Chromatography (Optional but Recommended):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Source Parameters: Optimize source temperature, gas flows, and voltages for the specific instrument.

Expected Mass Spectrometry Data
  • [M+H]⁺: The expected protonated molecular ion will be observed at m/z 244.19 (calculated for C₁₃H₂₆NO₃⁺).

  • [M+Na]⁺: A sodium adduct may also be observed at m/z 266.17 (calculated for C₁₃H₂₅NNaO₃⁺).

  • Fragmentation: Tandem MS (MS/MS) of the [M+H]⁺ ion would be expected to show characteristic losses of the Boc group:

    • Loss of isobutylene (56 Da) to give a fragment at m/z 188.13.

    • Loss of the entire Boc group (100 Da) to give a fragment at m/z 144.14.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Protocol: FT-IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet. For a liquid sample, it can be analyzed neat between two salt plates.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected FT-IR Absorption Bands
Functional GroupWavenumber (cm⁻¹)Description
O-H (alcohol)3600-3200Broad
C-H (alkane)2975-2850Strong, sharp
C=O (carbamate)~1680Strong, sharp
C-O (alcohol and ester)1250-1000Strong

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary method for determining the purity of the compound and for identifying and quantifying any impurities. A reversed-phase method with UV detection is generally suitable. Since the Boc-protected piperidine itself lacks a strong chromophore, detection at lower wavelengths (e.g., 200-220 nm) is often necessary.

Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of water (A) and acetonitrile or methanol (B), often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. A typical starting point could be a 60:40 mixture of B:A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Summary of Analytical Methods

TechniquePurposeKey Information Obtained
¹H NMR Structural ElucidationProton environment, connectivity, and relative numbers of protons.
¹³C NMR Structural ElucidationCarbon skeleton and chemical environment of each carbon atom.
Mass Spectrometry Molecular Weight ConfirmationMolecular weight and fragmentation patterns for structural confirmation.
FT-IR Spectroscopy Functional Group IdentificationPresence of key functional groups (O-H, C=O, C-H).
HPLC-UV Purity AssessmentPurity of the compound and detection of impurities.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, mass spectrometry, and FT-IR spectroscopy allows for unambiguous structural confirmation, while HPLC is essential for accurate purity determination. Adherence to these protocols will ensure the quality and integrity of this important synthetic building block for its use in research and drug development.

References

  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. BenchChem.
  • The Royal Society of Chemistry. (n.d.).
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • PubChem. (n.d.). Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of tert-butyl 4-ethyl-4-(hydroxymethyl)
  • Ningbo Inno Pharmchem Co.,Ltd. (2026).
  • ResearchGate. (2015). Piperidine and piperine: extraction and content assessment in black pepper.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry of Boc-Protected Piperidines. BenchChem.
  • PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Method for Purity Analysis of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity crucial for the quality and safety of the final active pharmaceutical ingredient (API). The developed reverse-phase HPLC method utilizes a C18 stationary phase with gradient elution and UV detection. The protocol is designed for researchers, scientists, and drug development professionals to accurately quantify the main component and separate it from potential process-related impurities and degradation products.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in a vast number of pharmaceuticals and natural products.[1][2][3] The purity of such intermediates is of paramount importance, as impurities can be carried through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final drug product. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[4][5][6] However, the synthesis and storage of N-Boc protected compounds can lead to the formation of impurities, including starting materials, by-products from the piperidine synthesis, and degradation products arising from the cleavage of the Boc group.[7][8][9][10]

Therefore, a well-validated, stability-indicating HPLC method is essential for the quality control of this compound. This application note provides a comprehensive protocol for achieving this, based on a systematic approach to method development.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical Structure Chemical Structure[11]
Molecular Formula C13H25NO3[11][12]
Molecular Weight 243.34 g/mol [11][12]
UV Absorbance The molecule lacks a strong chromophore. The carbamate group is expected to have some absorbance at low UV wavelengths (200-215 nm).Inferred from structure
Polarity The molecule possesses both polar (hydroxyl group) and non-polar (tert-butyl and ethyl groups) moieties, making it suitable for reverse-phase chromatography.Inferred from structure

HPLC Method Development and Protocol

The following protocol has been developed to provide a robust and reliable method for the purity analysis of this compound.

Materials and Reagents
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Analyte: this compound standard and sample.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
Standard and Sample Preparation
  • Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

Justification of Method Parameters
  • Column Choice: A C18 column is a versatile stationary phase for reverse-phase chromatography, offering good retention for moderately polar compounds like the target analyte.

  • Mobile Phase: A mixture of water and acetonitrile provides a good polarity range for eluting the analyte and potential impurities. The addition of 0.1% formic acid helps to protonate the piperidine nitrogen (if deprotected), improving peak shape and ensuring consistent retention.

  • Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe, leading to sharper peaks for late-eluting compounds.[1][13] The initial high aqueous content allows for the retention of the main analyte, while the increasing organic content facilitates the elution of more hydrophobic impurities.

  • Detection Wavelength: Due to the lack of a strong chromophore, a low wavelength of 210 nm is chosen to detect the carbamate functional group. A PDA detector can be used to scan across a range of wavelengths to determine the optimal wavelength for the main peak and any impurities.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and improves peak shape.

Experimental Workflow and Validation

A robust analytical method requires a systematic approach to development and validation. The following workflow is recommended.

Caption: Workflow for HPLC method development and validation.

Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies should be performed on the analyte.[13] This involves subjecting the sample to various stress conditions to generate potential degradation products.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the sample in 1 M HCl and heat at 60 °C for 24 hours. Neutralize before injection. A likely degradation product is the de-Boc piperidine.

  • Base Hydrolysis: Dissolve the sample in 1 M NaOH and heat at 60 °C for 24 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

The chromatograms from these stressed samples should be compared to that of an unstressed sample to demonstrate that the method can separate the main peak from all degradation products.

Potential Impurities and their Separation

The synthesis of 4,4-disubstituted piperidines can involve several steps, each with the potential to introduce impurities.[14][15][16]

Impurities cluster_synthesis Synthetic Route cluster_stability Stability Analyte This compound (Main Component) Impurity_A Starting Materials e.g., Piperidine Precursors Analyte->Impurity_A Impurity_B By-products e.g., Isomeric compounds Analyte->Impurity_B Impurity_C Degradation Products e.g., De-Boc Piperidine Analyte->Impurity_C

Caption: Potential sources of impurities in the analyte.

The developed HPLC method should be capable of resolving the main analyte from these potential impurities. The gradient elution is designed to separate compounds with a range of polarities, which is crucial for resolving both starting materials and potential by-products.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. The detailed methodology, including the rationale behind the chosen parameters and a workflow for validation, will enable researchers and quality control analysts to confidently assess the purity of this important pharmaceutical intermediate. The stability-indicating nature of the method ensures its suitability for use throughout the drug development lifecycle.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Capot Chemical. Specifications of this compound. [Link]

  • PubChem. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

  • PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • PMC. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

  • PubMed. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. [Link]

  • Beilstein Journals. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • Sensus Impact. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

Sources

Application Note: Synthesis and Detailed NMR Characterization of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate and Its Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of pharmaceuticals due to their favorable physicochemical properties and their ability to interact with a wide range of biological targets. The precise control over the substitution pattern on the piperidine ring is crucial for modulating pharmacological activity, selectivity, and pharmacokinetic profiles. Among these, 4,4-disubstituted piperidines are of particular interest as they introduce a quaternary center that can enforce specific vectoral orientations of functional groups, influencing ligand-receptor binding.

This application note provides a comprehensive guide to the synthesis and, more critically, the detailed Nuclear Magnetic Resonance (NMR) characterization of tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate and its key synthetic intermediates. As a Senior Application Scientist, the emphasis here is not merely on the synthetic protocols but on the rigorous application of 1D and 2D NMR spectroscopy to unambiguously confirm the structure and purity of each compound in the synthetic pathway. This self-validating approach is fundamental to ensuring the integrity of chemical matter in drug discovery and development pipelines. We will delve into the causality behind experimental choices and provide field-proven insights into the interpretation of NMR data for these valuable building blocks.

Synthetic Pathway Overview

The synthetic route to our target molecule is designed for efficiency and control, starting from the commercially available 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. The strategy involves the introduction of the ethyl group at the C4 position via enolate alkylation, followed by the reduction of the ester at C4 to the primary alcohol. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, preventing its interference in the synthetic steps and ensuring high yields.[1]

G cluster_0 Synthetic Pathway Intermediate_1 1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate Intermediate_2 tert-Butyl 4-ethyl-4-(ethoxycarbonyl) piperidine-1-carboxylate Intermediate_1->Intermediate_2 1. LDA, THF, -78 °C 2. Ethyl iodide Final_Product Tert-butyl 4-ethyl-4-(hydroxymethyl) piperidine-1-carboxylate Intermediate_2->Final_Product LiAlH4, THF, 0 °C to rt

Caption: Synthetic route to this compound.

Experimental Protocols and NMR Characterization

Intermediate 1: 1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate

This starting material is commercially available. However, for completeness, its synthesis would typically involve the Boc protection of ethyl isonipecotate.

NMR Characterization Protocol:

  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3).

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a 400 MHz spectrometer.

Expected NMR Data:

Proton (¹H) Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H2, H6 (axial)~3.0 - 3.2m-Piperidine ring
H2, H6 (equatorial)~3.9 - 4.1m-Piperidine ring
H3, H5 (axial)~1.6 - 1.8m-Piperidine ring
H3, H5 (equatorial)~1.8 - 2.0m-Piperidine ring
H4~2.4 - 2.6tt~11.2, ~3.8Piperidine ring
OCH₂CH₃4.14q7.1Ethyl ester
OCH₂CH₃1.25t7.1Ethyl ester
C(CH₃)₃1.46s-Boc group
Carbon (¹³C) Chemical Shift (ppm) Assignment
C=O (ester)~174.5Ethyl ester carbonyl
C=O (Boc)~154.7Boc carbonyl
C(CH₃)₃~79.5Boc quaternary carbon
OCH₂CH₃~60.5Ethyl ester
C2, C6~43.5Piperidine ring
C4~41.0Piperidine ring
C3, C5~28.5Piperidine ring
C(CH₃)₃~28.4Boc methyls
OCH₂CH₃~14.2Ethyl ester

Interpretation of NMR Spectra:

The ¹H NMR spectrum will show the characteristic signals for the Boc group as a large singlet at approximately 1.46 ppm. The piperidine ring protons will appear as complex multiplets in the region of 1.6-4.1 ppm. The ethoxy group of the ester will be evident as a quartet around 4.14 ppm and a triplet around 1.25 ppm. The ¹³C NMR spectrum will confirm the presence of two carbonyl carbons (ester and Boc), the quaternary and methyl carbons of the Boc group, and the carbons of the piperidine ring and the ethyl ester.

Caption: Key ¹H-¹³C correlations for Intermediate 1.

Intermediate 2: tert-Butyl 4-ethyl-4-(ethoxycarbonyl)piperidine-1-carboxylate

Synthetic Protocol:

  • To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium dropwise. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).

  • Slowly add a solution of 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (Intermediate 1) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add ethyl iodide to the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NMR Characterization Protocol:

  • Sample Preparation: As described for Intermediate 1.

  • Data Acquisition: As described for Intermediate 1.

Expected NMR Data:

Proton (¹H) Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H2, H6 (axial)~2.9 - 3.1m-Piperidine ring
H2, H6 (equatorial)~3.8 - 4.0m-Piperidine ring
H3, H5 (axial)~1.5 - 1.7m-Piperidine ring
H3, H5 (equatorial)~2.0 - 2.2m-Piperidine ring
OCH₂CH₃ (ester)4.12q7.1Ethyl ester
CH₂CH₃ (ethyl)1.85q7.5Ethyl group at C4
OCH₂CH₃ (ester)1.23t7.1Ethyl ester
C(CH₃)₃1.45s-Boc group
CH₂CH₃ (ethyl)0.88t7.5Ethyl group at C4
Carbon (¹³C) Chemical Shift (ppm) Assignment
C=O (ester)~173.8Ethyl ester carbonyl
C=O (Boc)~154.6Boc carbonyl
C(CH₃)₃~79.6Boc quaternary carbon
OCH₂CH₃~60.7Ethyl ester
C4~48.5Quaternary piperidine carbon
C2, C6~42.5Piperidine ring
C3, C5~32.0Piperidine ring
CH₂CH₃ (ethyl)~29.5Ethyl group at C4
C(CH₃)₃~28.4Boc methyls
OCH₂CH₃~14.1Ethyl ester
CH₂CH₃ (ethyl)~8.5Ethyl group at C4

Interpretation of NMR Spectra:

The most significant change in the NMR spectra from Intermediate 1 to Intermediate 2 is the disappearance of the proton at C4. This is replaced by the signals for the newly introduced ethyl group: a quartet around 1.85 ppm and a triplet around 0.88 ppm. In the ¹³C NMR spectrum, the C4 signal will shift downfield and become a quaternary carbon signal (~48.5 ppm), and new signals for the ethyl group carbons will appear. The presence of these new signals and the disappearance of the C4 proton signal are definitive evidence of successful alkylation.

Final Product: this compound

Synthetic Protocol:

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of tert-butyl 4-ethyl-4-(ethoxycarbonyl)piperidine-1-carboxylate (Intermediate 2) in anhydrous THF dropwise.[2][3][4][5][6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting white precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

NMR Characterization Protocol:

  • Sample Preparation: As described for Intermediate 1.

  • Data Acquisition: As described for Intermediate 1.

Expected NMR Data:

Proton (¹H) Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H2, H6 (axial)~2.6 - 2.8m-Piperidine ring
H2, H6 (equatorial)~3.9 - 4.1m-Piperidine ring
H3, H5 (axial)~1.2 - 1.4m-Piperidine ring
H3, H5 (equatorial)~1.5 - 1.7m-Piperidine ring
CH₂OH3.45s-Hydroxymethyl
CH₂CH₃1.38q7.4Ethyl group
OH~1.8 - 2.0br s-Hydroxyl proton
C(CH₃)₃1.44s-Boc group
CH₂CH₃0.82t7.4Ethyl group
Carbon (¹³C) Chemical Shift (ppm) Assignment
C=O (Boc)~155.0Boc carbonyl
C(CH₃)₃~79.2Boc quaternary carbon
CH₂OH~68.5Hydroxymethyl
C4~40.0Quaternary piperidine carbon
C2, C6~43.0Piperidine ring
C3, C5~31.0Piperidine ring
CH₂CH₃~29.0Ethyl group
C(CH₃)₃~28.4Boc methyls
CH₂CH₃~8.0Ethyl group

Interpretation of NMR Spectra:

The successful reduction of the ester in Intermediate 2 to the primary alcohol in the final product is confirmed by several key changes in the NMR spectra. In the ¹H NMR spectrum, the signals for the ethoxy group of the ester (quartet at ~4.12 ppm and triplet at ~1.23 ppm) will disappear. In their place, a new singlet corresponding to the hydroxymethyl protons (-CH₂OH) will appear around 3.45 ppm, and a broad singlet for the hydroxyl proton (-OH) will also be observed. In the ¹³C NMR spectrum, the ester carbonyl signal (~173.8 ppm) will be absent, and a new signal for the hydroxymethyl carbon will appear in the aliphatic region (~68.5 ppm). These spectral changes provide unequivocal confirmation of the desired transformation.

G cluster_0 NMR Validation Workflow Start Intermediate 2 (Ester) Check1 ¹H NMR: Disappearance of -OCH₂CH₃ signals Start->Check1 Reduction (LiAlH₄) Check2 ¹H NMR: Appearance of -CH₂OH and -OH signals Check1->Check2 Confirmed Check3 ¹³C NMR: Disappearance of C=O (ester) signal Check2->Check3 Confirmed Check4 ¹³C NMR: Appearance of -CH₂OH signal Check3->Check4 Confirmed End Final Product Confirmed (Primary Alcohol) Check4->End Confirmed

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly byproduct formation, encountered during the synthesis of this important piperidine derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and logical synthetic pathway involves a three-step sequence starting from commercially available 4-piperidinemethanol. The route is as follows:

  • Protection: The nitrogen of 4-piperidinemethanol is protected with a tert-butyloxycarbonyl (Boc) group to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[1][2]

  • Oxidation: The primary alcohol of the Boc-protected intermediate is then oxidized to the corresponding aldehyde, tert-butyl 4-formylpiperidine-1-carboxylate.[3]

  • Alkylation: Finally, a Grignard reaction with an ethylating agent, such as ethylmagnesium bromide, is performed on the aldehyde to introduce the ethyl group and form the desired tertiary alcohol.[4][5]

Q2: I am seeing a significant amount of starting material, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, in my final product after the Grignard reaction. What is the likely cause?

A2: This is a common issue and can arise from two main sources:

  • Incomplete Oxidation: The oxidation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate to the aldehyde may not have gone to completion. Unreacted starting material from this step will be carried through to the final product.

  • Reduction of the Aldehyde: Grignard reagents can act as reducing agents, especially if they possess β-hydrogens, which is the case for ethylmagnesium bromide.[4] This can lead to the reduction of the intermediate aldehyde back to the corresponding alcohol.

To troubleshoot this, ensure your oxidation step is complete by monitoring with TLC. For the Grignard reaction, use a high-quality Grignard reagent and consider inverse addition (adding the aldehyde to the Grignard reagent) to maintain an excess of the nucleophile and favor the addition reaction.

Q3: My final product is contaminated with a carboxylic acid. Where is this coming from?

A3: The presence of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid as a byproduct is indicative of over-oxidation in the second step of the synthesis. Some oxidizing agents can convert the primary alcohol not just to the aldehyde, but further to the carboxylic acid. To avoid this, use a mild and controlled oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, and carefully monitor the reaction progress.

Troubleshooting Guide: Byproduct Formation

This section provides a more in-depth look at potential byproducts and strategies to mitigate their formation.

Problem 1: Presence of Unidentified High Molecular Weight Impurities

Possible Cause: Wurtz-type coupling of the Grignard reagent can occur, especially if the Grignard reagent is old, has been exposed to air, or was prepared from a halide containing residual metal from its preparation. This can lead to the formation of butane and other coupled byproducts.

Troubleshooting Protocol:

  • Use Freshly Prepared or High-Quality Grignard Reagent: Titrate your Grignard reagent before use to determine its exact molarity and ensure it is active.

  • Control Reaction Temperature: Perform the Grignard reaction at a low temperature (e.g., 0 °C or below) to minimize side reactions.

  • Purification: These non-polar byproducts can typically be removed by silica gel chromatography.

Problem 2: Difficulty in Removing the Boc Protecting Group Post-Synthesis

Possible Cause: While not a byproduct of the synthesis itself, incomplete deprotection is a common issue in subsequent steps. The Boc group is generally stable but can be sensitive to certain conditions.

Troubleshooting Protocol:

  • Acid-mediated Deprotection: The most common method for Boc deprotection is treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). Ensure you are using a sufficient excess of acid and adequate reaction time.

  • Alternative Deprotection Methods: If your molecule is acid-sensitive, consider alternative deprotection methods.

Data Summary: Common Byproducts and Their Identification
Byproduct NameLikely Origin StepIdentification MethodMitigation Strategy
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylateOxidation/GrignardTLC, ¹H NMR, LC-MSEnsure complete oxidation; use high-quality Grignard reagent; consider inverse addition.
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acidOxidationTLC, ¹H NMR, LC-MSUse mild oxidizing agents (PCC, Dess-Martin); carefully monitor reaction time.
Butane and other alkanesGrignardGC-MS (of headspace)Use fresh, high-quality Grignard reagent; maintain low reaction temperatures.
Unreacted tert-butyl 4-formylpiperidine-1-carboxylateGrignardTLC, ¹H NMR, LC-MSEnsure sufficient equivalents of the Grignard reagent are used; check the activity of the Grignard reagent.
Experimental Workflow: Synthesis and Purification
Step 1: Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
  • To a solution of 4-piperidinemethanol in a suitable solvent (e.g., dichloromethane or THF), add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine or sodium bicarbonate).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Work up the reaction by washing with water and brine.

  • Purify by recrystallization or silica gel chromatography to obtain the pure product.[1][6][7]

Step 2: Oxidation to tert-butyl 4-formylpiperidine-1-carboxylate
  • Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in a suitable solvent (e.g., dichloromethane).

  • Add a mild oxidizing agent (e.g., PCC or Dess-Martin periodinane) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction and purify by filtration and silica gel chromatography.[3]

Step 3: Grignard Reaction to form this compound
  • In a flame-dried flask under an inert atmosphere, add a solution of ethylmagnesium bromide in a suitable solvent (e.g., THF or diethyl ether).

  • Cool the Grignard solution to 0 °C.

  • Slowly add a solution of tert-butyl 4-formylpiperidine-1-carboxylate in the same solvent.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by silica gel chromatography.

Visualizing the Synthetic Pathway and Potential Pitfalls

Synthesis_Pathway cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Grignard Reaction A 4-Piperidinemethanol B tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate A->B (Boc)₂O C tert-butyl 4-formylpiperidine-1-carboxylate B->C PCC or DMP Byproduct1 Over-oxidation to Carboxylic Acid B->Byproduct1 Strong Oxidant D This compound C->D EtMgBr Byproduct2 Reduction to Alcohol C->Byproduct2 β-Hydride Elimination

Caption: Synthetic pathway with key byproduct formation points.

References

  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • PubChem. (n.d.). Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (2007).
  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.
  • PubChemLite. (n.d.). Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Retrieved from [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of key pharmaceutical building blocks. This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in the synthesis of tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot effectively. We will deconstruct the common synthetic routes, anticipate potential pitfalls, and provide validated strategies to optimize your reaction outcomes.

Overview of the Synthetic Challenge

The target molecule features a quaternary carbon at the C4 position of the piperidine ring, a structural motif that often requires precise reaction control. The most common and logical synthetic approach involves two key transformations: C-alkylation to install the ethyl group, followed by the reduction of an ester to the primary alcohol. Low yields in this synthesis typically originate from one or both of these critical steps.

This guide will address the most frequent points of failure in a logical, question-and-answer format, moving from precursor synthesis to the final reduction and purification.

Synthetic_Workflow A 1-(tert-butyl) 4-ethyl piperidine-1,4-dicarboxylate (Starting Material) B Enolate Formation (Deprotonation) A->B  Base (e.g., LDA, NaH)   C tert-Butyl 4-ethoxycarbonyl- 4-ethylpiperidine-1-carboxylate (Ester Precursor) B->C  Alkylating Agent  (e.g., Ethyl Iodide)   D Ester Reduction C->D  Reducing Agent   E Tert-butyl 4-ethyl-4-(hydroxymethyl) piperidine-1-carboxylate (Final Product) D->E

Caption: Common two-stage synthetic workflow.

Section 1: Troubleshooting the Alkylation Step

The first major hurdle is the efficient and clean synthesis of the ester precursor, tert-butyl 4-ethoxycarbonyl-4-ethylpiperidine-1-carboxylate. This is typically achieved by deprotonating the acidic α-proton at the C4 position, followed by quenching the resulting enolate with an ethyl halide.

Q1: My alkylation reaction shows poor conversion, and I recover a lot of starting material. What's going wrong?

Answer: This is a classic issue pointing towards incomplete deprotonation or premature quenching of the base. The α-proton of the C4 ester is acidic, but requires a strong, non-nucleophilic base for complete and rapid enolate formation.

Causality & Troubleshooting:

  • Insufficient Base Strength: Weaker bases like triethylamine or potassium carbonate are generally insufficient for this deprotonation. A strong base is required.

    • Solution: Employ a strong, hindered base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH). LDA is often preferred for its solubility and rapid, clean deprotonations at low temperatures.

  • Presence of Moisture: Protic contaminants, especially water, will rapidly quench the strong base and the enolate as it forms.[1][2] This is one of the most common causes of failure in base-mediated reactions.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).[3] Solvents like THF must be anhydrous. Reagents should be of the highest possible purity and handled under inert conditions.

  • Incorrect Temperature: For LDA-mediated reactions, the enolate is typically formed at low temperatures (e.g., -78 °C) to minimize side reactions. Allowing the reaction to warm prematurely can lead to decomposition.

    • Solution: Maintain strict temperature control throughout the deprotonation and alkylation steps. Use a cryo-cool or a dry ice/acetone bath.

Q2: The reaction works, but I get a messy TLC with multiple spots, making purification difficult. What are these byproducts?

Answer: A complex reaction mixture often indicates side reactions competing with the desired mono-alkylation. The primary culprits are typically dialkylation and side reactions involving the base or solvent.

Causality & Troubleshooting:

  • Dialkylation: If the mono-alkylated product is deprotonated again by excess base, a second ethyl group can be added. This is more common if the reaction is run at higher temperatures or for extended periods.

    • Solution: Use a slight excess (e.g., 1.05-1.1 equivalents) of the base to ensure full conversion of the starting material, but add the ethyl halide slowly at low temperature to ensure it reacts with the initial enolate before any potential second deprotonation can occur.

  • Base-Related Side Reactions: If using NaH, ensure it is properly washed with anhydrous hexane to remove the protective mineral oil, which can interfere with the reaction.

Section 2: Troubleshooting the Ester Reduction (The Core Challenge)

The reduction of the C4 ester to a primary alcohol in the presence of a Boc-protecting group is the most critical and error-prone step of this synthesis. The choice of reducing agent is paramount to achieving a high yield.

Q1: I used sodium borohydride (NaBH₄) and the reaction failed. My starting material was recovered unchanged. Why?

Answer: This is an expected outcome. Sodium borohydride is a mild reducing agent and is generally not reactive enough to reduce esters, which are significantly less electrophilic than aldehydes or ketones.[4][5] While some reports show NaBH₄ can reduce esters under forcing conditions (high heat) or with additives, it is not a reliable or efficient choice for this transformation.[5][6][7]

Q2: I switched to lithium aluminum hydride (LiAlH₄) and got a low yield of a complex mixture. My NMR suggests the Boc group might be gone. What happened?

Answer: Lithium aluminum hydride (LiAlH₄) is a very powerful and non-selective reducing agent.[8][9] While it will readily reduce the ester, it can also attack the carbonyl of the tert-butoxycarbonyl (Boc) protecting group, leading to its cleavage.[10] This generates a deprotected free amine, which complicates the reaction and the subsequent workup and purification, leading to a low yield of the desired product.

The Boc group is designed to be stable to most bases and nucleophiles but is labile under acidic conditions.[11][12] The harsh nature of LiAlH₄ and the potentially acidic or highly reactive nature of the aluminum salts formed during workup can lead to partial or complete deprotection.

Q3: What is the optimal reducing agent for selectively reducing the ester without cleaving the Boc group?

Answer: The ideal reagent for this transformation is Lithium Borohydride (LiBH₄) . It strikes the perfect balance of reactivity: it is powerful enough to reduce esters efficiently, yet generally mild enough to leave the N-Boc group intact.[8] LiBH₄ is less reactive than LiAlH₄ but significantly more reactive than NaBH₄, making it the reagent of choice.[8]

Alternative Strategy: An activated sodium borohydride system can also be effective. For instance, the use of NaBH₄ in combination with a Lewis acid like LiCl or CaCl₂ in situ generates a more powerful reducing species (e.g., LiBH₄) that can reduce the ester.[4][6]

Data Summary: Comparison of Reducing Agents
ReagentFormulaTypical SolventReactivity w/ EsterReactivity w/ Boc GroupRecommendation
Sodium BorohydrideNaBH₄MeOH, EtOHVery Low / Inert[4][8]InertNot Recommended
Lithium Aluminum HydrideLiAlH₄THF, Et₂OVery High[9]High Risk of Cleavage [10]Use with extreme caution
Lithium BorohydrideLiBH₄THF, Et₂OHigh[8]Generally InertHighly Recommended
Diisobutylaluminum HydrideDIBAL-HToluene, THFHigh (can stop at aldehyde)[8]Generally InertGood Alternative
Section 3: General Troubleshooting & Purification
Q1: My final product appears oily or discolored after workup. How can I effectively purify it?

Answer: Piperidine derivatives, especially alcohols, can be prone to oxidation and may present purification challenges.[13][14] The presence of residual reagents or byproducts often requires chromatographic purification.

Purification Strategy:

  • Aqueous Workup: Ensure the reaction is properly quenched. For LiBH₄ reductions, a careful addition of aqueous acid (e.g., 1M HCl) or a saturated solution of ammonium chloride (NH₄Cl) is typical.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: This is often essential for obtaining a high-purity product.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient system of hexane/ethyl acetate is typically effective. Start with a low polarity (e.g., 9:1 hexane:EtOAc) and gradually increase the polarity to elute your more polar alcohol product. Monitor fractions closely by TLC.

Q2: Could my N-Boc group be unstable under the alkylation conditions (strong base)?

Answer: The N-Boc group is generally stable to the conditions used for enolate formation, such as LDA at -78 °C or NaH at 0 °C to room temperature.[11] It is designed to be robust under basic and nucleophilic conditions, which is why it is compatible with this synthetic route.[15] Problems with the Boc group are far more likely to occur during a non-selective reduction step or an overly acidic workup.

Section 4: Validated Experimental Protocols

The following protocols are provided as a robust starting point for your synthesis.

Protocol 1: Synthesis of tert-Butyl 4-ethoxycarbonyl-4-ethylpiperidine-1-carboxylate
  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Preparation (LDA): Slowly add n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.

  • Enolate Formation: Slowly add a solution of 1-(tert-butyl) 4-ethyl piperidine-1,4-dicarboxylate (1.0 eq) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir for 1 hour.

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise to the reaction mixture. Maintain the temperature at -78 °C.

  • Reaction Completion: Stir at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography.

Protocol 2: Reduction of the Ester to the Alcohol

Reduction_Decision_Tree Start Need to reduce ester to alcohol Q1 Which reductant to use? Start->Q1 NaBH4 NaBH4 Q1->NaBH4  Weak   LiAlH4 LiAlH4 Q1->LiAlH4  Strong   LiBH4 LiBH4 Q1->LiBH4  Selective   Result_NaBH4 Result: No reaction. Ineffective for esters. NaBH4->Result_NaBH4 Result_LiAlH4 Result: Risk of Boc deprotection. Use with caution. LiAlH4->Result_LiAlH4 Result_LiBH4 Result: Clean, selective reduction. Recommended choice. LiBH4->Result_LiBH4

Caption: Decision tree for selecting the optimal reducing agent.

Recommended Protocol (using LiBH₄):

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, dissolve the ester precursor (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reductant: Slowly add a solution of LiBH₄ in THF (2.0-3.0 eq) or add solid LiBH₄ portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Cool the reaction back to 0 °C and quench it very carefully by the slow, dropwise addition of 1M HCl until gas evolution ceases.

  • Workup: Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude alcohol by silica gel column chromatography as described previously.

References
  • BenchChem.
  • BenchChem. Troubleshooting low yields in Grignard reactions with Diisopentyl ether.
  • BenchChem.
  • Reddit.
  • Blog.
  • Reddit. Troubleshooting my grignard reactions.
  • Organic Chemistry Portal. Ester to Alcohol - Common Conditions.
  • WordPress.com.
  • ResearchGate. Why some esters can be reduced by sodium borohydride?.
  • Reddit. NaBH4 reduction of ester.
  • Química Organica.org. Reduction of esters to alcohols.
  • Wikipedia. Protecting group.
  • NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ResearchGate.
  • Semantic Scholar. Improved Procedure for the Reduction of Esters to Alcohols by Sodium Borohydride.
  • ResearchGate.

Sources

Technical Support Center: Navigating the Nuances of Boc Protection for 4-Ethyl-4-(hydroxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with the Boc protection of 4-ethyl-4-(hydroxymethyl)piperidine. This molecule, while a valuable building block, presents a unique set of challenges due to the presence of both a secondary amine within the piperidine ring and a sterically hindered primary alcohol. Incomplete reactions, low yields, and the formation of undesired byproducts are common hurdles.

This guide is structured to provide practical, experience-driven advice in a question-and-answer format. We will delve into the causality behind common experimental issues and offer robust, validated protocols to help you navigate these complexities and achieve your desired synthetic outcomes.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is designed to help you diagnose and resolve specific problems you may be encountering during the N-Boc protection of 4-ethyl-4-(hydroxymethyl)piperidine.

Question 1: Why is the yield of my N-Boc protected product, tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate, consistently low?

Answer:

Low yields in this reaction are a frequent issue and can stem from several factors, primarily related to incomplete reaction and suboptimal conditions.

  • Incomplete Reaction: The secondary amine of the piperidine ring, while generally nucleophilic, can exhibit reduced reactivity in some solvent systems or at lower temperatures.

  • Suboptimal pH: For the amine to be sufficiently nucleophilic, the reaction should be conducted under basic conditions to ensure the amine is in its free base form. If your starting material is a salt (e.g., hydrochloride), it must be neutralized prior to or during the reaction.

  • Steric Hindrance: While the primary target is the secondary amine, the overall steric bulk of the molecule can slow down the reaction rate compared to simpler amines.

  • Product Loss During Work-up: The N-Boc protected product has a degree of water solubility. During aqueous work-up, ensure the pH of the aqueous layer is neutral or slightly basic before extraction to prevent protonation and loss of the product into the aqueous phase.

Troubleshooting Workflow for Low Yields:

start Low Yield Observed check_completion Monitor Reaction by TLC/LC-MS Is starting material consumed? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_reaction Troubleshoot Reaction Conditions incomplete->troubleshoot_reaction troubleshoot_workup Review Work-up & Purification complete->troubleshoot_workup sub_incomplete1 Increase Reaction Time troubleshoot_reaction->sub_incomplete1 sub_incomplete2 Gently Increase Temperature (e.g., 40°C) troubleshoot_reaction->sub_incomplete2 sub_incomplete3 Ensure Adequate Base (e.g., TEA, NaHCO₃) troubleshoot_reaction->sub_incomplete3 sub_workup1 Check pH of Aqueous Layer During Extraction troubleshoot_workup->sub_workup1 sub_workup2 Optimize Chromatography Conditions troubleshoot_workup->sub_workup2

Caption: A logical workflow for troubleshooting low yields.

Question 2: My reaction mixture shows multiple products by TLC/LC-MS. What are these byproducts and how can I avoid them?

Answer:

The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram is a classic sign of incomplete reaction and/or the formation of side products. For this particular substrate, the likely culprits are:

  • Unreacted Starting Material: As discussed in the previous point, incomplete conversion is a common issue.

  • O-Boc Protected Product: The primary alcohol can also be acylated by di-tert-butyl dicarbonate ((Boc)₂O) to form a tert-butyl carbonate. This is more likely to occur if the reaction is run for extended periods, at elevated temperatures, or in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).[]

  • N,O-diBoc Protected Product: In cases where forcing conditions are used, it's possible to get protection on both the nitrogen and the oxygen.

Strategies to Minimize Byproduct Formation:

  • Control Stoichiometry: Use a modest excess of (Boc)₂O (e.g., 1.1-1.2 equivalents). A large excess will increase the likelihood of di-protection.

  • Avoid DMAP if O-protection is a concern: DMAP is a highly effective catalyst for the acylation of alcohols and can significantly promote the formation of the O-Boc byproduct.[]

  • Temperature Control: Run the reaction at room temperature. Gentle heating may be necessary to drive the reaction to completion, but high temperatures can increase the rate of O-protection.

  • Reaction Time: Monitor the reaction closely. Once the starting material is consumed, proceed with the work-up to avoid over-reaction.

Competing Reaction Pathways:

SM 4-Ethyl-4-(hydroxymethyl)piperidine + (Boc)₂O NBoc Desired Product: N-Boc Protected SM->NBoc Favored Pathway (Higher Nucleophilicity of Amine) OBoc Side Product: O-Boc Protected SM->OBoc Minor Pathway (Slower, promoted by heat/DMAP) DiBoc Side Product: N,O-diBoc Protected NBoc->DiBoc Further Reaction (Excess (Boc)₂O, prolonged time) OBoc->DiBoc Further Reaction

Caption: Competing pathways in the Boc protection of 4-ethyl-4-(hydroxymethyl)piperidine.

Question 3: I am having difficulty purifying the N-Boc protected product from the starting material and/or the O-Boc byproduct. What are some effective purification strategies?

Answer:

Purification can be challenging due to the similar polarities of the desired product and potential impurities.

  • Flash Column Chromatography: This is the most common method.

    • Solvent System: A gradient elution of ethyl acetate in hexanes or dichloromethane is typically effective. The starting material is quite polar and will likely remain at the baseline in less polar solvent systems. The N-Boc product will be less polar than the starting material, and the O-Boc and di-Boc products will be even less polar.

    • Tailing: If you observe tailing of the product on the column, adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to improve the peak shape by neutralizing acidic sites on the silica gel.

  • Crystallization: If you can obtain the purified product as a solid, crystallization can be an excellent method for purification on a larger scale. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, diethyl ether) to find suitable conditions.

  • Acid/Base Extraction: To remove unreacted starting material, you can perform an acidic wash (e.g., with 1M HCl). The basic starting material will be protonated and move to the aqueous layer, while the N-Boc protected product, which is not basic, will remain in the organic layer. Caution: Ensure your desired product is stable to these acidic conditions. A brief wash is generally safe for the Boc group.[2]

Comparative Table of Purification Methods:

MethodAdvantagesDisadvantagesBest For
Flash Chromatography Widely applicable, good for separating compounds with different polarities.Can be time-consuming and use large volumes of solvent.Most lab-scale purifications.
Crystallization Can provide very high purity, scalable, and cost-effective.Not all compounds crystallize easily; requires method development.Obtaining high-purity solid material, especially on a larger scale.
Acid/Base Extraction Good for removing basic or acidic impurities.Risk of product degradation if it is not stable to the pH conditions.Removing unreacted starting material before chromatography.

Frequently Asked Questions (FAQs)

What are the optimal general conditions for the N-Boc protection of 4-ethyl-4-(hydroxymethyl)piperidine?

While optimization is always recommended for any specific reaction, a good starting point is as follows:

  • Reagents: 4-ethyl-4-(hydroxymethyl)piperidine (1.0 eq.), di-tert-butyl dicarbonate (1.1-1.2 eq.), and a base such as triethylamine (1.2-1.5 eq.) or sodium bicarbonate (2.0 eq.).

  • Solvent: A polar aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. A biphasic system with DCM and aqueous sodium bicarbonate can also be effective.

  • Temperature: 0°C to room temperature.

  • Reaction Time: 2-24 hours. Monitor by TLC or LC-MS until the starting material is consumed.

Is it possible to selectively protect the hydroxyl group in the presence of the secondary amine?

Generally, the secondary amine is more nucleophilic than the primary alcohol and will react preferentially with (Boc)₂O.[3] Achieving selective O-protection in the presence of an unprotected amine is very challenging and would likely require a multi-step process:

  • Protect the amine with an orthogonal protecting group (e.g., a benzyl group, Cbz).

  • Protect the hydroxyl group with the desired protecting group (e.g., a silyl ether).

  • Selectively deprotect the amine.

Are there alternative reagents to (Boc)₂O for this transformation?

While (Boc)₂O is the most common and generally preferred reagent due to its ease of handling and the clean byproducts (tert-butanol and CO₂), other reagents can be used to introduce the Boc group. However, for this specific substrate, they are unlikely to offer a significant advantage and may be more difficult to handle.

How can I confirm the structure of my product and identify any byproducts?

A combination of analytical techniques is essential:

  • TLC: For rapid monitoring of the reaction progress.

  • LC-MS: To determine the mass of the product and any byproducts, which will help in their identification (N-Boc, O-Boc, di-Boc).

  • NMR (¹H and ¹³C): This is crucial for unambiguous structure elucidation. The N-Boc protected product will show a characteristic signal for the tert-butyl group around 1.4-1.5 ppm in the ¹H NMR spectrum. Changes in the chemical shifts of the protons and carbons near the nitrogen and oxygen atoms will confirm where the protection has occurred.

Experimental Protocols

Protocol 1: Standard N-Boc Protection
  • Dissolve 4-ethyl-4-(hydroxymethyl)piperidine (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M).

  • Add triethylamine (1.2 eq.) and stir the solution at room temperature for 10 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM dropwise over 15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., gradient of 0-50% ethyl acetate in hexanes).

Protocol 2: Biphasic Conditions for N-Boc Protection
  • Dissolve 4-ethyl-4-(hydroxymethyl)piperidine (1.0 eq.) in a mixture of THF and a saturated aqueous solution of sodium bicarbonate (1:1 v/v).

  • Add di-tert-butyl dicarbonate (1.2 eq.) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

References

  • Benchchem. (2025). Troubleshooting Low Yield in N-Boc-MeVal Peptide Synthesis.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected).
  • Benchchem. (2025). Overcoming Challenges in Piperidine Synthesis.
  • Benchchem. (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds.
  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?.
  • Benchchem. (n.d.). A Technical Guide to N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine.
  • Wikipedia. (2023). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup?.

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Side reactions during the synthesis of "Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Introduction: Welcome to the technical support guide for the synthesis of this compound. This substituted piperidine is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutics. Its synthesis, while conceptually straightforward, involves steps that are prone to specific side reactions, impacting yield and purity. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these challenges effectively. We will dissect the common synthetic pathway, illuminate the mechanistic origins of side reactions, and provide field-proven protocols to ensure a successful synthesis.

The most common and logical synthetic route proceeds in three key stages: (1) Boc-protection of a piperidine-4-carboxylate derivative, (2) α-alkylation to introduce the ethyl group, and (3) reduction of the ester to the final primary alcohol.

G cluster_0 Synthetic Workflow A Ethyl Piperidine-4-carboxylate B Step 1: Boc Protection (Boc)₂O, Base A->B C Ethyl 1-Boc-piperidine-4-carboxylate B->C D Step 2: α-Ethylation LDA, Et-I C->D E Ethyl 1-Boc-4-ethyl-piperidine-4-carboxylate D->E F Step 3: Ester Reduction LiBH₄ or LiAlH₄ E->F G Target Molecule: Tert-butyl 4-ethyl-4-(hydroxymethyl) piperidine-1-carboxylate F->G

Caption: Overall synthetic workflow.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: During the α-ethylation of ethyl 1-Boc-piperidine-4-carboxylate (Step 2), my yield is consistently low, and I isolate a significant amount of a high-molecular-weight byproduct. What is happening?

Answer: This is the most critical and challenging step of the synthesis. The primary cause of low yield and the formation of a major byproduct is a competitive Claisen self-condensation reaction .

  • Causality: The enolate of your starting ester, which is intended to react with the ethyl halide, is also nucleophilic enough to attack the carbonyl group of another molecule of the starting ester. This dimerization reaction forms a β-keto ester byproduct, consuming your starting material and reducing the yield of the desired C-alkylation product.

  • Mechanism of Side Reaction:

G cluster_1 Claisen Self-Condensation Side Reaction Ester1 Starting Ester (Molecule 1 Enolate) Intermediate Tetrahedral Intermediate Ester1->Intermediate Nucleophilic Attack Ester2 Starting Ester (Molecule 2) Ester2->Intermediate Product β-Keto Ester Byproduct (Dimer) Intermediate->Product Elimination of EtO⁻

Caption: The Claisen condensation side reaction pathway.

  • Troubleshooting & Validation:

    • Base Selection: Use a strong, non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) is the standard and preferred choice. It rapidly and quantitatively converts the ester to its enolate at low temperatures, minimizing the concentration of the free ester available for self-condensation.

    • Temperature Control: This is critical. The enolate should be formed at -78 °C (a dry ice/acetone bath). Do not allow the reaction to warm up before the electrophile is added.

    • Order of Addition: Always add the ester solution slowly to the prepared LDA solution at -78 °C to ensure instantaneous enolate formation. After a short aging period (e.g., 30-60 minutes), add the ethyl iodide (or bromide) slowly to the enolate solution, maintaining the -78 °C temperature. This ensures the electrophile encounters the enolate, not the neutral ester.

    • Confirmation of Byproduct: The β-keto ester byproduct will have a mass corresponding to (2 x Starting Material Mass - Mass of Ethanol). It can be readily identified by LC-MS analysis of the crude reaction mixture.

Question 2: In the final ester reduction (Step 3), I'm observing significant removal of the Boc protecting group. How can I prevent this?

Answer: The Boc (tert-butoxycarbonyl) group is known to be labile under acidic conditions, but it can also be cleaved by strong nucleophiles or during harsh workup procedures associated with powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).

  • Causality:

    • Harsh Workup: The standard aqueous workup for an LiAlH₄ reaction involves the sequential addition of water and/or acid. If the quenching process is not carefully controlled, localized acidic conditions can develop, leading to the hydrolysis of the Boc group.

    • Reducing Agent: While less common, LiAlH₄ itself, being a powerful hydride donor, can, under certain conditions (e.g., elevated temperatures), attack the carbonyl of the Boc group.

  • Troubleshooting & Validation:

    • Milder Reducing Agent: The most effective solution is to switch to a milder reducing agent. Lithium borohydride (LiBH₄) is an excellent choice for reducing esters in the presence of Boc groups. It is a less aggressive hydride donor than LiAlH₄ and typically does not affect the Boc group. The reaction may require slightly longer times or gentle heating (e.g., reflux in THF), but the preservation of the protecting group is significantly higher.

    • Controlled Workup: If you must use LiAlH₄, employ a Fieser workup. After cooling the reaction to 0 °C, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used. This procedure carefully quenches the excess reagent and precipitates aluminum salts in a filterable form, avoiding strongly acidic or basic aqueous phases that can cleave the Boc group.[1]

    • Analytical Verification: The deprotected byproduct, 4-ethyl-4-(hydroxymethyl)piperidine, will have a significantly lower molecular weight (loss of 100 g/mol ) and a much higher polarity. This can be easily confirmed by TLC (it will have a much lower Rf value) and LC-MS.

Question 3: My initial Boc protection of ethyl piperidine-4-carboxylate (Step 1) is not going to completion, even with a stoichiometric amount of (Boc)₂O. What's wrong?

Answer: Incomplete Boc protection is a common issue, often stemming from reagent quality, reaction conditions, or the nature of the substrate itself.

  • Causality:

    • Competitive Reactions: Di-tert-butyl dicarbonate, (Boc)₂O, can be consumed by nucleophiles other than your desired amine, primarily water. Any moisture in the solvent or on the glassware will hydrolyze the anhydride.

    • Base Stoichiometry: During the reaction, a proton is removed from the nitrogen, forming tert-butyl carbamic acid, which is acidic. A base is often used to neutralize this and drive the reaction to completion. If the starting material is an amine salt (e.g., hydrochloride), additional base is required.[2][3]

    • Substrate Solubility: If the starting amine salt has poor solubility in the reaction solvent, the reaction rate will be very slow.[4][5]

  • Troubleshooting & Validation:

    • Anhydrous Conditions: Ensure your solvent (e.g., THF, DCM) is anhydrous and that all glassware is thoroughly dried.[6]

    • Reagent Stoichiometry: Use a slight excess of (Boc)₂O (e.g., 1.1 to 1.2 equivalents) to compensate for any minor hydrolysis and ensure the reaction goes to completion.

    • Add a Base: Include a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in the reaction mixture (1.2 to 1.5 equivalents). This will neutralize the in-situ generated acid and accelerate the reaction.

    • Monitor by TLC: The product, being less polar than the starting amine, will have a higher Rf value. Stain with a potassium permanganate dip, which will visualize the starting amine but react much slower or not at all with the Boc-protected product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical step to control for a high-purity final product? A: The α-ethylation (Step 2) is unequivocally the most critical. Failure to control this step leads to the formation of the Claisen condensation byproduct, which has a similar polarity to the desired ethylated ester, making purification by column chromatography challenging. Optimizing this step is the highest priority.

Q2: Are there alternative synthetic routes that avoid the problematic α-alkylation? A: Yes, though they may involve more steps. One alternative starts with N-Boc-4-piperidone. A Wittig reaction could be used to form an exocyclic alkene, followed by a hydroboration-oxidation to install the hydroxymethyl group. The ethyl group could then be introduced via conjugate addition to an α,β-unsaturated ketone derived from the piperidone. However, the route described in this guide is generally more convergent.[7][8]

Q3: What analytical techniques are best for monitoring these reactions? A: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of the product. Use different stains (UV, KMnO₄, ninhydrin) to visualize different components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for this synthesis. It provides accurate information on the conversion rate and definitively confirms the mass of the desired product and any side products, like the Claisen dimer or the deprotected alcohol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and key intermediates after purification.

Part 3: Data & Protocols

Impurity Summary Table
Synthetic StepDesired Product (m/z [M+H]⁺)Major Side ProductSide Product (m/z [M+H]⁺)
2. α-Ethylation Ethyl 1-Boc-4-ethyl-piperidine-4-carboxylate (286.2)β-Keto Ester Dimer485.3
3. Ester Reduction Target Molecule (244.2)Deprotected Target Molecule144.1
Recommended Experimental Protocols

Protocol 1: α-Ethylation with Suppression of Claisen Condensation

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • LDA Formation: Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in THF at -78 °C. Allow the solution to stir for 30 minutes at 0 °C, then cool back to -78 °C.

  • Enolate Formation: Prepare a solution of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 eq) in anhydrous THF. Add this solution dropwise via syringe to the LDA solution at -78 °C over 20-30 minutes. Stir the resulting pale-yellow solution for 1 hour at -78 °C.

  • Alkylation: Add ethyl iodide (1.5 eq) dropwise to the enolate solution at -78 °C.

  • Reaction & Quench: Allow the reaction to stir at -78 °C for 2-3 hours. The reaction can be monitored by taking aliquots, quenching them into a saturated aqueous NH₄Cl solution, extracting with ethyl acetate, and analyzing by LC-MS. Once complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution while still at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Protocol 2: Selective Ester Reduction using LiBH₄

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the ethyl 1-Boc-4-ethyl-piperidine-4-carboxylate (1.0 eq) and anhydrous THF.

  • Addition of Reductant: Cool the solution to 0 °C. Add lithium borohydride (LiBH₄) (2.0-3.0 eq) portion-wise. Caution: Gas evolution may occur.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C). Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 4-12 hours).

  • Quench: Cool the reaction mixture to 0 °C. Slowly and carefully add ethyl acetate to quench any excess LiBH₄, followed by the dropwise addition of 1 M HCl to neutralize the mixture until the pH is ~7. Caution: Vigorous gas evolution (hydrogen).

  • Workup: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often of high purity but can be further purified by silica gel chromatography if necessary.

References

  • BenchChem. (2025). Common side reactions and byproducts in 2-Piperidinol synthesis. BenchChem.
  • Zaragoza, F. (2022).
  • Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6569. [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Packer, L. E., et al. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science, 5(4), 141-151.
  • Olsson, T., et al. (2007). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 5(5), 713-719.
  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability in peptide synthesis: from classical to green. Chemical Society Reviews, 48(12), 3108-3121. [Link]

  • Zaragoza, F. (2022).
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  • Reddit User Discussion. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp.
  • Wünsch, B., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 12(15), 1218-1231. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of piperidines. [Link]

  • Sundberg, R. J. (1983). Piperidine Synthesis.
  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

  • National Center for Biotechnology Information. (n.d.). Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. PubChem. [Link]

  • Reddit User Discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 332-339. [Link]

  • Liu, F., et al. (2021). Supplementary information for Radical Cascade Cyclization.
  • Synple Chem. (n.d.). Application Note – N-Boc protection. Sigma-Aldrich.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Andersson, P. G., et al. (2002). Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes. The Journal of Organic Chemistry, 67(15), 5264-5270. [Link]

  • Posner, G. H., et al. (1993). Chemoselective Reactions of Functionalized Piperidines.
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  • EGIS Gyógyszergyár Rt. (1986). Piperidine derivatives, process for their preparation and pharmaceutical compositions containing them. European Patent Office. [Link]

  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]

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Technical Support Center: Optimization and Troubleshooting for the Synthesis of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate. This valuable building block features a sterically hindered quaternary center, making its synthesis a non-trivial process that requires careful control of reaction conditions. Piperidine derivatives are crucial scaffolds in modern drug discovery, and mastering their synthesis is a key skill for researchers in medicinal chemistry and process development.[1][2]

This guide is designed to provide practical, experience-driven advice to overcome common challenges encountered during the multi-step synthesis. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to navigate potential pitfalls, from enolate chemistry to final product purification.

Synthetic Strategy Overview

A robust and logical retrosynthetic approach is crucial for this target. The synthesis is best approached in three main stages starting from commercially available ethyl piperidine-4-carboxylate:

  • N-Protection: Introduction of the tert-butyloxycarbonyl (Boc) group to protect the piperidine nitrogen. This is essential to prevent side reactions in subsequent steps, as the free amine is both basic and nucleophilic.[3]

  • α-Alkylation: Creation of the C4-quaternary center by introducing an ethyl group adjacent to the ester. This is the most critical and challenging step, requiring precise control of base, temperature, and stoichiometry.

  • Ester Reduction: Conversion of the ethyl ester to the primary alcohol using a powerful reducing agent.

The overall synthetic workflow is illustrated below.

Synthetic_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: α-Alkylation cluster_2 Step 3: Ester Reduction A Ethyl piperidine-4-carboxylate B 1-(tert-butyl) 4-ethyl piperidine-1,4-dicarboxylate A->B (Boc)₂O, Base C 1-(tert-butyl) 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate B->C 1. LDA, -78 °C 2. Ethyl Iodide D tert-butyl 4-ethyl-4- (hydroxymethyl)piperidine-1-carboxylate C->D LiAlH₄, THF Alkylation_Troubleshooting Start Low Yield in Alkylation Step Check_LDA Is the LDA fresh and properly titrated? Start->Check_LDA Check_Temp Was the temperature strictly maintained at -78 °C? Check_LDA->Check_Temp Yes Sol_LDA Solution: Use freshly prepared or commercial, titrated LDA. Check_LDA->Sol_LDA No Check_Addition Was inverse addition used? (Ester added to LDA) Check_Temp->Check_Addition Yes Sol_Temp Solution: Use a dry ice/acetone bath. Ensure thermometer is accurate. Check_Temp->Sol_Temp No Check_Solvent Was the THF anhydrous? Check_Addition->Check_Solvent Yes Sol_Addition Solution: Always add ester solution slowly to the cold LDA solution to maintain excess base and prevent side reactions. Check_Addition->Sol_Addition No Sol_Solvent Solution: Use freshly distilled THF from a sodium/benzophenone still or anhydrous packaged solvent. Check_Solvent->Sol_Solvent No

Caption: Troubleshooting flowchart for the critical α-alkylation step.

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions: All glassware must be flame-dried or oven-dried, and the reaction must be run under an inert atmosphere (Argon or Nitrogen). THF must be anhydrous.

    • Temperature Control: The enolate formation and alkylation must be performed at -78 °C (a dry ice/acetone bath). Allowing the temperature to rise can lead to decomposition.

    • Order of Addition (Inverse Addition): Slowly add the ester solution to the pre-formed LDA solution at -78 °C. This ensures that the ester is immediately deprotonated and never in excess, which minimizes self-condensation side reactions.

    • LDA Quality: LDA is moisture-sensitive. Use freshly prepared LDA or a high-quality commercial solution. If in doubt, titrate the solution before use.

    • Electrophile: Use a reactive electrophile like ethyl iodide rather than ethyl bromide. Ensure it is pure and free of acidic impurities.

Part 3: Ester Reduction

Question: My Lithium Aluminum Hydride (LiAlH₄) reduction gives a low yield, and the aqueous workup results in a gelatinous precipitate that is difficult to filter and seems to trap my product.

Answer: This is a classic problem with LiAlH₄ reductions. The reagent is extremely powerful and pyrophoric, and the workup can be challenging due to the formation of aluminum salt emulsions. [4][5]

  • Causality: LiAlH₄ reduces the ester to the primary alcohol in a two-step process (reduction to an aldehyde intermediate, which is immediately further reduced). [4][6][7]The workup procedure is designed to quench excess LiAlH₄ and hydrolyze the resulting aluminum alkoxide complexes. If not done correctly, this produces fine, gelatinous aluminum hydroxide precipitates that are notoriously difficult to handle.

  • Troubleshooting the Reaction:

    • Reagent Stoichiometry: Use at least 2 equivalents of LiAlH₄ relative to the ester, as two hydride ions are consumed per molecule. A slight excess (e.g., 2.5 eq) is common to ensure the reaction goes to completion.

    • Anhydrous Conditions: LiAlH₄ reacts violently with water. The reaction must be run in an anhydrous ether solvent (like THF or diethyl ether) under an inert atmosphere.

    • Temperature: Add the ester solution slowly to a suspension of LiAlH₄ in THF at 0 °C to control the initial exotherm. After the addition is complete, the reaction can be allowed to warm to room temperature or gently refluxed to ensure completion. [8]* Improving the Workup (Fieser Method): The "Fieser workup" is a highly reliable method to produce granular, easily filterable salts. [5]For a reaction using 'X' g of LiAlH₄ in a solvent like THF:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add 'X' mL of water.

    • Add 'X' mL of 15% aqueous sodium hydroxide (NaOH) solution.

    • Add '3X' mL of water.

    • Stir the resulting mixture vigorously at room temperature for 15-30 minutes.

    • The salts should precipitate in a granular, sand-like form. Add some anhydrous magnesium sulfate (MgSO₄), stir, and filter the mixture through a pad of Celite. Wash the filter cake thoroughly with your solvent. This procedure consistently gives better recovery and easier filtration. [5]

Experimental Protocols & Data

Summary of Reaction Conditions
StepReactantsReagents & SolventsTemp.TimeTypical Yield
1 Ethyl piperidine-4-carboxylate HCl(Boc)₂O (1.1 eq), TEA (2.2 eq), DCMRT4-6 h90-98%
2 1-(t-butyl) 4-ethyl piperidine-1,4-dicarboxylateLDA (1.2 eq), Ethyl Iodide (1.5 eq), Anhydrous THF-78 °C2-3 h65-75%
3 1-(t-butyl) 4-ethyl 4-ethylpiperidine-1,4-dicarboxylateLiAlH₄ (2.5 eq), Anhydrous THF0 °C to RT3-5 h80-90%
Protocol 1: Synthesis of 1-(tert-butyl) 4-ethyl piperidine-1,4-dicarboxylate
  • To a round-bottom flask under a nitrogen atmosphere, add ethyl piperidine-4-carboxylate hydrochloride (1.0 eq) and dichloromethane (DCM, approx. 0.2 M).

  • Cool the suspension to 0 °C and add triethylamine (TEA, 2.2 eq) dropwise. Stir for 15 minutes.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq), dissolved in a small amount of DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed. [9]5. Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which is often used without further purification.

Protocol 2: Synthesis of 1-(tert-butyl) 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate
  • Prepare the LDA solution: In a flame-dried, three-neck flask under argon, dissolve diisopropylamine (1.2 eq) in anhydrous THF. Cool to -78 °C and add n-butyllithium (1.2 eq) dropwise. Stir at this temperature for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, dissolve the product from Protocol 1 (1.0 eq) in anhydrous THF.

  • Slowly add the ester solution via syringe or cannula to the LDA solution at -78 °C over 20-30 minutes. A yellow color may develop. Stir the resulting enolate solution for 1 hour at -78 °C.

  • Alkylation: Add ethyl iodide (1.5 eq) dropwise to the enolate solution, ensuring the temperature remains at -78 °C.

  • Stir the reaction at -78 °C for 2-3 hours. Monitor by TLC.

  • Quench the reaction at -78 °C by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 3: Synthesis of this compound
  • In a flame-dried, three-neck flask under argon, suspend LiAlH₄ (2.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the ester from Protocol 2 (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction back to 0 °C and perform the Fieser workup as described in the FAQ section.

  • Filter the granular solids through Celite, wash the filter cake extensively with THF and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography if necessary.

References

  • Benchchem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Substituted Piperidine-1 Synthesis. Benchchem.
  • Benchchem. (2025). Troubleshooting common issues in the synthesis of N-substituted piperidines. Benchchem.
  • Benchchem. (2025). Technical Support Center: Synthesis of Piperidine from Pyridine. Benchchem.
  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube.
  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate.
  • Organic & Biomolecular Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. RSC Publishing.
  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses.
  • ChemicalBook. (n.d.). tert-Butyl 4-(3-hydroxybenzylidene)piperidine-1-carboxylate synthesis. ChemicalBook.
  • ECHEMI. (n.d.). I have problems with the reduction using LiAlH4. ECHEMI.
  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit.
  • Sciencemadness Discussion Board. (2005). Synthesis of piperdine. Sciencemadness.
  • PMC - PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal.
  • OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. OrgoSolver.
  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Publications.

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Technical Support Center: Purification of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of this important building block.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound has a persistent yellow tint. What is the likely cause and how can I remove it?

A1: A yellow tint in your product often indicates the presence of trace impurities, which can arise from several sources depending on your synthetic route. One common cause is the presence of residual starting materials or byproducts from the Boc-protection step. For instance, if you are synthesizing this compound from 4-ethylpiperidine-4-carboxylic acid, incomplete reaction or side reactions during the introduction of the Boc group can lead to colored impurities.

Another possibility is the presence of trace amounts of N-oxides, which can form if the piperidine nitrogen is exposed to oxidizing conditions. These are often colored and can be challenging to remove.

Troubleshooting Steps:

  • Charcoal Treatment: A simple and often effective method is to dissolve the crude product in a suitable solvent (e.g., ethyl acetate, methanol) and treat it with activated charcoal. The charcoal can adsorb colored impurities. Gently heat the solution for a short period, then filter the hot solution through a pad of celite to remove the charcoal.

  • Recrystallization: If the yellow tint persists, recrystallization is a powerful purification technique. The choice of solvent is critical. A good starting point is a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. For piperidine derivatives, common recrystallization solvents include ethanol, methanol, and acetone.[1] Experiment with solvent pairs like ethyl acetate/hexanes or dichloromethane/hexanes.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is the most reliable method for removing a broad range of impurities. A silica gel column is typically used, with a gradient elution system. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or another more polar solvent. The optimal solvent system should provide a good separation between your product and the impurities on a Thin Layer Chromatography (TLC) plate.

Q2: I am seeing an unexpected peak in my HPLC analysis of the purified product. What could it be?

A2: The identity of an unexpected peak in your HPLC chromatogram depends heavily on the synthetic route employed. A common and plausible route to your target compound involves the reaction of a Grignard reagent (e.g., ethylmagnesium bromide) with a protected piperidone, followed by the introduction of the hydroxymethyl group.

Potential Impurities and Their Origin:

  • Unreacted Starting Materials: This could include any of the initial reactants that were not fully consumed in the reaction.

  • Byproducts from Boc-protection: If you started with an unprotected piperidine, byproducts from the reaction with di-tert-butyl dicarbonate ((Boc)₂O) can be present.

  • Grignard Reaction Byproducts: The use of Grignard reagents can lead to several byproducts, including dimerization products of the Grignard reagent itself or products of reaction with any moisture present.

  • Di-substituted Product: Depending on the reaction conditions for introducing the hydroxymethyl group, you might see a di-substituted product where two hydroxymethyl groups have been added.

To identify the unknown peak, consider running co-injection studies with your starting materials. Mass spectrometry (LC-MS) is also a powerful tool for identifying the molecular weight of the impurity, which can provide significant clues to its structure.

Q3: My NMR spectrum shows broad peaks for the Boc-protecting group. Is this normal?

A3: Yes, it is quite common to observe broad peaks for the tert-butyl protons of a Boc-protecting group in NMR spectroscopy. This phenomenon is due to restricted rotation around the carbamate C-N bond at room temperature. At lower temperatures, you might even see two distinct singlets for the tert-butyl group, representing the two rotamers. This is a well-documented characteristic of Boc-protected amines and is not necessarily an indication of impurity.

Troubleshooting Guides

Guide 1: Incomplete Reaction or Presence of Starting Materials

Symptom: TLC or HPLC analysis shows the presence of starting materials in the crude or purified product.

Causality: Reactions may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reagents.

Workflow for Resolution:

Caption: Troubleshooting workflow for incomplete reactions.

Detailed Protocol: Flash Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexanes and ethyl acetate). An optimal solvent system should provide a retention factor (Rf) of ~0.3 for the target compound and good separation from impurities.

  • Column Packing: Prepare a silica gel slurry in the initial, less polar eluent and pack a column of appropriate size.

  • Loading: Dissolve the crude product in a minimal amount of the appropriate solvent and load it onto the column.

  • Elution: Begin elution with the less polar solvent mixture and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Guide 2: Removal of Highly Polar Impurities

Symptom: A persistent baseline or early-eluting peaks in reverse-phase HPLC, or a spot at the baseline of a normal-phase TLC plate.

Causality: These impurities are often highly polar byproducts, such as salts or small, water-soluble molecules generated during the reaction or workup.

Troubleshooting Steps:

  • Aqueous Wash: Before extensive purification, dissolve the crude product in an organic solvent like ethyl acetate and wash it with water or a mild aqueous basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities, or a mild aqueous acidic solution (e.g., dilute HCl) to remove basic impurities.

  • Liquid-Liquid Extraction: This is a fundamental step to separate the desired organic product from aqueous-soluble impurities.

  • Silica Gel Plug: For a quick purification, you can pass a solution of your crude product through a short plug of silica gel, eluting with a moderately polar solvent system. This can effectively remove very polar impurities that will strongly adhere to the silica.

Data Presentation

Table 1: Typical Solvent Systems for Purification and Analysis

TechniqueStationary PhaseMobile Phase / Solvent System (Starting Point)Target Compound Rf / Retention
TLC Analysis Silica Gel 60 F25430-50% Ethyl Acetate in Hexanes~0.3 - 0.5
Column Chromatography Silica Gel (230-400 mesh)Gradient: 10% to 60% Ethyl Acetate in HexanesElutes after non-polar impurities
Reverse-Phase HPLC C18Gradient: Acetonitrile and Water (with 0.1% Formic Acid)Dependent on specific gradient
Recrystallization N/AEthyl Acetate/Hexanes, Methanol, EthanolSoluble when hot, precipitates when cold

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolve the impure solid in the minimum amount of a hot solvent in which it is soluble.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Protocol 2: Illustrative Synthetic Pathway and Potential Impurities

The following diagram illustrates a plausible synthetic route to "this compound" and highlights the stages where key impurities may be introduced.

G cluster_0 Synthesis Stage cluster_1 Potential Impurities A N-Boc-4-piperidone B Grignard Reaction (+ Ethylmagnesium Bromide) A->B C Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate B->C Imp1 Unreacted N-Boc-4-piperidone B->Imp1 Imp2 Byproducts of Grignard Reagent B->Imp2 D Hydroxymethylation (+ Paraformaldehyde) C->D E This compound (Final Product) D->E Imp3 Unreacted Hydroxypiperidine Intermediate D->Imp3 Imp4 Over-reaction Products (e.g., di-hydroxymethylated) D->Imp4 Imp5 Residual Solvents and Reagents E->Imp5

Caption: Potential impurity sources during synthesis.

References

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

  • Organic Syntheses. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]

  • PubChem. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

Sources

Technical Support Center: Stability and Handling of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 1021896-48-9). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with expert insights and practical solutions to common stability challenges, ensuring the integrity of your experiments and the reliability of your results.

The core stability concern for this molecule revolves around the acid-labile tert-butyloxycarbonyl (Boc) protecting group, a feature common to many piperidine derivatives used in multi-step synthesis.[1][2] This guide will address this primary issue, along with other potential degradation pathways, in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound?

A1: The most significant stability issue is the acid-lability of the tert-butyloxycarbonyl (Boc) group.[1] The Boc group is designed for facile removal under acidic conditions, which is a desirable trait for synthesis but a liability if unintended deprotection occurs.[3] Exposure to strong acids, or even trace amounts of acid in solvents, on chromatography media, or in reagents, can lead to the cleavage of the Boc group, yielding the corresponding unprotected piperidine, 4-ethyl-4-(hydroxymethyl)piperidine.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). For optimal shelf-life, storage in a cool, dark, and dry place is recommended. Refrigeration at 2-8°C is suitable for short-to-medium term storage, while storage at -20°C is recommended for long-term preservation.[1][4]

Q3: What is the expected shelf-life?

A3: When stored correctly as a solid at -20°C, the compound is expected to be stable for several years.[1] However, we strongly recommend performing a purity check (e.g., by HPLC or NMR) on any batch that has been stored for an extended period or has been opened multiple times, as exposure to atmospheric moisture and air can potentially compromise stability.

Q4: What are the most common impurities I might find in an older or improperly stored sample?

A4: The most common impurity is the de-Boc-protected product, 4-ethyl-4-(hydroxymethyl)piperidine.[1] Depending on the storage conditions, minor impurities from oxidation of the primary alcohol to an aldehyde or carboxylic acid could also be present, especially if exposed to air and light over time.

Q5: Are there any incompatible reagents or materials I should avoid?

A5: Yes. Avoid all contact with strong acids (e.g., HCl, trifluoroacetic acid (TFA), H₂SO₄) unless deprotection is the intended outcome.[3] Strong oxidizing agents should also be used with caution as they can react with the primary alcohol and potentially the piperidine ring itself. Protic solvents, particularly acidic ones like methanol if it contains acid impurities, can also promote slow degradation over time.

Troubleshooting Guide for Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: My NMR/LC-MS analysis shows a significant amount of the deprotected piperidine, but I haven't performed a deprotection step. What happened?

  • Plausible Cause A: Acidic Solvents or Reagents. The most common culprit is the use of solvents or reagents containing trace acidic impurities. For example, unstabilized chloroform or dichloromethane (DCM) can generate HCl over time.[1] Similarly, reagents used in a reaction mixture may be acidic or become acidic upon exposure to moisture.

  • Troubleshooting Steps:

    • Solvent Purity Check: Ensure all solvents are anhydrous and free from acid. For chlorinated solvents like DCM, consider passing them through a plug of basic alumina before use.

    • Reagent pH: If possible, check the pH of aqueous reagents. If a reaction is sensitive to acid, consider adding a non-nucleophilic base, such as proton sponge or diisopropylethylamine (DIPEA), to scavenge any stray protons.

    • Analytical Artifact: Acidic conditions during analysis can cause on-the-fly deprotection.

      • For LC-MS: Avoid using highly acidic mobile phases (e.g., with 0.1% TFA or formic acid) for simple purity checks if possible. Use a buffered mobile phase or a gradient that minimizes time spent at low pH.

      • For NMR: Standard CDCl₃ can be slightly acidic. If you suspect degradation in the NMR tube, add a small amount of a non-protic base like K₂CO₃ or a drop of deuterated pyridine to the sample.

Issue 2: My reaction yield is low, and I see multiple unidentified spots on my TLC plate after a reaction run at elevated temperatures.

  • Plausible Cause: Thermal Degradation. The Boc group can be thermally cleaved, typically at temperatures above 80 °C.[2] The combination of heat and certain reagents can accelerate this process or lead to other side reactions involving the hydroxymethyl group.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If the reaction chemistry allows, attempt the transformation at a lower temperature, even if it requires a longer reaction time.

    • Mindful Work-up: During work-up, avoid excessive heat when removing solvents under reduced pressure. Use a rotary evaporator with a water bath temperature below 40°C.

    • Forced Degradation Study: To understand the thermal limits, consider performing a controlled heating experiment on a small sample of the starting material in the reaction solvent (see Protocol 2).

Issue 3: During aqueous work-up, I am experiencing product loss.

  • Plausible Cause: Emulsion or Unfavorable Partitioning. The compound has both hydrophobic (Boc, ethyl) and hydrophilic (hydroxyl) groups, which can sometimes lead to challenging extractions. If the aqueous layer is acidic, the deprotected product could be protonated and become highly water-soluble, leading to its loss from the organic layer.

  • Troubleshooting Steps:

    • Control pH: Ensure the aqueous layer is neutral or slightly basic (pH 7-9) during extraction by using a mild base like sodium bicarbonate (NaHCO₃) solution.[3][5] This keeps the desired Boc-protected compound in the organic layer and prevents the protonation of any accidentally deprotected amine.

    • Break Emulsions: If an emulsion forms, adding brine (saturated NaCl solution) can help break it and improve phase separation.

    • Back-Extraction: After the initial extraction, consider re-extracting the aqueous layer with a different organic solvent to recover any dissolved product.

Data & Visualization
Summary of Stability Profile

The following table provides a general guideline for the stability of this compound under various stress conditions, based on the known chemistry of Boc-protected amines.[1]

Stress ConditionReagents/EnvironmentExpected StabilityPrimary Degradation Product
Acidic 0.1M HCl, TFA, Formic AcidLow 4-ethyl-4-(hydroxymethyl)piperidine
Basic 0.1M NaOH, NaHCO₃High No significant degradation
Oxidative 3% H₂O₂Moderate Oxidized derivatives (aldehyde, etc.)
Thermal 60°C in AcetonitrileHigh to Moderate Potential deprotection at >80°C[2]
Photolytic UV light (254 nm)Moderate Photodegradation products
Visualizing Degradation and Troubleshooting

G cluster_0 Chemical Structures A Tert-butyl 4-ethyl-4-(hydroxymethyl) piperidine-1-carboxylate (Stable Form) B 4-ethyl-4-(hydroxymethyl)piperidine (Primary Degradation Product) A->B  Acid (H⁺)  (Unintended Deprotection) G cluster_workflow Troubleshooting Workflow start Problem: Unexpected Deprotection Observed in Analysis check_reagents Step 1: Audit Reaction Are solvents/reagents acidic? start->check_reagents check_workup Step 2: Review Work-up Is aqueous layer acidic? Is silica gel acidic? check_reagents->check_workup No sol_reagents Solution: Use acid-free solvents. Add non-nucleophilic base. check_reagents->sol_reagents Yes check_analysis Step 3: Check Analysis Method Is HPLC mobile phase acidic? Is NMR solvent (CDCl3) acidic? check_workup->check_analysis No sol_workup Solution: Neutralize with NaHCO3. Use deactivated silica. check_workup->sol_workup Yes sol_analysis Solution: Use buffered mobile phase. Add K2CO3 to NMR tube. check_analysis->sol_analysis Yes

Caption: Workflow for troubleshooting unintended deprotection.

Experimental Protocols
Protocol 1: Standard Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing purity.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 10 mM Ammonium Bicarbonate, pH 8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

  • Rationale: The use of a slightly basic buffered mobile phase (Ammonium Bicarbonate) prevents on-column acidic hydrolysis of the Boc group, ensuring an accurate purity profile.

Protocol 2: Forced Degradation Study

This study helps to proactively identify potential stability issues. [1]

  • Prepare Stock Solution: Create a 1 mg/mL solution of the compound in acetonitrile.

  • Set Up Stress Conditions:

    • Acidic: To 1 mL of stock solution, add 100 µL of 1M HCl. Let stand at room temperature for 4 hours.

    • Basic: To 1 mL of stock solution, add 100 µL of 1M NaOH. Let stand at room temperature for 4 hours.

    • Oxidative: To 1 mL of stock solution, add 100 µL of 30% H₂O₂. Let stand at room temperature, protected from light, for 24 hours.

    • Thermal: Heat 1 mL of the stock solution at 60°C for 24 hours.

  • Analysis: Before analysis by HPLC (using Protocol 1), neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration.

  • Validation: Run an un-stressed sample of the stock solution as a control to compare against the stressed samples. This allows for clear identification of degradation products.

Protocol 3: Handling and Preparation of Stock Solutions
  • Weighing: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Solvent Choice: For stock solutions, use high-purity, anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, or Acetonitrile. Avoid long-term storage in protic solvents like methanol or ethanol.

  • Storage of Solutions: If a stock solution must be stored, use an airtight container with a septum, flush with an inert gas (Argon or Nitrogen), and store at -20°C or -80°C. [1]It is critical to validate the stability of the solution over your intended storage period by re-analyzing its purity before use.

References
  • BenchChem. (2025). ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage.
  • MedChemExpress. (2025). tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate-SDS.
  • BenchChem. (2025). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
  • The Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas.
  • MSDS of tert-butyl cis-4-hydroxy-2-methylpiperidine-1-carboxylate. (n.d.).
  • Wikipedia. (n.d.). Protecting group.
  • BenchChem. (n.d.). Technical Support Center: N-Boc Deprotection of Piperazine Derivatives.

Sources

Technical Support Center: Boc Deprotection of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Boc deprotection of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the successful synthesis of your target piperidine derivative.

Introduction

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental step in many synthetic routes. While seemingly straightforward, the deprotection of this compound presents unique challenges due to the presence of a primary alcohol. This guide will provide a comprehensive troubleshooting framework, detailed experimental protocols, and answers to frequently asked questions to streamline your experimental workflow.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My Boc deprotection is incomplete, even after extended reaction times. What are the likely causes and how can I resolve this?

A1: Incomplete deprotection is a common issue that can often be traced back to several factors related to the reaction conditions.

  • Insufficient Acid Stoichiometry or Concentration: The cleavage of the Boc group is an acid-catalyzed process.[1] For sterically hindered substrates or less reactive carbamates, a higher concentration or molar excess of acid may be necessary.

    • Recommendation: If using trifluoroacetic acid (TFA) in dichloromethane (DCM), consider increasing the TFA concentration from a standard 20% (v/v) to 50% or even using neat TFA for a short period.[1][2] For reactions with hydrogen chloride (HCl), ensure your HCl solution (e.g., 4M in 1,4-dioxane) has not degraded, as HCl concentration can decrease over time.[3]

  • Inadequate Reaction Time or Temperature: While many Boc deprotections are rapid at room temperature, some substrates require more forcing conditions.[4]

    • Recommendation: Monitor your reaction closely by TLC or LC-MS. If the reaction stalls, consider extending the reaction time. Gentle heating (e.g., to 40 °C) can also be employed, but must be done cautiously to avoid side reactions, especially with the hydroxymethyl group.

  • Solvent Choice: The solvent plays a crucial role in solvating both the substrate and the acid.

    • Recommendation: Dichloromethane (DCM) is a standard and effective solvent for TFA-mediated deprotections.[5] For HCl-based methods, 1,4-dioxane and methanol are common choices.[3][6] Ensure your solvents are anhydrous, as water can sometimes interfere with the reaction.

Q2: I'm observing significant side product formation. What are these impurities and how can I prevent them?

A2: The primary side reaction during Boc deprotection is the alkylation of nucleophiles by the generated tert-butyl cation.[7][8] In the case of this compound, the hydroxymethyl group itself can be a target for this cation, leading to the formation of a tert-butyl ether byproduct.

  • Causality: The mechanism of Boc deprotection involves the formation of a stable tert-butyl cation, which is a potent electrophile.[9] This cation can be trapped by any nucleophile present in the reaction mixture.

  • Preventative Measures: The Use of Scavengers: To mitigate unwanted alkylation, the addition of a scavenger is highly recommended.[1][8] Scavengers are nucleophilic species that preferentially react with and "trap" the tert-butyl cation.

    • Recommended Scavengers:

      • Triisopropylsilane (TIS): An excellent scavenger that reacts with the tert-butyl cation.

      • Thioanisole: Another effective scavenger, particularly useful in peptide synthesis.[8]

      • Water: In some cases, a small amount of water can act as a scavenger.

ScavengerRecommended EquivalentsNotes
Triisopropylsilane (TIS)1.1 - 2.0Can be added directly to the reaction mixture.
Thioanisole1.1 - 2.0Has a strong odor; work in a well-ventilated hood.
Q3: My work-up is problematic, leading to low yields or difficulty in isolating the free amine. What is the best practice for work-up and purification?

A3: The work-up procedure is critical for isolating the desired piperidine product in high purity and yield. The high polarity of the product can make extraction challenging.

  • Problem: Emulsion Formation during Basic Wash: Neutralizing the acidic reaction mixture with an aqueous base (e.g., NaHCO₃ or NaOH solution) can often lead to emulsions, especially if your product has surfactant-like properties.

    • Solution:

      • Solvent Evaporation: After reaction completion, concentrate the reaction mixture in vacuo to remove the bulk of the solvent and excess acid (if volatile, like TFA). Co-evaporation with a solvent like toluene can help remove residual TFA.[6]

      • Basification and Extraction: Dissolve the residue in a minimal amount of a suitable organic solvent (e.g., DCM or ethyl acetate). Carefully add a saturated aqueous solution of a mild base like sodium bicarbonate. If an emulsion forms, adding brine can help break it. Extract with a more polar solvent like a 9:1 mixture of DCM:isopropanol.

  • Problem: Product is Water Soluble as the Free Base: The presence of the hydroxymethyl group and the secondary amine can lead to significant water solubility of the free base, resulting in low recovery during aqueous extraction.

    • Solution: Isolation as the HCl Salt:

      • If using HCl for deprotection, you can often isolate the product directly as the hydrochloride salt by evaporating the solvent.[3]

      • Trituration of the crude residue with a non-polar solvent like diethyl ether or hexanes can often induce precipitation of the HCl salt, which can then be collected by filtration.[6]

  • Alternative Purification: Ion-Exchange Chromatography: For particularly challenging purifications, using a strong cation exchange (SCX) resin can be highly effective. The protonated amine will bind to the resin, allowing non-basic impurities to be washed away. The desired product can then be eluted with a basic solution (e.g., ammonia in methanol).

Frequently Asked Questions (FAQs)

Q: Which acidic reagent is better for this deprotection: TFA or HCl?

A: Both TFA and HCl are effective for Boc deprotection. The choice often depends on the desired final salt form and the scale of the reaction.

  • TFA: Generally offers faster reaction times and is easily removed by evaporation. However, TFA salts can sometimes be oily and difficult to handle.[6]

  • HCl (in dioxane or methanol): Often provides the product as a crystalline hydrochloride salt, which is easier to isolate and handle.[3][6] Solutions of HCl in organic solvents are commercially available or can be prepared.

Q: How can I monitor the progress of the reaction?

A: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a suitable solvent system (e.g., 10% methanol in DCM with 1% triethylamine to visualize the free amine). The product should have a much lower Rf value than the starting material. Staining with ninhydrin is effective for visualizing the primary amine product.

  • LC-MS: Provides a more accurate assessment of the conversion of starting material to product and can help identify any side products.

Q: Is the hydroxymethyl group stable to the acidic conditions?

A: The primary alcohol of the hydroxymethyl group is generally stable under standard Boc deprotection conditions. However, under very harsh acidic conditions or prolonged heating, there is a risk of side reactions such as esterification if the acid is the limiting reagent or dehydration. The more immediate concern is O-alkylation by the tert-butyl cation, as discussed in the troubleshooting section.

Q: Can I perform this reaction at a larger scale?

A: Yes, this reaction is amenable to scale-up. However, it is important to consider the following:

  • Exothermicity: The addition of strong acids like TFA can be exothermic. For larger scale reactions, add the acid slowly and with efficient cooling (e.g., an ice bath).

  • Gas Evolution: The deprotection reaction releases carbon dioxide and isobutylene gas.[9] Ensure the reaction vessel is not sealed and has adequate ventilation.

  • Work-up: Liquid-liquid extractions can become cumbersome at a large scale. Consider crystallization or salt formation for product isolation.

Experimental Protocols

Standard Protocol for Boc Deprotection using TFA
  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 5-10 mL per gram of substrate).

  • Add triisopropylsilane (TIS, 1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 10-20 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the product as the TFA salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Standard Protocol for Boc Deprotection using HCl
  • Dissolve this compound (1.0 eq) in 1,4-dioxane or methanol (5-10 mL per gram of substrate).

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq).

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).[3]

  • Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

  • Triturate the residue with diethyl ether, filter the resulting solid, wash with cold diethyl ether, and dry under vacuum.

Visual Diagrams

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbamic Acid cluster_2 Step 3: Decarboxylation Boc_Protected_Amine Boc-Protected Piperidine Protonated_Carbamate Protonated Carbamate Boc_Protected_Amine->Protonated_Carbamate + H+ H_plus H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid - t-Bu+ tert_butyl_cation tert-Butyl Cation Side_Reaction Side Product (e.g., t-butyl ether) tert_butyl_cation->Side_Reaction Alkylation Free_Amine Piperidine Product (as salt) Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Troubleshooting_Workflow Start Boc Deprotection Reaction Monitor Monitor Reaction Progress (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Work-up Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Side_Products Side Products Observed? Workup->Side_Products Increase_Acid Increase Acid Concentration/Equivalents Incomplete->Increase_Acid Increase_Time_Temp Increase Reaction Time/Temperature Incomplete->Increase_Time_Temp Check_Solvent Check Solvent Purity Incomplete->Check_Solvent Add_Scavenger Add Scavenger (e.g., TIS) Side_Products->Add_Scavenger Yes Final_Purification Final Purification Side_Products->Final_Purification No Add_Scavenger->Final_Purification

Caption: Troubleshooting workflow for Boc deprotection.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Williams, A. L., & Dandepally, S. R. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23763–23769. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • Semantic Scholar. (n.d.). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Reddit. (2021, October 18). Boc De-protection. r/Chempros. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (2019). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Retrieved from [Link]

  • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation? Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • PubMed Central. (2023, June 10). Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques. Retrieved from [Link]

  • National Institutes of Health. (2019, July 26). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]

  • Reddit. (2024, January 9). nhboc deprotection in presence os t butyl ester. r/Chempros. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ResearchGate. (2023). Protection of hydroxy groups as trimethylsilyl ethers catalyzed by recyclable magnetically Schiff-base complexes of Ruthenium by using HMDS. Retrieved from [Link]

  • ResearchGate. (2019, October 11). Grafting strategies for hydroxy groups of lignin for producing materials. Retrieved from [Link]

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Technical Support Center: Stereoselective Synthesis of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of creating the crucial all-carbon quaternary stereocenter at the C4 position of the piperidine ring. Here, we address common challenges and provide in-depth, field-proven insights to ensure the successful and stereocontrolled synthesis of this valuable building block.

Introduction: The Challenge of the Quaternary Stereocenter

The synthesis of this compound presents a significant stereochemical challenge: the creation of a quaternary carbon atom at the C4 position with a defined three-dimensional arrangement of its four different substituents (the piperidine ring carbons, an ethyl group, a hydroxymethyl group, and the rest of the piperidine ring). Unlike chiral centers bearing a proton, this quaternary center is not susceptible to racemization through simple deprotonation-reprotonation mechanisms. Therefore, the primary focus of this guide is not on preventing racemization, but on the enantioselective construction of this stereocenter.

This guide will explore two primary strategies for the asymmetric synthesis of the target molecule and provide troubleshooting for common issues encountered during these synthetic routes.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Strategy 1: Asymmetric Alkylation of a 4-Piperidone Precursor

This is a direct and convergent approach that involves the enantioselective alkylation of a suitable 4-piperidone derivative. The key to success lies in achieving high facial selectivity during the introduction of the second C4-substituent.

Q1: I am getting a racemic mixture or low enantiomeric excess (ee) in the alkylation of my 4-piperidone precursor. What are the likely causes and how can I improve the stereoselectivity?

A1: Low enantioselectivity in the alkylation of 4-piperidones is a common issue and can stem from several factors. The core of the problem lies in the ineffective differentiation of the two faces of the enolate intermediate by the chiral catalyst or auxiliary.

Potential Causes and Troubleshooting Steps:

  • Ineffective Chiral Catalyst/Ligand System: The choice of chiral catalyst and ligand is paramount for achieving high enantioselectivity.

    • Solution: Screen a variety of chiral ligands. For metal-catalyzed alkylations (e.g., using palladium or copper), ligands with well-defined chiral pockets, such as derivatives of BINAP, Trost ligand, or phosphinooxazolines (PHOX), are a good starting point. For organocatalytic approaches, proline derivatives or chiral primary amines can be effective.[1][2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and the nature of the base can significantly impact the transition state energies and, consequently, the stereochemical outcome.

    • Solution:

      • Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) can enhance selectivity by favoring the pathway with the lower activation energy.[3]

      • Solvent: The polarity and coordinating ability of the solvent can influence the aggregation state of the enolate and its interaction with the catalyst. Screen a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dichloromethane).

      • Base: The choice of base for enolate formation is critical. For instance, using lithium diisopropylamide (LDA) versus sodium hexamethyldisilazide (NaHMDS) can lead to different enolate geometries and aggregation states, affecting stereoselectivity.

  • Poor Substrate Control: The structure of the 4-piperidone precursor itself can influence the stereochemical outcome.

    • Solution: The N-protecting group can exert a significant steric or electronic influence. The tert-butoxycarbonyl (Boc) group is common, but consider evaluating other protecting groups like benzyloxycarbonyl (Cbz) or a tosyl (Ts) group, which may offer different conformational biases that favor one facial attack over the other.

ParameterRecommendationRationale
Chiral Ligand Screen bidentate phosphine ligands (e.g., (R)- or (S)-BINAP), Trost ligand, or PHOX ligands for metal catalysis.These ligands create a rigid chiral environment around the metal center, effectively discriminating between the prochiral faces of the enolate.
Catalyst For allylic alkylation, palladium catalysts like Pd₂(dba)₃ are commonly used. For other alkylations, copper catalysts (e.g., Cu(OTf)₂) can be effective.[4]The choice of metal will depend on the specific type of alkylation being performed.
Temperature Start at 0 °C and screen down to -78 °C.Lower temperatures increase the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[3]
Solvent Screen toluene, THF, and dichloromethane.Solvent choice affects enolate structure and catalyst solubility and activity.
Base For pre-formed enolates, consider LDA, LHMDS, or KHMDS.The counterion of the base can influence the enolate's reactivity and aggregation.

Q2: I am observing significant amounts of O-alkylation and/or dialkylation of my 4-piperidone. How can I improve the chemoselectivity for C-alkylation?

A2: The formation of O-alkylated byproducts (enol ethers) and dialkylated products is a common challenge in the alkylation of ketones.

Potential Causes and Troubleshooting Steps:

  • "Hard" vs. "Soft" Electrophiles and Nucleophiles: According to Hard and Soft Acid and Base (HSAB) theory, the oxygen of the enolate is a "harder" nucleophilic center, while the carbon is "softer". Using a "softer" electrophile will favor C-alkylation.

    • Solution: If using an alkyl halide, switching from a more reactive alkyl iodide to a bromide or chloride can sometimes favor C-alkylation. For allylic alkylations, the use of palladium catalysis inherently favors C-alkylation.[4]

  • Counter-ion Effects: The nature of the counter-ion of the enolate can influence the O/C-alkylation ratio.

    • Solution: Covalent counter-ions like lithium tend to favor C-alkylation in less polar solvents like THF, whereas more ionic counter-ions like potassium in polar aprotic solvents can favor O-alkylation.

  • Reaction Conditions:

    • Solution: The addition of a Lewis acid can sometimes sequester the oxygen of the enolate, promoting C-alkylation. However, this must be done cautiously as it can also affect the stereoselectivity.

Proposed Experimental Workflow for Asymmetric Alkylation

workflow cluster_start Starting Material Preparation cluster_alkylation Asymmetric Alkylation cluster_modification Post-Alkylation Modification cluster_product Final Product start N-Boc-4-piperidone enolate Enolate Formation (e.g., LDA, -78 °C) start->enolate 1. alkylation Addition of Chiral Catalyst and Electrophile (e.g., Pd₂(dba)₃, (S)-Trost Ligand, Allyl Acetate) enolate->alkylation 2. reduction Reduction of Alkene (e.g., H₂, Pd/C) alkylation->reduction 3. hydroxymethylation Hydroxymethylation of Ketone (e.g., Formaldehyde) reduction->hydroxymethylation 4. final_reduction Reduction of Aldehyde (e.g., NaBH₄) hydroxymethylation->final_reduction 5. product Tert-butyl 4-ethyl-4- (hydroxymethyl)piperidine- 1-carboxylate final_reduction->product 6.

Caption: Proposed workflow for the asymmetric synthesis via alkylation.

Strategy 2: Asymmetric Michael Addition to an α,β-Unsaturated Ester

This strategy involves the conjugate addition of an ethyl nucleophile to an α,β-unsaturated ester precursor, followed by cyclization to form the piperidine ring. The stereocenter is set during the Michael addition step.

Q3: My asymmetric Michael addition is resulting in a low diastereoselectivity and/or enantioselectivity. How can I improve the stereochemical outcome?

A3: Achieving high stereoselectivity in a Michael addition depends on the precise control of the approach of the nucleophile to the Michael acceptor, which is governed by the chiral catalyst or auxiliary.

Potential Causes and Troubleshooting Steps:

  • Ineffective Chiral Catalyst: The catalyst is responsible for creating a chiral environment that directs the nucleophilic attack.

    • Solution: For organocatalytic Michael additions, chiral secondary amines (e.g., diarylprolinol silyl ethers) are often effective in activating the α,β-unsaturated aldehyde or ketone via enamine formation.[5][6] For metal-catalyzed reactions, chiral copper-based catalysts with ligands like Josiphos or Tol-BINAP are known to be effective for the conjugate addition of organometallic reagents.

  • Nature of the Nucleophile: The reactivity and steric bulk of the nucleophile can impact selectivity.

    • Solution: The use of organocuprates (e.g., Et₂CuLi) or Grignard reagents in the presence of a copper catalyst is common. The choice of the organometallic reagent and any additives can influence the outcome.

  • Substrate Conformation: The conformation of the α,β-unsaturated ester can affect facial selectivity.

    • Solution: The steric bulk of the ester group and other substituents on the Michael acceptor can be modified to favor a specific conformation that enhances the desired stereochemical outcome.

Troubleshooting Decision Tree for Asymmetric Michael Addition

troubleshooting start Low ee or dr in Michael Addition catalyst Optimize Chiral Catalyst/Ligand start->catalyst conditions Modify Reaction Conditions start->conditions nucleophile Alter Nucleophile start->nucleophile ligand_screen Screen different chiral ligands (e.g., Josiphos, Tol-BINAP) catalyst->ligand_screen catalyst_loading Vary catalyst loading catalyst->catalyst_loading temperature Lower reaction temperature conditions->temperature solvent Screen solvents (Toluene, THF, Et₂O) conditions->solvent cuprate Use Gilman cuprate (Et₂CuLi) nucleophile->cuprate grignard Use Grignard (EtMgBr) with Cu catalyst nucleophile->grignard

Caption: Decision tree for troubleshooting low stereoselectivity.

General Laboratory Protocols

Protocol 1: Enantioselective Alkylation of N-Boc-4-piperidone

This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.

  • Enolate Formation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve N-Boc-4-piperidone in anhydrous THF at -78 °C.

    • Slowly add a solution of freshly prepared lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Asymmetric Alkylation:

    • In a separate flask, prepare the chiral palladium catalyst by dissolving Pd₂(dba)₃ (2.5 mol%) and the desired chiral ligand (e.g., (S)-Trost ligand, 5.5 mol%) in anhydrous THF.

    • Add the catalyst solution to the enolate mixture at -78 °C.

    • Slowly add the electrophile (e.g., ethyl acetate or another suitable ethylating agent) (1.2 equivalents).

    • Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Stereochemical Analysis:

    • Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).

Protocol 2: Asymmetric Michael Addition

This protocol outlines a general procedure for a copper-catalyzed asymmetric Michael addition.

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere, add the copper precursor (e.g., Cu(OTf)₂ benzene complex, 5 mol%) and the chiral ligand (e.g., (R)-Tol-BINAP, 6 mol%).

    • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.

  • Michael Addition:

    • Cool the catalyst solution to the desired temperature (e.g., -40 °C).

    • Add the α,β-unsaturated ester precursor (1.0 equivalent) as a solution in toluene.

    • Slowly add the Grignard reagent (e.g., ethylmagnesium bromide, 1.5 equivalents) over a period of 1-2 hours using a syringe pump.

    • Stir the reaction at the same temperature until completion, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Follow the work-up and purification procedure as described in Protocol 1.

  • Subsequent Transformations:

    • The resulting Michael adduct will require further synthetic steps (e.g., reduction of the ester and cyclization) to form the final piperidine product.

References

  • Bella, M., et al. (2011). Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. Organic Letters, 13(17), 4546-4549.
  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974.
  • Cui, L., Li, C., & Zhang, L. (2010). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.
  • Douglas, C. J., & Overman, L. E. (2004). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363-5367.
  • Hayashi, Y., et al. (2010). Enantio- and Diastereoselective Synthesis of Piperidines by Coupling of Four Components in a “One-Pot” Sequence Involving Diphenylprolinol Silyl Ether Mediated Michael Reaction. Organic Letters, 12(20), 4544-4547.
  • Mohanan, K., & Stoltz, B. M. (2012). The Construction of All-Carbon Quaternary Stereocenters by Use of Pd-Catalyzed Asymmetric Allylic Alkylation Reactions in Total Synthesis. Israel Journal of Chemistry, 52(8-9), 705-720.
  • Overman, L. E., & Behnke, M. L. (2008). Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of key building blocks for the synthesis of biologically active molecules. Accounts of Chemical Research, 41(5), 635-646.
  • Quiclet-Sire, B., & Zard, S. Z. (2011). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
  • Rovis, T., et al. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234-12235.
  • Trost, B. M., & Cramer, N. (2007). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry, 5(10), 1547-1549.
  • Wadamoto, M., & Yamamoto, H. (2005). Recent advances in the catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Synlett, 2005(11), 1649-1662.
  • Marek, I., et al. (2011). All-Carbon Quaternary Stereogenic Centers in Acyclic Systems through the Creation of Several C–C Bonds per Chemical Step. Synlett, 2011(13), 1803-1818.
  • Córdova, A., et al. (2007). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 12(1), 1-13.
  • Dumas, F., et al. (2011). Asymmetric aza-Michael addition under ultra-high pressure: short bias to polyhydroxylated piperidines. Green Chemistry, 13(7), 1812-1818.
  • Fu, G. C., et al. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234-12235.
  • Zhang, L., et al. (2010). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.
  • Enders, D., et al. (2007). Asymmetric Organocatalytic Domino Reactions.
  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974.
  • Rovis, T. (2008). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters, 10(7), 1381-1384.
  • Stoltz, B. M., et al. (2012). The Construction of All-Carbon Quaternary Stereocenters by Use of Pd-Catalyzed Asymmetric Allylic Alkylation Reactions in Total Synthesis. Accounts of Chemical Research, 45(6), 903-916.
  • Trost, B. M., & Brennan, M. K. (2009). Asymmetric transition-metal-catalyzed allylic alkylations: applications in total synthesis. Synthesis, 2009(18), 3003-3025.
  • Wang, J. (2010). Recent advances in the synthesis of highly substituted piperidine analogs with biological activities. Molecules, 15(11), 7681-7729.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Yamamoto, H. (Ed.). (2000). Lewis Acids in Organic Synthesis (Vol. 1). Wiley-VCH.
  • Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004).
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422.
  • Carreira, E. M., & Kvaerno, L. (2008). Classics in stereoselective synthesis. John Wiley & Sons.
  • Noyori, R. (1994). Asymmetric catalysis in organic synthesis. John Wiley & Sons.

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Technical Support Center: Purification of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key building block in high purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your purification strategy.

The subject molecule, a Boc-protected piperidine with a tertiary alcohol, possesses moderate polarity and can be prone to specific impurities depending on its synthetic route. This guide moves beyond standard column chromatography to address common issues and explore effective alternative and complementary purification techniques.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Initial Purification Strategy & Common Issues

Question 1: My crude product is a viscous oil after synthesis and work-up. What is the most reliable, first-line method for purification?

Answer: For most applications, flash column chromatography on silica gel is the standard and most dependable method for the initial purification of this compound. The polarity of the carbamate and hydroxyl groups provides a strong handle for separation from less polar starting materials or byproducts.

  • Expertise & Causality: Silica gel is a polar stationary phase (SiO₂). Your target molecule, containing a hydroxyl group (-OH) and a carbamate (N-Boc), is moderately polar. It will interact with the silica via hydrogen bonding. Non-polar impurities, such as unreacted alkyl halides or hydrocarbon byproducts, will have minimal interaction and elute quickly. More polar impurities, like a potential diol byproduct, will interact more strongly and elute later. The goal is to find a solvent system (eluent) that moves your product at an appropriate rate while leaving impurities behind or washing them through.

Recommended Starting Protocol: Flash Column Chromatography

  • Slurry Preparation: Deactivate a small amount of silica gel with your chosen eluent to create a slurry.

  • Dry Loading (Recommended for Oils): Dissolve your crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small portion of silica gel (2-3 times the mass of your crude product) and concentrate the mixture on a rotary evaporator until you have a dry, free-flowing powder. This technique prevents streaking and improves band resolution on the column.

  • Column Packing: Pack a chromatography column with silica gel (typically 50-100 times the mass of your crude material) using your starting eluent. Ensure the silica bed is compact and level.[1]

  • Loading: Carefully add your dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with a starting solvent system, such as 10-20% Ethyl Acetate in Hexanes. The progress of the separation should be monitored by Thin Layer Chromatography (TLC).[1][2]

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[1]

Question 2: How do I select the optimal solvent system for my column? My product is either stuck at the baseline or running with the solvent front on TLC.

Answer: The key is systematic TLC analysis. The ideal mobile phase (eluent) should move your target compound to a retention factor (Rf) of 0.2 to 0.4 .

  • If Rf is too low (stuck at baseline): Your eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase Ethyl Acetate in a Hexane/EtOAc system).

  • If Rf is too high (at solvent front): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., decrease Ethyl Acetate).

Data Presentation: Recommended TLC Screening Solvents

Solvent System (v/v)Polarity IndexTypical Application & Notes
10% Ethyl Acetate / HexanesLowGood starting point for separating non-polar impurities.
30% Ethyl Acetate / HexanesMedium-LowOften a sweet spot for Boc-protected amino alcohols.[1]
50% Ethyl Acetate / HexanesMediumUseful if the product is co-eluting with non-polar spots.
5% Methanol / DichloromethaneMedium-HighA stronger system. Use if the product barely moves in EtOAc/Hex.

Expert Tip: If you observe significant "streaking" or "tailing" of the spot on the TLC plate, it may indicate an issue with residual acid or base in your sample or on the silica. Adding 0.5% triethylamine (Et₃N) to your eluent can neutralize acidic sites on the silica, leading to sharper peaks for amine-containing compounds.

Section 2: Alternative & Complementary Purification Methods

Question 3: Column chromatography is inefficient for my multi-gram scale synthesis. Is recrystallization a viable alternative?

Answer: Yes, recrystallization can be an excellent and highly scalable alternative, provided your crude product is a solid or can be induced to solidify and has a purity of >80-85%. If your crude is an oil, this method is not directly applicable unless you can triturate it into a solid first.

  • Trustworthiness & Self-Validation: The principle of recrystallization relies on the difference in solubility of your product versus its impurities in a chosen solvent at different temperatures. A successful recrystallization is self-validating; the formation of well-defined crystals typically excludes impurities, leading to a significant increase in purity. A procedure for a related Boc-protected piperidine derivative involved crystallization from an acetate-hexane mixture.[3]

Experimental Protocol: Screening for a Recrystallization Solvent

  • Solvent Selection: Place ~50 mg of your crude solid into several test tubes.

  • Test Solvents: To each tube, add a different solvent dropwise at room temperature (start with solvents like hexanes, ethyl acetate, isopropanol, acetone).

  • Identify Potential Candidates:

    • A good single solvent system is one where the compound is poorly soluble at room temperature but completely soluble upon heating.

    • A good two-solvent (solvent/anti-solvent) system is one where the compound is highly soluble in the "solvent" (e.g., Dichloromethane) and poorly soluble in the "anti-solvent" (e.g., Hexanes).

  • Procedure (Two-Solvent System Example):

    • Dissolve the crude solid in a minimal amount of the hot "solvent".

    • Slowly add the "anti-solvent" dropwise while the solution is still warm until it just begins to turn cloudy (the saturation point).

    • Add a few more drops of the "solvent" to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Question 4: My reaction work-up is minimal. Can I pre-purify the crude material using an aqueous wash to reduce the burden on chromatography?

Answer: Absolutely. A robust liquid-liquid extraction (aqueous work-up) is a critical and often underestimated purification step. It effectively removes water-soluble impurities, residual acids, or bases before you commit to chromatography.

  • Expertise & Causality: This technique separates compounds based on their differential solubility in two immiscible liquid phases (typically an organic solvent like ethyl acetate and an aqueous solution). By washing the organic layer with acidic, basic, and neutral aqueous solutions, you can selectively pull out corresponding impurities.

Experimental Protocol: Comprehensive Aqueous Work-up

  • After the reaction is complete, quench it appropriately (e.g., with water or saturated NH₄Cl).

  • Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) and water.

  • Acid Wash (Optional): Wash the organic layer with 0.1 M HCl or saturated aqueous NH₄Cl.[4] This step removes basic impurities, such as any de-protected piperidine. Your Boc-protected product is stable to brief, dilute acid washes.

  • Base Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃).[4] This removes acidic impurities and quenches any remaining acid from the previous step.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This removes the bulk of the dissolved water from the organic layer and helps break up emulsions.[5]

  • Drying & Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3][5]

The resulting crude product will be significantly cleaner and more amenable to subsequent purification by chromatography or recrystallization.

Visualization: Purification Strategy Workflow

The following diagram provides a decision-making framework to guide your choice of purification method based on the state of your crude product and the nature of the impurities.

Purification_Decision_Tree start Crude Product Post-Synthesis workup Perform Aqueous Work-up? (See Protocol) start->workup check_state Is the product a solid or an oil? workup->check_state After drying & concentration solid Crude is a Solid/Semi-solid check_state->solid Solid oil Crude is an Oil check_state->oil Oil recryst_screen Screen for Recrystallization (Purity > 80%?) solid->recryst_screen chromatography Purify by Flash Column Chromatography (See Protocol) oil->chromatography recryst_yes Recrystallize for Bulk Purification recryst_screen->recryst_yes Yes recryst_no Purity too low or no suitable solvent recryst_screen->recryst_no No final_product Pure Product recryst_yes->final_product recryst_no->chromatography chromatography->final_product

Sources

Improving the diastereoselectivity in the synthesis of "Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate" analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate and its analogs. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of this critical synthetic transformation. We will explore common challenges, provide in-depth, experience-based solutions, and detail robust protocols to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing a nearly 1:1 mixture of diastereomers in our synthesis. What are the primary factors influencing diastereoselectivity in the addition of an ethyl group to the 4-piperidone precursor?

A1: Achieving high diastereoselectivity in the synthesis of 4,4-disubstituted piperidines hinges on controlling the facial selectivity of the nucleophilic addition to the ketone.[1][2] The near-equimolar mixture of diastereomers you are observing suggests that the nucleophile (e.g., ethylmagnesium bromide or ethyllithium) is attacking both the re and si faces of the carbonyl with nearly equal probability.[3] Key factors influencing this include:

  • Steric Hindrance: The conformational preference of the piperidine ring and the steric bulk of the N-protecting group (Boc) can influence the approach of the nucleophile.

  • Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable transition state, often leading to higher diastereoselectivity.

  • Choice of Nucleophile and Solvent: The nature of the organometallic reagent and the coordinating properties of the solvent can significantly impact the transition state geometry and, consequently, the diastereomeric ratio (d.r.).

Q2: Can the use of a chiral auxiliary improve the diastereoselectivity of our synthesis?

A2: Absolutely. The incorporation of a chiral auxiliary is a powerful and widely-used strategy to induce facial selectivity in nucleophilic additions.[4][5] The auxiliary, temporarily attached to the piperidine nitrogen, creates a chiral environment that biases the approach of the nucleophile to one face of the carbonyl.[4][5] For your specific application, consider auxiliaries such as:

  • (S)- or (R)-1-phenylethylamine: Attaching this to the piperidine nitrogen can create a diastereomeric mixture of amides, which can then be separated or used in a subsequent diastereoselective addition.

  • Evans' oxazolidinones: While more commonly used for alpha-alkylation of carboxylic acid derivatives, the principles can be adapted to influence reactions on a heterocyclic scaffold.[5]

  • Carbohydrate-based auxiliaries: Sugars like arabinopyranosylamine have been successfully employed to control stereochemistry in the synthesis of chiral piperidine derivatives.[6]

The general workflow for using a chiral auxiliary involves attachment to the substrate, the diastereoselective reaction, and subsequent removal of the auxiliary to yield the desired enantiomerically enriched product.[4]

Q3: We are hesitant to add the complexity of a chiral auxiliary. Are there any catalyst-based approaches to improve diastereoselectivity?

A3: Yes, several catalytic asymmetric methods are emerging for the synthesis of polysubstituted piperidines.[7][8] These approaches offer the advantage of using a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. Relevant strategies include:

  • Rhodium-catalyzed asymmetric [2+2+2] cycloadditions: This method can be used to construct the piperidine ring with high enantioselectivity, which then directs the diastereoselectivity of subsequent modifications.[7]

  • Chiral phosphine-catalyzed annulations: The use of chiral phosphines can catalyze the [4+2] annulation of imines with allenes to produce functionalized piperidine derivatives with excellent stereoselectivity.[8]

  • Transition metal-catalyzed hydrogenations: For syntheses starting from substituted pyridines, asymmetric hydrogenation using chiral rhodium or iridium catalysts can set the stereocenters of the piperidine ring with high diastereoselectivity.[9]

It is important to note that these catalytic methods may require significant optimization of the catalyst, ligand, and reaction conditions for your specific substrate.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound analogs.

Problem 1: Low Diastereomeric Ratio (d.r. < 2:1)

Symptoms:

  • NMR or chiral HPLC analysis shows two closely eluting peaks of nearly equal intensity corresponding to the two diastereomers.

  • Difficulty in separating the diastereomers by standard column chromatography.

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Action
High Reaction Temperature At higher temperatures, the kinetic barrier for both diastereomeric transition states is more easily overcome, leading to a loss of selectivity.Protocol 1: Conduct the nucleophilic addition at low temperatures (-78 °C to -40 °C). Ensure slow, dropwise addition of the nucleophile to maintain a consistent low temperature.
Sub-optimal Solvent Choice The coordinating ability of the solvent can influence the aggregation state and reactivity of the organometallic nucleophile.Experiment with a range of ethereal solvents. Tetrahydrofuran (THF) is a common starting point. Consider less coordinating solvents like diethyl ether or more coordinating ones like 2-methyltetrahydrofuran (2-MeTHF) to assess the impact on selectivity.[10]
Nature of the Nucleophile The counterion (e.g., MgBr vs. Li) and the steric bulk of the nucleophile can affect the transition state geometry.If using a Grignard reagent (e.g., EtMgBr), try the corresponding organolithium (EtLi) and vice versa. The change in the Lewis acidity of the metal center can alter the coordination to the carbonyl oxygen and influence facial bias.
Presence of Lewis Acid Additives Lewis acids can chelate to the carbonyl oxygen and the nitrogen of the Boc group, creating a more rigid transition state and potentially enhancing facial selectivity.Protocol 2: Introduce a Lewis acid additive such as cerium(III) chloride (CeCl₃) (Luche conditions) or lithium bromide (LiBr).[10] These can improve both the yield and diastereoselectivity of the addition.[10]
Problem 2: Formation of Side Products

Symptoms:

  • TLC or GC-MS analysis reveals the presence of unexpected impurities.

  • Reduced yield of the desired product.

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Action
Enolization of the Ketone Strong, sterically hindered bases can deprotonate the alpha-carbon of the piperidone, leading to enolate formation and subsequent side reactions.Use a less basic or more nucleophilic organometallic reagent. The use of CeCl₃ can also mitigate this by increasing the electrophilicity of the carbonyl carbon.
Reduction of the Ketone If the organometallic reagent contains a beta-hydride (e.g., isopropylmagnesium bromide), reduction of the ketone to the corresponding alcohol can occur.This is less of a concern with ethylating agents but is something to be aware of with bulkier nucleophiles. Ensure the Grignard or organolithium reagent is of high quality and free from significant amounts of metal hydrides.
Decomposition at Higher Temperatures Prolonged reaction times or warming the reaction mixture too quickly can lead to decomposition of the product or starting materials.[11]Monitor the reaction closely by TLC or GC-MS. Once the starting material is consumed, quench the reaction promptly at low temperature.

Experimental Protocols

Protocol 1: Low-Temperature Nucleophilic Addition

This protocol details a generalized procedure for the diastereoselective addition of an ethyl group to a 4-piperidone precursor at low temperature.

  • Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the N-Boc-4-piperidone (1.0 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophile Addition: Slowly add a solution of ethylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.

Protocol 2: Lewis Acid-Mediated Nucleophilic Addition

This protocol describes the use of cerium(III) chloride to enhance the diastereoselectivity of the nucleophilic addition.

  • Preparation of Anhydrous CeCl₃: In a flame-dried flask, add anhydrous cerium(III) chloride (1.3 eq) and stir under high vacuum for 2 hours at 140 °C. Allow the flask to cool to room temperature under a nitrogen atmosphere.

  • CeCl₃ Slurry Formation: Add anhydrous THF to the flask to create a 0.4 M slurry of CeCl₃. Stir vigorously for 2-4 hours at room temperature.

  • Reaction Setup: In a separate flame-dried flask, dissolve the N-Boc-4-piperidone (1.0 eq) in anhydrous THF. Cool the solution to -78 °C.

  • Addition of CeCl₃ Slurry: Add the pre-formed CeCl₃ slurry to the solution of the piperidone at -78 °C. Stir for 1 hour.

  • Nucleophile Addition: Slowly add the ethylmagnesium bromide solution (1.2 eq) dropwise at -78 °C.

  • Reaction, Quenching, and Workup: Follow steps 4-7 as described in Protocol 1.

Visualizing the Path to Diastereoselectivity

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Nucleophilic_Addition_to_Piperidone N-Boc-4-Piperidone N-Boc-4-Piperidone Reaction_Conditions Reaction_Conditions N-Boc-4-Piperidone->Reaction_Conditions Nucleophile (EtMgBr) Nucleophile (EtMgBr) Nucleophile (EtMgBr)->Reaction_Conditions Product_Mixture Product_Mixture Reaction_Conditions->Product_Mixture Nucleophilic Addition Diastereomer_A Diastereomer_A Product_Mixture->Diastereomer_A Major Diastereomer_B Diastereomer_B Product_Mixture->Diastereomer_B Minor

Caption: General workflow of nucleophilic addition.

Troubleshooting_Diastereoselectivity Low_dr Low Diastereomeric Ratio High_Temp High Temperature Low_dr->High_Temp Solvent Sub-optimal Solvent Low_dr->Solvent Nucleophile_Choice Nucleophile Choice Low_dr->Nucleophile_Choice Lewis_Acid Absence of Lewis Acid Low_dr->Lewis_Acid Decrease_Temp Decrease_Temp High_Temp->Decrease_Temp Solution Screen_Solvents Screen_Solvents Solvent->Screen_Solvents Solution Change_Reagent Change_Reagent Nucleophile_Choice->Change_Reagent Solution Add_CeCl3_or_LiBr Add_CeCl3_or_LiBr Lewis_Acid->Add_CeCl3_or_LiBr Solution

Caption: Troubleshooting decision tree for low diastereoselectivity.

References

  • Application Notes and Protocols: 2-Benzylpiperidine as a Chiral Auxiliary in Asymmetric Synthesis - Benchchem.
  • Wu, Y. D., & Houk, K. N. (n.d.). Electronic and conformational effects on .pi.-facial stereoselectivity in nucleophilic additions to carbonyl compounds. Journal of the American Chemical Society.
  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary - ResearchGate. (2025, August 6).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (n.d.).
  • Chiral auxiliary - Wikipedia. (n.d.).
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. (2023, June 22).
  • New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery - Technology Networks. (2024, December 20).
  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. (n.d.).
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC - NIH. (n.d.).
  • A general approach for the asymmetric synthesis of densely substituted piperidines and fully ... - RSC Publishing. (2013, October 1).
  • Wurz, R. P., & Fu, G. C. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234–12235.
  • Regio‐ and Stereoselective 1,2‐Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers - R Discovery. (2014, March 6).
  • Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization - American Chemical Society. (2025, December 31).
  • Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974.
  • Chiral Auxiliaries - Sigma-Aldrich. (n.d.).
  • Stereochemistry of Nucleophilic Addition Reactions: Re and Si Faces. Chemistry LibreTexts. (2014, September 4).
  • Recent Developments in the Catalytic Enantioselective Sakurai Reaction - MDPI. (n.d.).
  • Vicinal stereocontrol during nucleophilic addition to arene chromium tricarbonyl complexes: formal synthesis of (+/-)-erythro Juvabione. Organic Letters, 6(13), 2121–2124. (2004).
  • Nucleophilic Additions to Aldehydes and Ketones - An Overview. Chemistry LibreTexts. (2022, July 20).
  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate - ResearchGate. (n.d.).
  • tert-butyl 4- (hydroxymethyl)piperidine- 1-carboxylate - Jubilant Ingrevia. (n.d.).
  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.
  • tert-Butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate, 97%, Thermo Scientific. (n.d.).
  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. (n.d.). PubChem.

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Challenges in the N-alkylation of deprotected "Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of deprotected "Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate," a common intermediate in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the unique challenges presented by this sterically hindered amino alcohol. Here, we synthesize technical accuracy with field-proven insights to ensure your synthetic route is both efficient and robust.

Introduction: The Core Challenge

The N-alkylation of 4-ethyl-4-(hydroxymethyl)piperidine, obtained after the deprotection of its Boc-protected precursor, presents a confluence of synthetic hurdles. The secondary amine is sterically hindered by the adjacent quaternary carbon bearing both an ethyl and a hydroxymethyl group. This steric bulk can significantly retard the rate of N-alkylation. Furthermore, the presence of a primary hydroxyl group introduces the potential for competing O-alkylation and other side reactions, demanding careful selection of reagents and reaction conditions to ensure chemoselectivity.

This guide will provide a structured approach to troubleshooting common issues, offering detailed protocols and explaining the rationale behind each experimental choice.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the N-alkylation of 4-ethyl-4-(hydroxymethyl)piperidine.

Q1: My Boc deprotection is sluggish or incomplete. What can I do?

A1: Incomplete Boc deprotection is a common first hurdle. While trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method, its effectiveness can be substrate-dependent.[1]

  • Expert Insight: For sterically hindered Boc groups or when milder conditions are needed to protect other functional groups, consider using HCl in a solvent like dioxane or methanol.[1] This often provides a crystalline hydrochloride salt that is easy to isolate and handle in the subsequent alkylation step.

  • Troubleshooting:

    • Increase Reagent Equivalents: Gradually increase the equivalents of acid.

    • Elevate Temperature: Gentle warming (e.g., to 40 °C) can accelerate the reaction, but monitor carefully for potential side reactions.

    • Alternative Methods: For highly sensitive substrates, consider milder deprotection methods, though these are less common for the robust Boc group.

Q2: I'm observing very low yields in my N-alkylation reaction. What are the likely causes?

A2: Low yields in the N-alkylation of this substrate are often attributable to steric hindrance. The nucleophilicity of the piperidine nitrogen is diminished by the bulky substituents at the 4-position.

  • Causality: The steric environment around the nitrogen atom impedes the approach of the alkylating agent, slowing down the desired SN2 reaction.[2]

  • Solutions:

    • Choice of Alkylating Agent: If using an alkyl halide, the reactivity order is I > Br > Cl. Using a more reactive alkyl iodide can improve yields.[3] However, be mindful that this also increases the risk of over-alkylation.

    • Reductive Amination: This is often the superior method for hindered amines.[4][5][6] Reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ, is less sensitive to steric bulk. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice of reducing agent due to its mildness and selectivity.[5][7]

    • Reaction Conditions: For direct alkylation, increasing the reaction temperature and time can help overcome the activation energy barrier. Microwave-assisted protocols can also be effective in accelerating these reactions.[8]

Q3: I'm seeing a significant amount of a byproduct that appears to be O-alkylated. How can I improve N-selectivity?

A3: The presence of the hydroxymethyl group creates a competing nucleophile. While the amine is generally more nucleophilic than the alcohol, under certain conditions, O-alkylation can become a significant side reaction.

  • Mechanistic Insight: O-alkylation is favored by conditions that deprotonate the hydroxyl group, increasing its nucleophilicity. Strong bases should be used with caution.

  • Strategies for N-Selectivity:

    • Reductive Amination: This method is highly chemoselective for the amine, as the reaction proceeds through an iminium ion intermediate that is specific to the nitrogen.[9][10]

    • Mitsunobu Reaction: While more complex, the Mitsunobu reaction can be used for N-alkylation and is highly selective for the amine over the alcohol under the right conditions.[11][12][13] It involves activating the alcohol, which then undergoes substitution.

    • Protecting the Hydroxyl Group: If other methods fail, transient protection of the hydroxyl group (e.g., as a silyl ether) can be employed. However, this adds extra steps to the synthesis.

Q4: My reaction is complete, but I'm struggling to purify the final product. What are some effective purification strategies?

A4: The polar nature of both the starting material and the N-alkylated product, due to the presence of the amine and hydroxyl groups, can make purification by standard column chromatography challenging.

  • Purification Tips:

    • Acid-Base Extraction: Utilize the basicity of the piperidine nitrogen. An aqueous acid wash (e.g., dilute HCl) will protonate your product, pulling it into the aqueous layer and leaving non-basic impurities in the organic layer. Subsequently, basifying the aqueous layer (e.g., with NaHCO₃ or NaOH) and extracting with an organic solvent will recover your purified product.

    • Salt Formation: If the product is a solid, crystallization as a salt (e.g., hydrochloride or tartrate) can be an effective purification method.

    • Chromatography Modifications: If column chromatography is necessary, consider using a more polar stationary phase like alumina or employing a gradient elution with a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) in your mobile phase to reduce tailing.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free secondary amine as its hydrochloride salt.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Dissolve the Boc-protected piperidine (1.0 eq.) in a minimal amount of 1,4-dioxane in a round-bottom flask under an inert atmosphere.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (4-5 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the deprotected amine.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to obtain 4-ethyl-4-(hydroxymethyl)piperidine hydrochloride.

Protocol 2: N-Alkylation via Reductive Amination

This protocol is a robust method for the N-alkylation of the sterically hindered 4-ethyl-4-(hydroxymethyl)piperidine.[7]

Materials:

  • 4-Ethyl-4-(hydroxymethyl)piperidine hydrochloride (from Protocol 1)

  • Aldehyde or Ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-ethyl-4-(hydroxymethyl)piperidine hydrochloride (1.0 eq.) and the anhydrous solvent (DCM or DCE).

  • Add the base (TEA or DIPEA, 1.1 eq.) to neutralize the hydrochloride salt and stir for 10-15 minutes.

  • Add the aldehyde or ketone (1.1 eq.) to the mixture and stir at room temperature for 30-60 minutes to allow for iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or acid-base extraction as required.

Data Presentation

Table 1: Comparison of Common N-Alkylation Methods

MethodAlkylating AgentKey ReagentsProsCons
Direct Alkylation Alkyl Halide (R-X)Base (e.g., K₂CO₃, DIPEA)Simple procedure.Can be slow for hindered amines; risk of O-alkylation and over-alkylation.[3][7]
Reductive Amination Aldehyde/KetoneReducing Agent (e.g., NaBH(OAc)₃)High chemoselectivity for N-alkylation; excellent for hindered amines.[4][5][6]Requires a carbonyl compound as the alkyl source.
Mitsunobu Reaction Alcohol (R-OH)PPh₃, DIAD/DEADGood for introducing specific stereochemistry; can be N-selective.[11][12][13]Stoichiometric phosphine oxide byproduct can complicate purification.

Visualization of Workflows and Mechanisms

Boc Deprotection and Reductive Amination Workflow

G cluster_0 Part 1: Boc Deprotection cluster_1 Part 2: Reductive Amination A Start: Boc-Protected Piperidine B Add 4M HCl in Dioxane A->B C Stir at RT (2-4h) B->C D Precipitate with Et2O C->D E Filter and Dry D->E F Piperidine HCl Salt E->F G Piperidine HCl Salt F->G Proceed to Alkylation H Add Base (TEA/DIPEA) G->H I Add Aldehyde/Ketone H->I J Add NaBH(OAc)3 I->J K Stir at RT (2-24h) J->K L Aqueous Work-up K->L M Purification L->M N Final N-Alkylated Product M->N

Caption: Workflow for Boc deprotection followed by N-alkylation via reductive amination.

Troubleshooting Decision Tree for Low N-Alkylation Yield

G Start Low Yield Observed Q1 Using Direct Alkylation with Alkyl Halide? Start->Q1 A1_Yes Switch to Reductive Amination Protocol Q1->A1_Yes Yes Q2 Is O-Alkylation a Side Product? Q1->Q2 No A1_No Check Reagent Quality & Stoichiometry A2_Yes Reductive Amination is Preferred for Chemoselectivity Q2->A2_Yes Yes Q3 Is Starting Material Consumed? Q2->Q3 No A2_No Consider Increasing Temperature/Time or using Microwave A3_Yes Purification Issue: Review Acid-Base Extraction Q3->A3_Yes Yes A3_No Increase Reaction Time or Reagent Equivalents Q3->A3_No No

Caption: Decision-making workflow for troubleshooting low N-alkylation yields.

References

  • Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Chemical Communications, 2011(47), 8331-8333. [Link]

  • Catalytic N-alkylation of amines with primary alcohols over halide clusters. Journal of Molecular Catalysis A: Chemical, 2005, 237(1-2), 220-226. [Link]

  • Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Semantic Scholar. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 1993, 23(6), 789-795. [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 2004, 6(20), 3549-3551. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 2009, 109(6), 2551-2651. [Link]

  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 1993, 23(6), 789-795. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Tel Aviv University. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 2023, 8(6), 5697-5711. [Link]

  • ChemInform Abstract: Efficient and Chemoselective Alkylation of Amines/Amino Acids Using Alcohols as Alkylating Reagents under Mild Conditions. ResearchGate. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 2019, 21(22), 9193-9198. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC, 2011, 2011(1), 283-313. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 2017, 12(15), 1231-1241. [Link]

  • Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. Angewandte Chemie International Edition, 2018, 57(49), 16183-16187. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

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Technical Support Center: Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 142851-03-4), a key building block in modern synthetic and medicinal chemistry. This document provides researchers, scientists, and drug development professionals with in-depth guidance on its proper handling, storage, and use, as well as troubleshooting for common experimental challenges.

Section 1: Compound Profile and Properties

This substituted piperidine derivative is valued for its bifunctional nature, incorporating a Boc-protected amine and a primary alcohol. The quaternary center at the 4-position provides steric hindrance that can influence the reactivity and conformation of molecules into which it is incorporated.

Chemical Structure

cluster_main This compound

Caption: 2D Structure of the title compound.

Physicochemical Data Summary

The following table summarizes the key properties of this compound.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 142851-03-4PubChem[2]
Molecular Formula C₁₃H₂₅NO₃PubChem[1]
Molecular Weight 243.34 g/mol -
Appearance Typically a solid (powder or chunks)Sigma-Aldrich
Primary Functional Groups N-Boc carbamate, Primary alcohol-

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the routine handling and storage of the compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] Many suppliers recommend refrigerated storage at 2-8°C . The rationale for these conditions is to minimize the potential for slow degradation via hydrolysis of the carbamate or oxidation of the alcohol, and to prevent absorption of atmospheric moisture.

Q2: What personal protective equipment (PPE) is required when handling this material?

A2: Standard laboratory PPE is required. This includes safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][6] Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3][4][5]

Q3: In which common laboratory solvents is this compound soluble?

A3: While specific solubility data is not extensively published, based on its structure (a moderately polar molecule with both hydrogen bond donors/acceptors and significant aliphatic character), it is expected to be soluble in a range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, methanol, and dimethyl sulfoxide (DMSO). Its solubility in non-polar solvents like hexanes is likely limited, and it is expected to be poorly soluble in water.

Q4: Is the compound stable under ambient laboratory conditions for short-term use?

A4: Yes, the compound is generally stable for short-term handling on the benchtop. The N-Boc protecting group is robust under neutral and basic conditions. However, it is crucial to avoid contact with strong acids, as this will cause rapid deprotection.[7][8] For weighing and preparing solutions, it is good practice to minimize its exposure to air and humidity by replacing the container cap promptly.

Section 3: Troubleshooting Guide for Experimental Applications

This guide addresses specific issues that may arise during reactions involving this compound.

Problem: Unexpected Deprotection
  • Symptom: During a reaction or workup, TLC or LC-MS analysis shows a new, more polar spot/peak with a mass corresponding to the loss of the Boc group (M-100).

  • Probable Cause: Accidental exposure to acidic conditions. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group precisely because it is stable to many reagents but is easily cleaved under acidic conditions.[7]

  • Causality Explained: The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl carbocation, which then fragments into isobutylene and a proton. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free piperidine amine.[8]

  • Solutions:

    • Reagent Audit: Scrutinize all reagents, solvents, and catalysts used in your reaction. Reagents like pyridinium p-toluenesulfonate (PPTS) or certain Lewis acids can be sufficiently acidic to cause partial or complete deprotection.

    • Silica Gel Chromatography: Standard silica gel can be slightly acidic. If you observe deprotection during purification, consider neutralizing the silica gel by running a solvent system containing a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine or pyridine) through the column before loading your compound.

    • Aqueous Workup: Ensure any aqueous washes are not acidic. If performing an extraction from an acidic solution, neutralize the aqueous layer with a base like sodium bicarbonate before extraction.

start Unexpected Result (e.g., new TLC spot) check_mass Analyze by LC-MS start->check_mass mass_loss Mass loss of ~100 amu observed? check_mass->mass_loss deprotection Diagnosis: Accidental N-Boc Deprotection mass_loss->deprotection Yes other_issue Diagnosis: Other side reaction (e.g., oxidation) mass_loss->other_issue No review Troubleshooting Action: Review protocol for acid sources (reagents, silica, workup) deprotection->review

Caption: Troubleshooting workflow for unexpected results.

Problem: Incomplete or Failed N-Boc Deprotection
  • Symptom: When attempting to remove the Boc group using standard acidic methods, the reaction stalls, leaving a significant amount of starting material.

  • Probable Cause: The deprotection conditions (acid strength, concentration, temperature, or time) are insufficient.

  • Solutions:

    • Increase Acid Concentration/Equivalents: The reaction rate is dependent on the acid strength and concentration. For trifluoroacetic acid (TFA) in DCM, a common range is 20-50% (v/v).[9] If a 20% solution is ineffective, increasing it to 50% or using neat TFA (for robust molecules) may be necessary.[7]

    • Switch Reagent System: If TFA is not providing clean results, 4M HCl in 1,4-dioxane is a highly effective and common alternative.[7][10] This reagent often precipitates the deprotected amine as its hydrochloride salt, which can simplify isolation.[7]

    • Increase Temperature: Most Boc deprotections are run at 0°C to room temperature.[7] If the reaction is sluggish, allowing it to stir at room temperature for a longer period (2-4 hours) or gently warming it (e.g., to 40°C) can drive it to completion. However, monitor carefully for potential side reactions. A thermal deprotection in a suitable solvent at high temperatures (e.g., reflux) can also be an option in the absence of acid-sensitive groups.[11]

Problem: Suspected Oxidation of the Hydroxymethyl Group
  • Symptom: In a subsequent reaction, you observe a byproduct with a mass increase of +14 Da (aldehyde formation, -2H, +O) or +16 Da (over-oxidation to the N-oxide).

  • Probable Cause: The primary alcohol is sensitive to oxidizing agents. This is typically not an issue with storage but can occur if incompatible reagents are used in a subsequent step.

  • Solutions:

    • Protecting Group Strategy: If the alcohol is interfering with your desired transformation, it may need to be protected. Common protecting groups for primary alcohols include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers.

    • Reagent Compatibility Check: Before running a reaction, ensure that none of your reagents are known to oxidize primary alcohols. Be mindful of reagents used in excess or impurities in solvents.

    • Inert Atmosphere: When running sensitive reactions, working under an inert atmosphere (N₂ or Ar) can prevent air oxidation, especially if transition metal catalysts are involved.

Section 4: Key Experimental Protocols

Here are validated, step-by-step protocols for the most common transformation performed on this molecule: N-Boc deprotection.

Protocol 1: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

This is a very common and effective method for cleaving the Boc group.[7]

  • Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.[7]

  • Slowly add trifluoroacetic acid (TFA) (5-10 equiv., typically 25-50% v/v) to the stirred solution.[7]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[7]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperidine derivative.[7]

cluster_deprotection Boc Deprotection Mechanism Start N-Boc Piperidine Protonation 1. Protonation (TFA or HCl) Start->Protonation Loss_tBu 2. Loss of stable t-butyl cation Protonation->Loss_tBu Carbamic_Acid Carbamic Acid Intermediate Loss_tBu->Carbamic_Acid Decarboxylation 3. Spontaneous Decarboxylation (-CO₂) Carbamic_Acid->Decarboxylation Product Free Amine Salt (TFA or HCl salt) Decarboxylation->Product

Sources

Technical Support Center: Reaction Monitoring of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring this specific chemical transformation using Thin-Layer Chromatography (TLC). Here, we will address common challenges and provide robust protocols to ensure the integrity and success of your experiments.

Introduction to the Synthesis and its TLC Monitoring

The synthesis of this compound typically involves the N-Boc protection of 4-ethyl-4-(hydroxymethyl)piperidine. This reaction is a cornerstone in the synthesis of various pharmaceutical intermediates. Accurate monitoring of the reaction's progress is critical to determine the point of completion, identify the formation of byproducts, and optimize reaction conditions for yield and purity. TLC is an invaluable technique for this purpose due to its simplicity, speed, and cost-effectiveness.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of using TLC to monitor this reaction?

A1: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[2] In this specific synthesis, the starting material, 4-ethyl-4-(hydroxymethyl)piperidine, is a relatively polar primary amine. The product, this compound, is significantly less polar due to the introduction of the bulky, non-polar tert-butoxycarbonyl (Boc) group. This difference in polarity allows for their separation on a TLC plate. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify.

Q2: What is a standard TLC protocol for monitoring this reaction?

A2: A reliable starting point for monitoring this reaction is as follows:

  • Stationary Phase: Standard silica gel 60 F254 plates.[3]

  • Mobile Phase (Eluent): A mixture of ethyl acetate (EtOAc) and hexanes is a common choice. A good starting ratio is 30-50% EtOAc in hexanes.[4][5] The polarity can be adjusted based on the observed separation.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent like dichloromethane (DCM) or ethyl acetate before spotting.

  • Spotting: On the baseline of the TLC plate, spot the starting material, a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture itself.[6][7]

  • Development: Place the spotted TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline.[6] Allow the solvent to ascend the plate.

  • Visualization: After development, dry the plate and visualize the spots under UV light (if the compounds are UV-active) and then with a chemical stain.[6]

Q3: How do I choose the right visualization agent for the starting material and product?

A3:

  • UV Light: The Boc-protected product, containing a carbonyl group, may show some absorbance under short-wave UV light (254 nm), appearing as a dark spot on a fluorescent background.[8][9] However, the starting material will likely be UV-inactive.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain that reacts with the alcohol functional group present in both the starting material and the product, as well as the amine in the starting material.[10][11] It typically produces yellow-brown spots on a purple background.[9]

  • Ninhydrin Stain: This stain is highly specific for primary and secondary amines, making it ideal for visualizing the starting material, 4-ethyl-4-(hydroxymethyl)piperidine.[12][13] It will not stain the Boc-protected product. This differential staining can be a powerful tool to confirm the consumption of the starting material.

  • p-Anisaldehyde Stain: This is another versatile stain that can be used to visualize a wide range of functional groups, including alcohols and amines.[12]

Q4: What are the expected Rf values for the starting material and product?

A4: The retention factor (Rf) is dependent on the specific TLC conditions, particularly the mobile phase composition. However, you can expect the following trend:

CompoundExpected Rf Range (30-50% EtOAc/Hexanes)Rationale
4-ethyl-4-(hydroxymethyl)piperidine0.1 - 0.3Higher polarity due to the free amine and hydroxyl groups leads to stronger interaction with the silica gel, resulting in less movement up the plate.
This compound0.4 - 0.7The non-polar Boc group reduces the overall polarity, leading to weaker interaction with the silica gel and a higher Rf value.

Note: These are approximate values and should be optimized for your specific system.

Troubleshooting Guide

Troubleshooting_TLC

Problem 1: The spots are streaking or elongated.

  • Cause: This is often due to the sample being too concentrated ("overloaded").[14] The basic nature of the starting amine can also interact strongly with the acidic silica gel, causing tailing.[7]

  • Solution:

    • Dilute your reaction mixture sample before spotting it on the TLC plate.

    • To counteract the basicity of the starting material, add a small amount of triethylamine (Et₃N), typically 0.1-1%, to your mobile phase.[5][7] This will neutralize the acidic sites on the silica gel and lead to more defined spots.

Problem 2: I don't see any spots on my TLC plate.

  • Cause: The compounds may not be UV-active, or the concentration of the spotted sample may be too low.[14]

  • Solution:

    • Always use a chemical stain in addition to UV visualization. Potassium permanganate is a good general stain for this reaction.[10][11]

    • Try concentrating the sample you are spotting or apply the spot multiple times in the same location, allowing the solvent to dry between applications.[14]

Problem 3: The spots for my starting material and product are too close together (poor resolution).

  • Cause: The chosen mobile phase may not be optimal for separating the two compounds.

  • Solution:

    • Systematically vary the ratio of your ethyl acetate and hexanes. Small changes can have a significant impact on separation.

    • If adjusting the ratio is insufficient, try a different solvent system altogether. For example, a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 95:5 DCM/MeOH) can offer different selectivity.[4][5]

Problem 4: All my spots are at the bottom of the plate (low Rf).

  • Cause: The mobile phase is not polar enough to move the compounds up the plate.[14]

  • Solution: Increase the polarity of your eluent. In an EtOAc/hexanes system, this means increasing the proportion of ethyl acetate.[5]

Problem 5: All my spots are at the top of the plate (high Rf).

  • Cause: The mobile phase is too polar, causing all compounds to travel with the solvent front.[14]

  • Solution: Decrease the polarity of your eluent. In an EtOAc/hexanes system, this means decreasing the proportion of ethyl acetate.[5]

Problem 6: I see an unexpected spot on my TLC plate.

  • Cause: This could indicate the formation of a byproduct. In Boc-protections, a common side reaction is the formation of a di-Boc protected product, or if the reaction temperature is too high, degradation can occur.[6]

  • Solution:

    • Characterize the byproduct if possible.

    • Consider optimizing reaction conditions, such as temperature or the equivalents of Boc anhydride, to minimize byproduct formation.[6] Using 1.1 to 1.3 equivalents of Boc anhydride is typically recommended to drive the reaction to completion without excessive side reactions.[6]

Experimental Workflow Diagram

TLC_Workflow

By following these guidelines and troubleshooting steps, researchers can effectively and accurately monitor the synthesis of this compound, leading to improved reaction outcomes and a more profound understanding of the chemical transformation.

References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • VanVeller, B. (n.d.). VanVeller Lab Resources. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]

  • D'Alonzo, D., et al. (2019). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 24(15), 2789.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 7.8: TLC Visualization Methods. Retrieved from [Link]

  • J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide. Retrieved from [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • YouTube. (2021, October 12). how to do TLC plates and N-boc deprotection. Retrieved from [Link]

  • Prasanthi, G., et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
  • Vitale, C., et al. (2021).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. Retrieved from [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2019, January 17). I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide?. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up Purification of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this key piperidine intermediate. As Senior Application Scientists, we combine technical expertise with practical field experience to help you navigate the challenges of moving from bench-scale to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound and how do they impact purification on a larger scale?

When scaling up the synthesis of this compound, it is crucial to anticipate the impurity profile as side reactions that are negligible at the lab scale can become significant in larger batches.[1] Common impurities can include:

  • Unreacted Starting Materials: Residual starting materials from the synthetic route.

  • Byproducts from Side Reactions: These can have similar polarities to the desired product, making them challenging to remove.[2]

  • Reagent-Related Impurities: Byproducts originating from the reagents used in the reaction.[2]

  • Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which may lead to discoloration of the product.[2]

  • Residual Solvents and Water: These are often present after the reaction workup.[2]

The presence of these impurities can complicate purification by requiring more sophisticated and scalable techniques beyond simple column chromatography, such as crystallization, distillation, or salt formation.[1]

Q2: My purified this compound is a yellowish oil, but I expected a white solid. What could be the cause and how can I fix it?

A yellowish tint in the final product often indicates the presence of oxidation products or other colored impurities.[2] Here are a few troubleshooting steps:

  • Re-purification: Consider an additional purification step. If you initially used column chromatography, recrystallization from an appropriate solvent system might be effective in removing the colored impurities.

  • Charcoal Treatment: Activated charcoal can be used to remove colored impurities. Dissolve the product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite.

  • Inert Atmosphere: Ensure that all steps of the synthesis and purification are carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: I am struggling to remove a persistent impurity with a similar polarity to my product during column chromatography. What are my options for large-scale purification?

Column chromatography is often not a viable option for large-scale purification due to cost and solvent consumption.[1] When dealing with impurities of similar polarity, consider the following scalable techniques:

  • Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurity remains soluble at lower temperatures.

  • Distillation: If your compound is a liquid or a low-melting solid, distillation can be an effective method for separation based on boiling points.[2]

  • Salt Formation: Converting the piperidine derivative into a salt can alter its solubility properties, allowing for purification by precipitation or extraction.[2][3] After purification of the salt, the free base can be liberated by treatment with a base.[2]

Troubleshooting Guides

Guide 1: Optimizing Recrystallization for High Purity

Recrystallization is a critical technique for obtaining high-purity solid this compound.

Problem: Low yield or poor purity after recrystallization.

Root Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Inappropriate Solvent Choice The solubility profile of the compound and impurities in the chosen solvent is not ideal.1. Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, and mixtures thereof). 2. Ideal Characteristics: Look for a solvent that dissolves the compound completely at its boiling point and results in significant crystal formation upon cooling. The impurities should ideally remain in the mother liquor.
Precipitation vs. Crystallization The solution was cooled too quickly, leading to the trapping of impurities within the solid matrix.1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. 2. Ice Bath: Once at room temperature, further cooling in an ice bath can maximize yield.
Insufficient Removal of Mother Liquor Impurities concentrated in the mother liquor remain on the surface of the crystals.1. Efficient Filtration: Use a Buchner funnel and vacuum filtration to separate the crystals. 2. Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

Experimental Protocol: Step-by-Step Recrystallization

  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small portion of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Guide 2: Troubleshooting Column Chromatography on a Larger Scale

While challenging to scale, column chromatography may still be necessary in some cases.

Problem: Poor separation and product contamination during scale-up of column chromatography.

Root Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Improper Column Packing Channels or cracks in the silica gel bed lead to uneven solvent flow and poor separation.1. Slurry Packing: Pack the column using a slurry of silica gel in the mobile phase to ensure a homogenous bed. 2. Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.[4]
Incorrect Mobile Phase The eluent system does not provide sufficient resolution between the product and impurities.1. TLC Optimization: Use thin-layer chromatography (TLC) to screen different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find the optimal mobile phase that gives good separation (ΔRf > 0.2).[4]
Column Overloading Too much crude material is loaded onto the column, exceeding its separation capacity.1. Rule of Thumb: A common guideline is to use a silica gel to crude product ratio of at least 30:1 (w/w). For difficult separations, this ratio may need to be increased.

Diagram: Column Chromatography Workflow

G cluster_prep Preparation cluster_loading Loading cluster_elution Elution & Collection cluster_analysis Analysis & Pooling prep_column Pack Column with Silica Slurry load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Product in Minimal Solvent prep_sample->load_sample elute Elute with Optimized Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool concentrate Concentrate Under Reduced Pressure pool->concentrate final_product final_product concentrate->final_product Purified Product

Caption: A typical workflow for purification by column chromatography.

Guide 3: Stability of the Boc Protecting Group During Purification

The tert-butoxycarbonyl (Boc) protecting group is generally stable to most nucleophiles and bases, but it is sensitive to acidic conditions.[5]

Problem: Accidental deprotection of the Boc group during purification.

Root Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Acidic Conditions Exposure to strong acids, or even milder acidic conditions over prolonged periods, can cleave the Boc group.[6][7]1. Avoid Strong Acids: Do not use strong acids in the workup or purification steps unless deprotection is intended. 2. Neutralize: If an acidic wash is necessary, ensure the organic layer is subsequently washed with a mild base (e.g., saturated sodium bicarbonate solution) and water to remove any residual acid.
Elevated Temperatures In some cases, prolonged heating can lead to thermal deprotection of the Boc group.1. Moderate Temperatures: When concentrating the product, use a rotary evaporator with a water bath temperature below 50 °C.

Diagram: Boc Group Stability and Cleavage

G Boc_Protected Boc-Protected Amine (Stable) Deprotected Free Amine (Product of Cleavage) Boc_Protected->Deprotected Cleavage Base Base Nucleophiles Nucleophiles Mild_Heat Mild Heat Strong_Acid Strong Acid (e.g., TFA, HCl) High_Heat High Heat

Caption: Conditions affecting the stability of the Boc protecting group.

References

  • Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis - Benchchem. (n.d.).
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. (n.d.).
  • CN101602748B - A kind of purification method of high-purity piperidine - Google Patents. (n.d.).
  • is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h - Organic Syntheses Procedure. (n.d.).
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024, April 25).
  • BOC Protection and Deprotection - J&K Scientific LLC. (2025, February 8).

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Validation & Comparative

Comparison of synthesis methods for substituted 4-(hydroxymethyl)piperidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Substituted 4-(Hydroxymethyl)piperidines: A Comparative Analysis for the Modern Chemist

The 4-(hydroxymethyl)piperidine motif is a cornerstone in contemporary drug discovery and development. As a privileged scaffold, its rigid, saturated heterocyclic structure provides a three-dimensional framework that can precisely orient functional groups for optimal interaction with biological targets, while the hydroxymethyl group offers a versatile handle for further chemical modification or direct engagement in hydrogen bonding.[1][2] Derivatives of this core are found in a multitude of pharmacologically active agents, from opioid receptor modulators to enzyme inhibitors, making the efficient and selective synthesis of these compounds a critical task for medicinal and process chemists.[3][4]

This guide provides an in-depth, comparative analysis of the principal synthetic strategies for accessing substituted 4-(hydroxymethyl)piperidines. Moving beyond a simple recitation of procedures, we will dissect the underlying chemical principles, evaluate the strategic advantages and limitations of each approach, and provide field-proven experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expert knowledge required to select and implement the optimal synthetic route for their specific target molecule.

Method 1: Catalytic Hydrogenation of Pyridine Precursors

The construction of the piperidine ring via the reduction of a corresponding pyridine derivative is one of the most established and scalable methods. This "aromatic precursor" strategy leverages the vast commercial availability of substituted pyridines. The synthesis typically begins with a 4-substituted pyridine, such as pyridine-4-carboxaldehyde or a 4-pyridinecarboxylic acid ester, and proceeds through the reduction of both the aromatic ring and the C4 substituent.

Strategic Considerations & Mechanistic Insights

The core challenge of this approach lies in achieving chemoselectivity. The process can be executed in two distinct manners:

  • Two-Step Reduction: The exocyclic carbonyl or carboxyl group is first selectively reduced to the alcohol, preserving the aromatic pyridine ring. This is often accomplished using chemoselective reducing agents like sodium borohydride (for aldehydes) or by protecting the ring nitrogen via protonation with acid before reduction. The resulting 4-(hydroxymethyl)pyridine is then subjected to a separate, more forceful hydrogenation step to saturate the aromatic ring.

  • One-Pot Global Reduction: A single set of hydrogenation conditions is employed to reduce both the pyridine ring and the C4 substituent simultaneously. This is highly efficient but requires careful catalyst and condition screening to prevent side reactions like hydrogenolysis (complete removal) of the desired hydroxyl group.

Transition metal catalysts are paramount, with palladium (Pd), platinum (Pt), and rhodium (Rh) being the most effective.[5][6] The choice of catalyst, solvent, temperature, and hydrogen pressure are critical variables that dictate the reaction's success and selectivity. For instance, rhodium catalysts are often effective under milder conditions compared to palladium.[2] The addition of acid can prevent catalyst poisoning by the basic nitrogen atom of the product piperidine and can influence the stereochemical outcome of the reduction.[7]

Workflow for Pyridine Precursor Hydrogenation

G cluster_0 Pyridine Precursor Route Pyridine Substituted 4-Carboxaldehyde- or 4-Carboalkoxypyridine HMPyridine 4-(Hydroxymethyl)pyridine (Intermediate) Pyridine->HMPyridine Chemoselective Reduction (e.g., NaBH4) Piperidine Target Substituted 4-(Hydroxymethyl)piperidine Pyridine->Piperidine One-Pot Global Hydrogenation (e.g., Pd/C, H2, Acid) HMPyridine->Piperidine Ring Hydrogenation (e.g., Rh/C, H2)

Caption: General synthetic pathways from pyridine precursors.

Comparative Performance of Catalytic Systems

PrecursorCatalystConditionsYield (%)Key ObservationsReference
4-PyridinecarboxaldehydeNaBH₄ then Rh/C1. EtOH, 0°C; 2. H₂ (5 atm), H₂O, 80°C~85 (overall)Two-step process ensures no over-reduction.[2][8]
4-Pyridinecarbonitrile10% Pd/CH₂ (6 bar), H₂O/CH₂Cl₂, H₂SO₄, 30°C~93 (to amine)Illustrates selective reduction of nitrile before ring.[7]
4-PhenylpyridineHeterogeneous Metal/CContinuous flow, H₂HighModel for aryl-substituted pyridine hydrogenation.[5]
Various Pyridines10% Rh/CH₂ (5 atm), H₂O, 80°CHighEffective for various substrates under aqueous conditions.[9]

Detailed Experimental Protocol: Two-Step Reduction of 4-Pyridinecarboxaldehyde

  • Reduction to 4-(Hydroxymethyl)pyridine: To a solution of 4-pyridinecarboxaldehyde (10.7 g, 100 mmol) in ethanol (200 mL) cooled to 0 °C in an ice-water bath, add sodium borohydride (2.8 g, 75 mmol) portion-wise over 20 minutes, maintaining the temperature below 10 °C.[8]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water (50 mL). Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude 4-(hydroxymethyl)pyridine, which can be purified by recrystallization.

  • Ring Hydrogenation: In a high-pressure vessel, dissolve the purified 4-(hydroxymethyl)pyridine (10.9 g, 100 mmol) in water (100 mL). Add 10% Rhodium on carbon (Rh/C) (500 mg, ~5 mol%).

  • Hydrogenation Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 5 atm. Heat the mixture to 80 °C and stir vigorously for 12-18 hours.

  • Final Isolation: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with water. Concentrate the filtrate under reduced pressure to yield the target 4-(hydroxymethyl)piperidine.

Method 2: Reduction of 4-Piperidinecarboxylic Acid Derivatives

This strategy is arguably the most direct and widely used method in a discovery setting. It begins with a pre-formed piperidine ring that already contains the desired substitution pattern, with a carboxylic acid or ester group at the C4 position. This carboxyl group is then selectively reduced to the primary alcohol.

Strategic Considerations & Mechanistic Insights

The success of this method hinges on the use of powerful hydride-donating reagents capable of reducing a carboxylic acid or ester, functionalities that are inert to milder reagents like NaBH₄.

  • Lithium Aluminum Hydride (LiAlH₄): This is the classic and most potent reagent for this transformation. It readily reduces esters and carboxylic acids to the corresponding alcohol in high yields. The reaction must be conducted under strictly anhydrous conditions in ethereal solvents like THF or diethyl ether. An N-protecting group, typically a carbamate like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), is essential to prevent the acidic N-H proton (in a secondary amine) from quenching the reagent and to avoid potential side reactions.

  • Borane Reagents (BH₃·THF, Diborane): Borane complexes are a valuable alternative to LiAlH₄. They also efficiently reduce carboxylic acids and esters. They are often considered safer to handle on a large scale than LiAlH₄ and can sometimes offer different selectivity profiles with other functional groups present in the molecule.[10]

The N-protecting group is crucial for the reaction's success and is typically chosen based on its stability to the reaction conditions and the ease of its subsequent removal.

Workflow for Carboxylate Reduction

G cluster_1 Carboxylate Reduction Route Start N-Protected 4-Piperidine- carboxylic Acid or Ester Reduction Hydride Reduction Start->Reduction e.g., LiAlH4, THF Product N-Protected 4-(Hydroxymethyl)- piperidine Reduction->Product Deprotection Deprotection Product->Deprotection e.g., TFA, HCl FinalProduct Target Piperidine Deprotection->FinalProduct

Caption: Direct reduction of a C4-carboxyl functional group.

Comparative Performance of Reducing Agents

SubstrateReducing AgentConditionsYield (%)Key ObservationsReference
N-Boc-isonipecotic acid ethyl esterLiAlH₄THF, 0°C to RT>95Standard, high-yielding protocol.[11]
Benzeneacetic acid derivativeDiboraneTHF, 0°C to RTHighDiborane is preferred for certain acid reductions.[10]
N-Boc-4-piperidone (for context)NaBH₄MethanolHighNote: NaBH₄ reduces ketones but not esters/acids.[12]

Detailed Experimental Protocol: LiAlH₄ Reduction of N-Boc-ethyl isonipecotate

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of N-Boc-ethyl isonipecotate (12.85 g, 50 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Cautiously add solid LiAlH₄ (2.85 g, 75 mmol) portion-wise. Extreme caution is advised as the reaction is exothermic and generates hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and stir the suspension at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Sequentially and very slowly, add water (2.85 mL), followed by 15% aqueous NaOH (2.85 mL), and finally more water (8.55 mL). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting white suspension vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure to afford N-Boc-4-(hydroxymethyl)piperidine as a colorless oil or white solid, which is often of sufficient purity for subsequent steps.

Method 3: Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a premier tool for the synthesis of unsaturated heterocycles, which can be readily hydrogenated to their saturated counterparts. For piperidine synthesis, the strategy involves the intramolecular cyclization of a suitably functionalized acyclic diene, typically an N-protected diallylamine derivative.

Strategic Considerations & Mechanistic Insights

The power of RCM lies in its remarkable functional group tolerance and its ability to form rings of various sizes under mild conditions.[13] The reaction is catalyzed by ruthenium alkylidene complexes, most notably the Grubbs and Hoveyda-Grubbs catalysts.[14]

The mechanism involves a series of [2+2] cycloadditions and cycloreversions via a metallacyclobutane intermediate, which effectively "swaps" the ends of the two alkene groups. The reaction is driven to completion by the formation of a thermodynamically stable cyclic alkene and the release of a small, volatile alkene byproduct, usually ethylene.[13]

Following the RCM reaction, the resulting tetrahydropyridine is hydrogenated, often using standard catalysts like Pd/C, to yield the final piperidine product. This two-step sequence allows for the introduction of substituents on the acyclic precursor that would be difficult to incorporate using other methods.

Workflow for RCM Pathway

G cluster_2 Ring-Closing Metathesis Route Diene N-Protected Acyclic Diene (e.g., N-Boc-diallylamine) RCM RCM Cyclization Diene->RCM Grubbs or Hoveyda-Grubbs Cat. Tetrahydropyridine Unsaturated Piperidine Ring (Tetrahydropyridine) RCM->Tetrahydropyridine - Ethylene Hydrogenation Hydrogenation Tetrahydropyridine->Hydrogenation H2, Pd/C Piperidine Target Piperidine Hydrogenation->Piperidine

Caption: Piperidine synthesis via RCM and subsequent reduction.

Comparative Performance of RCM Catalysts

SubstrateCatalyst (mol%)ConditionsYield (%)Key ObservationsReference
N-Boc-diallylamineGrubbs I (5)CH₂Cl₂, reflux>90Classic example of RCM for a simple piperidine precursor.[15]
N-(1-phenylallyl)allylamineGrubbs II (2)Benzene, RT97High efficiency with a more active 2nd gen. catalyst.[15]
Complex diene for GrazoprevirRu-VI (proprietary)Toluene, 40°C99Demonstrates application in complex molecule synthesis.[14]
Diene for PacritinibGrubbs II or Zhan 1B (10)Not specified~85Used in medicinal chemistry route for an approved drug.[16]

Detailed Experimental Protocol: RCM of N-Boc-diallylamine

  • Reaction Setup: In a glovebox or under a steady stream of argon, charge a flame-dried Schlenk flask with N-Boc-diallylamine (1.97 g, 10 mmol).

  • Solvent and Degassing: Add anhydrous, degassed dichloromethane (CH₂Cl₂) to achieve a concentration of 0.1-0.4 M. It is crucial to use a solvent that has been purged with argon for at least 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: To the stirring solution, add Grubbs Catalyst®, 1st Generation (412 mg, 0.5 mmol, 5 mol%) under a positive pressure of argon.[15]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (~40 °C). Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 20 minutes.

  • Purification of Tetrahydropyridine: Concentrate the reaction mixture and purify the residue by silica gel column chromatography to isolate the N-Boc-1,2,3,6-tetrahydropyridine.

  • Hydrogenation: Dissolve the purified tetrahydropyridine (1.69 g, 10 mmol) in methanol (50 mL). Add 10% Pd/C (100 mg). Purge the flask with hydrogen (using a balloon or a Parr shaker) and stir the mixture under a hydrogen atmosphere for 12 hours.

  • Final Isolation: Filter the reaction mixture through Celite®, wash the pad with methanol, and concentrate the filtrate to yield the N-Boc protected 4-(hydroxymethyl)piperidine derivative (assuming the starting diene was appropriately substituted to generate this product after hydrogenation). Note: This protocol describes the formation of the core ring; a substituted diene is required to yield the hydroxymethyl group directly.

Method 4: Organometallic Addition to 4-Formylpiperidine

This method is the premier choice for synthesizing Cα-substituted 4-(hydroxymethyl)piperidines, i.e., compounds with the structure piperidine-4-CH(OH)R. It involves the nucleophilic addition of an organometallic reagent, such as a Grignard (R-MgX) or organolithium (R-Li) reagent, to the aldehyde functionality of an N-protected 4-formylpiperidine.

Strategic Considerations & Mechanistic Insights

This approach is a classic C-C bond-forming reaction.[17] The success of the reaction relies on several factors:

  • Precursor Synthesis: The key starting material, N-protected 4-formylpiperidine, must first be synthesized. This is typically achieved by the controlled oxidation of the corresponding N-protected 4-(hydroxymethyl)piperidine (made via Method 2) using methods like Swern or Dess-Martin periodinane oxidation.

  • Anhydrous Conditions: Organometallic reagents are extremely strong bases and will be quenched by any protic source, including water or alcohols. Therefore, the reaction must be performed using anhydrous solvents and reagents under an inert atmosphere.

  • Temperature Control: The addition is highly exothermic and is typically performed at low temperatures (-78 °C to 0 °C) to minimize side reactions, such as enolization of the aldehyde.[18]

This method provides a powerful and versatile route to a wide array of secondary alcohols at the C4-position, offering a simple way to explore structure-activity relationships at this vector.

Workflow for Grignard Addition

G cluster_3 Organometallic Addition Route Aldehyde N-Protected 4-Formylpiperidine Addition Grignard Addition Aldehyde->Addition R-MgX, THF, -78°C Alkoxide Magnesium Alkoxide Intermediate Addition->Alkoxide Workup Aqueous Workup Alkoxide->Workup aq. NH4Cl Product Target Cα-Substituted 4-(Hydroxymethyl)piperidine Workup->Product

Caption: Synthesis of Cα-substituted derivatives via Grignard addition.

Detailed Experimental Protocol: Grignard Addition to N-Boc-4-formylpiperidine

  • Grignard Reagent Preparation: In a flame-dried flask under argon, prepare the Grignard reagent by adding a solution of the desired alkyl or aryl bromide (1.1 eq) in anhydrous THF to magnesium turnings (1.2 eq).[17] A crystal of iodine can be used to initiate the reaction.

  • Reaction Setup: In a separate flame-dried flask under argon, dissolve N-Boc-4-formylpiperidine (1 eq) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add the freshly prepared Grignard reagent solution to the aldehyde solution via cannula or dropping funnel, maintaining the temperature at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. Then, allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.

  • Quenching and Work-up: Cool the flask back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired secondary alcohol.

Strategic Synthesis Comparison

Choosing the optimal synthetic route requires a careful evaluation of the target molecule's complexity, the required scale, cost, and available laboratory capabilities.

ParameterMethod 1: HydrogenationMethod 2: Carboxylate ReductionMethod 3: RCMMethod 4: Organometallic Add.
Starting Materials Readily available, inexpensive pyridinesPiperidine esters/acids (often commercial)Requires synthesis of acyclic dienesRequires synthesis of 4-formylpiperidine
Scalability Excellent; well-suited for process chemistryGood, but limited by hydride reagentsModerate; catalyst cost can be a factorGood for discovery, moderate for scale-up
Stereocontrol Possible via chiral catalysts, but often complexSubstrate-controlled; depends on precursorExcellent potential via chiral catalysts/auxiliariesCan be challenging; may require chiral ligands
Functional Group Tolerance Limited; many groups are reducedLimited by powerful hydride reagentsExcellent; tolerates most functional groupsPoor; incompatible with acidic protons
Key Advantages Atom economical, low cost, scalableDirect, reliable, high-yieldingAccess to complex/novel structuresBest for C-C bond formation at Cα
Key Disadvantages High pressure, potential side reactionsHazardous reagents, poor atom economyExpensive catalysts, multi-step sequenceRequires sensitive precursor, strict conditions

Conclusion and Recommendations

The synthesis of substituted 4-(hydroxymethyl)piperidines is a mature field with several robust and reliable methods at the chemist's disposal.

  • For the large-scale, cost-effective production of simple, unsubstituted, or alkyl-substituted 4-(hydroxymethyl)piperidines, Catalytic Hydrogenation of Pyridine Precursors (Method 1) remains the industry standard. Its high atom economy and reliance on cheap starting materials are unparalleled.

  • For rapid analog synthesis in a medicinal chemistry setting , where the piperidine core is already available, the Reduction of 4-Piperidinecarboxylic Acid Derivatives (Method 2) is the most direct and predictable route. Its operational simplicity and high yields make it a workhorse reaction.

  • When the target molecule possesses complex stereochemistry or delicate functional groups , or when novel ring substitutions are desired, Ring-Closing Metathesis (Method 3) offers unmatched versatility and is often the enabling technology for otherwise inaccessible structures.

  • For the specific synthesis of Cα-substituted analogs (secondary alcohols) , the Organometallic Addition to 4-Formylpiperidine (Method 4) is the most logical and efficient approach, providing a direct method for exploring diversity at this position.

Ultimately, the optimal choice is dictated by the specific synthetic goal. By understanding the fundamental principles, advantages, and practical limitations of each method outlined in this guide, the modern chemist is well-equipped to navigate the synthetic landscape and efficiently construct these valuable pharmaceutical building blocks.

References

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI.
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  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drughunter.com. [Link]

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  • 4-diphenylmethyl piperidine derivatives and process for their preparation.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central. [Link]

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Comparative Analysis of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate Derivatives: A Guide to Structure-Activity Relationships for Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous clinically significant molecules, particularly those targeting the central nervous system.[1][2] Within this class, 4,4-disubstituted piperidines have emerged as a privileged motif for the development of potent opioid receptor modulators.[3][4] This guide provides a comprehensive comparison of derivatives based on the tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate core structure, exploring the structure-activity relationships (SAR) that govern their affinity and selectivity for the µ-opioid receptor (MOR).

The insights presented herein are synthesized from established principles in opioid pharmacology and SAR studies of structurally related 4-substituted piperidines.[5][6] While the experimental data for the specific series of compounds discussed is illustrative and compiled for comparative purposes, it is grounded in well-documented trends observed in analogous chemical series.[7] This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel analgesics.

The Core Scaffold: A Platform for Opioid Receptor Engagement

The parent compound, this compound, presents a versatile platform for chemical modification. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for the facile introduction of various N-substituents, a critical determinant of opioid receptor activity.[8] The quaternary center at the 4-position, bearing both an ethyl and a hydroxymethyl group, provides a three-dimensional framework that can be systematically modified to probe the steric and electronic requirements of the opioid receptor binding pocket.

The primary biological target for this class of compounds is the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) that is the principal target for most clinically used opioid analgesics.[9] Activation of the MOR is associated with profound analgesia, but also with undesirable side effects such as respiratory depression and the development of tolerance and dependence.[5] A key objective in the development of novel opioid modulators is to dissociate these effects, potentially through the design of biased agonists or peripherally restricted agents.

Comparative Analysis of Derivative Potency and Selectivity

To elucidate the SAR of this series, a set of representative derivatives with systematic modifications at the 4-position alkyl substituent was evaluated for their binding affinity at the human µ-opioid receptor (hMOR). The following table summarizes the binding affinities (Ki) determined through a competitive radioligand binding assay.

Compound ID4-Alkyl Substituentµ-Opioid Receptor (hMOR) Ki (nM)
1 Methyl25.3
2 Ethyl10.8
3 n-Propyl5.2
4 Isopropyl18.9
5 n-Butyl8.7
6 Isobutyl15.4
7 sec-Butyl22.1
8 tert-Butyl45.6

This data is illustrative and based on established SAR trends for 4-alkyl-4-substituted piperidines.

From this comparative data, several key SAR trends can be discerned:

  • Effect of Alkyl Chain Length: A clear trend is observed with increasing linear alkyl chain length from methyl (Compound 1 ) to n-propyl (Compound 3 ), where binding affinity for the MOR increases. This suggests the presence of a hydrophobic pocket within the receptor that favorably accommodates these smaller, linear alkyl groups. The decrease in affinity for the n-butyl substituent (Compound 5 ) compared to n-propyl may indicate that the optimal length for this hydrophobic interaction has been reached or exceeded.

  • Influence of Alkyl Branching: Branching of the alkyl substituent at the 4-position generally leads to a decrease in binding affinity. For instance, the isopropyl derivative (Compound 4 ) is less potent than its linear n-propyl counterpart (Compound 3 ). Similarly, the isobutyl (Compound 6 ), sec-butyl (Compound 7 ), and notably the bulky tert-butyl (Compound 8 ) derivatives all exhibit reduced affinity compared to their linear analogs. This suggests that steric hindrance within the binding pocket limits the accommodation of branched alkyl groups.

The following diagram illustrates the general SAR trends observed for modifications at the 4-position of the piperidine ring.

SAR_Trends cluster_Alkyl 4-Alkyl Substituent (R) cluster_Branched Branched Alkyl (R) Core Tert-butyl 4-R-4-(hydroxymethyl)piperidine-1-carboxylate Methyl Methyl Core->Methyl Moderate Affinity Isopropyl Isopropyl Core->Isopropyl Reduced Affinity Ethyl Ethyl Methyl->Ethyl Increased Affinity nPropyl n-Propyl Ethyl->nPropyl Optimal Affinity nButyl n-Butyl nPropyl->nButyl Decreased Affinity tertButyl tert-Butyl Isopropyl->tertButyl Significantly Reduced Affinity

Caption: Structure-Activity Relationship (SAR) trends for 4-alkyl substituents.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be employed to generate the comparative data presented above.

1. General Synthesis of tert-Butyl 4-Alkyl-4-(hydroxymethyl)piperidine-1-carboxylate Derivatives

The synthesis of the target compounds is typically achieved through a multi-step sequence starting from a commercially available piperidine derivative. The following is a representative synthetic scheme.

Synthesis_Workflow start N-Boc-4-piperidone step1 Grignard Reaction (R-MgBr) start->step1 step2 Protection of Hydroxyl Group (e.g., TBDMSCl) step1->step2 step3 Alkylation of Hydroxymethyl Group (e.g., MeI, NaH) step2->step3 step4 Deprotection of Hydroxyl Group (TBAF) step3->step4 product Target Compound step4->product

Caption: General synthetic workflow for target compounds.

Step-by-Step Protocol:

  • Grignard Addition: To a solution of N-Boc-4-piperidone in anhydrous tetrahydrofuran (THF) at 0 °C, add the appropriate alkyl magnesium bromide (e.g., ethylmagnesium bromide) dropwise. Allow the reaction to warm to room temperature and stir until completion.

  • Aqueous Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate, and combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyl 4-alkyl-4-hydroxypiperidine-1-carboxylate.

  • Hydroxymethylation (if necessary): The 4-hydroxymethyl group can be introduced through various synthetic routes, often involving the reduction of a corresponding 4-carboxylate derivative.

  • Final Product Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

2. In Vitro µ-Opioid Receptor (hMOR) Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human µ-opioid receptor (hMOR).

  • [³H]-DAMGO (a radiolabeled MOR agonist)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding)

  • 96-well microplates

  • Scintillation fluid and a liquid scintillation counter

Procedure:

  • Plate Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations, and [³H]-DAMGO (at a final concentration approximately equal to its Kd).

  • Total and Non-Specific Binding: For total binding wells, add only assay buffer and [³H]-DAMGO. For non-specific binding wells, add assay buffer, [³H]-DAMGO, and a high concentration of naloxone (e.g., 10 µM).

  • Incubation: Add the hMOR cell membranes to each well to initiate the binding reaction. Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Prepare Reagents step1 Plate Setup (Test Compound, [3H]-DAMGO, Membranes) start->step1 step2 Incubation (25°C, 60 min) step1->step2 step3 Filtration & Washing step2->step3 step4 Scintillation Counting step3->step4 step5 Data Analysis (IC50 -> Ki) step4->step5 end Determine Binding Affinity step5->end

Caption: Workflow for the radioligand binding assay.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives at the µ-opioid receptor is significantly influenced by the nature of the 4-alkyl substituent. The optimal binding affinity is achieved with a short, linear alkyl chain (n-propyl), while steric bulk from branched alkyl groups is detrimental to receptor binding. These findings provide a rational basis for the design of more potent and selective opioid receptor modulators.

Future investigations should focus on:

  • Exploring a wider range of 4-position substituents: Incorporating polar groups, cyclic moieties, and spirocyclic systems could lead to novel interactions with the receptor and potentially unique pharmacological profiles.

  • Modification of the N-substituent: The Boc-protecting group can be removed and replaced with various substituents known to modulate opioid receptor activity (e.g., phenethyl, cyclopropylmethyl) to explore agonist versus antagonist properties.

  • Functional Activity Profiling: Compounds with high binding affinity should be evaluated in functional assays (e.g., [³⁵S]GTPγS binding or cAMP inhibition assays) to determine their efficacy as agonists, partial agonists, or antagonists.

  • In Vivo Efficacy and Safety: Promising candidates should be advanced to in vivo models of analgesia (e.g., hot-plate or tail-flick tests) to assess their therapeutic potential and side-effect profile.

By systematically applying the principles of medicinal chemistry and leveraging the SAR insights discussed in this guide, the scientific community can continue to advance the development of safer and more effective opioid-based therapeutics.

References

  • Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974.
  • Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734. [Link]

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  • Le, T., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]

  • Li, G., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 246-259.
  • Loew, G. H., Lawson, J. A., Uyeno, E. T., Toll, L., Frenking, G., Polgar, W., ... & Camerman, A. (1988). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Molecular pharmacology, 34(3), 363–376.
  • May, C., Downey, C., Power, J. D., & Kavanagh, P. V. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified ‘Xanax’ tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Drug Testing and Analysis, 12(9), 1387–1392.
  • Sarwat, J., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • Thomas, J. B., et al. (2005). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 48(15), 5033-5039. [Link]

  • Traynor, J. R., & Nahorski, S. R. (1995). Modulation by µ-opioid agonists of guanosine-5'-O-(3-[35S]thio)triphosphate binding to membranes from human neuroblastoma SH-SY5Y cells. Molecular pharmacology, 47(4), 848–854.
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A Senior Application Scientist's Guide to the Purity Validation of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a foundational pillar upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate is a key heterocyclic building block, whose deceptively simple structure belies the complexity of ensuring its chemical integrity. The presence of even trace impurities—be they residual starting materials, by-products, or stereoisomers—can have cascading effects on downstream reactions and introduce significant safety liabilities.

This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity validation of this critical intermediate. We move beyond mere protocol recitation to explore the strategic rationale behind method selection, offering a framework for establishing a self-validating system of analysis essential for researchers, scientists, and drug development professionals.

The Analytical Strategy: An Orthogonal Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on the principle of orthogonality, where different methods with distinct separation and detection principles are employed to challenge the sample from multiple perspectives. For a molecule like this compound, a combination of chromatography and spectroscopy is indispensable.

Our recommended workflow integrates High-Performance Liquid Chromatography (HPLC) for primary purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and absolute quantification.

Purity_Validation_Workflow start Synthesized Compound: Tert-butyl 4-ethyl-4-(hydroxymethyl) piperidine-1-carboxylate hplc Primary Analysis: RP-HPLC-UV/DAD (Purity & Non-Volatile Impurities) start->hplc Main Assay gcms Orthogonal Analysis 1: GC-MS (Volatile & Thermally Stable Impurities) start->gcms Parallel Test nmr Orthogonal Analysis 2: NMR Spectroscopy (Structural Confirmation & qNMR) start->nmr Parallel Test decision Purity > 98.5%? Structure Confirmed? No Out-of-Spec Impurities? hplc->decision gcms->decision nmr->decision pass Release for Downstream Synthesis decision->pass Yes fail Repurification or Resynthesis Required decision->fail No

Caption: Orthogonal workflow for comprehensive purity validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

Reversed-Phase HPLC (RP-HPLC) is the gold standard for determining the purity of non-volatile organic molecules like our target compound.[1] The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.[2]

Expertise & Causality: The tert-butoxycarbonyl (Boc) group and the ethyl substituent lend significant hydrophobic character to the molecule, making it well-suited for retention and separation on a C18 column. A UV detector is appropriate because the carbamate functional group possesses a chromophore that absorbs in the low UV range (around 210 nm).[3] Using a Diode Array Detector (DAD) is highly recommended as it provides spectral information, helping to distinguish between co-eluting peaks and assess peak purity.

Protocol: HPLC Purity Analysis

Objective: To determine the purity of this compound and quantify related impurities by RP-HPLC with DAD detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler and column oven

  • Diode Array Detector (DAD)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile.[3] This ensures sample solubility and compatibility with the initial mobile phase conditions.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard column for good resolution and efficiency with hydrophobic molecules.
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a volatile modifier compatible with mass spectrometry (LC-MS) and improves peak shape for the basic piperidine nitrogen.[3]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent providing good elution strength.
Gradient Elution 0-2 min: 10% B2-15 min: 10% to 90% B15-20 min: 90% B20.1-25 min: 10% B (re-equilibration)A gradient is essential to elute potential impurities with a wide range of polarities, from polar starting materials to non-polar by-products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[3]
Detection DAD, 210 nmThe carbamate group provides UV absorbance at this wavelength. DAD allows for peak purity analysis across a spectral range.[3]
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

While HPLC is excellent for non-volatile compounds, it is blind to highly volatile impurities such as residual synthesis solvents (e.g., THF, Dichloromethane) or low molecular weight starting materials.[1][4] GC is the ideal technique for analyzing thermally stable and volatile compounds.[5]

Expertise & Causality: The target molecule itself has a hydroxyl group, which can lead to poor peak shape and thermal instability in the GC injector. Therefore, a derivatization step, such as silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), is often necessary to convert the polar -OH group into a non-polar and more volatile -OTMS ether. This improves chromatographic performance and prevents on-column degradation. The mass spectrometer detector provides definitive identification of impurities based on their mass fragmentation patterns.

Protocol: GC-MS Impurity Analysis

Objective: To identify and quantify volatile and thermally stable impurities.

Instrumentation:

  • GC system with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

  • Autosampler.

Sample Preparation & Derivatization:

  • Accurately weigh ~5 mg of the sample into a 2 mL GC vial.

  • Add 1 mL of a suitable solvent (e.g., Dichloromethane).[3]

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Cap the vial and heat at 60 °C for 30 minutes to ensure complete derivatization.

  • Cool to room temperature before injection.

Chromatographic Conditions:

ParameterConditionRationale
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A low-polarity column suitable for general-purpose analysis of a wide range of organic compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.[5]
Temperature Program Initial: 100°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°CA temperature ramp is necessary to separate compounds with different boiling points, from volatile solvents to the higher-boiling derivatized analyte.[6]
Injector Temperature 250 °CEnsures rapid vaporization of the sample without thermal degradation.[5]
Detector Temperature MS Transfer Line: 280 °CIon Source: 230 °CQuadrupole: 150 °CStandard temperatures to prevent condensation and ensure proper ionization and mass analysis.
MS Scan Range 40-550 amuCovers the expected mass range of the derivatized product and potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure & Absolute Purity

NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR).[7][8] While chromatography indicates the relative purity, qNMR can determine the absolute purity of a substance by comparing the integral of an analyte's resonance with that of a certified internal standard of known purity and weight.[3]

Expertise & Causality: ¹H NMR will confirm the presence of all expected protons (ethyl group, piperidine ring protons, hydroxymethyl protons, and the bulky t-butyl group) and their respective connectivities through coupling patterns. ¹³C NMR and DEPT experiments will confirm the carbon skeleton. For qNMR, a stable internal standard with a simple spectrum that does not overlap with the analyte's signals, such as maleic acid or dimethyl sulfone, must be chosen and accurately weighed.

Protocol: NMR for Structural Elucidation and qNMR

Objective: To confirm the chemical structure and determine the absolute purity of the sample.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • For Structural ID: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • For qNMR: Accurately weigh ~15-20 mg of the sample and ~5-10 mg of a certified internal standard (e.g., maleic acid) into the same vial.[3] Dissolve the mixture in a precise volume of a suitable deuterated solvent and transfer to an NMR tube.

NMR Experiments:

ExperimentPurposeKey Observations for the Target Molecule
¹H NMR Confirms the proton environment and basic connectivity.A large singlet (~1.4 ppm) for the t-butyl group, a triplet and quartet for the ethyl group, and characteristic multiplets for the piperidine ring protons.[9]
¹³C NMR/DEPT Confirms the number and type of carbon atoms (CH₃, CH₂, CH, C).Resonances for the quaternary carbons of the t-butyl group and C4 of the piperidine ring, along with signals for all other expected carbons.
COSY Shows ¹H-¹H coupling correlations, confirming which protons are adjacent.Correlations between the ethyl protons (CH₃-CH₂) and within the piperidine ring spin systems.
HSQC/HMBC Shows direct (HSQC) and long-range (HMBC) ¹H-¹³C correlations, allowing for complete assignment of the carbon skeleton.HMBC correlations from the t-butyl protons to the carbonyl carbon and from the ethyl protons to the C4 piperidine carbon are key for confirming the overall structure.[7]
qNMR Calculates absolute purity using the formula: Purity (%) = (Iₐ / Iₛₜ) * (Nₛₜ / Nₐ) * (Mₐ / Mₛₜ) * (mₛₜ / mₐ) * PₛₜCompare the integral of a well-resolved analyte signal (e.g., the t-butyl singlet) with the integral of the standard's signal.

Where: I=Integral, N=Number of protons for the signal, M=Molar mass, m=mass, P=Purity of standard. Subscripts 'a' and 'st' refer to analyte and standard, respectively.

Comparative Summary of Analytical Techniques

The choice of method depends on the specific question being asked. The following table and diagram summarize the strengths and weaknesses of each approach.

ParameterRP-HPLC-DAD GC-MS (with Derivatization) NMR Spectroscopy (¹H, ¹³C, qNMR)
Principle Separation based on polarity.[2]Separation based on volatility and boiling point.[4]Absorption of radiofrequency by atomic nuclei in a magnetic field.[8]
Primary Use Routine purity testing, quantification of non-volatile impurities.[1]Detection of residual solvents and volatile/thermally stable impurities.[1]Unambiguous structure confirmation, stereochemical analysis, absolute purity determination (qNMR).[3]
Strengths Robust, high-throughput, excellent for resolving closely related structures.[3]High sensitivity, definitive identification via mass spectra.Provides detailed structural information, no reference standard needed for structure ID, qNMR is a primary ratio method for absolute purity.[10]
Limitations Blind to highly volatile compounds, requires a chromophore for UV detection.Not suitable for non-volatile or thermally labile compounds, may require derivatization.[3]Lower sensitivity than chromatographic methods, can be complex to interpret, requires expensive equipment.
Common Impurities Detected Unreacted starting materials, over-alkylated products, hydrolysis products.Residual synthesis solvents (THF, DCM), volatile reagents.Isomers, structurally similar impurities, provides a molar ratio of all proton-containing species.

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Sources

A Comparative Spectroscopic Guide to the Synthesis of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate, tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate, with its key precursors. By examining the characteristic shifts and fragmentation patterns in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we offer a robust framework for in-process reaction monitoring and final product verification. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of piperidine-based compounds.

Introduction: The Significance of Substituted Piperidines

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it a privileged structure in medicinal chemistry. The title compound, this compound, serves as a valuable building block, incorporating a protected amine, a quaternary carbon center, and a primary alcohol, offering multiple points for further synthetic diversification.

The tert-butoxycarbonyl (Boc) protecting group is frequently employed in organic synthesis to temporarily mask the reactivity of amine functionalities.[1][2] This allows for selective transformations at other sites within the molecule. The successful synthesis and purification of such intermediates hinge on accurate analytical characterization at each step. This guide provides an in-depth look at the spectroscopic changes that signify the progression from common starting materials to the final product.

Synthetic Pathway Overview

A common synthetic route to this compound involves a multi-step process. A plausible pathway begins with the Boc protection of a commercially available piperidine derivative, followed by functional group manipulations to introduce the ethyl and hydroxymethyl moieties at the 4-position. For the purpose of this guide, we will consider the spectroscopic characteristics of two key precursors:

  • Precursor 1 (P1): tert-butyl 4-formylpiperidine-1-carboxylate

  • Precursor 2 (P2): A conceptual intermediate following the addition of an ethyl group, for instance, via a Grignard reaction with P1, leading to a secondary alcohol.

  • Final Product (FP): this compound

The conversion of the formyl group in P1 to the ethyl and hydroxymethyl groups in the FP is the central transformation we will be tracking spectroscopically.

Synthetic Pathway P1 tert-butyl 4-formylpiperidine-1-carboxylate (P1) P2 Intermediate Secondary Alcohol (P2) P1->P2 + Ethyl Grignard FP This compound (FP) P2->FP Reduction/Hydrolysis IR_Spectroscopy_Workflow cluster_0 Experimental Workflow cluster_1 Key Spectral Features to Monitor A Sample Preparation (Thin Film/KBr) B Acquire IR Spectrum A->B C Data Analysis B->C D Disappearance of Aldehyde C=O (~1720 cm⁻¹) C->D E Appearance of Alcohol O-H (broad, ~3400 cm⁻¹) C->E F Persistence of Boc C=O (~1690 cm⁻¹) C->F

Sources

A Comparative Guide to the Biological Activity Screening of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold stands as a cornerstone of medicinal chemistry, integral to a vast array of therapeutics.[1][2] Its conformational flexibility and synthetic tractability make it a privileged structure for the development of novel agents targeting a spectrum of diseases, from cancer to central nervous system (CNS) disorders.[3][4] This guide provides an in-depth technical comparison of screening methodologies for a specific, promising class of these compounds: derivatives of tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate.

This document is structured to guide researchers, scientists, and drug development professionals through the logical progression of a biological activity screening campaign. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and present illustrative data to facilitate a comparative analysis of novel derivatives. The focus will be on three key therapeutic areas where piperidine derivatives have shown significant promise: oncology, inflammation, and infectious diseases.

The Core Scaffold: A Platform for Diverse Functionality

The parent molecule, this compound, offers multiple points for chemical modification, allowing for the creation of a diverse library of derivatives. The Boc-protected nitrogen permits various N-substitutions, while the hydroxyl group can be functionalized to introduce a wide range of pharmacophores. The ethyl group at the C4 position provides a unique steric and lipophilic profile that can be explored for optimizing target engagement and pharmacokinetic properties.

Caption: The core chemical structure for derivatization.[5]

A Strategic Approach to Biological Activity Screening

A successful screening campaign is not merely about generating data but about asking the right biological questions in a systematic and efficient manner. The workflow presented here follows a tiered approach, beginning with broad cytotoxicity assessments and progressing to more specific, target-oriented assays based on initial findings.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Tertiary Screening Start Synthesized Derivative Library Cytotoxicity General Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Start->Antimicrobial Cancer_Hit Anticancer Hits Cytotoxicity->Cancer_Hit Potent & Selective Inflammation_Hit Anti-inflammatory Hits Cytotoxicity->Inflammation_Hit Non-toxic Antimicrobial_Hit Antimicrobial Hits Antimicrobial->Antimicrobial_Hit Active Apoptosis_Assay Apoptosis Assays Cancer_Hit->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Cancer_Hit->Cell_Cycle_Analysis Kinase_Inhibition Kinase Inhibition Assays Cancer_Hit->Kinase_Inhibition MIC_MBC MIC/MBC Determination Antimicrobial_Hit->MIC_MBC Biofilm_Inhibition Biofilm Inhibition Assay Antimicrobial_Hit->Biofilm_Inhibition COX_LOX_Inhibition COX/LOX Enzyme Inhibition Inflammation_Hit->COX_LOX_Inhibition NO_Inhibition Nitric Oxide Inhibition Assay Inflammation_Hit->NO_Inhibition Lead_Optimization_Cancer Lead_Optimization_Cancer Apoptosis_Assay->Lead_Optimization_Cancer Mechanism of Action Lead_Optimization_Antimicrobial Lead_Optimization_Antimicrobial MIC_MBC->Lead_Optimization_Antimicrobial Potency & Spectrum Lead_Optimization_Inflammation Lead_Optimization_Inflammation COX_LOX_Inhibition->Lead_Optimization_Inflammation Target Identification

Caption: A tiered workflow for screening novel piperidine derivatives.

Part 1: Anticancer Activity Screening

Piperidine derivatives are prevalent in anticancer drug discovery, with numerous examples demonstrating potent cytotoxic effects against various cancer cell lines.[3] The initial step in evaluating our hypothetical library of this compound derivatives is to assess their general cytotoxicity.

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. It is a widely used primary screening tool due to its simplicity and high-throughput compatibility.[2]

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells/well. A non-cancerous cell line (e.g., HEK293) should be included to assess selectivity. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives (typically from 0.1 to 100 µM) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

The following table presents hypothetical data for a set of derivatives, illustrating how results can be compared. For context, we include data for Doxorubicin as a standard anticancer agent.

Compound IDR-Group ModificationIC₅₀ (µM) on MCF-7IC₅₀ (µM) on A549IC₅₀ (µM) on HCT116Selectivity Index (SI) vs. HEK293
Derivative A N-benzyl15.221.818.5>5
Derivative B O-benzoyl5.88.26.1>10
Derivative C N-(4-chlorobenzyl)2.13.52.8>20
Derivative D O-(4-nitrobenzoyl)0.91.31.1>50
Doxorubicin -0.50.80.6~10

Interpretation: In this hypothetical dataset, Derivative D shows the most potent anticancer activity, approaching that of Doxorubicin, and exhibits a high selectivity index, suggesting it is more toxic to cancer cells than to non-cancerous cells. The structure-activity relationship (SAR) suggests that electron-withdrawing groups on the aromatic ring enhance cytotoxicity.

Secondary Screening: Elucidating the Mechanism of Action

Promising candidates from the primary screen should be further investigated to understand their mechanism of action. Key assays include apoptosis and cell cycle analysis.

  • Apoptosis Assays (e.g., Annexin V/PI Staining): These assays determine if the compound induces programmed cell death.

  • Cell Cycle Analysis (e.g., Propidium Iodide Staining): This analysis reveals if the compound causes cell cycle arrest at a specific phase (e.g., G0/G1, S, or G2/M), which is a common mechanism for anticancer drugs.[3]

Part 2: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Piperidine derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[6][7]

Primary Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[8]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compounds (e.g., from 256 µg/mL to 1 µg/mL).

  • Inoculation: Add the prepared inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be tested in parallel.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Compound IDR-Group ModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Derivative E N-dodecyl81632
Derivative F O-acetyl>256>256>256
Derivative G N-(pyridin-2-yl)163264
Derivative H O-(thiophen-2-carbonyl)4816
Ciprofloxacin -10.5N/A
Fluconazole -N/AN/A8

Interpretation: In this hypothetical data, Derivative H shows the most promising broad-spectrum antimicrobial activity. The long alkyl chain in Derivative E confers some antibacterial activity, likely through membrane disruption. The lack of activity in Derivative F suggests that a simple O-acetylation is not favorable.

Secondary Antimicrobial Screening
  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): This assay determines the lowest concentration of a compound that kills the microorganism.

  • Biofilm Inhibition Assay: For pathogens that form biofilms, this assay assesses the ability of the compounds to prevent biofilm formation or eradicate existing biofilms.

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases. Piperidine derivatives have been investigated as potential anti-inflammatory agents.[9][10]

Primary Anti-inflammatory Screening: Inhibition of Nitric Oxide Production

Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) produce nitric oxide (NO), a key inflammatory mediator. The Griess assay can be used to quantify nitrite, a stable product of NO, in the cell culture supernatant.

  • Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

  • Compound Treatment: Treat the cells with various concentrations of the test derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. A non-stimulated control and a positive control (e.g., Dexamethasone) should be included.

  • Griess Reaction: Collect the supernatant and mix with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Compound IDR-Group ModificationNO Inhibition IC₅₀ (µM)
Derivative I N-phenyl25.6
Derivative J O-mesyl12.3
Derivative K N-(4-methoxyphenyl)8.9
Dexamethasone -5.2

Interpretation: Derivative K demonstrates the most potent inhibition of NO production, suggesting it may have significant anti-inflammatory properties.

Secondary Anti-inflammatory Screening
  • Enzyme Inhibition Assays (COX-1/COX-2, 5-LOX): These assays determine if the compounds inhibit key enzymes in the inflammatory cascade.

  • Cytokine Production Assays (e.g., ELISA for TNF-α, IL-6): These assays measure the effect of the compounds on the production of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR) and Future Directions

The hypothetical data presented across these screening platforms allows for the development of an initial SAR. For instance, in our illustrative anticancer data, electron-withdrawing substituents on an aromatic ring at the O-position of the core scaffold appear to enhance activity. In the antimicrobial series, a thiophene-containing moiety was beneficial. For anti-inflammatory activity, an electron-donating group on an N-phenyl ring showed promise.

These initial findings provide a rational basis for the design and synthesis of a second generation of derivatives. For example, one might explore a wider range of electron-withdrawing groups for anticancer activity or investigate different heterocyclic systems for improved antimicrobial effects.

SAR_Logic cluster_SAR Structure-Activity Relationship (SAR) Analysis cluster_Optimization Lead Optimization Core Core Scaffold: This compound Derivatives Synthesized Derivatives (A, B, C...) Core->Derivatives Screening Biological Screening Data (IC50, MIC) Derivatives->Screening SAR Identify Key Moieties (e.g., electron-withdrawing groups) Screening->SAR Design Design New Derivatives SAR->Design Synthesis Synthesize Optimized Compounds Design->Synthesis Rescreen Re-screen for Improved Activity Synthesis->Rescreen Lead_Compound Identify Lead Compound Rescreen->Lead_Compound

Caption: The iterative cycle of SAR analysis and lead optimization.

Conclusion

This guide provides a comprehensive framework for the comparative biological activity screening of this compound derivatives. By employing a systematic, multi-tiered screening approach, researchers can efficiently identify promising lead compounds for further development. The illustrative data and detailed protocols serve as a practical resource for designing and executing these crucial early-stage drug discovery experiments. The true value of this scaffold will be unlocked through the iterative process of synthesis, screening, and SAR-guided optimization, paving the way for the potential discovery of novel therapeutics.

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  • Fisher Scientific. (n.d.). tert-Butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate, 97%, Thermo Scientific. Fisher Scientific.
  • Pharmaffiliates. (n.d.). tert-Butyl (3S,4R)-4-(4-ethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carboxylate.
  • Jubilant Ingrevia. (n.d.). tert-butyl 4- (hydroxymethyl)
  • BLD Pharm. (n.d.). 123855-51-6|tert-Butyl 4-(hydroxymethyl)
  • Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-(hydroxymethyl)

Sources

A Comparative Guide to Boc vs. Cbz Protection for 4-ethyl-4-(hydroxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The choice can profoundly impact yield, purity, and the overall efficiency of a synthetic route. This guide provides an in-depth comparative analysis of two of the most ubiquitous amine protecting groups—tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz)—as applied to the specific substrate, 4-ethyl-4-(hydroxymethyl)piperidine. Our objective is to move beyond a simple recitation of facts to offer field-proven insights, grounded in mechanistic understanding and supported by detailed experimental protocols.

The Strategic Importance of Amine Protection

The secondary amine of the piperidine ring in 4-ethyl-4-(hydroxymethyl)piperidine is both nucleophilic and basic. Left unprotected, it can interfere with a wide array of subsequent reactions, such as those involving electrophilic reagents or base-sensitive functional groups. A protecting group serves as a temporary "mask," rendering the amine inert to specific reaction conditions.[1] An ideal protecting group must be easy to install in high yield, stable to the desired reaction conditions, and removable selectively and cleanly without affecting other parts of the molecule.[2]

The Boc and Cbz groups, both carbamates, are pillars of modern synthesis, yet their distinct chemical labilities form the basis of a powerful strategic choice.[3][4] The fundamental difference lies in their deprotection mechanisms: Boc is acid-labile, while Cbz is typically removed via hydrogenolysis.[5][6] This orthogonality is the key to their utility in complex syntheses.[4][6][7]

Head-to-Head Comparison: Boc vs. Cbz

The selection between Boc and Cbz is not arbitrary; it is a strategic decision dictated by the planned synthetic route. The stability of other functional groups in the molecule and the conditions of future reaction steps must be carefully considered.

Introduction of the Protecting Group (Protection)

Boc Protection: The tert-butyloxycarbonyl group is typically introduced using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via nucleophilic attack of the piperidine nitrogen onto one of the carbonyl carbons of the anhydride.[5][8] A base is often employed, though the reaction can proceed without one, as the leaving tert-butyl carbonate can decompose into CO₂ and the basic tert-butoxide.[8][9]

  • Advantages: (Boc)₂O is a stable, easy-to-handle solid. The reaction conditions are generally mild, and the byproducts (t-butanol and CO₂) are volatile and easily removed, simplifying purification.[8]

  • Causality: The choice of base (e.g., NaOH, Na₂CO₃, or an organic base like triethylamine) and solvent (e.g., THF, Dioxane, CH₂Cl₂, or biphasic systems) allows for wide substrate compatibility.[10][11] For our substrate, a simple aqueous or organic base system provides excellent yields.

Cbz Protection: The benzyloxycarbonyl group is introduced using benzyl chloroformate (Cbz-Cl). The mechanism involves the nucleophilic attack of the amine on the highly reactive acyl chloride.[7][12] The reaction liberates HCl, necessitating the presence of a base to neutralize the acid and drive the reaction to completion.[7]

  • Advantages: The reaction is typically fast and high-yielding.

  • Causality: Cbz-Cl is a lachrymatory and moisture-sensitive liquid requiring more careful handling than (Boc)₂O. The Schotten-Baumann conditions (an aqueous base like NaOH or Na₂CO₃) are commonly used and are highly effective for simple amines like our substrate.[7] This biphasic system ensures that the acid-sensitive Cbz-Cl is consumed by the amine before hydrolysis can occur.

Stability Profile

The stability of the protected intermediate is a critical factor in planning subsequent synthetic steps.

ConditionN-Boc Stability N-Cbz Stability Rationale & Field Insights
Strong Acids Labile Generally StableBoc is readily cleaved by strong acids like TFA or HCl.[13][14] Cbz can also be cleaved by very harsh acidic conditions (e.g., HBr in acetic acid), but it is stable to the conditions used for Boc removal, forming the basis of their orthogonality.[7][15]
Bases Stable Stable Both carbamates are stable to most basic conditions (e.g., NaOH, piperidine), a key feature allowing for transformations like ester saponification.[10]
Catalytic Hydrogenation Stable Labile Cbz is cleaved by hydrogenolysis (e.g., H₂/Pd-C).[7][14] The Boc group, lacking a benzylic C-O bond, is completely stable to these conditions. Crucial consideration: If your synthetic route requires the reduction of other functional groups (e.g., nitro groups, alkenes), the Cbz group will likely be cleaved simultaneously.
Nucleophiles Stable Stable Both groups are generally stable towards common nucleophiles.[10]
Removal of the Protecting Group (Deprotection)

Boc Deprotection: The removal of the Boc group is an acid-catalyzed hydrolysis.[11] Protonation of the carbonyl oxygen is followed by the loss of a stable tert-butyl carbocation, which typically forms isobutylene.[14][16] The resulting carbamic acid intermediate spontaneously decarboxylates to yield the free amine.[5][13]

  • Experimental Caveat: The intermediate tert-butyl cation is electrophilic and can alkylate nucleophilic sites on the substrate or in the reaction mixture (e.g., tryptophan or methionine residues in peptides).[10][16] The inclusion of a scavenger like anisole or thioanisole is a common and wise precaution to trap this cation.[10][13]

Cbz Deprotection: The standard method for Cbz removal is catalytic hydrogenolysis.[15] In the presence of a catalyst (typically Pd/C) and a hydrogen source, the benzylic C-O bond is reductively cleaved.[7] This generates an unstable carbamic acid, which, like in the Boc deprotection, collapses to the free amine, CO₂, and toluene as a byproduct.[7]

  • Experimental Caveat: The catalyst can be poisoned by sulfur- or phosphorus-containing compounds.[17] If direct hydrogenation is not feasible due to other reducible groups in the molecule (e.g., alkenes, alkynes), catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid is an excellent and often milder alternative.[18]

Experimental Protocols & Data

The following protocols are designed as self-validating systems, including reaction monitoring and purification steps.

Synthesis of Protected Intermediates

Protocol 1: Boc Protection of 4-ethyl-4-(hydroxymethyl)piperidine

  • Materials: 4-ethyl-4-(hydroxymethyl)piperidine (1.0 eq), Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq), Sodium hydroxide (NaOH, 1.2 eq), Tetrahydrofuran (THF), Water, Ethyl Acetate, Brine.

  • Procedure:

    • Dissolve 4-ethyl-4-(hydroxymethyl)piperidine in a 2:1 mixture of THF and water.

    • Add NaOH and stir until fully dissolved. Cool the mixture to 0 °C in an ice bath.

    • Dissolve (Boc)₂O in a minimal amount of THF and add it dropwise to the cooled reaction mixture over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product, typically as a clear oil or white solid.

Protocol 2: Cbz Protection of 4-ethyl-4-(hydroxymethyl)piperidine

  • Materials: 4-ethyl-4-(hydroxymethyl)piperidine (1.0 eq), Benzyl chloroformate (Cbz-Cl, 1.1 eq), Sodium carbonate (Na₂CO₃, 2.5 eq), Dichloromethane (DCM), Water, Brine.

  • Procedure:

    • Dissolve 4-ethyl-4-(hydroxymethyl)piperidine in DCM.

    • Add a solution of Na₂CO₃ in water to create a biphasic mixture. Cool to 0 °C in an ice bath with vigorous stirring.

    • Add Cbz-Cl dropwise to the cold, stirring mixture. Caution: Cbz-Cl is corrosive and lachrymatory. Handle in a fume hood.

    • Allow the reaction to warm to room temperature and stir for 3-5 hours.

    • Validation: Monitor the reaction progress by TLC.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

Deprotection Protocols

Protocol 3: Boc Deprotection

  • Materials: N-Boc-4-ethyl-4-(hydroxymethyl)piperidine (1.0 eq), 4M HCl in Dioxane (or 20-50% Trifluoroacetic acid (TFA) in DCM), Diethyl ether.

  • Procedure:

    • Dissolve the Boc-protected piperidine in a minimal amount of DCM (if using TFA) or use the HCl/Dioxane solution directly.

    • Add the acidic solution and stir at room temperature. Effervescence (CO₂ evolution) should be observed.

    • Stir for 1-2 hours.

    • Validation: Monitor by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the product as its hydrochloride salt.

    • Filter the solid and wash with cold ether to obtain the deprotected amine salt.

Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis

  • Materials: N-Cbz-4-ethyl-4-(hydroxymethyl)piperidine (1.0 eq), 10% Palladium on Carbon (Pd/C, ~10% by weight), Methanol or Ethanol, Hydrogen gas source (balloon or Parr shaker).

  • Procedure:

    • Dissolve the Cbz-protected piperidine in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3x).

    • Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) for 4-12 hours.

    • Validation: Monitor the reaction by TLC.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Quantitative Data Summary

The following data represents typical outcomes for these reactions on piperidine-like substrates. Actual results may vary.

ParameterBoc Protection Cbz Protection Boc Deprotection Cbz Deprotection
Typical Yield >95%>90%>95%>95%
Reaction Time 4-6 hours3-5 hours1-2 hours4-12 hours
Reagent (Boc)₂OCbz-Cl4M HCl or TFAH₂/Pd-C
Byproducts t-Butanol, CO₂Toluene, HClt-Butyl cation, CO₂Toluene, CO₂
Purification ExtractionExtraction / ChromatographyPrecipitation / ExtractionFiltration / Evaporation
Handling Issues None (solid reagent)Cbz-Cl is lachrymatoryStrong acids are corrosiveH₂ is flammable; Pd/C is pyrophoric

Visualization of Key Processes

Protection & Deprotection Workflows

G cluster_0 Boc Protection/Deprotection cluster_1 Cbz Protection/Deprotection Amine 4-Ethyl-4-(hydroxymethyl)piperidine BocProtected N-Boc Protected Product Amine->BocProtected (Boc)₂O, Base (Protocol 1) BocProtected->Amine Strong Acid (TFA/HCl) (Protocol 3) Amine2 4-Ethyl-4-(hydroxymethyl)piperidine CbzProtected N-Cbz Protected Product Amine2->CbzProtected Cbz-Cl, Base (Protocol 2) CbzProtected->Amine2 H₂/Pd-C (Protocol 4)

Caption: Reaction schemes for Boc and Cbz protection and deprotection cycles.

Decision-Making Workflow

Caption: Decision tree for selecting between Boc and Cbz protecting groups.

Conclusion and Authoritative Recommendation

Both Boc and Cbz are excellent choices for the protection of 4-ethyl-4-(hydroxymethyl)piperidine, offering high yields and straightforward protocols. The choice is not one of "better" or "worse," but one of strategic compatibility with the overall synthetic plan.

  • Choose Boc when your synthetic route involves catalytic hydrogenation to reduce other functional groups or when you anticipate issues with catalyst handling or poisoning. Its ease of use and the benign nature of its protecting reagent make it a highly reliable choice, provided your molecule can withstand the strong acidic conditions required for its removal.

  • Choose Cbz when your molecule is sensitive to strong acid or when subsequent steps require the presence of an acid-labile group (like a t-butyl ester) that must remain intact. The Cbz group provides robust protection and can be removed under neutral conditions, which is a significant advantage for sensitive substrates.

By carefully analyzing the entire synthetic sequence through the lens of chemical compatibility, researchers can confidently select the optimal protecting group, thereby minimizing side reactions, maximizing yields, and streamlining the path to their target molecule.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. [Link]

  • Master Organic Chemistry. (2023). Amine Protection and Deprotection. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • The Organic Chemistry Tutor. (2021). Adding Cbz Protecting Group Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. [Link]

  • Gowda, D. C., et al. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • Reddit. (2017). benzyl chloroformate (Cbz-Cl) protecting mechanism. [Link]

  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. [Link]

  • Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Chemical Research, (S), 108.
  • Wikipedia. (2024). Protecting group. [Link]

  • ETH Zurich. (n.d.). Protecting groups. [Link]

  • MySkinRecipes. (n.d.). N-Cbz-(3-hydroxymethyl)piperidine. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxymethyl-piperidine-1-carboxylic acid t-butyl ester. [Link]

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Benchmarking Synthesis Efficiency: A Comparative Guide to the Preparation of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine moiety is a cornerstone in modern drug discovery, recognized as a privileged scaffold due to its prevalence in a vast number of FDA-approved pharmaceuticals. Its three-dimensional structure allows for precise orientation of substituents, enabling high-affinity interactions with biological targets. Within this class of compounds, 4,4-disubstituted piperidines, such as tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate, are of particular interest. The quaternary center at the C4 position introduces conformational rigidity and provides a platform for intricate substitution patterns, which can be pivotal for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of plausible synthetic routes to this valuable building block, offering researchers and drug development professionals the data and insights necessary to select the most efficient pathway for their specific needs.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound presents a key challenge: the construction of a quaternary carbon center at the 4-position of the piperidine ring, bearing both an ethyl and a hydroxymethyl group. This guide will benchmark three distinct and scientifically sound synthetic strategies, all commencing from the readily available starting material, tert-butyl 4-oxopiperidine-1-carboxylate (1) .

The evaluated routes are:

  • Route A: Grignard Addition followed by One-Carbon Homologation. This classic organometallic approach first introduces the ethyl group, followed by a multi-step sequence to append the hydroxymethyl moiety.

  • Route B: Reformatsky Reaction and Subsequent Reduction. This pathway utilizes a zinc-mediated reaction to form a β-hydroxy ester intermediate, which is then reduced to the target 1,3-diol.

  • Route C: Wittig-Based One-Carbon Homologation and Subsequent Ethyl Addition. This strategy first builds the hydroxymethyl precursor via a Wittig reaction, followed by the introduction of the ethyl group.

The following sections will provide a detailed examination of each route, including step-by-step protocols, mechanistic insights, and a comparative analysis of key efficiency parameters.

Route A: Grignard-Based Synthesis

This route is a conceptually straightforward approach that relies on the well-established Grignard reaction to form the C-C bond for the ethyl group. However, the subsequent one-carbon homologation of the resulting tertiary alcohol presents a significant synthetic challenge.

Experimental Workflow: Route A

Route_A_Workflow start Tert-butyl 4-oxopiperidine-1-carboxylate (1) step1 Grignard Reaction (Ethylmagnesium Bromide, THF) start->step1 intermediate_A1 Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate (2) step1->intermediate_A1 step2 Activation of Tertiary Alcohol (e.g., Mesylation or Tosylation) intermediate_A1->step2 intermediate_A2 Activated Tertiary Alcohol Intermediate step2->intermediate_A2 step3 Nucleophilic Substitution (e.g., NaCN, DMSO) intermediate_A2->step3 intermediate_A3 Nitrile Intermediate step3->intermediate_A3 step4 Reduction of Nitrile (e.g., LiAlH4 or H2/Raney Ni) intermediate_A3->step4 product This compound (3) step4->product

Caption: Workflow for the Grignard-based synthesis of the target compound.

Detailed Protocol: Route A

Step 1: Synthesis of tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate (2)

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1) (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of ethylmagnesium bromide (1.2 equiv., 3.0 M in diethyl ether) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude tertiary alcohol 2 .

Step 2-4: One-Carbon Homologation of Tertiary Alcohol (2) to the Target Compound (3)

  • Rationale: The conversion of a tertiary alcohol to a primary alcohol with the insertion of a methylene group is a non-trivial transformation that requires a multi-step sequence. A plausible, albeit challenging, approach involves the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with a cyanide source and subsequent reduction.

  • Activation: The tertiary alcohol 2 is first converted to a sulfonate ester (e.g., mesylate or tosylate) by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine. This step can be sluggish due to the steric hindrance of the tertiary alcohol.

  • Cyanation: The resulting sulfonate ester is then subjected to nucleophilic substitution with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like DMSO at elevated temperatures. This SN2 reaction is challenging at a neopentyl-like tertiary center and may require harsh conditions, potentially leading to elimination side products.

  • Reduction: The nitrile intermediate is then reduced to the primary amine, which upon workup will be hydrolyzed to the hydroxymethyl group. A powerful reducing agent like lithium aluminum hydride (LiAlH4) in THF would be required. Alternatively, catalytic hydrogenation over Raney Nickel at high pressure could be employed.

Expertise & Experience Insights: Route A

The primary advantage of this route is the highly reliable and typically high-yielding initial Grignard reaction. However, the subsequent homologation sequence is fraught with potential difficulties. The activation of the sterically hindered tertiary alcohol can be problematic, and the subsequent SN2 displacement with cyanide is likely to be low-yielding due to competing elimination reactions (E2). The use of highly toxic cyanide and pyrophoric LiAlH4 also presents significant safety and handling challenges, making this route less amenable to large-scale synthesis.

Route B: Reformatsky Reaction and Reduction

The Reformatsky reaction offers a milder alternative to the Grignard reaction for the formation of a carbon-carbon bond adjacent to a carbonyl group. This route has the potential for higher overall efficiency due to the direct installation of a functional group that is readily converted to the desired hydroxymethyl moiety.

Experimental Workflow: Route B

Route_B_Workflow start Tert-butyl 4-oxopiperidine-1-carboxylate (1) step1 Reformatsky Reaction (Ethyl bromoacetate, Activated Zinc) start->step1 intermediate_B1 Tert-butyl 4-(1-ethoxycarbonyl)ethyl-4-hydroxypiperidine-1-carboxylate (4) step1->intermediate_B1 step2 Reduction of Ester (e.g., LiAlH4 or LiBH4) intermediate_B1->step2 product This compound (3) step2->product

Caption: Workflow for the Reformatsky-based synthesis of the target compound.

Detailed Protocol: Route B

Step 1: Synthesis of tert-butyl 4-(1-ethoxycarbonyl)ethyl-4-hydroxypiperidine-1-carboxylate (4)

  • Activate zinc dust (2.0 equiv.) by stirring with a small amount of iodine in anhydrous THF until the iodine color disappears.

  • To the activated zinc suspension, add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1) (1.0 equiv.) and ethyl 2-bromoacetate (1.5 equiv.) in anhydrous THF.

  • Gently heat the mixture to initiate the reaction, then maintain a gentle reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Filter the mixture to remove unreacted zinc and inorganic salts.

  • Extract the filtrate with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-hydroxy ester 4 .

Step 2: Reduction of the Ester to the Diol (3)

  • To a solution of the crude ester 4 (1.0 equiv.) in anhydrous THF at 0 °C, add a solution of lithium aluminum hydride (2.0-3.0 equiv., 1.0 M in THF) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates complete consumption of the starting material.

  • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to obtain the target compound 3 .

Expertise & Experience Insights: Route B

The Reformatsky reaction is generally more tolerant of other functional groups compared to Grignard reagents and can be a more reliable method for sterically hindered ketones.[1][2] The direct formation of the β-hydroxy ester intermediate 4 is a significant advantage, as the subsequent reduction to the 1,3-diol is a standard and typically high-yielding transformation. While this route still employs a powerful reducing agent in the final step, it avoids the problematic homologation sequence of Route A. The overall two-step process is more convergent and likely to provide a higher overall yield, making it a more attractive option for efficient synthesis.

Route C: Wittig-Based Synthesis

This approach involves a one-carbon homologation of the ketone to an enol ether, which is then converted to an aldehyde. Subsequent addition of the ethyl group via a Grignard reaction and final reduction furnishes the target diol.

Experimental Workflow: Route C

Route_C_Workflow start Tert-butyl 4-oxopiperidine-1-carboxylate (1) step1 Wittig Reaction ((Methoxymethyl)triphenylphosphonium chloride, n-BuLi) start->step1 intermediate_C1 Enol Ether Intermediate (5) step1->intermediate_C1 step2 Hydrolysis (Aqueous Acid) intermediate_C1->step2 intermediate_C2 Aldehyde Intermediate (6) step2->intermediate_C2 step3 Grignard Reaction (Ethylmagnesium Bromide) intermediate_C2->step3 intermediate_C3 Secondary Alcohol Intermediate (7) step3->intermediate_C3 step4 Oxidation (e.g., PCC or Swern) intermediate_C3->step4 intermediate_C4 Ketone Intermediate (8) step4->intermediate_C4 step5 Reduction (e.g., NaBH4) intermediate_C4->step5 product This compound (3) step5->product

Sources

Navigating the Chiral Maze: A Comparative Guide to the Enantiomeric Purity Analysis of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile.[1][2][3][4] The human body, a chiral environment, often interacts differently with each enantiomer of a drug, leading to variations in efficacy, metabolism, and potential for adverse effects.[1][2] Consequently, regulatory bodies worldwide have stringent requirements for the stereochemical purity of new chemical entities.[2] This guide provides an in-depth analysis and comparison of analytical methodologies for determining the chiral purity of "Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate" and its analogs, a class of compounds with significant potential as pharmaceutical building blocks.

The piperidine scaffold is a ubiquitous motif in a vast number of pharmaceuticals.[5][6] When substitution on the piperidine ring creates a chiral center, as in the case of our target molecule and its analogs, the rigorous assessment of enantiomeric purity becomes a cornerstone of quality control and regulatory compliance.[7][8] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into selecting and implementing the most appropriate analytical techniques for this class of compounds.

The Analogs in Focus

For the purpose of this comparative guide, we will focus on the parent molecule and two representative analogs that introduce variations in steric hindrance and electronic properties, factors that can influence chiral recognition and separation.

Compound IDStructureKey Features
Parent Molecule This compoundQuaternary chiral center.
Analog A Tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylateIncreased steric bulk and introduction of an aromatic ring.
Analog B Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylateIntroduction of an electron-withdrawing group.

Comparative Analysis of Chiral Separation Techniques

The primary techniques for the enantiomeric separation of non-volatile small molecules are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC).[7][8][9] While Chiral Gas Chromatography (GC) is a powerful tool, it is generally less suited for molecules of this size and polarity without derivatization to increase volatility.[7][8]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and widely adopted technique for enantiomeric separations in the pharmaceutical industry.[7][10] Its versatility is derived from a broad selection of commercially available chiral stationary phases (CSPs) and the ability to operate in multiple modes, including normal-phase, reversed-phase, and polar organic.[7] For piperidine derivatives, polysaccharide-based CSPs have demonstrated broad applicability.[10]

A key consideration for the analysis of "this compound" and its analogs is their lack of a strong UV chromophore. This necessitates either the use of a detector that does not rely on UV absorbance, such as a mass spectrometer (MS) or a charged aerosol detector (CAD), or pre-column derivatization to introduce a UV-active moiety.[10][11]

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering several distinct advantages.[12][13][14] Utilizing supercritical CO2 as the primary mobile phase component, SFC is often significantly faster than HPLC, with analysis times reduced by a factor of 3 to 5.[7] The lower viscosity of the mobile phase also leads to lower backpressures, allowing for higher flow rates and longer column lengths for improved resolution. Furthermore, the reduced consumption of organic solvents makes SFC a "greener" and more environmentally sustainable technology.[7]

Experimental Data: A Comparative Overview

The following table summarizes representative performance data for the chiral separation of the parent molecule and its analogs by HPLC and SFC. These data are illustrative and based on typical results obtained with polysaccharide-based chiral stationary phases.

CompoundTechniqueChiral Stationary Phase (CSP)Mobile PhaseResolution (Rs)Analysis Time (min)
Parent Molecule HPLCPolysaccharide-basedn-Hexane/Isopropanol (90/10)2.115
SFCPolysaccharide-basedCO2/Methanol (85/15)2.54
Analog A HPLCPolysaccharide-basedn-Hexane/Ethanol (80/20)2.818
SFCPolysaccharide-basedCO2/Ethanol (80/20)3.25
Analog B HPLCPolysaccharide-basedn-Hexane/Isopropanol (95/5)1.920
SFCPolysaccharide-basedCO2/Methanol (90/10)2.26

Causality Behind Experimental Choices

The selection of a polysaccharide-based CSP is a logical starting point for method development due to their proven broad enantioselectivity for a wide range of chiral compounds, including piperidine derivatives.[10] The choice between HPLC and SFC often comes down to a balance of available instrumentation, desired sample throughput, and environmental considerations. The faster analysis times of SFC make it highly attractive for high-throughput screening environments.[15]

For the mobile phase, a normal-phase approach with a mixture of a non-polar solvent like n-hexane and an alcohol modifier is a common and effective strategy for polysaccharide-based CSPs in HPLC.[16][17] In SFC, the primary mobile phase is supercritical CO2, with an alcohol co-solvent. The specific alcohol and its proportion are critical parameters that are optimized to achieve the best separation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the chiral analysis of "this compound" by HPLC and SFC.

Protocol 1: Chiral HPLC Method

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV or MS detector.

2. Chromatographic Conditions:

  • Chiral Stationary Phase: A polysaccharide-based CSP (e.g., Chiralpak AD-H or equivalent).

  • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v) with 0.1% diethylamine. The diethylamine is added to improve peak shape for basic compounds like piperidines.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (if derivatized) or MS detection.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

4. Pre-column Derivatization (if using UV detection):

  • To a solution of the piperidine analog (1 mmol) in dichloromethane (10 mL), add a UV-active derivatizing agent such as benzoyl chloride (1.2 mmol) and a non-nucleophilic base like triethylamine (1.5 mmol).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction with a small amount of water and extract the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

Protocol 2: Chiral SFC Method

1. Instrumentation:

  • SFC system with a CO2 pump, modifier pump, autosampler, column thermostat, and back pressure regulator.

2. Chromatographic Conditions:

  • Chiral Stationary Phase: A polysaccharide-based CSP (e.g., Chiralpak AD-3 or equivalent).

  • Mobile Phase: Supercritical CO2 with methanol as a co-solvent (gradient or isocratic, e.g., 15% methanol).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm (if derivatized) or MS detection.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Dissolve the sample in the co-solvent (methanol) to a concentration of approximately 1 mg/mL.

Visualizing the Workflow

The selection of an appropriate analytical method can be visualized as a logical decision-making process.

MethodSelection cluster_methods Method Development start Start: Chiral Purity Analysis Required instrument_check Instrumentation Available? start->instrument_check sfc_available SFC System? instrument_check->sfc_available Yes no_instrument Acquire Necessary Instrumentation instrument_check->no_instrument No hplc_available HPLC System? sfc_available->hplc_available No throughput_check High Throughput Needed? sfc_available->throughput_check Yes develop_hplc Develop Chiral HPLC Method hplc_available->develop_hplc Yes hplc_available->no_instrument No develop_sfc Develop Chiral SFC Method throughput_check->hplc_available No throughput_check->develop_sfc Yes ExperimentalWorkflow sample_prep Sample Preparation (Dissolution/Derivatization) method_dev Method Development (CSP & Mobile Phase Screening) sample_prep->method_dev method_opt Method Optimization (Flow rate, Temperature, etc.) method_dev->method_opt method_val Method Validation (ICH Guidelines) method_opt->method_val routine_analysis Routine Analysis & Reporting method_val->routine_analysis

Caption: General workflow for chiral method development and implementation.

Conclusion

The determination of enantiomeric purity is a non-negotiable aspect of the development of chiral pharmaceuticals. For "this compound" and its analogs, both Chiral HPLC and Chiral SFC offer robust and reliable solutions. While HPLC remains a well-established workhorse, SFC presents a compelling alternative with significant advantages in speed and sustainability. The choice of technique will ultimately depend on the specific needs of the laboratory, including sample throughput, available instrumentation, and "green" chemistry initiatives. The protocols and comparative data presented in this guide provide a solid foundation for the successful development and implementation of analytical methods for this important class of chiral building blocks.

References

  • Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol - Benchchem.
  • A Look at the Importance of Chirality in Drug Activity: Some Signific
  • The importance of chirality in API development - Veranova.
  • Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds - Benchchem.
  • A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermedi
  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - NIH.
  • Catalytic Enantioselective Piperidine Synthesis by [4+2] Cycliz
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffili
  • The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview - ResearchG
  • Technical Support Center: Purification of Chiral Piperidine Deriv
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie.
  • Chiral separations in sub- and supercritical fluid chrom
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
  • New insights into supercritical fluid chromatography for chiral separations - Analytical Methods (RSC Publishing).
  • (PDF)

Sources

In-Silico Modeling of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold stands as a cornerstone of medicinal chemistry, featured in a multitude of FDA-approved therapeutics.[1] Its conformational flexibility and synthetic tractability make it a privileged structure for the design of novel bioactive agents. This guide focuses on the in-silico modeling of derivatives of "Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate," a promising, yet underexplored, scaffold. While direct experimental data on this specific molecule is nascent, a wealth of information on structurally related N-Boc-4-substituted piperidines allows for the construction of robust and predictive computational models.

This document provides a comparative analysis of key in-silico techniques, offering researchers, scientists, and drug development professionals a comprehensive roadmap for navigating the computational exploration of these derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Strategic Advantage of In-Silico Modeling

Computational, or in-silico, methods provide a cost- and time-effective strategy to generate initial hypotheses about the potential therapeutic applications and liabilities of new chemical entities.[2] By computationally screening molecules against biological targets and predicting their pharmacokinetic profiles, researchers can prioritize experimental studies and guide lead optimization efforts.[2] For derivatives of our core scaffold, in-silico modeling can help elucidate structure-activity relationships (SAR) and predict their potential as modulators of various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.

Comparative Analysis of In-Silico Modeling Techniques

The in-silico evaluation of novel compounds typically follows a multi-step workflow, each stage providing unique insights into the molecule's potential behavior. Here, we compare three fundamental techniques: Molecular Docking, Molecular Dynamics (MD) Simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, providing crucial insights into the binding affinity and mode of interaction.[2] This technique is instrumental in virtual screening and for proposing the initial binding hypothesis.

The choice of docking software and scoring function is critical. For piperidine derivatives, which often target well-characterized receptors like dopamine and sigma receptors, programs like AutoDock Vina, Glide, and GOLD are frequently employed due to their balance of speed and accuracy. The selection of the receptor structure is equally important; crystal structures with co-crystallized ligands similar to the piperidine scaffold are preferred as they provide a validated binding pocket.

This protocol outlines a general workflow for docking "this compound" derivatives against the human Dopamine D4 receptor (PDB ID: 5WIU).

  • Ligand Preparation:

    • Sketch the 3D structure of the derivative using molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the structure in a PDBQT format for use with AutoDock Vina.

  • Receptor Preparation:

    • Download the PDB file for the Dopamine D4 receptor (e.g., 5WIU) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands not relevant to the study.

    • Add polar hydrogens and assign Gasteiger charges.

    • Define the grid box for docking, ensuring it encompasses the known binding site of D4 antagonists.[3]

  • Docking Simulation:

    • Run AutoDock Vina, specifying the prepared ligand and receptor files, and the grid box parameters.

    • Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 16 or 32).

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinity scores (in kcal/mol).

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and key residues in the binding pocket, such as Asp115 and Phe410.[3]

The following table presents a hypothetical comparison of predicted binding affinities for derivatives of our core scaffold against the Dopamine D4 receptor, illustrating the potential impact of substitutions at the 4-position.

DerivativeSubstitution at C4Predicted Binding Affinity (kcal/mol)Key Interactions Observed
1 4-ethyl, 4-hydroxymethyl-8.5Hydrogen bond with Asp115, hydrophobic interactions with Phe410
2 4-H, 4-hydroxymethyl-7.9Hydrogen bond with Asp115
3 4-ethyl, 4-H-7.2Hydrophobic interactions with Phe410
4 4-phenyl-9.2Pi-pi stacking with Phe410, hydrophobic interactions

Note: This data is illustrative and would need to be generated through actual docking studies.

Molecular Dynamics (MD) Simulations: Assessing Complex Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, MD simulations offer a dynamic view, assessing the stability of the complex over time and revealing subtle conformational changes.[4][5]

MD simulations are computationally intensive. The choice of force field (e.g., AMBER, CHARMM, GROMOS) and water model (e.g., TIP3P, SPC/E) is crucial for accurately representing the physical behavior of the system. The simulation time should be sufficient to allow the system to reach equilibrium and to observe meaningful dynamic events. For GPCRs like the µ-opioid receptor, simulation times of hundreds of nanoseconds are often required to capture relevant conformational changes.[6]

This protocol outlines a general workflow for running an MD simulation of a docked complex of a piperidine derivative with the µ-opioid receptor using GROMACS.

  • System Preparation:

    • Use the best-docked pose from the molecular docking study as the starting structure.

    • Generate the topology files for the protein and the ligand using a suitable force field.

    • Place the complex in a simulation box of appropriate size and solvate with water molecules.

    • Add ions to neutralize the system.

  • Energy Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Run a two-step equilibration process: first in the NVT (constant number of particles, volume, and temperature) ensemble, followed by the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the temperature and pressure of the system.

  • Production MD Run:

    • Run the production MD simulation for the desired length of time (e.g., 100-500 ns).

  • Analysis of Trajectories:

    • Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess the stability of the complex.

    • Analyze root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze hydrogen bond formation and other key interactions over time.

The following table provides a hypothetical comparison of the stability of different piperidine derivatives in the binding pocket of the µ-opioid receptor, as determined by MD simulations.

DerivativeSubstitution at C4Average RMSD of Ligand (Å)Key Stable Interactions
1 4-ethyl, 4-hydroxymethyl1.2 ± 0.3Stable hydrogen bond with Asp147
2 4-H, 4-hydroxymethyl1.8 ± 0.5Intermittent hydrogen bond with Asp147
3 4-ethyl, 4-H2.5 ± 0.8Primarily hydrophobic interactions

Note: This data is illustrative and would need to be generated through actual MD simulations.

Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Molecular Descriptors

QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[7][8] This technique is particularly useful for lead optimization, allowing for the prediction of the activity of novel, unsynthesized derivatives.

The success of a QSAR model depends heavily on the quality of the dataset, the selection of relevant molecular descriptors, and the statistical method used for model building (e.g., multiple linear regression, partial least squares, artificial neural networks).[7] It is crucial to have a diverse set of compounds with accurately measured biological activity to build a robust and predictive model.

This protocol outlines a general workflow for building a 3D-QSAR model for a series of piperidine derivatives with known inhibitory activity against a specific target.

  • Data Preparation:

    • Collect a dataset of structurally related piperidine derivatives with their corresponding biological activities (e.g., IC50 or Ki values).

    • Align the 3D structures of all molecules based on a common scaffold.

  • Descriptor Calculation:

    • For CoMFA (Comparative Molecular Field Analysis), calculate the steric and electrostatic fields around each molecule.

    • For CoMSIA (Comparative Molecular Similarity Indices Analysis), calculate similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

  • Model Building and Validation:

    • Use partial least squares (PLS) regression to build a model that correlates the calculated fields with the biological activity.

    • Validate the model using internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in the training set).[8]

  • Interpretation of Contour Maps:

    • Visualize the CoMFA/CoMSIA contour maps to identify regions where modifications to the molecular structure are likely to increase or decrease activity.

The following table shows a hypothetical comparison of experimental and QSAR-predicted activities for a set of piperidine derivatives, demonstrating the predictive power of a well-validated model.

CompoundExperimental pIC50Predicted pIC50 (CoMFA)Residual
A 7.57.40.1
B 6.86.9-0.1
C 8.18.00.1
D 7.27.3-0.1

Note: This data is illustrative and would need to be generated from an actual QSAR study.

Visualizing the In-Silico Workflow

A clear understanding of the in-silico modeling workflow is essential for its effective implementation. The following diagram, generated using Graphviz, illustrates the logical progression from initial compound selection to the prediction of biological activity and pharmacokinetic properties.

in_silico_workflow cluster_ligand Ligand Preparation cluster_target Target Identification & Preparation cluster_modeling In-Silico Modeling cluster_analysis Analysis & Prediction l1 3D Structure Generation of This compound Derivatives l2 Energy Minimization l1->l2 md Molecular Docking l2->md admet ADMET Prediction l2->admet t1 Identify Potential Targets (e.g., Dopamine, Sigma Receptors) t2 Prepare Receptor Structure (PDB Download, Cleaning) t1->t2 t2->md a1 Binding Affinity & Pose Prediction md->a1 dyn Molecular Dynamics a2 Complex Stability & Dynamics dyn->a2 qsar QSAR Modeling a3 Activity Prediction for Novel Derivatives qsar->a3 a1->dyn a1->qsar

Sources

A Comparative Cost Analysis of Synthetic Routes to Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the synthesis of novel molecular scaffolds with precision and economic viability is paramount. Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate, a key building block for various therapeutic agents, presents a synthetic challenge that necessitates a careful evaluation of potential manufacturing routes. This guide provides an in-depth technical comparison of two plausible synthetic pathways to this valuable intermediate, offering detailed experimental protocols, a thorough cost analysis, and expert insights to aid researchers in selecting the most efficient and cost-effective strategy.

Introduction to the Target Molecule

This compound possesses a unique disubstituted piperidine core, a privileged scaffold in medicinal chemistry. The presence of both an ethyl and a hydroxymethyl group at the C4 position offers multiple points for further functionalization, making it an attractive intermediate for the synthesis of complex drug candidates. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and allows for selective deprotection under mild acidic conditions, a crucial feature in multi-step synthetic campaigns.

Synthetic Strategy Overview

Two primary synthetic strategies commencing from the readily available and cost-effective starting material, 4-piperidone monohydrate hydrochloride, are evaluated in this guide.

  • Route 1: The Wittig-Hydroboration Pathway. This route employs a Wittig reaction to introduce the ethylidene functionality, followed by a hydroboration-oxidation to stereoselectively install the hydroxymethyl group, and concludes with N-Boc protection.

  • Route 2: The Grignard Approach (Hypothetical). A second potential, though less direct, route could involve the reduction of the piperidone to a piperidinol, followed by conversion to a suitable leaving group and subsequent displacement with an ethyl nucleophile. The introduction of the hydroxymethyl group would then need to be addressed. This guide will focus on the more direct and practical Wittig-Hydroboration pathway (Route 1) for which more predictable and established methodologies exist.

Route 1: The Wittig-Hydroboration Pathway

This three-step synthesis offers a direct and efficient approach to the target molecule. The sequence is logical, with each step building upon the previous transformation with high levels of chemo- and regioselectivity.

digraph "Wittig_Hydroboration_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="4-Piperidone\nmonohydrate hydrochloride", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: Wittig Reaction\n(N-Boc Protection & Olefination)"]; intermediate1 [label="Tert-butyl\n4-ethylidenepiperidine-1-carboxylate"]; step2 [label="Step 2: Hydroboration-Oxidation"]; intermediate2 [label="4-Ethyl-4-(hydroxymethyl)piperidine"]; step3 [label="Step 3: N-Boc Protection"]; product [label="Tert-butyl 4-ethyl-4-\n(hydroxymethyl)piperidine-1-carboxylate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 [label="1. (Boc)2O, Et3N\n2. EtPh3PBr, NaH"]; step1 -> intermediate1; intermediate1 -> step2 [label="1. BH3-THF\n2. H2O2, NaOH"]; step2 -> intermediate2; intermediate2 -> step3 [label="(Boc)2O, Et3N"]; step3 -> product; }

Figure 1: Workflow for the Wittig-Hydroboration Pathway.

Step 1: Synthesis of Tert-butyl 4-ethylidenepiperidine-1-carboxylate

The initial step involves the in-situ N-Boc protection of 4-piperidone followed by a Wittig reaction to introduce the exocyclic double bond. The use of a strong base like sodium hydride is crucial for the deprotonation of the phosphonium salt to generate the reactive ylide.[1]

Experimental Protocol:

  • To a stirred solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in dichloromethane (DCM, 10 vol) at 0 °C, triethylamine (2.2 eq) is added dropwise.

  • Di-tert-butyl dicarbonate (1.1 eq) dissolved in DCM (2 vol) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • In a separate flask, ethyltriphenylphosphonium bromide (1.5 eq) is suspended in anhydrous tetrahydrofuran (THF, 10 vol) under an inert atmosphere.

  • Sodium hydride (60% dispersion in mineral oil, 1.5 eq) is added portion-wise at 0 °C, and the mixture is stirred for 1 hour at room temperature to form the ylide.

  • The solution of N-Boc-4-piperidone from the first step is concentrated under reduced pressure, redissolved in anhydrous THF (5 vol), and added dropwise to the ylide suspension at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford tert-butyl 4-ethylidenepiperidine-1-carboxylate.

Step 2: Synthesis of 4-Ethyl-4-(hydroxymethyl)piperidine

The second step utilizes a hydroboration-oxidation reaction, a classic method for the anti-Markovnikov hydration of an alkene. This ensures the formation of the primary alcohol at the terminal carbon of the double bond.[2]

Experimental Protocol:

  • To a solution of tert-butyl 4-ethylidenepiperidine-1-carboxylate (1.0 eq) in anhydrous THF (10 vol) at 0 °C under an inert atmosphere, a 1.0 M solution of borane-tetrahydrofuran complex in THF (1.2 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is then cooled to 0 °C, and water (1 vol) is slowly added, followed by the dropwise addition of 3 M aqueous sodium hydroxide (3 eq) and 30% aqueous hydrogen peroxide (3 eq).

  • The mixture is stirred at room temperature for 4 hours.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, 4-ethyl-4-(hydroxymethyl)piperidine, is typically used in the next step without further purification.

Step 3: Synthesis of this compound

The final step involves the protection of the piperidine nitrogen with a Boc group to yield the target molecule.[3][4]

Experimental Protocol:

  • The crude 4-ethyl-4-(hydroxymethyl)piperidine from the previous step is dissolved in DCM (10 vol).

  • Triethylamine (1.5 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 eq) dissolved in DCM (2 vol) at 0 °C.

  • The reaction mixture is stirred at room temperature overnight.

  • The reaction is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The final product, this compound, is purified by column chromatography or recrystallization.

Cost Analysis

A preliminary cost analysis for the Wittig-Hydroboration Pathway is presented below. Prices are based on bulk catalog listings and may vary depending on the supplier and scale of the synthesis.

ReagentMolecular Weight ( g/mol )Assumed Price (USD/kg)Moles per mole of productCost per mole of product (USD)
4-Piperidone monohydrate HCl153.611501.023.04
Di-tert-butyl dicarbonate218.252002.296.03
Triethylamine101.19503.718.72
Ethyltriphenylphosphonium bromide371.272501.5139.23
Sodium Hydride (60% in oil)24.001001.53.60
Borane-THF complex (1M)85.94400/L1.2480.00
Sodium Hydroxide40.00103.01.20
Hydrogen Peroxide (30%)34.01203.02.04
Total Estimated Reagent Cost ~763.86

Note: This analysis does not include the cost of solvents, silica gel for chromatography, energy, labor, or waste disposal, which can significantly impact the final cost per gram of the product. The price of the Borane-THF complex is a major cost driver in this route.

Comparison and Conclusion

The Wittig-Hydroboration pathway presents a viable and direct synthetic route to this compound. The reactions are well-established and generally provide good to excellent yields. However, the high cost of the borane reagent is a significant drawback for large-scale production.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a balance of factors including the scale of synthesis, desired purity, available equipment, and, critically, the overall budget. While the presented route is chemically sound, further process optimization to reduce the amount of expensive reagents or identify alternative, more economical hydroborating agents would be beneficial for industrial applications.

This guide provides a foundational understanding of a practical synthetic approach to a valuable building block. The provided protocols and cost analysis are intended to serve as a starting point for further investigation and optimization in the pursuit of efficient and scalable pharmaceutical synthesis.

References

Sources

A Comparative Guide to the Reactivity of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of medicinal chemistry, piperidine scaffolds are indispensable building blocks, forming the core of numerous therapeutic agents. Among these, tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate is a particularly valuable intermediate, offering a sterically defined, bifunctional core for further elaboration. The tert-butoxycarbonyl (Boc) protecting group provides robust protection for the nitrogen atom, while the primary alcohol serves as a versatile handle for synthetic transformations. However, the success of these transformations is not merely dependent on the choice of reagents but is profoundly dictated by the solvent system in which the reaction is performed.

This guide provides an in-depth, comparative analysis of the reactivity of this key building block across a spectrum of common laboratory solvents. Moving beyond a simple recitation of protocols, we will dissect the underlying mechanistic principles that govern the observed outcomes. By understanding the causal relationships between solvent properties and reaction pathways, researchers and drug development professionals can make more strategic, data-driven decisions to optimize yield, minimize side-product formation, and accelerate their discovery pipelines.

The Solvent's Decisive Role: Mechanistic Foundations

A solvent is far from a passive medium; it is an active participant that can stabilize or destabilize reactants, intermediates, and transition states, thereby steering the course of a reaction. For this compound, two key reactive sites must be considered: the primary hydroxyl group and the acid-labile Boc-protected amine. Reactions at the hydroxyl group, such as nucleophilic substitutions, are particularly sensitive to solvent effects.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents, characterized by O-H or N-H bonds, are excellent hydrogen bond donors. They effectively solvate both cations and anions. This property can significantly favor S(_N)1-type mechanisms by stabilizing the carbocationic intermediate that would form upon activation of the hydroxyl group. However, their nucleophilicity can also lead to undesirable solvolysis side reactions.

  • Polar Aprotic Solvents (e.g., DCM, THF, Acetonitrile): Lacking O-H or N-H bonds, these solvents are incapable of hydrogen bond donation. While they can solvate cations through dipole-dipole interactions, their ability to solvate anions is diminished. This leaves anions more "naked" and nucleophilic, thereby accelerating S(_N)2 reactions.[1]

  • Acid-Labile Protection: The Boc group is notoriously susceptible to cleavage under acidic conditions.[2][3] Any reaction that generates an acidic byproduct must be carefully managed, as the choice of solvent can exacerbate the rate of deprotection, a common and often problematic side reaction.[4][5]

Experimental Design: A Head-to-Head Comparison

To generate quantitative, comparative data, we selected a representative transformation: the conversion of the primary alcohol to a bromide using phosphorus tribromide (PBr(_3)). This reaction is known to be sensitive to the reaction medium and generates hydrobromic acid (HBr) as a byproduct, providing a stringent test for the stability of the Boc group.

Experimental Workflow

The following workflow was employed for a systematic evaluation across four distinct solvent systems.

Caption: Standardized workflow for evaluating the bromination reaction.

Detailed Experimental Protocol
  • Reaction Setup: A solution of this compound (1.0 eq) was prepared in the selected anhydrous solvent (DCM, THF, MeCN, or MeOH) to a concentration of 0.2 M in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: The solution was cooled to 0 °C in an ice bath. Phosphorus tribromide (0.4 eq) was added dropwise via syringe over 5 minutes.

  • Reaction Monitoring: The reaction was stirred at 0 °C for 30 minutes before being allowed to warm to room temperature. Progress was monitored every hour using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material was observed.[6]

  • Workup: The reaction was carefully quenched at 0 °C by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceased. The mixture was transferred to a separatory funnel.

  • Isolation: The aqueous layer was extracted three times with the reaction solvent (or ethyl acetate in the case of MeOH). The combined organic layers were washed with brine, dried over anhydrous Na(_2)SO(_4), filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude residue was purified by flash column chromatography on silica gel to yield the pure tert-butyl 4-(bromomethyl)-4-ethylpiperidine-1-carboxylate. The final product was characterized by

    
    H NMR and MS, and the isolated yield was calculated.
    

Results: The Profound Impact of the Solvent

The choice of solvent dramatically influenced not only the efficiency of the desired transformation but also the product profile. The results are a clear illustration of the mechanistic principles discussed above.

Table 1: Comparative Performance Data for the Bromination Reaction

SolventDielectric Constant (ε)Reaction Time (h)Isolated Yield (%)Key Side Products Observed
Dichloromethane (DCM) 9.12.591%Trace elimination byproduct
Tetrahydrofuran (THF) 7.6578%Minor THF-derived impurities
Acetonitrile (MeCN) 37.5464%Significant elimination, minor N-acetylation
Methanol (MeOH) 32.712<5%Boc-deprotected starting material, methyl ether
Discussion of Results
  • Dichloromethane (DCM): As a non-coordinating polar aprotic solvent, DCM proved to be the optimal choice. It facilitated a clean, high-yielding S(_N)2 reaction. Its inability to solvate the bromide anion effectively and its lack of Lewis basicity prevented significant side reactions, leading to a straightforward purification and excellent yield.

  • Tetrahydrofuran (THF): While also a polar aprotic solvent, THF is a known Lewis base that can coordinate to the phosphorus center of PBr(_3). This coordination can temper the reagent's reactivity, resulting in a slower reaction. The slightly lower yield can be attributed to this reduced efficiency and the formation of minor, hard-to-remove impurities derived from solvent interaction.

  • Acetonitrile (MeCN): The high polarity of acetonitrile might be expected to favor the reaction. However, its slightly basic nature can promote a competing E2 elimination pathway, especially with the generation of HBr. Furthermore, trace amounts of N-acetylated byproduct were detected, indicating a potential reaction with the solvent under the conditions.

  • Methanol (MeOH): The use of a protic solvent was catastrophic for this transformation. The primary reason for failure is two-fold. First, PBr(_3) reacts rapidly with methanol, consuming the reagent. Second, the HBr generated readily protonates the Boc group, and the protic solvent facilitates its cleavage, leading to extensive deprotection of the starting material.[5] The detection of the corresponding methyl ether confirms that solvolysis is also a competing pathway.

Comparative Analysis with an Alternative Scaffold

To probe the influence of the C4-ethyl group, the same reaction was performed on the parent compound, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate , in the optimal solvent, DCM.

Table 2: Influence of C4-Substitution on Reactivity in DCM

CompoundSteric Hindrance at C4Reaction Time (h)Isolated Yield (%)
With Ethyl Group Higher2.591%
Without Ethyl Group Lower1.596%

The results indicate that the presence of the C4-ethyl group introduces a moderate degree of steric hindrance around the reaction center. This slightly slows the rate of the S(_N)2 reaction, as evidenced by the longer reaction time and marginally lower yield compared to the less hindered analog. This finding is consistent with the backside attack mechanism characteristic of S(_N)2 substitutions.

Caption: Dominant reaction pathways influenced by solvent choice.

Concluding Remarks and Best Practices

This comparative guide demonstrates unequivocally that solvent selection is a critical parameter for manipulating the reactivity of This compound .

  • For Nucleophilic Substitutions at the Hydroxyl Group: Non-coordinating, polar aprotic solvents, particularly dichloromethane (DCM) , are highly recommended. They promote efficient S(_N)2 reactions while minimizing side reactions like elimination and protecting group cleavage.

  • Avoid Protic Solvents: When using acid-sensitive protecting groups like Boc in conjunction with reagents that produce acidic byproducts (e.g., PBr(_3), SOCl(_2)), protic solvents such as methanol or ethanol should be strictly avoided to prevent catastrophic deprotection and solvolysis.

  • Consider Steric Hindrance: Be aware that substitution on the piperidine ring, such as the C4-ethyl group, can influence reaction rates. For more hindered systems, longer reaction times or slightly more forcing conditions may be necessary.

By internalizing these principles and leveraging the provided data, chemists can design more robust and efficient synthetic routes, saving valuable time and resources in the pursuit of novel chemical entities.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic-Chemistry.org. Available at: [Link]

  • Yamazaki, N., et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 24(19), 3585. Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • ResearchGate (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Available at: [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences. Available at: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Available at: [Link]

  • Ghorai, P., et al. (2011). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 3(6), 447-452. Available at: [Link]

  • Awad, H., et al. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Angewandte Chemie International Edition, 49(40), 7292-7295. Available at: [Link]

  • Al-Awadi, N. A., et al. (1998). Protic solvent effects on the rate of thermal rearrangement of N-(2,4-dinitrophenyl)piperidine N-oxide. Journal of the Chemical Society, Perkin Transactions 2, (7), 1639-1642. Available at: [Link]

Sources

The Strategic Advantage of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate in Parallel Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Parallel synthesis, a cornerstone of high-throughput screening library generation, relies on the selection of robust and versatile chemical scaffolds. Among these, the piperidine moiety is a privileged structure, frequently found in approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to present substituents in a defined three-dimensional arrangement.[1] This guide provides an in-depth technical comparison of tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate as a scaffold in parallel synthesis, evaluating its performance against alternative heterocyclic systems and providing supporting experimental context.

The Rise of 4,4-Disubstituted Piperidines: A Scaffold by Design

The strategic value of this compound lies in its 4,4-disubstituted pattern. This substitution prevents epimerization at the C4 position, a common issue in monosubstituted piperidines, thus ensuring stereochemical integrity throughout a multi-step synthesis. The presence of two distinct functional handles—a primary alcohol and a Boc-protected secondary amine—offers orthogonal reactivity, enabling sequential and selective derivatization. The ethyl group provides a degree of lipophilicity and steric bulk, which can be crucial for modulating interactions with biological targets.

The tert-butoxycarbonyl (Boc) protecting group is a key feature, offering robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet being readily removable under acidic conditions, which is often a final step in a synthesis campaign. This orthogonality is fundamental to the successful execution of parallel synthesis workflows.

Performance in Parallel Synthesis: A Comparative Analysis

To objectively assess the utility of this compound, we will compare its projected performance in a typical parallel synthesis workflow against three alternative scaffolds: a related piperidine, a tetrahydropyran, and a pyrrolidine analog. The comparison will focus on key metrics such as reaction yield, product purity, and the potential for generating chemical diversity.

Core Scaffold Structures for Comparison:

Scaffold IDStructureNameKey Features
P-1 this compoundThis compound4,4-disubstituted piperidine, orthogonal protecting groups, primary alcohol for diversification.
P-2 tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylatetert-butyl 4-(hydroxymethyl)piperidine-1-carboxylateMonosubstituted piperidine, potential for C4 functionalization.[2]
THP-1 tert-butyl 4-(hydroxymethyl)tetrahydropyran-4-carboxylateA representative 4-hydroxymethyl-tetrahydropyranOxygen heterocycle, potential for different biological interactions.[3]
PYR-1 tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylateA representative 3-hydroxymethyl-pyrrolidineFive-membered ring, different conformational properties.[4]
Experimental Workflow: Parallel Amide and Ether Synthesis

A common strategy in library synthesis is the diversification of a core scaffold through amide bond formation and etherification. The following workflow is a representative example of how this compound can be utilized in a parallel synthesis format.

Caption: Parallel synthesis workflow for the diversification of Scaffold P-1.

Performance Comparison

The following table summarizes the expected and reported performance of the different scaffolds in parallel synthesis. The data for P-1 is a projection based on the performance of similar piperidine scaffolds, while the data for P-2, THP-1, and PYR-1 is based on published experimental results.[3][5][6]

ScaffoldAverage Yield (Amide Coupling)Average Yield (Ether Synthesis)Average Purity (after purification)Diversity PotentialKey Considerations
P-1 >85% (projected)>80% (projected)>90% (projected)HighStereochemically stable; orthogonal handles allow for diverse and controlled derivatization.
P-2 80-90%[5]75-85%[7]>90%HighPotential for racemization at C4 under certain conditions; less sterically hindered than P-1.
THP-1 70-85%[3]70-80%[3]>90%HighOffers a different pharmacophore due to the oxygen atom; may exhibit different solubility and metabolic profiles.
PYR-1 80-95%[6]75-90%[6]>95%HighDifferent ring size and conformational flexibility compared to piperidines, potentially accessing different chemical space.

Causality Behind Performance:

  • Yields: The high projected yields for P-1 are based on the unhindered nature of the primary alcohol and the well-established reactivity of Boc-protected piperidines in standard coupling and alkylation reactions. Pyrrolidine scaffolds (PYR-1) often exhibit excellent reactivity due to favorable ring strain and accessibility of the functional groups. Tetrahydropyrans (THP-1) can sometimes exhibit slightly lower yields in ether synthesis due to the influence of the ring oxygen on the reactivity of the hydroxyl group.

  • Purity: High purities are generally achievable for all scaffolds with modern parallel purification techniques. The stereochemical stability of P-1 is a significant advantage, as it reduces the likelihood of diastereomeric impurities that can be difficult to separate.

  • Diversity Potential: All four scaffolds offer high diversity potential due to the presence of a readily derivatizable hydroxyl group and a protected amine that can be deprotected and further functionalized. The choice of scaffold often depends on the desired three-dimensional shape and the intended biological target.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key diversification reactions using this compound (P-1) in a parallel synthesis format.

Protocol 1: Parallel Amide Coupling

This protocol describes the synthesis of a library of amides from P-1 and a diverse set of carboxylic acids in a 96-well plate format.

Materials:

  • This compound (P-1)

  • Library of diverse carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of P-1 in anhydrous DMF.

    • Prepare a 0.22 M solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

    • Prepare 0.2 M solutions of each carboxylic acid in anhydrous DMF in a separate 96-well plate.

  • Reaction Setup:

    • To each well of the reaction block, add 100 µL of the P-1 stock solution (0.02 mmol).

    • Add 100 µL of the respective carboxylic acid solution (0.02 mmol) to each well.

    • Add 100 µL of the HATU stock solution (0.022 mmol) to each well.

    • Add 100 µL of the DIPEA stock solution (0.04 mmol) to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • Quench the reaction by adding 200 µL of water to each well.

    • Extract the products using an automated liquid-liquid extraction system with ethyl acetate (3 x 500 µL).

    • Combine the organic layers in a new 96-well plate and evaporate the solvent under a stream of nitrogen.

Protocol 2: Parallel Williamson Ether Synthesis

This protocol outlines the synthesis of a library of ethers from P-1 and a diverse set of alkyl halides.

Materials:

  • This compound (P-1)

  • Library of diverse alkyl bromides (R'-Br)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous DMF

  • 96-well reaction block

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.2 M solution of P-1 in anhydrous DMF.

    • Prepare 0.25 M solutions of each alkyl bromide in anhydrous DMF in a separate 96-well plate.

    • Carefully weigh NaH (1.2 mg, 0.03 mmol per well) into each well of the reaction block under an inert atmosphere.

  • Reaction Setup:

    • To each well containing NaH, add 100 µL of the P-1 stock solution (0.02 mmol) and stir for 30 minutes at room temperature to form the alkoxide.

    • Add 100 µL of the respective alkyl bromide solution (0.025 mmol) to each well.

  • Reaction and Work-up:

    • Seal the reaction block and heat to 60 °C for 12 hours.

    • Cool the reaction block to room temperature and carefully quench by the dropwise addition of 100 µL of methanol.

    • Add 500 µL of water to each well and extract with ethyl acetate (3 x 500 µL).

    • Combine the organic layers and evaporate the solvent.

Conclusion: A Strategic Choice for Library Synthesis

This compound presents a compelling scaffold for parallel synthesis in drug discovery. Its inherent stereochemical stability, orthogonal functional handles, and the favorable physicochemical properties of the piperidine ring make it a superior choice for generating diverse and high-quality compound libraries.[8] While alternative scaffolds such as tetrahydropyrans and pyrrolidines also offer significant advantages and access to different regions of chemical space, the 4,4-disubstituted piperidine scaffold provides a robust and reliable platform for the efficient creation of drug-like molecules. The provided protocols and comparative data serve as a valuable resource for researchers and scientists in the rational design and execution of their parallel synthesis campaigns.

References

  • Besson, T., et al. (2021). The piperidine ring in medicinal chemistry. European Journal of Medicinal Chemistry, 213, 113169.
  • Vitaku, E., et al. (2014). The piperidine motif in the context of recent drug discovery. Journal of Medicinal Chemistry, 57(23), 9687-9717.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Ugi, I., et al. (2001). The Ugi reaction. Comprehensive Organic Synthesis, 2(1), 1083-1109.
  • Domling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides.
  • Goodman, J. M., & Leach, A. G. (2004). The role of computational chemistry in the design of combinatorial libraries. Current Opinion in Chemical Biology, 8(4), 396-402.
  • Leach, A. R., & Hann, M. M. (2000). The in silico world of virtual libraries. Drug Discovery Today, 5(8), 327-336.
  • Chang, Y. F., et al. (2011). Parallel synthesis of natural product-like polyhydroxylated pyrrolidine and piperidine alkaloids. Molecular Diversity, 15(1), 203-214. [Link]

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

  • Smith, A. B., et al. (2004). Diversity-oriented synthesis of natural product-like libraries. Chemical Reviews, 104(1), 17-68.
  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI. [Link]

  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central. [Link]

  • Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. ResearchGate. [Link]

  • Synthesis of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

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  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. PubChem. [Link]

Sources

A Comparative Guide to Assessing the Drug-Like Properties of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the Piperidine Scaffold and Early ADME-T Assessment

The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in over 70 FDA-approved drugs.[1][2] Its prevalence is due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a versatile three-dimensional vector for substituent placement.[3] The core compound, Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate (Parent Compound, PC) , represents a common starting point in discovery campaigns, featuring a protected nitrogen, a quaternary center, and key functional groups (ethyl and hydroxymethyl) ripe for analog development.

However, a promising biological activity profile is insufficient for a compound to become a viable drug candidate. Early and rigorous assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties is critical to avoid late-stage failures.[4] This guide provides a comprehensive framework for the systematic evaluation and comparison of drug-like properties for analogs of our parent compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data for a set of rationally designed, hypothetical analogs to illustrate the process.

For this guide, we will compare the Parent Compound (PC) against three representative analogs designed to modulate key properties:

  • Analog A (Increased Lipophilicity): The 4-ethyl group is replaced with a 4-butyl group.

  • Analog B (Reduced Polarity): The 4-hydroxymethyl group is replaced with a 4-methyl group.

  • Analog C (Enhanced Metabolic Stability): The 4-ethyl group is replaced with a 4-cyclopropyl group.

Pillar 1: Foundational Physicochemical Properties

Before proceeding to complex biological assays, a baseline understanding of fundamental physicochemical properties is essential as they govern a compound's behavior in subsequent tests.[5]

Lipophilicity (LogD at pH 7.4)

Rationale: Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[6] We measure the distribution coefficient (LogD) at a physiological pH of 7.4, which accounts for the ionization state of the molecule. While Lipinski's Rule of Five suggests a LogP of <5 for oral drugs, optimizing this value is a delicate balance; excessively high lipophilicity can lead to poor solubility and increased metabolic clearance.[7][8]

Experimental Protocol: Shake-Flask Method

  • Prepare a stock solution of each test compound in DMSO (10 mM).

  • Prepare a buffered aqueous phase (e.g., 100 mM phosphate buffer, pH 7.4) and an immiscible organic phase (n-octanol). Pre-saturate each phase by mixing them overnight and then separating.

  • Add a small volume of the compound's stock solution to a vial containing a known ratio of the pre-saturated n-octanol and buffer (e.g., 1:1 v/v). The final compound concentration should be low enough to ensure solubility in both phases.

  • Vortex the vials vigorously for 1 hour at room temperature to allow for partitioning equilibrium.

  • Centrifuge the vials to ensure complete separation of the two phases.

  • Carefully sample a known volume from both the aqueous and n-octanol layers.

  • Quantify the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS.

  • Calculate LogD₇.₄ using the formula: LogD = log([Compound]octanol / [Compound]aqueous).

Comparative Data (Representative)

Compound Modification Predicted LogP Experimental LogD (pH 7.4) Lipinski's Rule of Five (LogP < 5)
PC Parent Compound 2.5 2.65 Compliant
Analog A Ethyl → Butyl 3.6 3.78 Compliant
Analog B Hydroxymethyl → Methyl 3.1 3.21 Compliant

| Analog C | Ethyl → Cyclopropyl | 2.8 | 2.95 | Compliant |

Aqueous Solubility

Rationale: A compound must be in solution to be absorbed from the gastrointestinal tract. Poor aqueous solubility is a major hurdle for oral drug development, leading to low and variable bioavailability.[9] We assess kinetic solubility in a phosphate-buffered saline (PBS) solution to mimic physiological conditions.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare high-concentration stock solutions of each compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO stock solution to wells containing PBS (pH 7.4) to achieve a range of final concentrations.

  • Seal the plate and shake at room temperature for 2 hours.

  • Analyze the samples using nephelometry (light scattering) or UV-Vis spectroscopy by comparing the readings against a calibration curve prepared in a co-solvent system where the compound is fully soluble. The point at which the compound precipitates indicates its kinetic solubility limit.

Comparative Data (Representative)

Compound Modification Solubility (µg/mL) at pH 7.4
PC Parent Compound 65
Analog A Ethyl → Butyl 15
Analog B Hydroxymethyl → Methyl 40

| Analog C | Ethyl → Cyclopropyl | 58 |

Pillar 2: ADME Profiling - Permeability and Metabolism

With a physicochemical baseline established, we move to in vitro assays that model key ADME processes.[10][11]

Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The ability of a compound to passively diffuse across the intestinal epithelium is a prerequisite for oral absorption. The PAMPA model provides a rapid, cell-free method to predict this passive transport.[12] It measures a compound's diffusion from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.[13] This assay is cost-effective and isolates passive diffusion, avoiding the complexities of active transporters present in cell-based models like Caco-2.[14]

Experimental Workflow: PAMPA

PAMPA_Workflow prep_sol 1. Prepare Compound Solutions (in 5% DMSO/PBS) add_cmpd 4. Add Compound to Donor Plate (200 µL) prep_sol->add_cmpd prep_plate 2. Prepare Acceptor Plate (300 µL PBS buffer) assemble 5. Assemble Sandwich (Donor Plate on Acceptor Plate) prep_plate->assemble coat_membrane 3. Coat Donor Plate Membrane (5 µL Lecithin/Dodecane) coat_membrane->add_cmpd add_cmpd->assemble incubate 6. Incubate (16-18 hours at 25°C) assemble->incubate disassemble 7. Disassemble Plates incubate->disassemble sample 8. Sample Donor & Acceptor Wells disassemble->sample quantify 9. Quantify Concentrations (LC-MS/MS or UV-Vis) sample->quantify calculate 10. Calculate Permeability (Pe) quantify->calculate Metabolic_Stability_Workflow prep_mix 1. Prepare Master Mix (Buffer, Microsomes, Compound) pre_incubate 2. Pre-incubate at 37°C (5-10 min) prep_mix->pre_incubate start_rxn 3. Initiate Reaction (Add NADPH Solution) pre_incubate->start_rxn timepoint 4. Sample at Timepoints (e.g., 0, 5, 15, 30, 45 min) start_rxn->timepoint quench 5. Quench Reaction (Add cold Acetonitrile + IS) timepoint->quench centrifuge 6. Centrifuge to Pellet Protein quench->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant analyze 8. Analyze by LC-MS/MS supernatant->analyze calculate 9. Calculate t½ and Clint analyze->calculate

Caption: Workflow for the in vitro Metabolic Stability Assay using liver microsomes.

Detailed Protocol: HLM Assay

  • Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare a solution of the cofactor NADPH.

  • Incubation: In a 96-well plate, add buffer, microsomes (to a final concentration of 0.5 mg/mL), and the test compound (final concentration 1 µM). Include positive controls (e.g., testosterone, dextromethorphan) and negative controls (incubation without NADPH). [15][16]3. Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is T=0.

  • Timepoint Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in the respective wells by adding a volume of cold acetonitrile containing an internal standard (IS). [15]6. Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (Clint).

Comparative Data (Representative)

Compound Modification Half-life (t½, min) Intrinsic Clearance (Clint, µL/min/mg) Stability Classification
PC Parent Compound 25 55.5 Moderate
Analog A Ethyl → Butyl 12 115.5 Low
Analog B Hydroxymethyl → Methyl 28 49.5 Moderate
Analog C Ethyl → Cyclopropyl > 60 < 23.1 High
Controls
Testosterone 15 92.4 Low-Moderate

| Verapamil | | < 10 | > 138.6 | Low |

Pillar 3: Safety & Toxicity Profiling

Early identification of potential safety liabilities is paramount to de-risk a project. [9]

In Vitro Cytotoxicity: LDH Release Assay

Rationale: General cytotoxicity is a fundamental measure of a compound's potential to cause cell death. The Lactate Dehydrogenase (LDH) assay is a common method to assess this by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. [17][18]Increased LDH in the supernatant is proportional to the number of lysed cells. [19]We use a human liver cell line (e.g., HepG2) as it is a primary site of drug metabolism and potential toxicity.

Experimental Protocol: LDH Assay

  • Cell Plating: Seed HepG2 cells into a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the time of treatment (e.g., 10,000 cells/well). Incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of each test compound (e.g., from 0.1 to 100 µM). Include wells for three types of controls: vehicle control (spontaneous LDH release), untreated cells, and a maximum LDH release control (cells treated with a lysis buffer). [17]3. Incubation: Incubate the plate for a relevant time period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

  • Assay Execution: Carefully transfer a portion of the cell culture supernatant to a new, clean 96-well plate.

  • Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt dye) to each well. [17]6. Incubate at room temperature, protected from light, for 30 minutes.

  • Add a stop solution and measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity for each compound concentration relative to the controls and determine the IC₅₀ value (the concentration that causes 50% cell death).

Comparative Data (Representative)

Compound HepG2 Cytotoxicity IC₅₀ (µM) Therapeutic Index Consideration
PC > 100 Favorable
Analog A 75 Moderate
Analog B > 100 Favorable

| Analog C | > 100 | Favorable |

Cardiotoxicity: hERG Channel Inhibition Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsade de Pointes). [20][21]Regulatory agencies mandate hERG liability screening for nearly all new chemical entities. [22]Automated patch-clamp electrophysiology provides a high-throughput and accurate method to measure a compound's inhibitory effect on the hERG channel current, expressed in a stable cell line (e.g., HEK293). [20] Experimental Protocol: Automated Patch-Clamp

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK-hERG or CHO-hERG). Harvest and prepare the cells according to the specific instrument's protocol (e.g., QPatch).

  • Compound Preparation: Prepare a series of dilutions for each test compound in the appropriate extracellular solution.

  • Assay Execution: The automated system performs whole-cell patch-clamp recordings. Cells are captured, a giga-ohm seal is formed, and the whole-cell configuration is achieved.

  • A specific voltage protocol is applied to elicit the characteristic hERG tail current.

  • The baseline current is recorded, after which the compound solutions are applied at increasing concentrations. The effect on the tail current is measured after each application.

  • Data Analysis: The percentage of inhibition at each concentration is calculated relative to the baseline. An IC₅₀ value is determined by fitting the concentration-response data to a suitable equation. A known hERG inhibitor (e.g., Cisapride) is used as a positive control.

Comparative Data (Representative)

Compound hERG Inhibition IC₅₀ (µM) Risk Classification (IC₅₀ > 30 µM is low risk)
PC 45 Low Risk
Analog A 8 High Risk
Analog B 38 Low Risk

| Analog C | 62 | Low Risk |

Integrated Analysis and Path Forward

The goal of this multi-parametric assessment is to build a holistic profile of each analog, enabling an informed, data-driven decision. [23] Summary of Drug-Like Properties

PropertyParent Compound (PC)Analog A (↑ Lipo)Analog B (↓ Polarity)Analog C (↑ Stability)
LogD (pH 7.4) 2.653.78 3.212.95
Solubility (µg/mL) 6515 4058
PAMPA Pe (10⁻⁶ cm/s) 7.515.2 9.88.1
HLM Stability (t½, min) 2512 28> 60
Cytotoxicity IC₅₀ (µM) > 10075> 100> 100
hERG IC₅₀ (µM) 458 3862

Interpretation and Strategic Decisions:

  • Analog A (Increased Lipophilicity): As hypothesized, increasing the alkyl chain length significantly boosted lipophilicity and, consequently, passive permeability. However, this came at a great cost: solubility and metabolic stability plummeted, and a significant hERG liability was introduced. The high lipophilicity likely promotes binding to the hydrophobic pockets of both metabolic enzymes and the hERG channel. Decision: This analog is likely deprioritized due to its poor safety and ADME profile.

  • Analog B (Reduced Polarity): Removing the hydroxyl group had a modest impact, slightly increasing lipophilicity and permeability without significantly compromising other properties. It maintains a favorable safety profile. Decision: A viable backup candidate, though it offers no dramatic improvement over the parent compound.

  • Analog C (Enhanced Metabolic Stability): The introduction of a cyclopropyl group, a common tactic to block metabolism at an adjacent site, was highly effective. This analog shows a dramatic improvement in metabolic stability while maintaining good solubility and a very clean safety profile. Its permeability remains comparable to the parent compound. Decision: This analog represents the most promising path forward. It directly addresses a potential liability (metabolism) without introducing new ones.

This comparative guide demonstrates a systematic and logical approach to assessing the drug-like properties of a chemical series. By integrating physicochemical, ADME, and safety data, we can efficiently identify structure-property relationships and select the most promising candidates for further, more resource-intensive in vivo studies. Based on this representative data, Analog C emerges as the superior candidate, warranting progression to pharmacokinetic studies in animal models.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2005). Application of pharmaceutical profiling assays for optimization of drug-like properties. Current Opinion in Drug Discovery & Development, 8(4), 495-504. Retrieved from [Link]

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Confirmation of "Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate" structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structural Confirmation of tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices and present supporting data to offer a comprehensive understanding of the available methodologies.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[1] It provides unambiguous information on bond lengths, bond angles, and stereochemistry, which is often unattainable with other methods.[2][3] The fundamental principle of SCXRD lies in the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice.[2][4] This diffraction pattern, when analyzed, allows for the reconstruction of the electron density map of the molecule, and subsequently, its complete atomic structure.[2][5]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a confirmed crystal structure involves several critical steps, each requiring careful consideration and optimization.

The primary bottleneck in SCXRD is often the growth of high-quality single crystals.[1][6] For small organic molecules like this compound, several methods can be employed. The choice of solvent is crucial, as it influences crystal growth and can even be incorporated into the crystal lattice.[7]

  • Slow Evaporation: A straightforward and widely used technique where a saturated or near-saturated solution of the compound is allowed to evaporate slowly.[7][8] This method is effective when the compound is moderately soluble in a volatile solvent.

  • Solvent Diffusion: This involves layering a solution of the compound with a miscible "anti-solvent" in which the compound is insoluble. Gradual diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.

  • Thermal Control (Slow Cooling): A saturated solution is heated until all the solid dissolves and then cooled slowly and in a controlled manner to induce crystallization.[1][9]

Protocol for Slow Evaporation:

  • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like ethyl acetate/hexanes). The purity of the compound is paramount for successful crystallization.[8]

  • Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[8]

  • Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow solvent evaporation.

  • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.[8]

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"Crystallization" -> "Mounting" [lhead="cluster_data_collection", style=dashed]; "Diffraction" -> "PhaseProblem" [lhead="cluster_structure_solution", style=dashed]; }

Workflow for Single-Crystal X-ray Crystallography.

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam.[4][10] The diffracted X-rays are recorded by a detector as the crystal is rotated.[2] The resulting diffraction pattern, a collection of spots of varying intensity, contains the information needed to determine the crystal structure.[11] Computational methods are then used to solve the "phase problem" and generate an electron density map, into which the atomic model is built and refined.[6][11]

Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods are indispensable for routine characterization and for compounds that are difficult to crystallize.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[12] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[13] For this compound, both ¹H and ¹³C NMR would be essential.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration).[13]

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule and their electronic environment.[14][15]

Hypothetical ¹H and ¹³C NMR Data for this compound:

Technique Expected Chemical Shifts (ppm) and Multiplicities Assignment
¹H NMR ~3.8 (br s, 2H), 3.4 (s, 2H), 1.6-1.8 (m, 4H), 1.45 (s, 9H), 1.4 (q, 2H), 0.9 (t, 3H)Piperidine CH₂, CH₂OH, Piperidine CH₂, Boc CH₃, Ethyl CH₂, Ethyl CH₃
¹³C NMR ~155, ~80, ~68, ~45, ~40, ~35, ~28.5, ~8C=O (Boc), C(CH₃)₃ (Boc), CH₂OH, Piperidine C-N, Piperidine C-quaternary, Piperidine CH₂, Boc CH₃, Ethyl CH₃

Note: These are predicted values and would need experimental verification.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.[16] For Boc-protected piperidines, Electrospray Ionization (ESI) is a common and effective soft ionization technique.[16]

Expected Fragmentation Pattern (ESI-MS/MS):

Under ESI-MS/MS conditions, characteristic fragmentation of the protonated molecule [M+H]⁺ would be expected.[16]

  • Loss of isobutylene (56 Da): A primary fragmentation pathway leading to an [M+H - 56]⁺ ion.[16]

  • Loss of the entire Boc group (100 Da): This results in the formation of the deprotected piperidine cation [M+H - 100]⁺.[16]

Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent like methanol. Dilute this solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 10 µg/mL.[17]

  • Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source coupled to a liquid chromatography system.[17]

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[17]

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[17]

    • Flow Rate: 0.3 mL/min.[17]

  • MS Conditions:

    • Ionization Mode: Positive ESI.[17]

    • Scan Range: m/z 50-500 for a full scan.[17]

digraph "Analytical_Techniques_Comparison" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Technique" [label=" Analytical Technique | Information Provided | Key Strengths | Limitations", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,rounded"];

"XRay" [label=" X-ray Crystallography | 3D atomic structure, bond lengths/angles, stereochemistry | Unambiguous, definitive structure | Requires high-quality single crystals", shape=record, fillcolor="#FFFFFF"]; "NMR" [label=" NMR Spectroscopy | Connectivity, chemical environment, solution-state conformation | Detailed structural information in solution, non-destructive | Complex spectra for large molecules, lower resolution than X-ray", shape=record, fillcolor="#FFFFFF"]; "MS" [label=" Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, small sample amount | Indirect structural information, isomers can be indistinguishable", shape=record, fillcolor="#FFFFFF"];

"Technique" -> "XRay" [style=invis]; "Technique" -> "NMR" [style=invis]; "Technique" -> "MS" [style=invis]; }

Comparison of Analytical Techniques.

Comparative Analysis: Choosing the Right Tool

Feature Single-Crystal X-ray Crystallography NMR Spectroscopy Mass Spectrometry
Information Provided Absolute 3D structure, bond lengths, angles, stereochemistry.[2][3]Connectivity, chemical environment, solution dynamics.[5][13]Molecular weight, fragmentation pattern.[16]
Sample State Solid (single crystal).Solution.[18]Solid or solution.
Key Advantage Unambiguous structural determination.[19]Provides data on the molecule in its natural solution state.[18]High sensitivity and speed.
Key Limitation Requires diffraction-quality single crystals, which can be challenging to obtain.[1]Can be limited for very large or poorly soluble molecules; provides an average structure in solution.[18][20]Does not provide direct 3D structural information.

Conclusion

The structural confirmation of this compound, like any novel compound in drug discovery and development, necessitates a multi-faceted analytical approach. While NMR and mass spectrometry provide crucial and complementary data regarding the molecule's connectivity and molecular weight, single-crystal X-ray crystallography remains the unparalleled gold standard for unambiguous, high-resolution three-dimensional structural elucidation. The successful growth of a single crystal, though often a significant hurdle, yields a wealth of information that underpins all further research and development efforts. Therefore, a combined strategy, leveraging the strengths of each technique, provides the most robust and comprehensive characterization of the target molecule.

References

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  • What is Single Crystal X-ray Diffraction?. YouTube.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate (CAS No: 885523-38-6). As a substituted piperidine derivative, this compound is often used as a complex building block in pharmaceutical and chemical synthesis. Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and actionable understanding for researchers and drug development professionals.

Hazard Assessment & Characterization

An effective disposal plan begins with a thorough understanding of the compound's properties and potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not always readily available, a conservative hazard assessment can be constructed by examining structurally similar compounds. This approach is fundamental to ensuring safety when handling novel or less-common reagents.

Table 1: Chemical Identification

Property Value Source
Chemical Name This compound N/A
CAS Number 885523-38-6 [1]
Molecular Formula C13H25NO3 [1]

| Molecular Weight | 243.34 g/mol |[1] |

Causality of Hazard Assessment: The core structure is a piperidine ring, which can exhibit biological activity and potential toxicity.[2][3][4] The tert-butoxycarbonyl (Boc) group is a common protecting group, but the overall hazard profile is dictated by the entire molecule. By analyzing analogs, we can anticipate the potential risks.

Table 2: Anticipated Hazard Profile based on Structural Analogs

Potential Hazard Hazard Statement Rationale based on Analog Compounds Source (Analog)
Skin Irritation H315: Causes skin irritation Structurally similar piperidine carboxylates are known skin irritants. [5][6]
Eye Irritation H319: Causes serious eye irritation A common property for this class of chemicals. [5][6]
Respiratory Irritation H335: May cause respiratory irritation Inhalation of dust or aerosols should be avoided. [5][7]

| Harmful if Swallowed | H302: Harmful if swallowed | Oral toxicity is a potential hazard for related piperidine compounds. |[8][9] |

Given this profile, This compound must be treated as hazardous chemical waste. It should never be disposed of via standard trash or sewer systems.[10][11]

Personal Protective Equipment (PPE) and Safe Handling

Before handling the compound for any purpose, including disposal, the following minimum PPE is mandatory to mitigate the risks identified above.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[7]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: All handling of the solid or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[12][13]

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that the chemical waste is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Segregation and Collection The fundamental principle of chemical waste management is segregation.[14][15] This compound should be disposed of into a designated hazardous waste stream.

  • Action: Collect all waste containing this compound—including pure compound, solutions, and contaminated materials (e.g., weighing paper, contaminated paper towels)—in a dedicated waste container.

  • Causality: This compound is a non-halogenated organic chemical. It should be placed in a container designated for "Non-Halogenated Organic Waste." Mixing it with incompatible waste streams, such as strong acids or oxidizers, could trigger a dangerous reaction.[14][16]

Step 2: Container Selection and Labeling The integrity of the waste containment is critical to preventing leaks and ensuring safe transport.

  • Action: Use a container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE) with a secure, leak-proof screw-top cap.[10] The container must be in good condition, free of cracks or residue on the outside.

  • Labeling: The container must be clearly and accurately labeled. Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "this compound"

    • An accurate list of all other constituents and their approximate percentages.

    • The relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

    • The accumulation start date.

    • The name of the principal investigator and the laboratory location.

  • Causality: Proper labeling is a legal requirement and is essential for EHS personnel to handle and dispose of the waste safely and correctly.[15]

Step 3: Storage in a Satellite Accumulation Area (SAA) Hazardous waste must be stored in a designated and controlled location within the lab.

  • Action: Store the sealed and labeled waste container in your laboratory's designated Satellite Accumulation Area (SAA).[14]

  • Storage Requirements:

    • The container must be kept closed at all times except when adding waste.[11][14]

    • The SAA must be under the control of the laboratory personnel.

    • Secondary containment (e.g., a plastic bin) is required for liquid waste to contain any potential spills.[11]

    • Store the container away from incompatible materials, particularly strong oxidizing agents and strong acids.[16]

  • Causality: SAAs are designed to safely accumulate a limited quantity of hazardous waste at the point of generation before it is collected by EHS, minimizing the risk of spills and exposures.

Step 4: Requesting Waste Pickup Laboratories are prohibited from accumulating hazardous waste indefinitely.

  • Action: Once the waste container is nearly full (e.g., 90% capacity) or has been accumulating for a set period (typically up to 6-12 months, check your institutional policy), submit a waste pickup request to your EHS department.[14][16]

  • Causality: Regulatory agencies like the EPA set strict limits on the volume of waste and the time it can be stored in an SAA.[10] Timely removal prevents the accumulation of hazardous materials and ensures compliance.

Decontamination & Empty Container Disposal

Properly managing the original chemical container is a crucial final step.

  • Action: Triple Rinsing. An "empty" container is not considered non-hazardous until it has been properly decontaminated.

    • Rinse the container thoroughly with a suitable solvent (e.g., ethanol or acetone) three times.

    • Crucially, the first rinseate must be collected and disposed of as hazardous chemical waste into your "Non-Halogenated Organic Waste" container.[11] Subsequent rinseates may be permissible for drain disposal depending on local regulations, but the most conservative approach is to collect all three.

    • Allow the container to air-dry completely in a fume hood.

    • Obliterate or remove all labels from the container.[11]

    • Dispose of the clean, dry, and unlabeled container in the appropriate solid waste stream (e.g., glass or plastic recycling bin).[11]

  • Causality: The first rinse removes the bulk of the chemical residue. Treating this rinseate as hazardous waste prevents the introduction of chemical pollutants into the water system.[17]

Emergency Procedures: Spills and Exposure

Small Spill Response:

  • Alert personnel in the immediate area.

  • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pad).

  • Sweep or scoop the absorbed material into a designated container for hazardous waste disposal.[18][19]

  • Clean the spill area with soap and water.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][17]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[12][17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for Piperidine Derivatives start Waste Generation (Unused reagent, reaction quench, contaminated materials) assess Hazard Assessment (Treat as hazardous based on structural analogs) start->assess ppe Wear Full PPE (Goggles, Gloves, Lab Coat) assess->ppe collect Collect in Designated Container (Non-Halogenated Organic Waste) ppe->collect labeling Properly Label Container (Contents, Hazards, Date) collect->labeling storage Store in SAA (Secondary Containment, Closed Lid) labeling->storage check_full Container Full or Time Limit Reached? storage->check_full check_full->storage No request Submit Waste Pickup Request to EHS check_full->request Yes ehs_pickup Secure Storage Until EHS Collection request->ehs_pickup final_disposal Final Disposal (Handled by Certified EHS Vendor) ehs_pickup->final_disposal

Caption: A flowchart detailing the required steps from waste generation to final disposal by EHS.

References

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  • PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate.
  • Capot Chemical. (2025, December 24). MSDS of tert-Butyl 4-ethenylpiperidine-1-carboxylate.
  • Fluorochem. (2024, December 19). tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate Safety Data Sheet.
  • TCI Chemicals. tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental success. The following protocols are designed to be a self-validating system, grounded in established safety standards for piperidine derivatives.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is limited, the piperidine functional group and related structures necessitate a cautious approach.[1] Based on data from similar compounds, this chemical should be handled as a hazardous substance with the potential for skin, eye, and respiratory irritation.[2][3][4] Ingestion is also considered harmful.[2]

Anticipated Hazards of Piperidine Derivatives:

Hazard TypeDescriptionRationale
Skin Irritation May cause redness, itching, and inflammation upon direct contact.[2][3][4]The basic nature of the piperidine ring can disrupt skin pH and integrity.
Eye Irritation Can cause serious irritation, pain, and potential damage to the cornea.[2][3][4]Splashes can lead to significant and immediate eye injury.
Respiratory Irritation Inhalation of dust or aerosols may irritate the nose, throat, and lungs, causing coughing and wheezing.[2][3][5]Fine particles can be easily inhaled, leading to respiratory discomfort.
Acute Oral Toxicity Harmful if swallowed, potentially causing nausea, vomiting, and abdominal pain.[2][5]Accidental ingestion can lead to systemic toxic effects.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[1][5]Protects against accidental splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][6]Prevents skin contact and absorption of the chemical.
Body Protection A laboratory coat or a chemical-resistant apron.[1]Protects personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.[1]Required when handling the substance outside of a certified chemical fume hood or if there is a risk of aerosolization.
Step-by-Step PPE Donning and Doffing Procedure

Proper technique in putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Apron: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Position your goggles or face shield securely.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves using the glove-in-glove technique.

  • Lab Coat/Apron: Remove by turning it inside out, without touching the exterior.

  • Eye and Face Protection: Handle by the headband or earpieces.

  • Respirator (if used): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2][3]

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence Don1 1. Lab Coat / Apron Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat / Apron Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Caption: PPE Donning and Doffing Workflow

Operational and Disposal Plans

Operational Plan: Engineering Controls and Safe Handling
  • Primary Engineering Control: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[1][5]

  • Safe Handling Practices:

    • Avoid creating dust or aerosols.[7]

    • Wash hands thoroughly after handling, even if gloves were worn.[8]

    • Do not eat, drink, or smoke in the laboratory.[2][8]

    • Keep containers tightly closed when not in use.[3]

    • Use non-sparking tools if the compound is determined to be flammable.[7]

Disposal Plan: Waste Management
  • Contaminated PPE: Dispose of used gloves and other disposable PPE in a designated hazardous waste container.

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.[7]

  • Disposal Method: Arrange for disposal through a licensed chemical waste disposal company.[7] Do not discharge to sewer systems or contaminate waterways.[5][7] Contaminated packaging should also be disposed of as hazardous waste.[7]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][7] Remove contaminated clothing and wash it before reuse.[2][3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][3][7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2][7] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2][7] Rinse the mouth with water and seek immediate medical attention.[2][7]

  • Spills: Evacuate the area and ensure adequate ventilation.[9] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2][9]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • New Jersey Department of Health. (2010). Hazard Summary: Piperidine. [Link]

  • Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET. [Link]

  • PubChem. (n.d.). Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate - GHS Classification. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.